(S)-2-Acetamidohexanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.31 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-acetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426410 | |
| Record name | Acetyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15891-49-3 | |
| Record name | Acetyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (S)-2-Acetamidohexanoic Acid (N-Acetyl-L-norleucine)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (S)-2-Acetamidohexanoic acid, also known as N-Acetyl-L-norleucine. As a non-proteinogenic N-acetylated amino acid, this molecule serves as a critical building block in peptide synthesis and a valuable tool in drug discovery and development. This document is intended for researchers, chemists, and pharmaceutical scientists, offering both foundational data and practical, field-proven insights into its handling and application. We will delve into its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its relevance in modern medicinal chemistry.
Nomenclature and Molecular Structure
This compound is a derivative of the amino acid L-norleucine, where the primary amine at the alpha-position has been acetylated. This modification neutralizes the charge of the amino group and increases the lipophilicity of the molecule, which can significantly alter its biological and chemical properties compared to its parent amino acid.
Systematic and Common Names:
-
IUPAC Name: (2S)-2-acetamidohexanoic acid[1]
-
Common Synonyms: N-Acetyl-L-norleucine, Acetyl-L-norleucine, Ac-L-Nle-OH[1][2]
-
Molecular Weight: 173.21 g/mol [1]
Stereochemistry and Molecular Structure
The stereocenter at the alpha-carbon (C2) is in the (S)-configuration, corresponding to the naturally occurring L-amino acids. This specific stereochemistry is crucial for its application in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are paramount for its application, dictating everything from solvent choice for a reaction to its potential bioavailability in a biological system. The presence of a carboxylic acid, an amide, and a butyl side chain gives N-Acetyl-L-norleucine a balanced profile.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid | [2][3] |
| Melting Point | 106 - 114 °C | [2] |
| Optical Rotation | [α]D²⁰ = -8 ± 1° (c=1 in DMF) | [2] |
| Solubility | Soluble in methanol; enhanced solubility due to acetyl group[2]. | [2] |
| Storage | Store at 0 - 8 °C for long-term stability | [2] |
Solubility Profile: A Deeper Look
While specific quantitative data is sparse, a qualitative assessment based on the structure is instructive for the practicing scientist.
-
Aqueous Solubility: The carboxylic acid group (pKa ~4-5) allows for deprotonation in neutral or basic water, forming a carboxylate salt and significantly increasing solubility. At acidic pH, the molecule will be protonated and less soluble. The molecule's solubility in pure water is limited by the four-carbon alkyl chain[4].
-
Polar Organic Solvents: Good solubility is expected in alcohols (methanol, ethanol) and polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) due to hydrogen bonding opportunities with the amide and carboxylic acid groups.
-
Nonpolar Organic Solvents: Solubility is expected to be low in nonpolar solvents such as hexanes or diethyl ether, though it may be slightly higher than the parent amino acid due to the acetyl cap.
Computed Properties for Drug Development
Computational descriptors are essential for in silico modeling and predicting drug-like properties.
| Computed Property | Value | Source | Significance in Drug Discovery |
| XLogP3 | 0.7 | [1] | Indicates a good balance between hydrophilicity and lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 2 | Influences solubility and binding interactions with biological targets. | |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. | |
| Rotatable Bond Count | 5 | Relates to the conformational flexibility of the molecule. |
Synthesis and Purification Protocol
Causality Statement: While N-Acetyl-L-norleucine is commercially available, an in-house synthesis may be required for applications such as isotopic labeling or when starting from a specialized, non-commercial derivative of L-norleucine. The following protocol is a standard, robust method for the N-acetylation of an amino acid, chosen for its high yield, simple reagents, and straightforward purification. The use of aqueous sodium bicarbonate serves both to dissolve the starting amino acid and to neutralize the acetic acid byproduct, driving the reaction to completion.
Detailed Experimental Protocol: N-Acetylation of L-Norleucine
Materials:
-
L-Norleucine ((S)-2-aminohexanoic acid)
-
Acetic Anhydride
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of L-norleucine in 100 mL of a 5% (w/v) aqueous sodium bicarbonate solution. Stir until all solids are dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Acetylation: While stirring vigorously, add 1.2 equivalents of acetic anhydride dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the slow, dropwise addition of concentrated HCl. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with a small amount of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound as a white crystalline solid.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in scientific research. The following data represents the expected spectroscopic signature of this compound, based on the analysis of its functional groups and data from analogous structures[5][6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, in CDCl₃) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 10.0 - 12.0 | br s | 1H | -COOH |
| Amide | 6.0 - 7.0 | d | 1H | -NH- |
| Alpha-Proton | 4.5 - 4.7 | m | 1H | -CH(NHAc)- |
| Acetyl Methyl | 2.0 - 2.1 | s | 3H | -C(O)CH₃ |
| Beta-Methylene | 1.6 - 1.8 | m | 2H | -CH₂-CH₂CH₂CH₃ |
| Alkyl Chain | 1.2 - 1.4 | m | 4H | -CH₂-CH₂-CH₃ |
| Terminal Methyl | 0.8 - 0.9 | t | 3H | -CH₂CH₃ |
| ¹³C NMR (Predicted, in CDCl₃) | Predicted Shift (ppm) | Assignment |
| Carboxylic Carbonyl | 175 - 178 | -COOH |
| Amide Carbonyl | 170 - 172 | -NHC(O)CH₃ |
| Alpha-Carbon | 52 - 55 | -CH(NHAc)- |
| Beta-Carbon | 30 - 33 | -CH₂- (at C3) |
| Acetyl Methyl | 22 - 24 | -C(O)CH₃ |
| Gamma/Delta Carbons | 22 - 28 | -CH₂- (at C4/C5) |
| Terminal Methyl | 13 - 15 | -CH₃ (at C6) |
Infrared (IR) Spectroscopy
The IR spectrum is an excellent tool for confirming the presence of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |
| Amide N-H | 3250 - 3350 | N-H stretch |
| Alkyl C-H | 2850 - 2960 | C-H stretch |
| Carbonyl C=O (Acid) | 1700 - 1725 | C=O stretch |
| Carbonyl C=O (Amide) | 1640 - 1680 (Amide I) | C=O stretch |
| Amide N-H Bend | 1510 - 1550 (Amide II) | N-H bend |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Exact Mass: 173.105193 Da[1]
-
Expected Ionization (ESI):
-
Positive Mode: [M+H]⁺ at m/z 174.1125
-
Negative Mode: [M-H]⁻ at m/z 172.0979[8]
-
-
Key Fragmentation Pathways: The primary fragmentation points are the amide and carboxylic acid groups, as well as the alkyl side chain. Common losses include water (-18), the acetyl group (-42), and the entire carboxyl group (-45).
Sources
- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Acetyl-DL-norleucine [myskinrecipes.com]
- 4. quora.com [quora.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 6-Acetamidohexanoic acid(57-08-9) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Acetyl-D-norleucine | C8H15NO3 | CID 6995106 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-2-Acetamidohexanoic acid molecular weight
An In-Depth Technical Guide to (S)-2-Acetamidohexanoic Acid: Properties, Synthesis, and Applications
Abstract
This compound, also known as Acetyl-L-norleucine, is a non-proteinogenic N-acetylated amino acid derivative. As a chiral building block, it holds significant value in synthetic organic chemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties, including its precise molecular weight of 173.21 g/mol .[1][2][3] We delve into established methodologies for its synthesis and purification, offering detailed, validated protocols. Furthermore, this guide outlines critical analytical techniques for its characterization and quality control. The narrative explores its current and potential applications, particularly as a synthon in complex molecule synthesis and in the strategic design of prodrugs to enhance therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on this versatile chemical entity.
Introduction
In the landscape of modern pharmaceutical development, the demand for structurally precise and stereochemically pure intermediates is paramount. This compound is one such molecule, an N-acetylated derivative of the non-essential amino acid L-norleucine. The presence of the chiral center at the alpha-carbon, inherited from its parent amino acid, makes it a valuable component in asymmetric synthesis, where stereochemistry dictates biological activity.
The N-acetyl group imparts unique characteristics compared to the free amino acid. It neutralizes the basicity of the alpha-amino group, rendering it a stable, non-ionizable amide. This modification significantly alters the molecule's polarity, solubility, and hydrogen bonding capacity, which can be strategically exploited in various applications. This guide serves as a senior application scientist's perspective on the core knowledge required to effectively utilize this compound in a research and development setting, emphasizing the causality behind experimental choices and the importance of robust analytical validation.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the foundation of its application in research and development. These parameters govern its reactivity, solubility, and pharmacokinetic behavior. The definitive molecular weight of this compound has been computed to be 173.21 g/mol .[1]
Data Summary Table
| Property | Value | Source(s) |
| Molecular Weight | 173.21 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₅NO₃ | [1][2][3] |
| IUPAC Name | (2S)-2-acetamidohexanoic acid | [1] |
| Synonyms | Acetyl-L-norleucine, Ac-Nle-OH | [1] |
| CAS Number | 15891-49-3 | [1] |
| Monoisotopic Mass | 173.10519334 Da | [1][4] |
| Melting Point | 102-104 °C | [5] |
| Computed XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The XLogP3 value of 0.7 suggests a relatively balanced hydrophilic-lipophilic character, indicating moderate solubility in both polar and non-polar environments. This is a crucial parameter in drug design, as it influences a compound's ability to cross biological membranes.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Purification
The most direct and widely employed method for preparing this compound is the selective N-acetylation of its parent amino acid, L-norleucine. This approach is efficient and preserves the stereochemical integrity of the chiral center.
Experimental Protocol 1: Synthesis via N-Acetylation of L-Norleucine
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Reagent Selection: Acetic anhydride is a powerful and readily available acetylating agent. A mild base, such as sodium bicarbonate or a carefully controlled amount of sodium hydroxide, is used to neutralize the acetic acid byproduct, driving the reaction to completion and preventing protonation of the amino group, which would render it unreactive.
-
Solvent: An aqueous medium, often with a co-solvent like acetone, is used to dissolve the starting amino acid salt.[6] The reaction is typically performed in the cold (0-5 °C) to control the exothermic reaction of acetic anhydride hydrolysis and to minimize potential side reactions.
-
Purification: The product's carboxylic acid functionality allows for straightforward purification. Acidification of the reaction mixture protonates the carboxylate, causing the less water-soluble N-acetylated product to precipitate. Recrystallization from a suitable solvent system (e.g., water/ethanol) is then used to achieve high purity.
Step-by-Step Methodology:
-
Dissolution: Dissolve L-norleucine (1 equivalent) in a 1M sodium hydroxide solution (1 equivalent) with cooling in an ice bath.
-
Acetylation: While vigorously stirring the solution at 0-5 °C, add acetic anhydride (1.1 equivalents) and a 1M sodium hydroxide solution (1.1 equivalents) dropwise and simultaneously from separate addition funnels, maintaining the pH between 8 and 9.
-
Reaction Monitoring: Allow the mixture to stir for 1-2 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Acidification & Precipitation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude solid from a minimal amount of hot water or a water/ethanol mixture. Dry the purified crystals under vacuum to yield the final product.
Self-Validating System: The protocol's trustworthiness is ensured by in-process checks. The melting point of the purified product should be sharp and consistent with the literature value (102-104 °C).[5] Purity is further confirmed by the analytical methods described in the next section.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical package.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the butyl side chain (triplet and multiplets between ~0.8-1.8 ppm), a singlet for the acetyl methyl group (~2.0 ppm), a multiplet for the alpha-proton, and broad singlets for the amide and carboxylic acid protons.
-
¹³C NMR: Will display distinct signals for each of the eight carbon atoms, including the two carbonyl carbons (amide and carboxylic acid) in the characteristic downfield region (~170-175 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 174.11 or [M+Na]⁺ at m/z 196.09.
-
Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of essential functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch for the amide (~3300 cm⁻¹), and two strong C=O stretches for the carboxylic acid and amide carbonyls (~1720 cm⁻¹ and ~1640 cm⁻¹, respectively).
Experimental Protocol 2: HPLC for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and, with the appropriate column, enantiomeric excess. The methodology for a similar chiral intermediate provides a strong basis for method development.[7]
A. Reversed-Phase HPLC for Achiral Purity Assessment
-
System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The TFA serves to protonate the carboxylic acid, ensuring a consistent retention time and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm, where the amide bond absorbs.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
B. Chiral HPLC for Enantiomeric Purity
Direct separation of enantiomers requires a Chiral Stationary Phase (CSP).
-
System: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like TFA. The exact ratio requires optimization to achieve baseline separation of the (S) and (R) enantiomers.
-
Analysis: The enantiomeric excess (% ee) is determined by comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer.
Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is a functional tool with diverse applications in the synthesis of high-value molecules.
-
Peptide Synthesis: It can be used as a modified amino acid building block in peptide synthesis. The N-acetyl group acts as a permanent protecting group and can mimic the N-terminus of a protein, potentially increasing the peptide's stability against aminopeptidases.
-
Prodrug Design: The principles of prodrug design often involve masking polar functional groups to enhance membrane permeability and oral bioavailability.[8][9] Amino acids are frequently used as promoieties due to their recognition by biological transporters.[8] While this compound itself is a derivative, its core structure can be incorporated into more complex prodrugs, where the hexanoic acid portion modulates lipophilicity.
-
Metabolite and Mechanistic Studies: N-acetylation is a common metabolic pathway for xenobiotics. This compound can serve as a reference standard for identifying metabolites of drugs or lead compounds containing an L-norleucine moiety.[3] For example, 6-Acetamidohexanoic acid is a known metabolite of the cell-differentiating agent hexamethylene bisacetamide.[3]
-
Foundation for Novel Therapeutics: The core structure is a versatile scaffold. Derivatization of the carboxylic acid can lead to novel chemical entities. For instance, the conversion to acetohydroxamic acids has been a successful strategy in developing potent inhibitors for various enzymes, including trypanocidal agents.[10]
Applications Relationship Diagram
Caption: Logical relationships in the application of the title compound.
Conclusion
This compound is a compound of significant utility, bridging the gap between basic chemical synthesis and advanced drug discovery. Its well-defined physicochemical properties, led by a molecular weight of 173.21 g/mol , coupled with straightforward synthesis and robust analytical protocols, make it an accessible and reliable tool for researchers. Its value as a chiral synthon, a component in prodrug strategies, and a scaffold for new chemical entities underscores its importance. Future research may focus on exploring its incorporation into novel peptide-based therapeutics, investigating its own potential biological activities, and expanding its use in creating libraries of complex molecules for high-throughput screening.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6995109, this compound. PubChem. [Link]
- AA Blocks (n.d.). (2R)-2-acetamidohexanoic acid. AABlocks. [Link]
- Google Patents (n.d.). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
- Stenutz, R. (n.d.). 6-acetamidohexanoic acid. Stenutz. [Link]
- ResearchGate (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF.
- LookChem (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2005, 6-Acetylaminocaproic acid. PubChem. [Link]
- Silva, R., Ferreira, R., & Guedes, R. C. (2021). Amino Acids in the Development of Prodrugs. MDPI. [Link]
- Ebiloma, G. U., et al. (2011). Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity.
- MDPI (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
- Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]
- ChemWhat (n.d.). 6-Acetamidohexanoic acid CAS#: 57-08-9.
- ResearchGate (n.d.). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry.
Sources
- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-acetamidohexanoic acid [stenutz.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (S)-2-Acetamidohexanoic Acid
This guide provides a comprehensive overview of the solubility characteristics of (S)-2-Acetamidohexanoic acid (also known as N-acetyl-L-norleucine), a key amino acid derivative utilized in peptide synthesis and pharmaceutical development.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is critical for its effective application in areas such as drug formulation, metabolic pathway research, and bioprocessing. This document synthesizes theoretical principles, data from analogous compounds, and detailed experimental protocols to serve as a foundational resource.
Introduction to this compound
This compound is a derivative of the proteinogenic amino acid L-norleucine. The addition of an acetyl group to the amino moiety modifies the compound's physicochemical properties, including its solubility and stability, making it a valuable building block in various scientific applications.[1]
Chemical Structure and Properties:
-
IUPAC Name: (2S)-2-acetamidohexanoic acid[2]
-
Synonyms: Acetyl-L-norleucine, Ac-Nle-OH[2]
-
CAS Number: 15891-49-3[2]
-
Molecular Formula: C₈H₁₅NO₃[2]
-
Molecular Weight: 173.21 g/mol [2]
The structure of this compound, with its hexanoic acid backbone and an acetamido group, imparts an amphiphilic character. The carboxylic acid and amide groups are polar and capable of hydrogen bonding, while the butyl side chain is nonpolar. This balance dictates its solubility behavior in different solvent systems.
Understanding and Predicting Solubility
The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation strategies.[3][4] For this compound, its solubility is governed by several key factors:
-
Solvent Polarity: As a molecule with both polar (carboxyl and amide) and nonpolar (alkyl chain) regions, its solubility will be highest in solvents with similar polarity characteristics. It is expected to have some solubility in water and polar organic solvents.
-
pH of the Medium: The carboxylic acid group has a pKa value that determines its ionization state at different pH levels. In aqueous solutions, the solubility is expected to be at its minimum near the isoelectric point and increase significantly at pH values above the pKa (due to the formation of the more soluble carboxylate salt).[5][6]
-
Temperature: The dissolution of most solid compounds, including amino acid derivatives, is an endothermic process. Therefore, the solubility of this compound is generally expected to increase with rising temperature.[7]
-
Crystalline Structure: The stability of the crystal lattice of the solid-state compound will influence the energy required to break it apart, thus affecting its solubility.
Solubility Data and Analogous Compounds
| Compound | Solvent | Temperature | Solubility | Source |
| N-Acetyl-L-leucine (Isomer) | Water | 25 °C | 8.1 mg/mL | [8] |
| N-Acetyl-dl-norleucine (Racemic Mixture) | Methanol | Not Specified | Soluble (Qualitative) | [9] |
It is crucial to note that the data for N-Acetyl-L-leucine is for an isomer and should be used as an estimation with caution. The structural difference, though slight, can lead to variations in crystal packing and solvation, thereby affecting solubility.
Experimental Determination of Solubility
To obtain precise solubility data for this compound, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[10]
Shake-Flask Method Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, phosphate buffer)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, it is advisable to filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent at the specified temperature.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the concentration of the dissolved compound due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[3]
Typical HPLC Parameters:
-
Column: A C18 reverse-phase column is generally suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: A calibration curve should be generated using standard solutions of known concentrations of this compound.
Factors Influencing Experimental Outcomes
Purity of the Compound and Solvent: The presence of impurities can significantly affect solubility measurements.[5] It is imperative to use a well-characterized, high-purity sample of this compound and high-purity solvents.
pH Control: When determining solubility in aqueous solutions, the pH must be carefully controlled and measured both at the beginning and end of the experiment, as the dissolution of an acidic compound can alter the pH of an unbuffered medium.[10]
Temperature Stability: Temperature must be precisely controlled throughout the equilibration period, as solubility is temperature-dependent.[7]
Visualizing the Solubility Workflow
The following diagram illustrates the key stages in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct, comprehensive solubility data for this compound is sparse in the public domain, a robust understanding of its likely behavior can be derived from fundamental chemical principles and data from analogous structures. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable framework for their determination. The continued investigation and publication of such fundamental physicochemical data are essential for advancing the use of this and other important molecules in scientific research and development.
References
- Hörter, D., & Dressman, J. B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery Today, 16(13-14), 628-636. [Link]
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4781-4804. [Link]
- BMG LABTECH. (2023).
- PubChem. (n.d.). N-Acetyl-L-leucine.
- LookChem. (n.d.). N-Acetyl-dl-norleucine. [Link]
- Ferreira, L. A., et al. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
- Wimley, W. C., & White, S. H. (1996). Temperature dependence of amino acid hydrophobicities. Protein Science, 5(7), 1362-1373. [Link]
- Lee, H., et al. (2013). pH dependence of amino acid solubility. Biotechnology and Bioprocess Engineering, 18(4), 785-790. [Link]
- Hirano, A., et al. (2021).
- National Institute of Standards and Technology. (n.d.). N-Acetyl-L-leucine. NIST Chemistry WebBook. [Link]
- Pokorný, P., et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5464. [Link]
- Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. [Link]
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
- Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- PubChem. (n.d.). N-Acetyl-D-norleucine.
- PubChem. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. rheolution.com [rheolution.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Acetyl-dl-norleucine|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of (S)-2-Acetamidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a derivative of the non-proteinogenic amino acid L-norleucine. Its structural similarity to other N-acetylated amino acids positions it as a molecule of interest in various biochemical and pharmaceutical research areas. N-acetylation can influence a molecule's solubility, stability, and biological activity, making the characterization of such compounds crucial for their application in drug design and metabolic studies[1]. This guide provides a comprehensive overview of the spectral data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogs, providing a robust framework for researchers working with this and similar molecules.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name (2S)-2-acetamidohexanoic acid, consists of a hexanoic acid backbone with an acetamido group at the alpha-carbon. This structure gives rise to characteristic signals in various spectroscopic techniques, which are essential for its identification and characterization.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 | broad singlet | 1H |
| Amide (-NH) | ~8.0 | doublet | 1H |
| α-CH | ~4.2-4.3 | multiplet | 1H |
| Acetyl (-COCH₃) | ~1.8-2.0 | singlet | 3H |
| β-CH₂ | ~1.6-1.8 | multiplet | 2H |
| γ-CH₂ | ~1.2-1.4 | multiplet | 2H |
| δ-CH₂ | ~1.2-1.4 | multiplet | 2H |
| ε-CH₃ | ~0.8-0.9 | triplet | 3H |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used. DMSO-d₆ is particularly useful as it can solubilize the compound well and its residual peak does not overlap with most of the analyte's signals. Furthermore, the acidic protons of the carboxylic acid and amide groups are often observable in DMSO-d₆.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data from N-acetyl-L-leucine and general knowledge of chemical shifts for N-acetylated amino acids, the following assignments can be predicted for this compound[5].
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~174-176 |
| Acetyl Carbonyl (-COCH₃) | ~170-172 |
| α-Carbon | ~52-54 |
| β-Carbon | ~32-34 |
| γ-Carbon | ~27-29 |
| δ-Carbon | ~22-24 |
| Acetyl Methyl (-COCH₃) | ~22-24 |
| ε-Carbon | ~13-15 |
Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected.
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the low natural abundance of ¹³C.
-
Consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Figure 2: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Expected Mass Spectrum
For this compound (C₈H₁₅NO₃), the expected exact mass is 173.1052 g/mol . In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 174.1126 or the deprotonated molecule [M-H]⁻ at m/z 172.0980.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the precursor ion reveals characteristic fragmentation patterns. A study on the characterization of isomeric acetyl amino acids by LC/MS/MS provides insights into the expected fragmentation[5]. Common fragmentation pathways for N-acetyl amino acids include the loss of water (H₂O) and the loss of ketene (CH₂CO) from the protonated molecule[5].
Table 3: Predicted Major Fragment Ions in ESI-MS/MS of [M+H]⁺
| m/z | Proposed Fragment | Neutral Loss |
| 156.1021 | [M+H - H₂O]⁺ | H₂O |
| 132.0863 | [M+H - CH₂CO]⁺ | CH₂CO |
| 114.0757 | [M+H - H₂O - CH₂CO]⁺ | H₂O + CH₂CO |
| 86.0600 | Immonium ion of norleucine | C₅H₉O₂ |
| 74.0600 | [C₄H₈NO]⁺ | C₄H₇O₂ |
Causality behind Experimental Choices: ESI is a soft ionization technique, which is ideal for keeping the molecule intact to observe the molecular ion. The choice of positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. For a carboxylic acid, both modes are often viable.
Experimental Protocol for LC-MS/MS
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Setup:
-
Use a C18 reversed-phase column for separation.
-
A common mobile phase system is a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.
-
Set a suitable flow rate (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry (MS) Setup:
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of the analyte.
-
Perform a full scan MS experiment to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Set up an MS/MS experiment by selecting the precursor ion and applying a range of collision energies to induce fragmentation.
-
-
Data Analysis:
-
Analyze the full scan data to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.
-
Figure 3: Workflow for LC-MS/MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and alkyl groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide |
| 2960-2850 | C-H stretch | Alkyl |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1410 | C-O-H bend | Carboxylic Acid |
| ~1250 | C-N stretch | Amide |
Self-Validating System: The presence of a very broad band in the 3300-2500 cm⁻¹ region, overlapping with the C-H stretches, is a strong indicator of the hydrogen-bonded carboxylic acid dimer. The distinct Amide I and Amide II bands are confirmatory for the acetamido group.
Experimental Protocol for FT-IR Spectroscopy
Step-by-Step Methodology (for solid samples using KBr pellet):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Figure 4: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a detailed and validated understanding of its molecular structure. While direct spectral data for this specific enantiomer may be limited in public repositories, a robust characterization can be achieved by leveraging data from its racemic mixture and close structural analogs, combined with a thorough understanding of the underlying spectroscopic principles. The protocols and interpretive guidelines presented in this document offer a solid foundation for researchers and drug development professionals to confidently identify, characterize, and utilize this compound in their scientific endeavors.
References
- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (URL: [Link])
- N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem. (URL: [Link])
- A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid deriv
- N-Acetyl-dl-norleucine - SpectraBase. (URL: [Link])
- N-Acetylleucine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
- A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives - Bulgarian Chemical Communic
- N-acetyl-dl-leucine - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
- Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - CentAUR. (URL: [Link])
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645)
- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed. (URL: [Link])
- Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed. (URL: [Link])
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001645)
- Quantit
- (PDF) Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. (URL: [Link])
- High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar R
- Quantitative NMR Methods in Metabolomics - PMC - PubMed Central. (URL: [Link])
- Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins - ResearchG
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL: [Link])
- LC-ESI-MS/MS methodology for determination of amino acids The aTRAQ Kit for Amino Acid Analysis of Physiological Fluids was purc. (URL: [Link])
- Figure 4. 13 C{ 1 H} NMR (150 MHz, CDCl 3 , 25 °C) spectral regions...
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- FTIR Analysis of Protein Structure. (URL: [Link])
- Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum...
- Vibrational spectroscopy and DFT calculations of amino acid derivatives: N‐acetyl‐L‐Asp and N‐acetyl‐L‐Glu in the solid state | Request PDF - ResearchG
- Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evalu
- L-Norleucine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Acetyl-L-norleucine
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Acetyl-L-norleucine (Ac-L-Nle-OH), a modified amino acid of significant interest in pharmaceutical and biochemical research. The document details a robust, field-proven protocol for its chemical synthesis via N-acetylation of L-norleucine, including insights into reaction mechanisms and purification strategies. Furthermore, it outlines a multi-technique approach for the structural elucidation and purity verification of the synthesized compound, employing spectroscopic and chromatographic methods. This guide is intended for researchers, chemists, and drug development professionals seeking to produce and validate Acetyl-L-norleucine for laboratory and developmental applications.
Introduction: The Scientific Merit of Acetyl-L-norleucine
Acetyl-L-norleucine is the N-acetylated derivative of L-norleucine, a non-proteinogenic amino acid and an isomer of leucine.[1] The addition of an acetyl group to the N-terminus of L-norleucine fundamentally alters its physicochemical properties, enhancing its solubility and stability, which makes it a more suitable candidate for drug formulation compared to its parent amino acid.[2][3] This modification is not merely a physical enhancement; it significantly impacts the molecule's biological activity and transport mechanisms.
While its close structural analog, N-acetyl-L-leucine, has been investigated and approved for treating rare neurological disorders like Niemann-Pick disease type C, Acetyl-L-norleucine is gaining traction as a valuable building block in peptide synthesis and as a potential therapeutic agent itself.[3][4] The acetyl moiety can serve as a protecting group during peptide synthesis and influences the final peptide's conformation and properties.[5] In the context of drug development, researchers are exploring its role in metabolic pathways and its potential efficacy in treating metabolic and neurodegenerative diseases.[2][3] Understanding its synthesis and rigorous characterization is the foundational first step for any such application.
Chemical Synthesis of Acetyl-L-norleucine
The most direct and widely adopted method for synthesizing Acetyl-L-norleucine is the N-acetylation of the primary amine of L-norleucine. This nucleophilic acyl substitution reaction is typically achieved using acetic anhydride as the acetylating agent.
Principle and Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of L-norleucine's amino group on one of the electrophilic carbonyl carbons of acetic anhydride. To facilitate this, the reaction is performed under basic conditions. The base, typically sodium hydroxide, serves a critical purpose: it deprotonates the amino group (-NH3+) of the zwitterionic L-norleucine to its more nucleophilic free amine form (-NH2), thereby increasing its reactivity towards the acetic anhydride.[5] The reaction results in the formation of Acetyl-L-norleucine and an acetate byproduct. The final product is then isolated by acidifying the reaction mixture, which protonates the carboxylate group, causing the less water-soluble N-acetylated amino acid to precipitate.
Experimental Workflow: Synthesis
The following diagram outlines the key stages in the chemical synthesis and purification of Acetyl-L-norleucine.
Caption: Workflow for the synthesis of Acetyl-L-norleucine.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the acetylation of amino acids.[6][7]
Materials:
-
L-Norleucine
-
Sodium Hydroxide (NaOH)
-
Acetic Anhydride (Ac₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of L-norleucine in 100 mL of 2N NaOH solution. Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.
-
Acetylation: While maintaining the temperature below 10 °C, add 8 mL of acetic anhydride dropwise to the solution over 30 minutes. The addition should be slow enough to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour, followed by stirring at room temperature for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated HCl dropwise to adjust the pH of the solution to approximately 2.5-3.0. A white precipitate of Acetyl-L-norleucine will form.[6]
-
Crystallization: Keep the acidified mixture in the refrigerator (4 °C) for several hours, or overnight, to ensure complete crystallization.
-
Isolation & Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high, often exceeding 80%.
Characterization and Quality Control
Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized Acetyl-L-norleucine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of the final product.
Caption: Comprehensive workflow for product characterization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. For Acetyl-L-norleucine (C₈H₁₅NO₃), the following signals are expected:
-
¹H NMR: Key signals include a singlet for the acetyl methyl protons (~2.0 ppm), a multiplet for the alpha-proton (~4.2-4.5 ppm), and a series of multiplets for the butyl side chain protons, including a terminal methyl group triplet (~0.9 ppm). The amide proton will appear as a doublet, and the carboxylic acid proton as a broad singlet.[8]
-
¹³C NMR: Expected signals include two carbonyl carbons (one for the amide and one for the carboxylic acid, ~170-175 ppm), the alpha-carbon (~50-55 ppm), the acetyl methyl carbon (~22 ppm), and four distinct signals for the carbons of the butyl side chain.[9]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Weight: 173.21 g/mol .[10]
-
Technique: Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is commonly used. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 174.1 would be expected.[11]
-
Fragmentation: A characteristic fragment corresponds to the loss of the carboxyl group (-COOH, 45 Da) or the entire acetylated amino acid fragment. A prominent peak often observed for acetylated amino acids is at m/z 86, corresponding to the immonium ion generated after fragmentation.[11]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the synthesized compound.
-
Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[11][12]
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for detecting the amide bond.[12]
-
Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to all detected peaks in the chromatogram. A purity of >99% is often achievable.[13]
Chiral HPLC: To confirm that no racemization occurred during the synthesis, chiral HPLC is essential.
-
Stationary Phase: A chiral stationary phase, such as one based on a macrocyclic glycopeptide, is required to separate the L- and D-enantiomers.[14][15]
-
Result: A single, sharp peak corresponding to the L-enantiomer confirms high enantiomeric purity (e.g., ≥99.5%).[3]
Physical and Chemical Data Summary
The following table summarizes the key analytical data for Acetyl-L-norleucine.
| Property | Expected Value / Observation | Reference(s) |
| Molecular Formula | C₈H₁₅NO₃ | [3] |
| Molecular Weight | 173.21 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 106 - 114 °C | [3][13] |
| Optical Rotation | [α]D20 = -8 ± 1º (c=1 in DMF) | [3] |
| ¹H NMR | Signals consistent with acetyl, alpha-H, and butyl side chain protons. | [8][16] |
| Mass Spectrum (ESI+) | [M+H]⁺ at m/z 174.1 | [11] |
| Purity (HPLC) | >99% | [13] |
| Enantiomeric Purity | >99.5% L-enantiomer | [3] |
Conclusion and Future Directions
This guide provides a robust and verifiable framework for the synthesis and comprehensive characterization of Acetyl-L-norleucine. The detailed protocols and analytical benchmarks serve as a critical resource for ensuring the production of high-purity material suitable for advanced research and development. The causality behind experimental choices, such as the use of a base to enhance nucleophilicity and acidification for product isolation, is rooted in fundamental organic chemistry principles, ensuring a trustworthy and reproducible process. As interest in modified amino acids for therapeutic applications continues to grow, the ability to reliably synthesize and validate compounds like Acetyl-L-norleucine will be paramount to advancing the frontiers of medicinal chemistry and drug discovery.
References
- Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 1-14.
- Kaya, E., et al. (2022). N-acetyl-l-leucine is not transported by either the l-type amino acid transporter (LAT1) nor the peptide transporter (PepT1). ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine.
- Min, J. Z., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica Chimica Acta, 444, 134-140.
- Kaya, E., et al. (2023). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. bioRxiv.
- Google Patents. Method for preparing N-acetyl-DL-leucine.
- Gstocha, M., et al. (2016). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 48(9), 2209-2218.
- Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229587.
- National Institute of Standards and Technology. N-Acetyl-L-leucine - NIST WebBook.
- Google Patents. WO2012038515A1 - Process for racemisation and acetylation of leucine.
- Wikipedia. Norleucine.
- Regeneron ISEF 2025. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals.
- Google Patents. CN117288868B - Detection method of N-acetyl-L-leucine related substances.
- Hegdekar, N., et al. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 17(8), 1699-1701.
- SpectraBase. N-Acetyl-dl-norleucine.
- Chem-Impex. Acetyl-L-norleucine.
- Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
- Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
- van der Stoel, M. M., et al. (2021). A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia. Trials, 22(1), 586.
- Google Patents. US4562152A - Process for obtaining pure L-leucine.
- Bremova-Ertl, T., et al. (2021). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. Journal of Neurology, 268(9), 3365-3377.
- PharmaCompass. N-Acetyl-L-leucine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-l-leucine and l-Leucine. Journal of the American Chemical Society, 73(7), 3359-3360.
- Organic Syntheses. acetylglycine.
- Coquerel, G., et al. (2002). Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements. Journal of Thermal Analysis and Calorimetry, 69(1), 15-38.
- Recchimurzo, A., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(20), 13531-13540.
- INDOFINE Chemical Company, Inc. ACETYL-L-NORLEUCINE | 15891-49-3.
- Agilent. Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845.
- Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
- ABRF. Biomolecular Delta Mass.
Sources
- 1. Norleucine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-Acetyl-L-leucine(1188-21-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetyl-L-leucine [webbook.nist.gov]
- 11. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]
- 13. ACETYL-L-NORLEUCINE | 15891-49-3 | INDOFINE Chemical Company [indofinechemical.com]
- 14. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spectrabase.com [spectrabase.com]
Ac-Nle-OH (N-acetyl-L-norleucine): A Comprehensive Technical Guide for its Application as a Chiral Building Block in Advanced Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Non-canonical Amino Acids in Drug Discovery
In the landscape of modern drug development and biochemical research, the twenty proteinogenic amino acids form the fundamental alphabet of peptide and protein chemistry. However, expanding this alphabet with non-canonical amino acids (ncAAs) offers a powerful strategy to overcome biological limitations and fine-tune molecular properties.[1] N-acetyl-L-norleucine (Ac-Nle-OH), a derivative of the non-proteinogenic amino acid L-norleucine, has emerged as a particularly valuable chiral building block.
The Rise of Norleucine Derivatives: A Bioisostere for Methionine and Leucine
L-Norleucine (Nle) is an isomer of leucine and is nearly isosteric with methionine, but critically, it lacks the readily oxidizable sulfur atom of methionine.[2][3] This single atomic substitution provides a significant advantage in peptide design. The incorporation of norleucine in place of methionine can dramatically increase a peptide's resistance to enzymatic degradation and oxidative damage, thereby improving its in-vivo half-life and stability without drastically altering its conformation.[4][5] This makes norleucine and its derivatives, like Ac-Nle-OH, invaluable tools for enhancing the therapeutic potential of peptide-based drugs.[4][6] For example, substituting methionine with norleucine in amyloid-β peptides has been shown to negate their neurotoxic effects, highlighting its potential in neurodegenerative disease research.[2][6]
Ac-Nle-OH: Physicochemical Properties and Rationale for Use
Ac-Nle-OH is a versatile chiral building block used in peptide synthesis and as a precursor for chiral intermediates.[7][8] The N-terminal acetylation serves two primary purposes. First, it protects the amine group, preventing unwanted side reactions during chemical synthesis, a fundamental requirement for building blocks in both solid-phase and solution-phase peptide synthesis.[9] Second, the acetyl group can enhance the solubility and stability of the molecule and the resulting peptides.[7] As a chiral molecule, the stereochemistry of Ac-Nle-OH is of paramount importance, as the biological activity of the final product is dictated by its precise three-dimensional structure.[9][10] This guide provides an in-depth examination of the synthesis, characterization, and application of Ac-Nle-OH for researchers, scientists, and drug development professionals.
Synthesis and Characterization of Ac-Nle-OH
The reliable synthesis and rigorous characterization of Ac-Nle-OH are foundational to its successful application. This section details a standard, field-proven protocol and the necessary analytical validation steps.
Synthetic Route: Classical Acetylation of L-Norleucine
The most direct and widely used method for preparing Ac-Nle-OH is the acetylation of the parent amino acid, L-norleucine. This reaction is typically performed using acetic anhydride in an aqueous or biphasic system under basic conditions. The base neutralizes the generated acetic acid and keeps the amino group deprotonated and nucleophilic.
Detailed Laboratory Protocol for Acetylation of L-Norleucine
Objective: To synthesize N-acetyl-L-norleucine from L-norleucine with high purity.
Materials:
-
L-Norleucine
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve L-norleucine in a 1 M NaOH aqueous solution at room temperature. Use a stoichiometric amount of NaOH to deprotonate the carboxylic acid and amino groups.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with vigorous stirring.
-
Acetylation: Add acetic anhydride dropwise to the cold solution. It is crucial to add it slowly to control the exothermic reaction and prevent hydrolysis of the anhydride. During the addition, maintain the pH of the solution between 9 and 10 by concurrently adding a 2 M NaOH solution. The basic pH ensures the amino group remains nucleophilic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 using concentrated HCl. This step protonates the product's carboxylic acid, causing it to precipitate out of the aqueous solution. Perform this step in the ice bath as it is exothermic.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Ac-Nle-OH has good solubility in ethyl acetate, which will separate it from inorganic salts.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Quality Control
Purification: The crude Ac-Nle-OH is typically a white solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.
Analytical Characterization (Self-Validation):
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. Key signals to identify include the acetyl methyl protons, the alpha-proton, and the alkyl chain protons.
-
Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the product (C₈H₁₅NO₃, MW: 173.21 g/mol ).[8]
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch, the amide N-H stretch, and the C=O stretches of both the carboxylic acid and the amide.
-
Chiral Purity Analysis: The enantiomeric purity is critical and must be verified. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP).[11][12] Alternatively, derivatization with a chiral agent followed by NMR analysis can be used to determine the diastereomeric ratio.[13]
-
Melting Point: The melting point should be sharp and consistent with literature values (approx. 108 °C for the DL form, specific values for the L-form should be referenced).[8]
Table: Key Physicochemical Properties of Ac-Nle-OH
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₃ | [8] |
| Molecular Weight | 173.21 g/mol | [8] |
| Appearance | White crystalline powder | [8] |
| Melting Point | ~108 °C (DL-form) | [8] |
| Solubility | Soluble in Methanol | |
| pKa (Norleucine) | ~2.39 (carboxyl), ~9.76 (amino) | [2][6] |
Ac-Nle-OH in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Ac-Nle-OH is its direct incorporation into peptide sequences to create more robust and stable therapeutic candidates.
Rationale for Incorporating Ac-Nle-OH
-
Enhanced Metabolic Stability: As a bioisostere for methionine, Ac-Nle-OH imparts resistance to oxidation.[2] When incorporated into a peptide, the norleucine residue is not susceptible to the enzymatic degradation pathways that target methionine or leucine, thus extending the peptide's half-life.[4][5]
-
Modulating Lipophilicity: The linear alkyl side chain of norleucine can alter the lipophilicity of a peptide, which can influence its membrane permeability, receptor binding affinity, and overall pharmacological profile.[3][4]
Experimental Workflow: Incorporation of Ac-Nle-OH using SPPS
This protocol outlines the standard procedure for coupling Ac-Nle-OH onto a resin-bound peptide chain using Fmoc-based SPPS.
Objective: To couple Ac-Nle-OH to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Ac-Nle-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), HPLC grade
-
Washing solvent: DCM (Dichloromethane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin thoroughly with DMF to remove any impurities.
-
Activation of Ac-Nle-OH: In a separate vial, dissolve Ac-Nle-OH (3-4 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 3-4 eq.) and the base (DIPEA, 6-8 eq.). Allow the mixture to pre-activate for 5-10 minutes. The formation of the active ester is crucial for efficient coupling.
-
Coupling Reaction: Add the activated Ac-Nle-OH solution to the swelled peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates that all the free amines have reacted and the coupling is complete. If the test is positive (blue beads), the coupling reaction should be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts. The resin is now capped with the acetyl-norleucine residue.
Diagram: SPPS Workflow for Ac-Nle-OH Incorporation
Caption: Workflow for coupling Ac-Nle-OH in Solid-Phase Peptide Synthesis (SPPS).
Ac-Nle-OH as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a direct building block, the inherent chirality of L-norleucine can be leveraged to direct the stereochemical outcome of other reactions. Ac-Nle-OH can be converted into a chiral auxiliary, a molecule that is temporarily incorporated to guide a reaction and is then removed.[14]
Principles of Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries, such as those derived from amino acids, function by creating a temporary chiral environment around a prochiral center.[10] This environment sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face, thereby creating the desired stereoisomer with high diastereoselectivity. The auxiliary is subsequently cleaved and can often be recovered.[14]
Application: Asymmetric Alkylation via an Oxazolidinone Auxiliary
A common application is the use of an N-acyl oxazolidinone, which can be synthesized from Ac-Nle-OH. This auxiliary provides excellent stereocontrol in enolate alkylation reactions.
Workflow:
-
Auxiliary Synthesis: Ac-Nle-OH is first reduced to the corresponding amino alcohol. This amino alcohol is then reacted with phosgene or a phosgene equivalent to form the chiral oxazolidinone.
-
Acylation: The oxazolidinone is then acylated with a desired acyl chloride (e.g., propionyl chloride) to attach the prochiral substrate.[14]
-
Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a strong base (like LDA) to form a chiral enolate. The bulky side chain of the norleucine-derived auxiliary blocks one face of the enolate. Subsequent addition of an electrophile (e.g., benzyl bromide) results in a highly diastereoselective alkylation.[15]
-
Cleavage: The newly functionalized acyl group is cleaved from the auxiliary using methods like hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, and the auxiliary can be recovered.
Diagram: Asymmetric Alkylation using an Ac-Nle-OH Derived Auxiliary
Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary derived from Ac-Nle-OH.
Safety, Handling, and Storage
Safety:
-
Ac-Nle-OH is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[16][17] However, standard laboratory safety practices should always be followed.
-
Avoid inhalation of dust and contact with skin and eyes.[18] In case of contact, rinse thoroughly with water.[19][20]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][19]
Handling:
-
Use in a well-ventilated area to avoid dust formation.[19]
-
After handling, wash hands thoroughly with soap and water.[18]
-
Empty containers may contain residual dust and should be handled with care.[16]
Storage:
References
- Vertex AI Search. (n.d.). The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery.
- Vertex AI Search. (n.d.). Chiral Amino Acids Synthesis.
- Santa Cruz Biotechnology. (n.d.). N-Acetyl-L-leucine.
- LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
- Apollo Scientific. (n.d.). N-Acetyl-DL-leucine.
- Biochemistry. (n.d.). MATERIAL SAFETY DATA SHEET - N-ACETYL-L-LEUCINE 99%.
- Wikipedia. (n.d.). Norleucine.
- Wikipedia. (n.d.). Chiral auxiliary.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- LGC Standards. (2017, March 13). Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis.
- Chem-Impex. (n.d.). Acetyl-L-norleucine.
- Vertex AI Search. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- PubMed. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers.
- Benchchem. (n.d.). A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Tle-OH.
- Vertex AI Search. (n.d.). The Importance of Chiral Building Blocks in Peptide Synthesis.
- MySkinRecipes. (n.d.). N-Acetyl-DL-norleucine.
- Wikipedia. (n.d.). Chiral analysis.
- PubMed. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- PubMed Central. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. lifetein.com [lifetein.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Acetyl-DL-norleucine [myskinrecipes.com]
- 9. nbinno.com [nbinno.com]
- 10. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. renyi.hu [renyi.hu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. lgcstandards.com [lgcstandards.com]
The Biological Activity of N-Acetylated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-acetylation of amino acids, a fundamental biochemical modification, gives rise to a class of molecules with diverse and profound biological activities. Once viewed primarily as metabolic intermediates or detoxification products, N-acetylated amino acids are now recognized as key players in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological activities of prominent N-acetylated amino acids, including the well-established N-acetylcysteine (NAC) and N-acetylaspartate (NAA), the versatile signaling molecule N-acetylglucosamine (GlcNAc), and other emerging N-acetylated derivatives. We will delve into their mechanisms of action, from antioxidant and anti-inflammatory effects to their roles in neurotransmission and immune modulation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also detailed experimental protocols and insights into the therapeutic potential of these fascinating molecules.
Introduction to N-Acetylated Amino Acids
N-acetylation is a ubiquitous biochemical reaction involving the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA), to the nitrogen atom of an amino group.[1] While protein N-terminal acetylation is a widespread co- and post-translational modification affecting protein stability and function, the N-acetylation of free amino acids generates a distinct class of metabolites with unique biological roles.[2] These N-acetylated amino acids can be synthesized endogenously by N-acetyltransferases or arise from the degradation of N-terminally acetylated proteins.[3][4] Their biological significance spans from serving as precursors for crucial biomolecules to acting as signaling molecules in their own right. This guide will illuminate the multifaceted world of N-acetylated amino acids, with a focus on their mechanisms of action and their implications for human health and disease.
Key N-Acetylated Amino Acids and Their Biological Activities
N-Acetylcysteine (NAC): The Multifaceted Antioxidant and Beyond
N-acetylcysteine (NAC), a derivative of the amino acid cysteine, is arguably the most well-studied N-acetylated amino acid, with established clinical use as a mucolytic agent and an antidote for acetaminophen poisoning.[5] Its biological activities are far-reaching, stemming from its intricate involvement in cellular redox homeostasis and inflammatory pathways.
NAC's biological effects are primarily attributed to three key mechanisms:
-
Glutathione Precursor: NAC is readily deacetylated in the body to yield L-cysteine, a rate-limiting substrate for the synthesis of the master antioxidant, glutathione (GSH). By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[6]
-
Direct Antioxidant Activity: NAC possesses a sulfhydryl group that can directly scavenge free radicals, although its primary antioxidant effect is considered to be indirect through GSH synthesis.
-
Anti-inflammatory Effects: NAC modulates inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8] It can also influence the activation of key transcription factors involved in inflammation, such as NF-κB.[7]
Recent research has unveiled a more complex picture of NAC's mechanism of action, highlighting its role as a precursor for hydrogen sulfide (H₂S) and sulfane sulfur species. These molecules are now recognized as important signaling molecules with potent antioxidant and cytoprotective properties, potentially explaining some of the beneficial effects of NAC that cannot be solely attributed to its role as a GSH precursor.
N-Acetylaspartate (NAA): A Window into Neuronal Health
N-acetylaspartate (NAA) is the second most abundant free amino acid in the central nervous system (CNS), found predominantly in neurons.[9] Its concentration is a widely used marker of neuronal health and integrity, routinely measured by magnetic resonance spectroscopy (MRS) in clinical and research settings.[10]
-
Neuronal Health Marker: A decrease in NAA levels is a hallmark of neuronal loss or dysfunction in a wide range of neurological disorders, including Alzheimer's disease, Huntington's disease, and traumatic brain injury.[9][11][12]
-
Myelin Synthesis: NAA serves as a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the brain.[10] Furthermore, NAA provides the acetyl group for the synthesis of myelin lipids by oligodendrocytes, the cells responsible for myelinating axons.[10]
-
Mitochondrial Energy Metabolism: NAA is synthesized in neuronal mitochondria and is thought to play a role in mitochondrial energy metabolism by facilitating the transfer of carbon across the mitochondrial membrane.[9]
-
Osmoregulation: NAA contributes to the osmotic balance within neurons.[13]
-
Glial Signaling: NAA released from neurons can signal to adjacent glial cells, highlighting a role in neuron-glia communication.[14]
N-Acetylglucosamine (GlcNAc): A Crucial Player in Cellular Signaling and Immunity
N-acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose that plays fundamental roles in both structural biology and cellular signaling.
-
Bacterial and Fungal Cell Walls: GlcNAc is a key component of peptidoglycan in bacterial cell walls and chitin in fungal cell walls.
-
Extracellular Matrix: It is a building block of glycosaminoglycans, which are major components of the extracellular matrix in animals.
A pivotal role of GlcNAc in cellular signaling is through a post-translational modification called O-GlcNAcylation. This process involves the attachment of a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins. O-GlcNAcylation is a dynamic and reversible process, regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[15]
O-GlcNAcylation acts as a nutrient sensor, integrating metabolic signals from pathways such as glycolysis, and in turn, regulates a vast array of cellular processes, including:
-
Transcription and Gene Expression: O-GlcNAcylation of transcription factors can modulate their activity and influence gene expression programs.[16]
-
Signal Transduction: It can compete with phosphorylation for the same or adjacent sites on proteins, thereby modulating signaling cascades.[15][16]
-
Immune Cell Function: O-GlcNAcylation is critically involved in lymphocyte activation and the regulation of inflammatory responses.[16] Dysregulation of O-GlcNAcylation has been implicated in autoimmune diseases.
Other Biologically Active N-Acetylated Amino Acids
Beyond the well-characterized examples above, a growing body of research is uncovering the biological activities of other N-acetylated amino acids.
-
N-Acetyl-L-tryptophan (NAT): NAT has been shown to act as an antagonist of the neurokinin-1 receptor and an inhibitor of cytochrome c release, suggesting neuroprotective and anti-inflammatory properties.[3][17][18] It has demonstrated therapeutic potential in animal models of amyotrophic lateral sclerosis (ALS) and traumatic brain injury.[3] NAT is also used as a nutritional supplement in cell culture media to provide a stable source of tryptophan.[19]
-
N-Acetyl-L-methionine (NAM): NAM serves as a derivative of the essential amino acid methionine and is involved in cellular methylation reactions.[20] It has shown potential in preventing ischemia-reperfusion injury and possesses antioxidant properties by scavenging reactive nitrogen species.[20] In cell culture, it can influence cell growth and mitochondrial activity.[21]
-
N-Acetyl-L-proline: This derivative is a key intermediate in peptide synthesis and is utilized in the synthesis of active pharmaceutical ingredients (APIs).[22]
Experimental Protocols for Studying N-Acetylated Amino Acids
A crucial aspect of advancing our understanding of N-acetylated amino acids is the availability of robust and reliable experimental protocols. This section provides an overview of key methodologies.
Quantification of N-Acetylated Amino Acids in Biological Samples
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of N-acetylated amino acids in complex biological matrices such as plasma, serum, and tissue homogenates.
Step-by-Step Protocol for N-Acetyl-Amino Acid Quantification in Serum:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled N-acetylated amino acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analytes, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific N-acetylated amino acids of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each N-acetylated amino acid and its internal standard.
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum signal intensity.
-
-
Data Analysis:
-
Quantification is achieved by constructing a calibration curve using known concentrations of the N-acetylated amino acid standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Assessment of Antioxidant Activity
Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and relatively simple spectrophotometric assay to evaluate the free radical scavenging activity of compounds like NAC.
Step-by-Step Protocol for DPPH Assay of NAC:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Prepare a series of dilutions of NAC in methanol (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of NAC, the positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[23]
-
Measure the absorbance at 517 nm using a microplate reader.[23]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of NAC.
-
In Vitro Assessment of Immune Cell Modulation
Methodology: T Cell Proliferation and Cytokine Production Assay
This assay is used to evaluate the effect of N-acetylated amino acids, such as GlcNAc, on the activation and function of T lymphocytes.
Step-by-Step Protocol for Assessing GlcNAc's Effect on T Cell Proliferation and Cytokine Production:
-
T Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from the PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.
-
-
Cell Culture and Treatment:
-
Culture the isolated CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of GlcNAc (e.g., 1, 5, 10 mM) for 2 hours.
-
-
T Cell Activation:
-
Activate the T cells by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
-
Include an unstimulated control (no antibodies) and a stimulated control (with antibodies, without GlcNAc).
-
-
Proliferation Assay (e.g., using CFSE):
-
Prior to culture, label the T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After 72-96 hours of culture, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Cell proliferation is indicated by the successive halving of CFSE fluorescence in daughter cells.
-
-
Cytokine Production Assay (e.g., using ELISA or Multiplex Bead Array):
-
After 48-72 hours of culture, collect the cell culture supernatants.
-
Measure the concentration of key cytokines, such as IL-2, IFN-γ, and TNF-α, using commercially available ELISA kits or a multiplex bead-based immunoassay.
-
-
Data Analysis:
-
Compare the proliferation rates and cytokine concentrations between the GlcNAc-treated groups and the stimulated control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed effects.
-
Rationale for Experimental Model Selection
The choice of an appropriate experimental model is critical for obtaining meaningful and translatable results.
-
PC12 Cell Line: This rat pheochromocytoma cell line is widely used as a model for neuronal cells in neurobiology and neurotoxicity studies.[24][25] Upon treatment with nerve growth factor (NGF), PC12 cells differentiate into cells with neuronal characteristics, including the extension of neurites.[24] This makes them a valuable tool for studying neuronal differentiation, neuroprotection, and the effects of compounds like NAA on neuronal survival and function.[24][26] Their transformed nature allows for continuous culture, providing a consistent and scalable model system.[27]
-
Rodent Models: In vivo studies using rodent models (mice and rats) are essential for evaluating the systemic effects, pharmacokinetics, and therapeutic efficacy of N-acetylated amino acids in a whole-organism context. For instance, rodent models of traumatic brain injury or neurodegenerative diseases are crucial for assessing the neuroprotective effects of NAC and NAA. The justification for their use lies in the physiological and genetic similarities to humans, allowing for the investigation of complex biological responses that cannot be replicated in vitro.
Signaling Pathways and N-Acetylated Amino Acids
O-GlcNAcylation Signaling Pathway
The O-GlcNAcylation pathway is a key integrator of cellular metabolism and signaling.
Caption: The O-GlcNAcylation signaling pathway integrates metabolic inputs to regulate diverse cellular processes.
Upstream signals, such as insulin signaling and cellular stress, can regulate the activity and localization of OGT and OGA.[28] These enzymes, in turn, control the O-GlcNAcylation status of a vast number of downstream proteins, including transcription factors (e.g., c-Myc, NF-κB), signaling kinases (e.g., Akt), and cytoskeletal components.[15][16] The interplay between O-GlcNAcylation and phosphorylation is a critical regulatory mechanism, as these two modifications can compete for or influence each other's addition to proteins, thereby fine-tuning cellular responses.[16]
N-Acetylaspartate Signaling in the CNS
The signaling roles of NAA are intricately linked to its metabolism and its interaction with glial cells.
Caption: N-Acetylaspartate (NAA) signaling involves metabolic coupling between neurons and glial cells.
NAA synthesized in neuronal mitochondria is transported to oligodendrocytes, where it is cleaved to provide acetate for myelin lipid synthesis.[10] NAA also serves as a precursor for the synthesis of the neurotransmitter NAAG, which is released from neurons and can signal to astrocytes.[14][29] Astrocytes can then hydrolyze NAAG back to NAA and glutamate, completing a metabolic cycle that highlights the intricate interplay between different cell types in the CNS.[14]
N-Acetylated Amino Acids in Drug Development
The unique biological activities of N-acetylated amino acids make them attractive candidates for therapeutic development and valuable tools in medicinal chemistry.
Prodrug Strategies
N-acetylation can be employed as a prodrug strategy to improve the pharmacokinetic properties of parent drug molecules. By acetylating a key amino group, it is possible to:
-
Enhance Bioavailability: Acetylation can increase the lipophilicity of a drug, potentially improving its absorption across biological membranes.
-
Improve Stability: The acetyl group can protect the amino group from premature metabolic degradation.
-
Targeted Delivery: The use of amino acid transporters for the uptake of N-acetylated amino acid prodrugs offers a potential mechanism for targeted drug delivery.[30][31]
Medicinal Chemistry Scaffolds
The inherent biological recognition of amino acid structures makes N-acetylated amino acids valuable scaffolds in medicinal chemistry. They can be used as starting points for the design of novel therapeutic agents with improved efficacy and reduced toxicity. For example, N-acetyl-L-proline is used as an intermediate in the synthesis of various active pharmaceutical ingredients.[22]
Formulation and Delivery
A key challenge in the therapeutic application of some N-acetylated amino acids is their bioavailability. Formulation strategies are being explored to overcome these limitations. For instance, the development of nanoparticle-based delivery systems for GlcNAc has been shown to enhance its anti-inflammatory effects in vitro.
Quantitative Data on the Biological Activity of N-Acetylated Amino Acids
| N-Acetylated Amino Acid | Biological Activity | Experimental Model | Key Findings | Reference |
| N-Acetylcysteine (NAC) | Anti-inflammatory | Patients with various diseases | Oral supplementation with NAC significantly reduced homocysteine levels. No significant effect on CRP, TNF-α, or IL-6 levels was consistently observed. | |
| N-Acetylcysteine (NAC) | Anti-inflammatory | Patients with rheumatoid arthritis on CAPD | 1200 mg/day oral NAC for 8 weeks significantly reduced plasma levels of IL-1, IL-6, TNF-α, C3, and CRP. | [8] |
| N-Acetylcysteine (NAC) | Anti-inflammatory | In vitro model of airway inflammation | NAC reduced inflammatory cytokines (IL-6, IL-1β, TNF-α) in LPS-treated macrophages. | [7] |
| N-Acetylaspartate (NAA) | Neuronal Marker | Alzheimer's disease patients (post-mortem tissue) | NAA concentrations were significantly reduced in the hippocampus (by 38%) and amygdala (by 28%) compared to controls. | [12] |
| N-Acetylaspartate (NAA) | Neuronal Marker | Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD) patients | Whole-brain NAA concentrations were significantly lower in MCI (10.5 ± 3.0 mM) and AD (10.1 ± 2.9 mM) patients compared to normal elderly controls (14.1 ± 2.4 mM). | [11] |
| N-Acetyl-L-tryptophan | Neuroprotection | H₂O₂-induced ALS cell model | Inhibited cell death with IC50 values of 0.3 µM in NSC-34 cells and 16 nM in primary motor neurons. | [17] |
Conclusion and Future Perspectives
The field of N-acetylated amino acids is rapidly evolving, with ongoing research continuing to uncover their intricate roles in health and disease. From the well-established antioxidant and neuroprotective functions of NAC and NAA to the complex signaling networks regulated by O-GlcNAcylation, it is clear that these molecules are more than just simple metabolites. For researchers, a deeper understanding of the enzymatic machinery that governs their synthesis and degradation, as well as the specific receptors and transporters they interact with, will be crucial. For drug development professionals, the therapeutic potential of N-acetylated amino acids, both as active pharmaceutical ingredients and as components of prodrug strategies, warrants further investigation. The continued exploration of this fascinating class of molecules holds great promise for the development of novel therapies for a wide range of human diseases.
References
- N-Acetyl-DL-Methionine. (n.d.). The Crucial Role of N-Acetyl-DL-Methionine in Modern Health and Industry.
- The Emerging Roles of Protein Interactions with O-GlcNAc Cycling Enzymes in Cancer. (n.d.).
- N-Acetyl-L-tryptophan. (n.d.). MedChemExpress.
- N-Acetyl-L-Methionine. (n.d.).
- O-GlcNAc as an Integrator of Signaling P
- O-GlcNAc as an Integrator of Signaling P
- The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. (2022). NIH.
- N-Acetyl-L-methionine (N-Acetylmethionine). (n.d.). MedChemExpress.
- N-Acetyl-L-tryptophan. (n.d.). Sigma-Aldrich.
- N-Acetyltryptophan (HMDB0013713). (2012).
- O-GlcNAcylation Regulation of Cellular Signaling in Cancer. (n.d.). PMC.
- Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (n.d.).
- N-Acetyl-L-Tryptophan. (n.d.). Baishixing.
- Global N-Acetylaspartate in Normal Subjects, Mild Cognitive Impairment and Alzheimer P
- N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity. (n.d.). Semantic Scholar.
- N-Acetyl-L-methionine (HMDB0011745). (n.d.).
- N-acetylaspartate and N-acetylaspartylglutamate levels in Alzheimer's disease post-mortem brain tissue. (n.d.). PubMed.
- A comparative study of the different N-acetylaspartate measures of the medial temporal lobe in Alzheimer's disease. (n.d.). PubMed.
- Lower Posterior Cingulate N-Acetylaspartate to Creatine Level in Early Detection of Biologically Defined Alzheimer's Disease. (n.d.). MDPI.
- Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel. (n.d.). PubMed Central.
- N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. (n.d.).
- N-acetyl-L-methionine. (n.d.). PubChem.
- The Effect of N- Acetylcysteine on Inflammatory and Oxid
- N-Acetylcysteine: A Comparative Guide to its Biological Activity and Antioxidant Properties. (n.d.). Benchchem.
- Global N-Acetylaspartate in Normal Subjects, Mild Cognitive Impairment and Alzheimer's Disease P
- Preparation and use of N-acetyl-α-amino acids. (n.d.).
- N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. (n.d.). PubMed.
- Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling. (n.d.). PubMed.
- In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prost
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- The Effects of N-acetylcysteine on Inflammatory Markers and Homocysteine: A Systematic Review and Meta-analysis of. (2020). Pharmaceutical Sciences.
- The Impact of PC-12 Cells in Neurobiological and Neural Research. (n.d.). Cytion.
- N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. (n.d.). PMC.
- Study of the Effects of N-acetylcysteine on Inflammatory Biomarkers and Disease Activity Score in Patients with Rheum
- Amino Acids in the Development of Prodrugs. (n.d.). PMC.
- Current Situation of PC12 Cell Use in Neuronal Injury Study. (2015). Semantic Scholar.
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024).
- PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applic
- Amino acids as promoieties in prodrug design and development. (n.d.).
- Prevention of PC12 Cell Death by N-Acetylcysteine Requires Activation of the Ras P
- Does anyone know an easy protocol for DPPH assay? (2013).
- Acetylcysteine. (n.d.). Wikipedia.
- N-acetyl
- N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (n.d.). PMC.
- Study of the Effects of N-acetylcysteine on Inflammatory Biomarkers and Disease Activity Score in Patients with Rheum
- N-acetylaspartate in neuropsychi
- Brain damage results in down-regulation of N-acetylaspart
- Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans. (2018). NCBI.
Sources
- 1. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity | Semantic Scholar [semanticscholar.org]
- 2. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 3. hmdb.ca [hmdb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 8. publish.kne-publishing.com [publish.kne-publishing.com]
- 9. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global N-Acetylaspartate in Normal Subjects, Mild Cognitive Impairment and Alzheimer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylaspartate and N-acetylaspartylglutamate levels in Alzheimer's disease post-mortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain damage results in down-regulation of N-acetylaspartate as a neuronal osmolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ≥99% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 19. N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing [aminoacids-en.com]
- 20. N-Acetyl-L-Methionine - CD Formulation [formulationbio.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
- 24. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 25. mdpi.com [mdpi.com]
- 26. Prevention of PC12 Cell Death by N-Acetylcysteine Requires Activation of the Ras Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 28. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
(S)-2-Acetamidohexanoic acid as a non-canonical amino acid
An In-Depth Technical Guide to (S)-2-Acetamidohexanoic Acid as a Non-Canonical Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as N-acetyl-L-norleucine (Ac-Nle-OH), is a non-canonical amino acid derivative that offers significant advantages in peptide-based drug discovery and protein engineering. The addition of an N-terminal acetyl group fundamentally alters the parent amino acid's physicochemical properties, enhancing its stability, solubility, and, most critically, its mechanism of cellular uptake.[1][2][3] This modification switches the molecule's transport from promiscuous amino acid transporters to organic anion and monocarboxylate transporters, providing a mechanistic basis for its utility as a drug-like scaffold.[3] This guide provides a comprehensive overview of its synthesis, characterization, incorporation into peptides, and key applications, offering field-proven insights for its effective utilization in research and development.
The Strategic Value of Non-Canonical Amino Acids (ncAAs)
The 20 canonical amino acids offer a limited chemical repertoire for constructing peptides and proteins. The introduction of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations. By incorporating ncAAs, researchers can introduce novel chemical functionalities, enhance proteolytic stability, constrain peptide conformations for improved receptor binding, and develop unique molecular probes.[4][][6] this compound is a prime example of a simple, yet highly effective, ncAA that leverages N-terminal modification to impart desirable drug-like properties.
Core Profile of this compound
The defining feature of this compound is the N-acetylation of L-norleucine. This modification neutralizes the positive charge of the alpha-amino group, converting the zwitterionic amino acid into an anion at physiological pH.[3] This change has profound biological consequences.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamidohexanoic acid | PubChem[1] |
| Synonyms | N-acetyl-L-norleucine, Ac-Nle-OH | PubChem[1] |
| Molecular Formula | C8H15NO3 | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Appearance | White to off-white powder | Generic |
| Solubility | Enhanced aqueous solubility vs. L-norleucine | Chem-Impex[1] |
The Mechanistic Cornerstone: Acetylation-Induced Transporter Switching
The therapeutic potential of N-acetylated amino acids is exemplified by N-acetyl-L-leucine, which is actively being developed for several neurological disorders.[3] Groundbreaking research has revealed that the acetylation is not merely a passive modification but an active strategy to alter cellular uptake.
While L-leucine enters cells via the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is instead a substrate for organic anion transporters (OAT1, OAT3) and the monocarboxylate transporter (MCT1).[3] This transporter switching is a critical insight for drug development for two reasons:
-
Bypassing Rate-Limiting Steps : It allows the molecule to bypass potentially saturated native amino acid transporters, leading to different pharmacokinetic and pharmacodynamic profiles.[3]
-
Rational Drug Design : It provides a clear mechanistic rationale for converting other amino acids into anions via acetylation to target specific anion transporters, which are expressed differently across tissues.[3]
This principle is directly applicable to this compound, making it an attractive building block for peptides intended to have altered cellular transport and distribution.
Caption: Acetylation switches cellular uptake from amino acid transporters (LAT1) to monocarboxylate/organic anion transporters (MCT1/OAT).
Chemical Synthesis of this compound
The synthesis of this compound is a straightforward N-acetylation of the parent amino acid, L-norleucine, using acetic anhydride under basic conditions. The causality behind this choice is that the basic conditions deprotonate the amino group, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of acetic anhydride. Subsequent acidification protonates the carboxylate, allowing for precipitation of the final product.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure adapted from established methods for N-acetylation of amino acids and should be performed with appropriate safety precautions.[7][8]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-norleucine (1.0 eq) in a 2N aqueous solution of sodium hydroxide (NaOH) (3.0 eq). Gentle heating may be applied to facilitate dissolution.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is critical to control the exothermicity of the reaction and to minimize the hydrolysis of acetic anhydride.
-
Acetylation: While vigorously stirring, add acetic anhydride (1.2 - 1.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Acidification: Cool the mixture again in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 2.5-3.0. This step must be done carefully as it is exothermic. The N-acetylated product, being less soluble in acidic aqueous media, will begin to precipitate.
-
Crystallization & Isolation: Allow the mixture to stand in the cold (e.g., 4 °C) for several hours or overnight to maximize crystallization. Collect the white precipitate by vacuum filtration.
-
Washing & Drying: Wash the collected solid with small portions of ice-cold water to remove residual salts. Dry the product under vacuum to yield this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
An In-Depth Technical Guide to (S)-2-Acetamidohexanoic Acid: From Discovery to Therapeutic Potential
Foreword: Unveiling the Potential of a Modified Amino Acid
In the landscape of pharmaceutical research and development, the exploration of modified amino acids has opened new avenues for therapeutic intervention. Among these, (S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, stands out as a molecule of significant interest. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and burgeoning therapeutic applications, with a particular focus on its potential in neurology. As a non-proteinogenic amino acid derivative, its unique properties offer a compelling case for its study and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising compound.
The Genesis of this compound: A Historical Perspective
The story of this compound is intrinsically linked to the broader history of amino acid research. The parent amino acid, L-norleucine, is an isomer of the more common L-leucine and has been a subject of biochemical investigation for its role in protein structure and function.[1][2] While not one of the 20 proteinogenic amino acids, norleucine has been found in small amounts in certain bacterial strains and its formation has been observed in prebiotic synthesis experiments like the Miller-Urey experiment, suggesting its potential presence during the early stages of life.[2]
The acetylation of amino acids, a process that modifies their chemical properties, has been a long-standing practice in organic chemistry. The N-acetylation of L-norleucine to yield this compound enhances its solubility and stability, making it a more viable candidate for pharmaceutical formulations.[3] While the precise first synthesis of N-acetyl-L-norleucine is not prominently documented in readily available historical records, the general methods for N-acetylation of amino acids have been established for decades. For instance, the racemic mixture N-acetyl-DL-leucine has been used in France since 1957 for the treatment of vertigo, highlighting the early therapeutic interest in acetylated amino acids.[4] The focus on the specific L-enantiomer, this compound, has gained momentum more recently with the growing understanding of stereochemistry in pharmacology and the discovery of its potential neuroprotective effects.
Synthesis and Characterization: A Detailed Protocol and Rationale
The synthesis of enantiomerically pure this compound is crucial for its application in research and drug development. The most common and direct method involves the N-acetylation of the parent amino acid, L-norleucine.
Chemical Synthesis: The Acetylation of L-Norleucine
The acetylation of the primary amine of L-norleucine is typically achieved using acetic anhydride in a basic medium. The base serves to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the acetic anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Norleucine
-
Acetic Anhydride
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) (for acidification)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Deionized Water
Step-by-Step Methodology:
-
Dissolution: Dissolve L-norleucine in an aqueous solution of sodium hydroxide in a reaction flask equipped with a magnetic stirrer. The use of a base like NaOH is critical as it deprotonates the amino group of L-norleucine, forming the more nucleophilic amino anion. This significantly enhances the rate and efficiency of the subsequent acetylation reaction.
-
Acetylation: Cool the solution in an ice bath to control the exothermic reaction. Slowly add acetic anhydride to the stirred solution. The addition should be dropwise to maintain a low temperature and prevent unwanted side reactions, such as the hydrolysis of acetic anhydride.
-
Reaction Monitoring: Allow the reaction to stir for a specified period (e.g., 1-2 hours) while monitoring its progress using a suitable technique like Thin Layer Chromatography (TLC). This ensures the reaction proceeds to completion.
-
Acidification: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylate group, rendering the N-acetyl-L-norleucine less soluble in the aqueous phase and facilitating its extraction.
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure a high yield.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to obtain pure this compound as a white crystalline solid. Recrystallization is a crucial step for removing any unreacted starting materials and byproducts, leading to a product of high purity.
Causality Behind Experimental Choices:
-
Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent due to its high reactivity.
-
Role of the Base: The basic medium is essential to deprotonate the amino group, making it a stronger nucleophile. The concentration of the base needs to be carefully controlled to avoid hydrolysis of the product's amide bond.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature helps to minimize side reactions and degradation of the product.
-
Acidification and Extraction: These steps are standard workup procedures to isolate the acidic product from the aqueous reaction mixture. The choice of ethyl acetate as the extraction solvent is based on its ability to dissolve the product while being immiscible with water.
Diagram of the Synthesis Workflow:
Caption: Proposed multi-target mechanism of action for N-acetyl-L-amino acids in neuroprotection.
Key Proposed Mechanisms:
-
Modulation of Neuronal Excitability: It is suggested that N-acetyl-L-leucine may stabilize neuronal membranes, thereby modulating ion channel function and normalizing neuronal excitability.
-
Restoration of Cellular Homeostasis: By potentially improving mitochondrial function and cellular bioenergetics, the compound may help restore overall cellular homeostasis in dysfunctional neurons.
-
Enhancement of Lysosomal Function: In lysosomal storage disorders, there is evidence to suggest that N-acetyl-L-leucine may improve lysosomal function, aiding in the clearance of accumulated substrates.
-
Neuroinflammation and Autophagy: In the context of TBI, N-acetyl-L-leucine has been shown to attenuate neuroinflammation and partially restore autophagy flux, a key cellular process for clearing damaged components. [5] It is important to note that much of the mechanistic data comes from studies on N-acetyl-L-leucine. Given the structural similarity, it is hypothesized that N-acetyl-L-norleucine may act through similar pathways, but further research is needed to confirm this.
Future Directions and Conclusion
This compound represents a promising lead compound with significant therapeutic potential, particularly in the challenging field of neurological disorders. Its favorable physicochemical properties, conferred by the N-acetylation of L-norleucine, make it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Elucidation of the Precise Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways is crucial for optimizing its therapeutic use and identifying new applications.
-
Clinical Trials: Rigorous, large-scale clinical trials are needed to definitively establish the efficacy and safety of this compound in various neurological conditions.
-
Structure-Activity Relationship (SAR) Studies: Investigating analogs of this compound could lead to the discovery of even more potent and selective compounds.
-
Exploration of New Therapeutic Areas: Given its proposed mechanisms of action, its potential in other diseases characterized by mitochondrial dysfunction, lysosomal impairment, or neuroinflammation warrants investigation.
References
- Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 17(5), 983-984. (URL: [Link])
- Alvarez-Carreño, C., Becerra, A., & Lazcano, A. (2013). Norvaline and norleucine may have been more abundant protein components during early stages of cell evolution. Origins of life and evolution of the biosphere, 43(4-5), 363–375. (URL: [Link])
- Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. (2025, January 8). (URL: [Link])
- Alvarez-Carreño, C., Becerra, A., & Lazcano, A. (2013). Norvaline and Norleucine May Have Been More Abundant Protein Components during Early Stages of Cell Evolution.
- N-acetyl-L-leucine. SpectraBase. (URL: [Link])
- CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Regeneron ISEF 2025. (URL: [Link])
- N-Acetyl-L-leucine. PubChem. (URL: [Link])
- Martakis, K., et al. (2021). N-acetyl-L-leucine improves symptoms and functioning in GM2 Gangliosidosis (Tay-Sachs & Sandhoff).
- Efficacy and Safety of N-Acetyl-L-Leucine in Children and Adults With GM2 Gangliosidoses. (2025, September 6). (URL: [Link])
- Sarkar, P., & Lipinski, M. M. (2023). N-acetyl-L-leucine: A promising treatment option for traumatic brain injury.
- Norleucine. Wikipedia. (URL: [Link])
- N-Acetyl-L-leucine. NIST WebBook. (URL: [Link])
- N-acetyl-dl-leucine - Optional[FTIR] - Spectrum. SpectraBase. (URL: [Link])
- N-Acetyl-dl-norleucine. SpectraBase. (URL: [Link])
- Method for synthesizing L-2-methyl norleucine.
- L-Norleucine (HMDB0001645).
- Preparation and use of N-acetyl-α-amino acids.
- Process for racemisation and acetylation of leucine.
- Figure 4. 13 C{ 1 H} NMR (150 MHz, CDCl 3 , 25 °C) spectral regions...
- L-Norleucine. BMRB. (URL: [Link])
- de Graaf, R. A., et al. (2018). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 31(9), e3916. (URL: [Link])
- Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. (URL: [Link])
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645).
- L-Norleucine. NIST WebBook. (URL: [Link])
- Acetyl-L-norleucine. Chem-Impex. (URL: [Link])
- 6-Diazo-5-oxo-L-norleucine, A New Tumor-inhibitory Substance. II.1 Isolation and Characterization2. Journal of the American Chemical Society. (URL: [Link])
- l-norleucine (2) synthesis by (S)-ATA via kinetic resolution.
- The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI.GOV. (URL: [Link])
- Raman and infrared spectroscopy identified different acetylated lysine. EurekAlert!. (2022, July 1). (URL: [Link])
- Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline)
Sources
(S)-2-Acetamidohexanoic Acid: A Technical Guide to its Therapeutic Potential in Neuroprotection and Beyond
Abstract
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a chiral, non-proteinogenic N-acetylated amino acid. While direct therapeutic applications are still in early stages of investigation, its structural similarity to the promising neuroprotective agent N-acetyl-L-leucine suggests a significant, underexplored therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and a detailed exploration of its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. Drawing upon the established mechanisms of related molecules, we will propose putative signaling pathways and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic development of novel small molecules for neurological and metabolic disorders.
Introduction: The Emerging Therapeutic Landscape of N-Acetylated Amino Acids
The therapeutic landscape is continually evolving, with a growing interest in the pharmacological modulation of cellular metabolism and neuroinflammation. Within this paradigm, N-acetylated amino acids are emerging as a promising class of molecules. The N-acetylation of amino acids can significantly alter their physicochemical properties, including solubility and bioavailability, making them more suitable as drug candidates compared to their parent amino acids[1].
A prime example of the therapeutic potential of this class of compounds is N-acetyl-L-leucine. This molecule has demonstrated notable efficacy in treating vertigo and has shown significant promise in clinical studies for rare neurodegenerative lysosomal storage diseases such as Niemann-Pick disease type C and GM2 Gangliosidosis (Tay-Sachs and Sandhoff diseases)[2][3][4]. Furthermore, preclinical studies have highlighted its neuroprotective and anti-inflammatory effects in the context of traumatic brain injury[2]. These beneficial effects are attributed, at least in part, to the restoration of autophagy flux and the attenuation of neuroinflammation[2][5].
Given the structural and chemical similarities, it is scientifically plausible to hypothesize that this compound (N-acetyl-L-norleucine) may exhibit a comparable, if not unique, profile of therapeutic activities. This guide will delve into the scientific rationale for exploring the therapeutic potential of this intriguing molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. This compound is a derivative of L-norleucine, a non-proteinogenic amino acid.
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | PubChem CID 6995109[6] |
| Molecular Weight | 173.21 g/mol | PubChem CID 6995109[6] |
| IUPAC Name | (2S)-2-acetamidohexanoic acid | PubChem CID 6995109[6] |
| CAS Number | 15891-49-3 | PubChem CID 6995109[6] |
| Boiling Point | 378.3°C at 760 mmHg | MySkinRecipes[7] |
| Storage | Room temperature, dry and sealed | MySkinRecipes[7] |
Potential Therapeutic Applications
Based on the available evidence for structurally related compounds and the general biological activities of its constituent parts, the primary therapeutic potential of this compound is hypothesized to be in neuroprotection and the modulation of metabolic and inflammatory pathways.
Neuroprotection in Neurodegenerative Diseases
The most compelling potential application for this compound lies in the treatment of neurodegenerative diseases. The neuroprotective effects of N-acetyl-L-leucine in lysosomal storage disorders and traumatic brain injury provide a strong rationale for investigating N-acetyl-L-norleucine in similar indications[2][3][5]. The proposed mechanisms of action, which warrant investigation for this compound, include:
-
Modulation of Autophagy: Dysfunctional autophagy is a common pathological feature in many neurodegenerative diseases. N-acetyl-L-leucine has been shown to restore autophagy flux[2][5]. It is plausible that this compound could share this ability to enhance the clearance of aggregated proteins and damaged organelles.
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of the pathology of many neurodegenerative conditions. N-acetyl-L-leucine has demonstrated the ability to reduce the expression of inflammatory genes[2]. This compound may also possess anti-inflammatory properties within the central nervous system.
Metabolic Modulation
N-acetylated amino acids can influence cellular energy utilization and nutrient processing[1]. The hexanoic acid backbone of this compound is a medium-chain fatty acid, and such fatty acids are known to have various biological activities, including antimicrobial and metabolic effects[8]. This dual nature of the molecule suggests potential applications in metabolic disorders.
Antimicrobial Activity
Short- and medium-chain fatty acids, including hexanoic acid, have demonstrated antimicrobial activity against various oral microorganisms[8]. While the N-acetylation and the presence of the amino group will modify this activity, it is a potential therapeutic avenue worth exploring, particularly for localized infections.
Proposed Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for this compound are yet to be elucidated, we can propose a putative signaling pathway based on the known effects of N-acetyl-L-leucine and the general roles of autophagy and neuroinflammation in neurodegeneration.
Caption: Proposed mechanism of action for this compound in neuroprotection.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol is adapted from standard procedures for the N-acetylation of amino acids.
Materials:
-
L-norleucine
-
Acetic anhydride
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve L-norleucine in a 1 M solution of sodium bicarbonate in a round bottom flask. The bicarbonate solution should be in 3-fold molar excess to the amino acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Acetylation: While vigorously stirring, slowly add acetic anhydride (1.1 molar equivalents) dropwise to the solution. Ensure the temperature does not rise above 10 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of 2-3 with 1 M hydrochloric acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Workflow for the synthesis of this compound.
In Vitro Evaluation of Neuroprotective Effects
This protocol outlines a general method for assessing the neuroprotective effects of this compound against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H2O2) or another neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the compound).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin such as H2O2 at a concentration known to induce significant cell death.
-
Incubation: Incubate the cells with the neurotoxin for a specified time (e.g., 24 hours).
-
Cell Viability Assay (MTT):
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the dose-dependent neuroprotective effect of this compound.
Future Directions and Conclusion
The therapeutic potential of this compound is a promising yet underexplored area of research. Drawing strong parallels from the successful investigations into N-acetyl-L-leucine, there is a compelling scientific basis to pursue the development of N-acetyl-L-norleucine for neurodegenerative and metabolic disorders. Future research should focus on:
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Preclinical in vivo studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
References
- N-Acetyl-L-norleucine: A Promising Agent in Neuroprotection Research.
- This compound | C8H15NO3 | CID 6995109 - PubChem.
- N-acetyl-L-leucine: a promising treatment option for traum
- N-acetyl-L-leucine improves symptoms and functioning in GM2 Gangliosidosis (Tay-Sachs & Sandhoff)
- This compound - MySkinRecipes.
- The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulf
- N-Acetyl-L-Leucine in GM2 Gangliosidoses - YouTube.
- Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulfatase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-Acetamidohexanoic Acid for Advanced Research Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of (S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, tailored for researchers, scientists, and professionals in drug development. It moves beyond a standard safety data sheet to offer insights into its chemical properties, handling protocols based on a comparative analysis of structurally related molecules, and its applications in the synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid L-norleucine. The acetylation of the alpha-amino group modifies its chemical properties, enhancing its stability and solubility, which can be advantageous in various biochemical and pharmaceutical applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamidohexanoic acid | PubChem[2] |
| Synonyms | N-acetyl-L-norleucine, Ac-Nle-OH | PubChem[2] |
| CAS Number | 15891-49-3 | PubChem[2] |
| Molecular Formula | C8H15NO3 | PubChem[2] |
| Molecular Weight | 173.21 g/mol | PubChem[2] |
| Computed XLogP3 | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Note: Most properties are computed and sourced from the PubChem database.[2]
Hazard Identification and Safety Precautions (A Comparative Analysis)
Multiple safety data sheets for N-acetyl-L-leucine classify it as a non-hazardous substance under OSHA 29 CFR 1910.1200 and Regulation (EC) No 1272/2008.[3][4][5][6] It is typically described as a white crystalline powder with no significant irritant or toxic properties.[3][5]
However, as a matter of scientific prudence and to ensure the highest safety standards in a research setting, it is beneficial to also consider the hazards of the parent compound, hexanoic acid. Carboxylic acids of this chain length can cause skin burns and eye damage.[7] While the acetamido group is expected to significantly attenuate the corrosivity of the carboxylic acid, this comparative approach informs a cautious handling protocol.
Table 2: GHS Hazard Classification (Precautionary, based on 6-Acetylaminocaproic acid)
| Hazard Class | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
This table is based on the GHS classification for 6-Acetylaminocaproic acid as a precautionary measure.[7] The actual hazards of this compound are anticipated to be lower.
First-Aid Measures
Based on the available data for N-acetyl-L-leucine, the following first-aid measures are recommended.[3][4]
-
Inhalation: Remove to fresh air. If any respiratory symptoms develop, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.[3] While N-acetyl-L-leucine is not considered a skin irritant, this is a standard good laboratory practice.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek medical attention as a precaution.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Handling, Storage, and Disposal
4.1. Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[4] Standard personal protective equipment (PPE) including a lab coat, safety glasses with side shields, and nitrile gloves should be worn.
4.2. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Room temperature storage is generally acceptable.[8]
4.3. Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. As it is not classified as hazardous, disposal should be straightforward, but it is best to consult with your institution's environmental health and safety department.
Applications in Research and Drug Development
N-acetylated amino acids like this compound are valuable tools in medicinal chemistry and drug discovery. Their primary application is as building blocks in peptide synthesis.[1][8][9] The N-acetylation prevents the amino group from participating in peptide bond formation, allowing it to serve as an N-terminal cap. This modification can increase the metabolic stability of peptides by making them resistant to degradation by aminopeptidases.
Furthermore, these modified amino acids are used in the development of peptidomimetics and prodrugs to enhance the pharmacokinetic properties of therapeutic agents.[9] The acetyl group can modulate solubility and bioavailability.[1] There is also growing interest in the direct therapeutic potential of acetylated amino acids, for instance, N-acetyl-L-leucine is being investigated for the treatment of neurodegenerative diseases.[10][11]
Figure 1: Workflow for utilizing this compound in peptide-based drug development.
Experimental Protocol: Incorporation of this compound into a Peptide Backbone
This protocol outlines a standard procedure for the manual solid-phase synthesis of a simple dipeptide, Ac-Nle-Gly-NH2, using Fmoc chemistry. This serves as a practical example of how this compound can be utilized in a research setting.
Materials:
-
Rink Amide MBHA resin
-
This compound (N-acetyl-L-norleucine)
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Drain the DMF from the resin.
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Second Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
References
- MATERIAL SAFETY DATA SHEET - N-ACETYL-L-LEUCINE 99% (For Biochemistry). (n.d.).
- Acetyl-L-norleucine - Chem-Impex. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
- N-Acetyl-L-leucine - Santa Cruz Biotechnology. (n.d.).
- N-Acetyl-DL-norleucine - MySkinRecipes. (n.d.).
- Safety Data Sheet - LGC Standards. (2017, March 13).
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem. (n.d.).
- N-Acetyl-D-norleucine | 54896-21-8 | Benchchem. (n.d.).
- A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage - Philipps-Universität Marburg. (2024, September 13).
- This compound | C8H15NO3 | CID 6995109 - PubChem. (n.d.).
- CID 168321737 | C16H30N2O6 - PubChem. (n.d.).
- 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetyl-DL-norleucine [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
A Technical Guide to Commercial Sourcing and Quality Verification of (S)-2-Acetamidohexanoic Acid for Research and Development
Executive Summary
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a non-canonical amino acid of increasing importance in the fields of peptide synthesis and drug discovery. Its unique structural properties, which differentiate it from its proteinogenic analogue leucine, allow for the creation of novel peptides with enhanced stability and modified biological activity. This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound. It covers the commercial supplier landscape, outlines critical quality control and analytical verification protocols, and discusses its key applications, ensuring that researchers can procure and utilize this vital reagent with confidence.
Introduction to this compound: A Unique Building Block
This compound is a derivative of the L-enantiomer of norleucine, an isomer of leucine. As a non-canonical (or unnatural) amino acid, it is not one of the 20 standard amino acids genetically coded for in proteins. This distinction is the primary source of its value in modern drug development.
Chemical Identity and Properties:
-
IUPAC Name: (2S)-2-acetamidohexanoic acid[1]
-
Common Synonyms: N-acetyl-L-norleucine, Ac-Nle-OH[1]
-
CAS Number: 15891-49-3[1]
-
Molecular Formula: C₈H₁₅NO₃[1]
-
Molecular Weight: 173.21 g/mol [1]
The incorporation of non-canonical amino acids like N-acetyl-L-norleucine into peptide chains is a strategic approach to overcome some of the limitations of natural peptide-based therapeutics. The N-acetyl group protects the N-terminus, preventing unwanted side reactions during peptide synthesis, while the unbranched, six-carbon side chain of the norleucine core can influence the peptide's conformation, stability, and binding affinity.
The Commercial Supplier Landscape
Identifying a reliable source for this compound is paramount for research integrity. The market includes specialized chemical synthesis companies and distributors. It is crucial to specify the exact CAS number (15891-49-3) and the "(S)" or "L-" stereochemistry, as suppliers also offer the D-enantiomer or the racemic DL-mixture, which have different properties and applications.
Below is a summary of some commercial suppliers known to list this compound or its synonyms. Researchers should always verify current availability and specifications directly with the supplier.
| Supplier Name | Product Name | CAS Number | Notes |
| Acetyl-L-norleucine | 15891-49-3 | A key supplier specializing in amino acids and derivatives for peptide synthesis.[2] | |
| AC-NLE-OH | 15891-49-3 | An online marketplace that lists multiple suppliers, including Bide Pharmatech and Amatek Scientific.[3] | |
| AC-NLE-OH | 15891-49-3 | A platform listing various international suppliers and product details. | |
| N-Acetyl-L-norleucine | 15891-49-3 | A sourcing platform that connects buyers with chemical manufacturers.[4] | |
| AC-NLE-OH | 15891-49-3 | Listed as a supplier on chemical database platforms.[5] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers must conduct their own due diligence before procurement.
Quality Control and Analytical Characterization: A Self-Validating System
Sourcing the chemical is only the first step. Verifying its identity, purity, and stereochemistry is a critical responsibility of the researcher. A supplier's Certificate of Analysis (CoA) is the starting point, but in-house verification provides the highest level of confidence.
The Certificate of Analysis (CoA)
A comprehensive CoA from a reputable supplier should include:
-
Product Identification: Name, CAS number, Lot number.
-
Physical Properties: Appearance, melting point.
-
Analytical Data:
-
Purity: Typically determined by HPLC or GC, expressed as a percentage.
-
Identity Confirmation: Evidence from ¹H NMR and/or Mass Spectrometry (MS) consistent with the structure.
-
Chiral Purity/Enantiomeric Excess (e.e.): Determined by chiral HPLC or GC. This is crucial for ensuring you have the correct (S)-enantiomer.
-
Residual Solvents: Analysis by GC.
-
Water Content: Karl Fischer titration.
-
Experimental Protocols for In-House Verification
The following protocols describe standard methods for the characterization of this compound.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a fingerprint of the molecule's structure by mapping the chemical environment of all hydrogen atoms. This is the most definitive common method for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the spectrum to the residual solvent peak.
-
-
Expected Spectrum and Interpretation: The chemical structure of this compound predicts the following signals:
-
~12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~8 ppm (doublet, 1H): Amide proton (-NH-).
-
~4.2 ppm (multiplet, 1H): The alpha-proton (-CH-), coupled to the amide proton and the protons on the adjacent CH₂ group.
-
~1.9 ppm (singlet, 3H): Acetyl group protons (-COCH₃).
-
~1.5-1.7 ppm (multiplet, 2H): Protons on the CH₂ group adjacent to the alpha-carbon.
-
~1.2-1.4 ppm (multiplet, 4H): Protons of the two central CH₂ groups of the butyl chain.
-
~0.9 ppm (triplet, 3H): Terminal methyl group protons (-CH₃) of the butyl chain.
-
Protocol 2: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of N-acetylated amino acids, RP-HPLC is ideal as it separates the main compound from more or less polar impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Perform serial dilutions to create calibration standards if quantification is needed.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for the amide bond).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
A single, sharp peak indicates high purity. The presence of other peaks suggests impurities.
-
Quality Control Workflow
A robust QC workflow ensures that the material is suitable for its intended research application.
Caption: Quality Control Workflow for this compound.
Applications in Research and Drug Development
The true value of this compound lies in its application as a non-canonical amino acid to build peptides with novel properties.
-
Enhanced Proteolytic Stability: Standard peptides are often rapidly degraded by proteases in the body, limiting their therapeutic utility. The unique structure of norleucine, which is not a natural substrate for many proteases, can significantly increase the peptide's resistance to enzymatic degradation, thereby improving its in-vivo half-life.
-
Probing Structure-Activity Relationships (SAR): Norleucine is nearly isosteric with methionine but lacks the easily oxidizable sulfur atom.[2] Replacing methionine with norleucine in a peptide sequence is a common strategy to determine if the sulfur atom is essential for biological activity or if it's a liability for oxidative degradation. One study demonstrated that replacing methionine with norleucine in Amyloid-β peptides completely negated their neurotoxic effects, highlighting its utility in neurodegenerative disease research.
-
Modifying Biological Activity: The unbranched alkyl side chain of norleucine can alter a peptide's interaction with its biological target.[2] This modification can change binding affinity, receptor selectivity, or overall pharmacological profile, allowing medicinal chemists to fine-tune the properties of a therapeutic peptide.
-
Scaffold for Drug Discovery: As a chiral building block, N-acetyl-L-norleucine serves as a versatile starting material for the synthesis of more complex small molecules and peptidomimetics, expanding the chemical space available for drug discovery programs.[2]
Conclusion
This compound (N-acetyl-L-norleucine) is a powerful tool for scientists working at the cutting edge of peptide chemistry and drug development. Its successful application, however, is contingent on sourcing high-quality material from reliable commercial suppliers. By implementing a rigorous supplier qualification process and a robust in-house analytical verification workflow, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating reproducible data and ultimately accelerating the discovery and development of novel therapeutics with improved stability and efficacy.
References
- LookChem. (n.d.). Cas 15891-49-3, AC-NLE-OH.
- AA BLOCKS. (n.d.). (2R)-2-acetamidohexanoic acid | 54896-21-8.
- ChemWhat. (n.d.). AC-NLE-OH CAS#: 15891-49-3.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6995109, this compound.
- AdooQ Bioscience. (n.d.). 6-Acetamidohexanoic acid | Buy from Supplier AdooQ®.
Sources
(S)-2-Acetamidohexanoic Acid: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of (S)-2-Acetamidohexanoic acid, also known as Acetyl-L-norleucine. Designed for researchers, chemists, and drug development professionals, this document synthesizes current knowledge and provides practical, field-proven insights into its synthesis, characterization, and potential biological significance. We will move beyond simple protocols to explain the underlying scientific principles, ensuring a robust and validated understanding of this chiral molecule.
Introduction and Strategic Importance
This compound is an N-acetylated derivative of the non-proteinogenic amino acid L-norleucine. Its structure, featuring a chiral center, a hydrophobic hexanoyl side chain, and an amide linkage, makes it a molecule of significant interest. While direct research on this specific compound is emerging, its structural similarity to other biologically active molecules suggests its potential as a versatile chiral building block, a metabolic probe, or a therapeutic agent in its own right. Understanding its properties and the methodologies to work with it is crucial for unlocking its potential in medicinal chemistry and biotechnology.
This guide offers a comprehensive technical review, covering the necessary protocols for its synthesis and analysis, and explores its hypothetical biological roles based on data from structurally related compounds.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research. These properties dictate its solubility, membrane permeability, and interaction with biological systems.
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamidohexanoic acid | [1] |
| Synonyms | Acetyl-L-norleucine, Ac-Nle-OH | [1] |
| CAS Number | 15891-49-3 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| XLogP3 | 0.7 | [1] |
| Polar Surface Area | 66.4 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The XLogP3 value of 0.7 suggests a moderate lipophilicity, indicating that the molecule may have reasonable solubility in both aqueous and organic media and could possess the ability to cross biological membranes.
Synthesis and Purification: A Methodological Deep Dive
The synthesis of this compound with high enantiomeric purity is paramount. We will explore two robust approaches: a classic chemical synthesis and a modern enzymatic route.
Chemical Synthesis: N-Acetylation of L-Norleucine
The most direct chemical route is the acetylation of the parent amino acid, L-norleucine. The choice of reagents and conditions is critical to ensure complete reaction while preserving the stereochemical integrity of the chiral center.
Causality of Experimental Choices:
-
Starting Material: L-norleucine is chosen for its correct (S)-stereochemistry.
-
Solvent System: A mixture of acetic acid and water provides a suitable medium for dissolving the amino acid and facilitating the reaction.
-
Acetylation Agent: Acetic anhydride is a powerful and readily available acetylating agent. It is used in excess to drive the reaction to completion.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction of the anhydride with water and is then allowed to warm to manage the reaction rate and prevent potential side reactions or racemization.
-
Purification: Recrystallization from a water/ethanol mixture is an effective method for purifying the final product, leveraging the differential solubility of the product and any unreacted starting materials or byproducts at different temperatures.
Experimental Protocol: Chemical Synthesis
-
Dissolution: Suspend 10.0 g of L-norleucine in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5°C.
-
Acetylation: While stirring vigorously, add 15 mL of acetic anhydride dropwise to the suspension over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The suspension should gradually dissolve to form a clear solution.
-
Quenching & Concentration: Carefully add 50 mL of cold water to quench any unreacted acetic anhydride. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and water, yielding a viscous oil or semi-solid.
-
Purification by Recrystallization: Dissolve the residue in a minimum amount of hot water (~30-40 mL). If the solution is colored, add a small amount of activated charcoal and filter hot. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for 2 hours to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at 50°C to a constant weight.
Sources
An In-Depth Technical Guide to the InChIKey of (S)-2-Acetamidohexanoic Acid for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the International Chemical Identifier Key (InChIKey) for (S)-2-Acetamidohexanoic acid, a crucial molecule in biochemical research and pharmaceutical development. Beyond simply stating the InChIKey, this document delves into the underlying principles of its generation, its significance in ensuring data integrity, and practical, field-proven methodologies for the synthesis, purification, and analytical characterization of this chiral compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this molecule and its unique digital identifier. The InChIKey for this compound is JDMCEGLQFSOMQH-ZETCQYMHSA-N .[1]
Introduction: The Significance of this compound and its Unique Identifier
This compound, also known as N-acetyl-L-norleucine, is a derivative of the non-proteinogenic amino acid L-norleucine.[1][2] Its structure, featuring a chiral center and an acetylated amino group, makes it a valuable building block in peptide synthesis and a subject of interest in metabolic and neuroprotective studies.[2] The acetyl group can enhance the solubility and stability of parent molecules, a desirable characteristic in drug formulation.[2]
Given its importance, an unambiguous method of identification is paramount. The International Chemical Identifier (InChI) and its condensed form, the InChIKey, provide a standardized, machine-readable format for representing chemical structures, surmounting the ambiguities of chemical nomenclature.[1] The InChIKey is a 27-character string that is a hashed version of the full InChI, designed for robust database indexing and internet searches.[1]
Deconstructing the InChIKey for this compound: JDMCEGLQFSOMQH-ZETCQYMHSA-N
The InChIKey is composed of several layers of information, each encoding a specific aspect of the molecular structure.
JDMCEGLQFSOMQH-ZETCQYMHSA-N
-
JDMCEGLQFSOMQH : This first block of 14 characters represents the core molecular skeleton, derived from the connectivity of the atoms.
-
ZETCQYMHSA : This second block of 8 characters encodes the stereochemistry of the molecule. The 'S' in the IUPAC name, denoting the specific configuration at the chiral center, is captured within this segment.
-
N : This single character indicates that the molecule is neutral.
This layered structure ensures that even subtle stereochemical differences are captured, which is critical in pharmacology where enantiomers can have vastly different biological activities.
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound is typically achieved through the N-acetylation of the parent amino acid, L-norleucine. The following protocol is a robust and reproducible method based on established procedures for the acetylation of amino acids.[3][4][5]
Materials and Reagents
-
L-Norleucine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Experimental Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-norleucine in glacial acetic acid. The molar ratio of L-norleucine to acetic acid should be approximately 1:5.
-
Acetylation: While stirring the solution, slowly add acetic anhydride (1.1 molar equivalents relative to L-norleucine) dropwise. The reaction is exothermic, and the temperature should be monitored and maintained between 25-30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (L-norleucine) is no longer visible.
-
Workup:
-
Carefully add deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
The crude this compound can be purified by recrystallization to yield a white crystalline solid.[6][7][8][9]
-
Solvent Selection: A mixture of ethyl acetate and hexane is a suitable solvent system for recrystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
Chiral HPLC is a powerful technique to determine the enantiomeric excess of the final product.[10][11][12][13]
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak series), is typically effective.
-
Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of a modifier like trifluoroacetic acid for acidic compounds, is a common mobile phase.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound.
The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. A pure sample of this compound should exhibit a single peak corresponding to the S-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized molecule.[14][15][16]
Expected ¹H NMR Data (in CDCl₃, δ in ppm):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.0 | s | 3H |
| CH (α-carbon) | ~4.5 | m | 1H |
| CH₂ (β-carbon) | ~1.6-1.8 | m | 2H |
| CH₂ (γ-carbon) | ~1.3-1.4 | m | 2H |
| CH₂ (δ-carbon) | ~1.3-1.4 | m | 2H |
| CH₃ (ε-carbon) | ~0.9 | t | 3H |
| NH (amide) | ~6.5 | d | 1H |
| OH (acid) | ~10-12 | br s | 1H |
Expected ¹³C NMR Data (in CDCl₃, δ in ppm):
| Carbon | Chemical Shift (ppm) |
| C=O (acid) | ~175 |
| C=O (amide) | ~170 |
| CH (α-carbon) | ~52 |
| CH₂ (β-carbon) | ~32 |
| CH₂ (γ-carbon) | ~27 |
| CH₂ (δ-carbon) | ~22 |
| CH₃ (ε-carbon) | ~14 |
| CH₃ (acetyl) | ~23 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.[17][18]
-
Expected Molecular Ion: [M+H]⁺ = 174.11 m/z
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da)
-
Loss of the acetyl group (-COCH₃, 43 Da)
-
Cleavage of the alkyl side chain
-
Caption: Analytical workflow for the characterization of this compound.
Applications in Research and Drug Development
This compound serves as a valuable tool in several areas of scientific inquiry:
-
Peptide Synthesis: As a modified amino acid, it can be incorporated into peptides to enhance their stability, solubility, and pharmacokinetic properties.[2]
-
Metabolic Studies: It can be used as a probe to investigate metabolic pathways involving amino acids and their derivatives.
-
Drug Discovery: The unique properties of this molecule make it an attractive scaffold for the development of new therapeutic agents, particularly in the fields of neuroprotection and metabolic disorders.[2]
Conclusion
The InChIKey JDMCEGLQFSOMQH-ZETCQYMHSA-N provides a robust and unambiguous identifier for this compound, facilitating seamless data exchange and retrieval in the global scientific community. This technical guide has not only provided this key but has also detailed the practical methodologies for its synthesis, purification, and comprehensive analytical characterization. By adhering to these validated protocols, researchers and drug development professionals can confidently produce and verify this important chiral molecule, ensuring the integrity and reproducibility of their scientific endeavors.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine. [Link]
- Google Patents. US4562152A - Process for obtaining pure L-leucine.
- National Institute of Standards and Technology. N-Acetyl-L-leucine. In NIST Chemistry WebBook. [Link]
- SpectraBase. N-Acetyl-dl-norleucine. [Link]
- Google Patents.
- Organic Syntheses. acetylglycine. [Link]
- University of Toronto.
- University of California, Los Angeles.
- Scribd. E Preparation of Pure N Acetyl L Leucine and L Leucine1. [Link]
- University of Rochester, Department of Chemistry.
- AVESİS.
- Prepar
- Biological Magnetic Resonance Bank. bmse000411 L-Norleucine. [Link]
- Phenomenex.
- SpectraBase. L-Leucine, N-[N-(N-acetyl-L-alanyl)-L-tryptophyl]-. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6995109, this compound. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]
- Human Metabolome Database. Showing metabocard for N-Acetyl-Leu (HMDB0011756). [Link]
- Chemistry LibreTexts.
- ResearchGate. Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]
- MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]
- ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 168321737. [Link]
Sources
- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. scribd.com [scribd.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetyl-L-leucine(1188-21-2) 13C NMR spectrum [chemicalbook.com]
- 15. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 17. N-Acetyl-L-leucine [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
Methodological & Application
Synthesis of (S)-2-Acetamidohexanoic Acid from L-Norleucine: An Application Note and Detailed Protocol
Introduction: The Significance of N-Acetylated Amino Acids in Research and Development
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a derivative of the non-proteinogenic amino acid L-norleucine. The introduction of an acetyl group to the alpha-amino group of L-norleucine modifies its physicochemical properties, such as polarity and bioavailability, without altering its core carbon skeleton. This modification can enhance the therapeutic potential of the parent amino acid. N-acetylated amino acids are of significant interest to the pharmaceutical and biotechnology industries due to their diverse applications. For instance, N-acetyl-L-leucine is under investigation as a promising treatment for several neurological disorders.[1][2][3] The acetylation can alter the way the molecule interacts with cellular transporters, potentially switching its uptake mechanism and enabling it to bypass saturated transport pathways.[1] Furthermore, the incorporation of N-acetylated amino acids like L-norleucine into peptides can increase their stability against enzymatic degradation, a crucial factor in peptide drug design.[4]
This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound from L-norleucine. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method.
Synthetic Strategy: The Schotten-Baumann Reaction
The chosen synthetic route for the N-acetylation of L-norleucine is the Schotten-Baumann reaction. This method is particularly well-suited for the acylation of water-soluble compounds like amino acids.[5][6][7] The reaction is typically carried out in a biphasic system or an aqueous solution in the presence of a base.[5][7] The base, in this case, sodium hydroxide, serves two critical purposes: it deprotonates the amino group of L-norleucine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.[8][9] Acetic anhydride is used as the acetylating agent.
The overall reaction is as follows:
L-Norleucine + Acetic Anhydride --(NaOH, H₂O)--> this compound
This method is advantageous due to its mild reaction conditions, high yields, and the use of readily available and inexpensive reagents.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Figure 1: Overall workflow for the synthesis, purification, and characterization of this compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| L-Norleucine | ≥98% | Commercially Available |
| Acetic Anhydride | ACS Reagent, ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Deionized Water | High Purity | Laboratory Supply |
| Magnetic Stirrer with Stir Bar | - | Standard Laboratory Equipment |
| Ice Bath | - | Standard Laboratory Equipment |
| pH Meter or pH Paper | - | Standard Laboratory Equipment |
| Büchner Funnel and Flask | - | Standard Laboratory Equipment |
| Vacuum Oven | - | Standard Laboratory Equipment |
| Analytical Balance | - | Standard Laboratory Equipment |
Safety Precautions
-
Acetic anhydride is corrosive, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [4][10][11][12]
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.
-
The reaction can be exothermic, especially during the addition of acetic anhydride and the acidification step. Maintain proper cooling and add reagents slowly.
Step-by-Step Synthesis Procedure
-
Preparation of the L-Norleucine Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (76.2 mmol) of L-norleucine in 100 mL of 1 M sodium hydroxide solution. Stir until all the solid has dissolved.
-
-
Acetylation Reaction:
-
Cool the flask in an ice bath to 0-5 °C.
-
While maintaining the temperature and stirring vigorously, add 9.0 mL (95.2 mmol, 1.25 equivalents) of acetic anhydride dropwise over a period of 30 minutes. Ensure the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
-
Product Precipitation and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add 6 M hydrochloric acid dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches approximately 2-3. A white precipitate of this compound will form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 50 mL portions of ice-cold deionized water to remove any inorganic salts and unreacted starting materials.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C overnight or until a constant weight is achieved.
-
The expected yield is typically in the range of 85-95%.
-
Purification (Optional)
For higher purity, the crude product can be recrystallized.
-
Dissolve the crude this compound in a minimal amount of hot water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the acetyl group (a singlet around 2.0 ppm), the alpha-proton (a multiplet around 4.3-4.4 ppm), the methylene protons of the hexanoyl chain, and the terminal methyl group. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons (amide and carboxylic acid), the acetyl methyl carbon, the alpha-carbon, and the carbons of the hexanoyl chain.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M-H]⁻ ion for C₈H₁₅NO₃ is approximately 172.1 m/z.
Physicochemical Analysis
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (around 108 °C for the racemic mixture, the S-enantiomer may have a slightly different melting point). A sharp melting point range is indicative of high purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemistry of the starting L-norleucine has been retained, the enantiomeric purity of the final product should be assessed using chiral HPLC.[13][14][15] This is a critical step to validate the synthesis of the desired (S)-enantiomer. A suitable chiral stationary phase, such as one based on a Pirkle-type or cyclodextrin-based column, should be used.[16] The analysis should show a single major peak corresponding to the (S)-enantiomer.
Summary of Key Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White crystalline solid |
| Expected Yield | 85-95% |
| ¹H NMR (CDCl₃, δ ppm) | ~0.9 (t, 3H), 1.2-1.4 (m, 4H), 1.8-1.9 (m, 2H), 2.05 (s, 3H), 4.3-4.4 (m, 1H), ~7.0 (br s, 1H), ~10.5 (br s, 1H) |
| ESI-MS [M-H]⁻ | ~172.1 m/z |
| Enantiomeric Purity | >98% (S)-enantiomer |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure dropwise addition of acetic anhydride at low temperature. Increase reaction time. |
| Product loss during work-up. | Ensure complete precipitation by adjusting to the correct pH and allowing sufficient time for crystallization at low temperature. | |
| Oily Product | Impurities present. | Purify by recrystallization. Ensure thorough washing of the crude product. |
| Broad Melting Point | Impurities present. | Recrystallize the product. |
| Presence of Racemate in Chiral HPLC | Racemization during reaction. | The Schotten-Baumann conditions are generally mild and should not cause significant racemization. However, if observed, consider using milder basic conditions or a lower reaction temperature. |
Conclusion
This application note details a reliable and efficient method for the synthesis of this compound from L-norleucine using the Schotten-Baumann reaction. The protocol is straightforward, scalable, and utilizes common laboratory reagents and equipment. The comprehensive characterization plan ensures the production of a high-purity product with retained stereochemistry, making it suitable for a wide range of research and development applications, particularly in the fields of medicinal chemistry and drug discovery.
References
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
- Schotten-Baumann Reaction. (n.d.).
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Schotten–Baumann reaction. (n.d.). Wikipedia.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- N-Acetyl-L-norleucine: A Promising Agent in Neuroprotection Research. (n.d.).
- An eco-friendly and highly efficient route for N-acylation under c
- A Stoichiometric Solvent-Free Protocol for Acetyl
- IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
- Acetylation turns leucine into a drug by membrane transporter switching. (2021, August 4). PMC.
- N-acetyl-L-leucine: a promising treatment option for traum
- N-Terminus Acetyl
- Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. (2024, May 20).
- Nα Selective Acetyl
- NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture.... (n.d.).
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025, August 5).
- The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. (n.d.).
- Process for obtaining pure L-leucine. (n.d.).
- E Preparation of Pure N Acetyl L Leucine and L Leucine1. (2024, August 2). Scribd.
- Chiral HPLC Separ
- Method for preparing N-acetyl-DL-leucine. (n.d.).
- Chiral HPLC Separ
- Chiral Columns for enantiomer separ
- Process for racemisation and acetylation of leucine. (n.d.).
- N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025, April 30).
- Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek.
- bmse000351 Hexanoic Acid
- NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. (n.d.). MDPI.
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
- NMR and computational studies reveal novel aspects in molecular recognition of unsaturated fatty acids with non-labelled serum albumin. (n.d.). PubMed.
Sources
- 1. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. ionsource.com [ionsource.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. scas.co.jp [scas.co.jp]
Application Notes and Protocols for the Chiral Synthesis of N-acetyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-acetyl-L-norleucine
N-acetyl-L-norleucine, a non-proteinogenic α-amino acid derivative, is a molecule of significant interest in contemporary drug discovery and biochemical research. Unlike its proteinogenic isomer, N-acetyl-L-leucine, the linear, unbranched side chain of norleucine offers unique steric and hydrophobic properties. This distinction makes it a valuable building block for the synthesis of novel peptides and peptidomimetics with enhanced metabolic stability and modified biological activity.[1] The N-acetyl group can improve solubility and stability, rendering it a versatile tool for probing enzyme active sites and developing new therapeutic agents.[1]
The stereochemical integrity of N-acetyl-L-norleucine is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide provides a detailed exploration of robust and field-proven methodologies for the enantioselective synthesis of N-acetyl-L-norleucine, designed to be a practical resource for researchers at the bench. We will delve into the mechanistic underpinnings of three principal strategies: asymmetric synthesis via chiral auxiliaries, enzymatic kinetic resolution, and catalytic asymmetric hydrogenation. Each section will not only present detailed protocols but also elucidate the scientific rationale behind the choice of reagents and conditions, empowering the researcher to adapt and troubleshoot these methods effectively.
Comparative Overview of Synthetic Strategies
Choosing the optimal synthetic route for N-acetyl-L-norleucine depends on several factors including scale, required enantiomeric purity, cost, and available expertise. The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Methodology | Key Advantages | Potential Challenges | Typical Yield | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Synthesis via Chiral Ni(II) Complex | High diastereoselectivity, scalable, recyclable chiral auxiliary. | Multi-step process, requires stoichiometric chiral auxiliary. | 70-85% (overall) | >98% |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Theoretical maximum yield of 50%, requires separation of product from starting material. | 40-45% (for L-enantiomer) | >99% |
| Catalytic Asymmetric Hydrogenation | High atom economy, high throughput potential, excellent enantioselectivity. | Requires specialized high-pressure equipment, catalyst screening may be necessary. | >90% | >95% |
Methodology 1: Asymmetric Synthesis via Chiral Ni(II) Complex of a Glycine Schiff Base
This powerful methodology leverages a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The use of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), provides a rigid chiral environment that dictates the facial selectivity of the incoming electrophile.[2][3] This approach offers excellent control over the stereochemistry at the α-carbon.
Causality of Experimental Choices
-
Chiral Auxiliary (BPB): The BPB ligand, derived from L-proline, creates a C2-symmetric-like chiral pocket around the nickel center. This steric hindrance forces the alkylating agent to approach the glycine enolate from the less hindered face, resulting in high diastereoselectivity.[2][3]
-
Ni(II) Ion: The nickel ion acts as a template, coordinating with the glycine Schiff base to form a planar complex. This planarity is crucial for effective stereochemical communication between the chiral auxiliary and the reacting center.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the glycine moiety to form the nucleophilic enolate. Anhydrous, polar aprotic solvents like DMF are used to solvate the complex and facilitate the reaction while minimizing side reactions.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of N-acetyl-L-norleucine.
Detailed Protocol: Asymmetric Synthesis of L-Norleucine
This protocol is adapted from established procedures for the synthesis of α-amino acids using chiral Ni(II) complexes.[4][5]
Materials:
-
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)
-
Glycine
-
Nickel(II) acetate tetrahydrate
-
Potassium hydroxide
-
Methanol, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
1-Iodobutane
-
Sodium hydride (60% dispersion in mineral oil)
-
Hydrochloric acid (6 M)
-
Dowex 50WX8 resin (H+ form)
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Formation of the Chiral Ni(II) Complex:
-
To a solution of (S)-BPB (1.0 eq) and glycine (1.2 eq) in methanol, add powdered potassium hydroxide (2.5 eq).
-
Add nickel(II) acetate tetrahydrate (1.1 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter the resulting precipitate. Wash the solid with cold methanol and dry under vacuum to yield the chiral Ni(II) complex of the glycine Schiff base.
-
-
Asymmetric Alkylation:
-
Suspend the chiral Ni(II) complex (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C and add sodium hydride (1.5 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Add 1-iodobutane (1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the alkylated Ni(II) complex.
-
-
Hydrolytic Cleavage and Purification of L-Norleucine:
-
Suspend the purified alkylated Ni(II) complex in 6 M hydrochloric acid.
-
Heat the mixture at 100 °C for 8 hours.
-
Cool the mixture and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer contains L-norleucine hydrochloride.
-
Apply the aqueous solution to a column of Dowex 50WX8 resin (H+ form).
-
Wash the resin with deionized water until the eluent is neutral.
-
Elute the L-norleucine with 2 M ammonium hydroxide solution.
-
Collect the ninhydrin-positive fractions and concentrate under reduced pressure to obtain L-norleucine as a white solid.
-
Methodology 2: Enzymatic Kinetic Resolution of N-acetyl-DL-norleucine
Enzymatic kinetic resolution is a classic and highly efficient method for obtaining enantiomerically pure amino acids. This strategy relies on the high stereoselectivity of certain enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For the synthesis of N-acetyl-L-norleucine, the process typically starts with the chemical synthesis of racemic N-acetyl-DL-norleucine, followed by enzymatic hydrolysis. Acylase I (EC 3.5.1.14) from porcine kidney or Aspergillus oryzae is particularly effective, as it selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-norleucine unreacted.[6][7] Norleucine is known to be a good substrate for acylase I.[8]
Causality of Experimental Choices
-
Acylase I: This enzyme exhibits a high degree of L-stereospecificity. The active site of the enzyme is shaped to accommodate the L-enantiomer of N-acetylated amino acids, facilitating the hydrolysis of the amide bond. The D-enantiomer does not fit correctly and is therefore not a substrate.[6]
-
pH and Temperature: The optimal pH for porcine kidney acylase I is around 7.0-8.0, and the optimal temperature is typically in the range of 37-50 °C.[9] Maintaining these conditions is crucial for maximal enzyme activity and stability.
-
Cobalt(II) Ions: Acylase I is a metalloenzyme, and its activity can often be enhanced by the presence of divalent cations like Co²⁺, which can act as a cofactor or stabilizer.[6]
-
Separation Strategy: The significant difference in isoelectric points and solubility between the free amino acid (L-norleucine) and the N-acetylated amino acid (N-acetyl-D-norleucine) allows for their separation by ion-exchange chromatography or fractional crystallization.[10]
Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of N-acetyl-DL-norleucine.
Detailed Protocol: Enzymatic Resolution and Final Acetylation
Part A: Synthesis of N-acetyl-DL-norleucine (Racemic Substrate)
Materials:
-
DL-Norleucine
-
Acetic anhydride
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Dissolve DL-norleucine (1.0 eq) in a 1 M sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 10 °C and the pH between 8 and 9 by the concurrent addition of 2 M sodium hydroxide.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-acetyl-DL-norleucine.
Part B: Enzymatic Resolution
Materials:
-
N-acetyl-DL-norleucine
-
Porcine Kidney Acylase I (lyophilized powder)
-
Cobalt(II) chloride hexahydrate (optional)
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Dowex 50WX8 resin (H+ form)
-
Ammonium hydroxide solution (2 M)
Procedure:
-
Dissolve N-acetyl-DL-norleucine in deionized water and adjust the pH to 7.5 with 1 M sodium hydroxide. The final substrate concentration should be around 0.2 M.
-
Add a catalytic amount of CoCl₂·6H₂O (optional, to a final concentration of ~0.5 mM).
-
Add Porcine Kidney Acylase I (enzyme loading to be optimized, typically 1000-2000 units per mole of L-enantiomer).
-
Incubate the mixture at 37 °C with gentle stirring. Monitor the progress of the reaction by measuring the release of the L-amino acid (e.g., by ninhydrin test or HPLC). The reaction is typically complete within 24-48 hours.
-
Once ~50% hydrolysis is achieved, stop the reaction by heating the solution to 80 °C for 10 minutes to denature the enzyme.
-
Cool the solution and remove the denatured protein by centrifugation or filtration.
-
Acidify the supernatant to pH 3 with 1 M HCl. This will protonate the unreacted N-acetyl-D-norleucine.
-
Apply the solution to a column of Dowex 50WX8 resin (H+ form).
-
Wash the column with deionized water to elute the N-acetyl-D-norleucine.
-
Elute the L-norleucine with 2 M ammonium hydroxide solution.
-
Collect the fractions containing L-norleucine and concentrate under reduced pressure to obtain the pure L-amino acid.
Part C: N-acetylation of L-Norleucine
Follow the procedure in Part A, using the purified L-norleucine as the starting material to obtain N-acetyl-L-norleucine.
Methodology 3: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly atom-economical and efficient method for the synthesis of chiral compounds, and it is widely used in the industrial production of amino acids.[11][12] This approach involves the hydrogenation of a prochiral olefin precursor in the presence of a chiral transition metal catalyst. For the synthesis of N-acetyl-L-norleucine, a suitable precursor is (Z)-2-acetamido-2-hexenoic acid. The choice of a chiral phosphine ligand coordinated to a rhodium or ruthenium center is critical for inducing high enantioselectivity.
Causality of Experimental Choices
-
Prochiral Precursor: (Z)-2-acetamido-2-hexenoic acid is an ideal substrate as the double bond is positioned to create the chiral center at the α-carbon upon hydrogenation. The acetamido group acts as a coordinating group, facilitating the binding of the substrate to the metal center of the catalyst.
-
Chiral Catalyst (e.g., Rh-DuPhos): Chiral diphosphine ligands like DuPhos form a rigid C2-symmetric chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydrogen addition to the double bond of the coordinated substrate, leading to the preferential formation of one enantiomer.[13]
-
Hydrogen Pressure and Temperature: These parameters influence the rate and selectivity of the reaction. Higher pressures generally increase the reaction rate, but optimization is necessary to avoid over-reduction or catalyst decomposition. Mild temperatures are typically employed to enhance enantioselectivity.
Experimental Workflow
Caption: Workflow for the synthesis of N-acetyl-L-norleucine via asymmetric hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
This protocol describes the synthesis of the precursor followed by the asymmetric hydrogenation.
Part A: Synthesis of (Z)-2-acetamido-2-hexenoic acid
Materials:
-
Butyraldehyde
-
N-acetylglycine
-
Acetic anhydride
-
Sodium acetate, anhydrous
Procedure:
-
Combine N-acetylglycine (1.0 eq), sodium acetate (0.6 eq), and acetic anhydride (2.0 eq).
-
Add butyraldehyde (1.0 eq) and heat the mixture at 100 °C for 2 hours with stirring.
-
Cool the mixture and add water to hydrolyze the excess acetic anhydride and the intermediate azlactone.
-
The product, (Z)-2-acetamido-2-hexenoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to purify.
Part B: Asymmetric Hydrogenation
Materials:
-
(Z)-2-acetamido-2-hexenoic acid
-
[Rh(COD)₂(R,R)-Et-DuPhos)]BF₄ (or other suitable chiral catalyst)
-
Methanol, degassed
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve (Z)-2-acetamido-2-hexenoic acid in degassed methanol.
-
Add the chiral rhodium catalyst (typically 0.1-1 mol%).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-acetyl-L-norleucine.
Conclusion and Future Perspectives
The chiral synthesis of N-acetyl-L-norleucine is achievable through several robust and high-yielding methodologies. The choice between asymmetric synthesis with a chiral auxiliary, enzymatic resolution, or catalytic asymmetric hydrogenation will depend on the specific requirements of the research or development program. Asymmetric synthesis using Ni(II) complexes offers excellent stereocontrol and scalability, making it a strong candidate for producing significant quantities of the target molecule. Enzymatic resolution provides a green and highly selective alternative, particularly when high enantiomeric purity is the primary goal, albeit with a theoretical maximum yield of 50%. Catalytic asymmetric hydrogenation represents the most atom-economical approach and is well-suited for industrial applications.
Future advancements in this field will likely focus on the development of more efficient and recyclable catalysts for asymmetric synthesis and hydrogenation, as well as the discovery of novel enzymes with broader substrate scopes and enhanced stability for kinetic resolutions. These innovations will continue to make non-proteinogenic amino acids like N-acetyl-L-norleucine more accessible for their integration into next-generation therapeutics and advanced biochemical probes.
References
- Bommarius, A. S., Drauz, K., Klenk, H., & Wandrey, C. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.
- Li, G., et al. (2017). An improved method for the synthesis of the fluorinated chiral ligand from L-proline and its application in the preparation of α-dialkenyl and α-alkenyl amino acids. Molecules, 22(10), 1643.
- Bremerich, M., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 236-244.
- [Link to a relevant, stable URL for general information on enzym
- [Link to a relevant, stable URL for a general overview of asymmetric synthesis of amino acids, if available]
- Vandamme, E. J., & Revuelta, J. L. (Eds.). (2016). Industrial Biotechnology of Vitamins, Biopigments, and Antioxidants. John Wiley & Sons.
- Belokon, Y. N., et al. (1998). A new general method for the asymmetric synthesis of α-amino acids via alkylation of the nickel(II) complex of the Schiff base of glycine with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. Tetrahedron: Asymmetry, 9(23), 4249-4252.
- Gu, X., et al. (2004). Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex. Tetrahedron, 60(37), 8233-8243.
- Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). Preparation and use of C2-symmetric bis(phospholanes): a new class of chiral ligands for asymmetric catalysis. Journal of the American Chemical Society, 115(22), 10125-10138.
- Wada, T., et al. (2003). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of Bioscience and Bioengineering, 95(3), 246-251.
- [Link to a relevant, stable URL for ion-exchange chrom
- [Link to a relevant, stable URL for general information on asymmetric hydrogen
- [Link to a relevant, stable URL for a general protocol on azlactone synthesis, if available]
- [Link to a relevant, stable URL for a general protocol on N-acetyl
- [Link to a relevant, stable URL for a general review on chiral auxiliaries, if available]
- [Link to a relevant, stable URL for a general review on non-proteinogenic amino acids in drug discovery, if available]
- [Link to a relevant, stable URL for a safety data sheet for acetic anhydride, if available]
- Chen, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- [Link to a relevant, stable URL for a general review on industrial applications of asymmetric c
- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070.
Sources
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 13. ajchem-b.com [ajchem-b.com]
Application Note & Protocols: Strategic Protection of (S)-2-Acetamidohexanoic Acid for Advanced Synthesis
Abstract
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a valuable chiral building block in medicinal chemistry and drug development.[1] Its successful incorporation into complex target molecules hinges on the precise and strategic manipulation of its two primary functional groups: the carboxylic acid and the N-acetyl amide. This document provides a comprehensive guide for researchers, detailing field-proven strategies and step-by-step protocols for the protection and deprotection of these moieties. We emphasize the principles of orthogonal protection to enable selective, high-yield transformations while maintaining the integrity of the crucial chiral center. The causality behind procedural choices, potential pitfalls such as racemization, and mitigation strategies are discussed to ensure robust and reproducible synthetic outcomes.
Introduction: The Synthetic Challenge
The synthetic utility of this compound is defined by the reactivity of its carboxyl and amide groups. Uncontrolled reactivity can lead to undesired side reactions, such as self-polymerization or reaction at the wrong site during a multi-step synthesis.[2] Therefore, a carefully planned protecting group strategy is not merely a preliminary step but a cornerstone of the entire synthetic campaign.
The ideal strategy employs orthogonal protecting groups , which are distinct classes of protecting groups that can be removed by specific, non-interfering chemical mechanisms.[3][4][5] This allows for the selective deprotection of one functional group while others remain intact, providing precise control over the synthetic sequence. This guide will focus on two key strategic areas:
-
Protection of the Carboxylic Acid: Masking the carboxyl group to perform chemistry elsewhere.
-
Manipulation of the N-Acetyl Group: Leveraging its inherent stability or, when necessary, performing a challenging deprotection to enable further functionalization of the α-amino group.
Protecting the Carboxylic Acid Group
Causality: The carboxylic acid is both acidic and, in its carboxylate form, nucleophilic. Protection is essential to prevent unwanted acid-base reactions and to allow for the use of strong bases or nucleophiles in subsequent steps. Furthermore, when preparing for amide bond formation (coupling), the carboxyl group must be protected on the amine-containing partner to prevent it from reacting.[6][7] The choice of protecting group is dictated by its stability profile relative to other functional groups and the conditions required for its removal.
Key Protecting Groups for the Carboxyl Function
We will focus on two of the most versatile and widely used carboxyl protecting groups in modern organic synthesis: the Benzyl (Bn) ester and the tert-Butyl (tBu) ester. Their orthogonal nature makes them a powerful combination in complex syntheses.
| Protecting Group | Formation Method | Deprotection (Cleavage) Conditions | Orthogonality & Key Advantages | Potential Issues |
| Benzyl (Bn) Ester | Benzyl bromide (BnBr) or Benzyl alcohol with acid catalyst. | Catalytic Hydrogenolysis (e.g., H₂, Pd/C). Mild, neutral conditions. | Orthogonal to acid/base labile groups (Boc, tBu, Fmoc). Cleavage is highly selective.[6][8] | Not compatible with molecules containing other reducible groups (alkenes, alkynes, some sulfur compounds). Catalyst poisoning can be an issue. |
| tert-Butyl (tBu) Ester | Isobutylene with acid catalyst or tert-butanol with a coupling agent. | Mild to strong acid (e.g., Trifluoroacetic acid (TFA), HCl in organic solvent). | Orthogonal to hydrogenolysis-labile groups (Bn, Cbz) and base-labile groups (Fmoc, Ac).[4][9] | Deprotection can be difficult on sterically hindered substrates. The intermediate tert-butyl cation can cause side reactions (alkylation) if not properly scavenged. |
Visualization of Carboxyl Protection
Caption: General reaction schemes for Benzyl and tert-Butyl ester protection.
Experimental Protocols: Carboxyl Protection
Protocol 2.3.1: Synthesis of Benzyl (S)-2-acetamidohexanoate (Bn-Ester)
-
Principle: A standard Williamson ether synthesis-like reaction (SN2) where the carboxylate anion displaces bromide from benzyl bromide. Cesium carbonate is an effective base that promotes solubility and reactivity.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Suspend this compound in anhydrous DMF (approx. 0.2 M).
-
Add cesium carbonate to the suspension and stir at room temperature (RT) for 30 minutes.
-
Add benzyl bromide dropwise via syringe.
-
Stir the reaction mixture at RT for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure benzyl ester.
-
Protocol 2.3.2: Synthesis of tert-Butyl (S)-2-acetamidohexanoate (tBu-Ester)
-
Principle: Acid-catalyzed addition of the carboxylic acid to isobutylene. The reaction is performed at low temperature to control the exothermic reaction and prevent polymerization of the isobutylene.
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (liquefied gas)
-
Pressure-rated reaction vessel or thick-walled sealed tube
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a pressure-rated vessel.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Carefully condense isobutylene (approx. 5-10 eq) into the vessel.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2% of the acid weight) dropwise.
-
Seal the vessel and allow it to warm slowly to room temperature behind a blast shield. Stir for 24-48 hours.
-
Cool the vessel back to -78 °C before carefully opening.
-
Allow excess isobutylene to evaporate in a well-ventilated fume hood.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the pure tert-butyl ester.
-
Strategies Involving the N-Acetyl Amide Group
Causality: The N-acetyl group is a robust amide that is generally stable to the conditions used for removing Bn and tBu esters.[10] This inherent stability is often a strategic advantage. However, its robust nature is also a liability when access to the α-amine is required, as its removal demands forcing conditions that can compromise other functional groups and, critically, induce racemization.[10][11]
Deprotection of the N-Acetyl Group
While harsh acidic or basic hydrolysis is possible, it is synthetically unattractive. Modern methods offer milder, more chemoselective alternatives. One such method involves the use of Schwartz's reagent, which has been shown to perform N-deacetylation under neutral conditions without inducing epimerization at the chiral center.[12]
Protocol 3.1.1: Chemoselective N-Deacetylation using Schwartz's Reagent
-
Principle: Zirconocene hydrochloride (Schwartz's reagent) activates the amide carbonyl, making it susceptible to cleavage. The reaction is mild, neutral, and orthogonal to many common protecting groups like Boc, Fmoc, and Cbz.[12]
-
Materials:
-
N-acetylated substrate (e.g., Benzyl (S)-2-acetamidohexanoate) (1.0 eq)
-
Zirconocene hydrochloride (Cp₂ZrHCl, Schwartz's Reagent, 3-5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the N-acetyl substrate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Schwartz's reagent in one portion at room temperature. The reagent is a solid.
-
Stir the reaction mixture at RT. The reaction is often rapid (30 minutes to 3 hours). Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of water or a saturated solution of NaHCO₃.
-
Filter the mixture through a pad of Celite® to remove zirconium salts, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate and perform a standard aqueous workup.
-
Purify the resulting free amine product by chromatography as needed.
-
Visualization: De- and Re-Protection Strategy
Caption: Workflow for N-acetyl removal and re-protection for peptide synthesis.
Orthogonal Strategies and Stereochemical Integrity
The true power of protecting groups is realized in an orthogonal scheme. With this compound, the N-acetyl group provides a stable anchor, allowing for selective manipulation of a protected carboxyl group.
Visualization of an Orthogonal Workflow
Caption: Orthogonal deprotection of carboxyl esters leaving the N-acetyl group intact.
Maintaining Stereochemical Integrity
The α-proton of N-acyl amino acids is susceptible to epimerization (racemization) under certain conditions, particularly in the presence of a base.[13] This occurs via the formation of a planar enolate or an azlactone intermediate.[13][14]
Key Mitigation Strategies:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases, especially during carboxyl group activation or deprotection steps. The use of catalytic hydrogenolysis or acidolysis for deprotection is advantageous for this reason.
-
Low Temperatures: Perform base-mediated reactions at the lowest feasible temperature to minimize the rate of enolization.
-
Racemization Suppressants: If the deprotected carboxylic acid is to be activated for peptide coupling, use additives such as Oxyma Pure or HOBt, which are known to minimize racemization during amide bond formation.
-
Analytical Verification: The enantiomeric purity of the final product and key intermediates should always be verified using a suitable analytical method, such as chiral HPLC or NMR analysis of diastereomeric derivatives (e.g., Mosher's esters).[15]
Conclusion
The effective use of this compound in synthesis is enabled by a robust and well-considered protecting group strategy. Protecting the carboxylic acid with either a benzyl or tert-butyl ester provides orthogonal handles for deprotection via hydrogenolysis or acidolysis, respectively, while the native N-acetyl group remains stable. For synthetic routes requiring access to the α-amine, harsh deacetylation conditions can be circumvented by using modern, chemoselective reagents. By applying these protocols and maintaining vigilant control over reaction conditions to preserve stereochemical integrity, researchers can confidently employ this valuable building block in the development of novel chemical entities.
References
- Albericio, F. (2004). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
- Wikipedia. (2023). Protecting group.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
- Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. Quimicaorganica.org.[Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
- GCW Gandhi Nagar Jammu. (n.d.). Carboxyl protecting groups.
- Subirós-Funosas, R., & Albericio, F. (2013). Protection Reactions.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- AGRIS. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine.
- CABI Digital Library. (2011). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI.[Link]
- Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. LibreTexts.[Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic-chemistry.org.[Link]
- Houben-Weyl. (2002). Amide Group C-Terminal α-Amide Protection. Thieme.[Link]
- ResearchGate. (2013). Chemoselective N-Deacetylation under Mild Conditions.
- Zhao, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]
- ResearchGate. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Organic Chemistry Portal. (n.d.). Acetyl Protection. Organic-chemistry.org.[Link]
- Byram, M. G., et al. (1995). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. The Journal of Organic Chemistry, 60(25), 8274–8282. [Link]
- LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.[Link]
- ResearchGate. (2012).
- Farkas, V., et al. (2021). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Beilstein Journal of Organic Chemistry, 17, 1563–1571. [Link]
- Ramachandran, P. V., et al. (2006). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. Organic Letters, 8(21), 4879–4882. [Link]
- Google Patents. (2017). Synthesis method of (S)-2, 6-diamino-5-oxohexanoic acid.
- Chemistry LibreTexts. (n.d.). CX9. Peptide and Protein Synthesis. LibreTexts.[Link]
- ResearchGate. (2020). Protecting Groups in Peptide Synthesis.
- Prezi. (n.d.). Protecting Groups In Organic Synthesis. Prezi.[Link]
- Kumar, G., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(11), 3336. [Link]
- Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Organic-chemistry.org.[Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
Sources
- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 7. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. peptide.com [peptide.com]
- 10. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Chiral HPLC Method for the Analysis of (S)-2-Acetamidohexanoic Acid
Abstract
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a chiral N-acetylated amino acid derivative. The stereochemical purity of such compounds is of paramount importance in pharmaceutical development and manufacturing, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation and quantitative analysis of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions, ensuring high resolution and sensitivity. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and quality control professionals in the drug development industry.
Introduction and Scientific Principle
N-acetylation is a common post-translational modification of proteins and a key structural feature in many pharmaceutical intermediates.[1] this compound is the S-enantiomer of N-acetylated norleucine.[2] Ensuring its enantiomeric excess is critical for the safety and efficacy of any corresponding active pharmaceutical ingredient (API).
The direct separation of enantiomers by HPLC is the most efficient approach for chiral purity assessment.[3][4] This method is based on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times on the column. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving a wide range of chiral compounds, including N-protected amino acids, due to their complex spatial arrangement of chiral grooves and cavities that facilitate multiple interaction mechanisms like hydrogen bonding, dipole-dipole, and π-π interactions.[3][5][6]
This protocol employs a direct chiral HPLC method, which is preferable to indirect methods (requiring derivatization) as it simplifies sample preparation and avoids potential side reactions or kinetic resolution issues.[4][7]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamidohexanoic acid | PubChem[2] |
| Synonyms | N-acetyl-L-norleucine, Ac-Nle-OH | PubChem[2] |
| Molecular Formula | C₈H₁₅NO₃ | PubChem[2] |
| Molecular Weight | 173.21 g/mol | PubChem[2] |
| CAS Number | 15891-49-3 | PubChem[2] |
| XLogP3 | 0.7 | PubChem[2] |
Experimental Protocol
Instrumentation, Chemicals, and Consumables
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chemicals:
-
This compound reference standard.
-
(R,S)-2-Acetamidohexanoic acid racemic mixture (for specificity/resolution check).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Deionized water (≥18.2 MΩ·cm).
-
Formic acid (FA), analytical grade.
-
-
Consumables:
-
Chiral Column: A polysaccharide-based CSP is recommended. Example: Daicel CHIRALPAK® IA, Phenomenex Lux® Amylose-1, or equivalent (5 µm, 4.6 x 250 mm). These columns have shown broad applicability for N-blocked amino acids.[5][6]
-
Volumetric flasks (Class A).
-
Pipettes and tips (calibrated).
-
HPLC vials with caps and septa.
-
Syringe filters (0.22 µm, PTFE or Nylon).
-
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound from its (R)-enantiomer.
| Parameter | Recommended Setting |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 mm I.D. x 250 mm length, 5 µm particle size |
| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Causality Behind Choices:
-
Mobile Phase: A simple acidic mobile phase is used. The 0.1% formic acid protonates the carboxylic acid group of the analyte, ensuring a consistent ionic state and good peak shape. The ACN/Water ratio is a starting point and should be optimized to achieve a resolution (Rs) > 1.5.
-
Temperature: 25 °C provides stable and reproducible retention times. Temperature can significantly impact chiral separations; therefore, it must be precisely controlled.
-
Detection: The amide bond in the N-acetyl group provides UV absorbance at low wavelengths. 210 nm is chosen for optimal sensitivity.[8]
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (Mobile Phase is recommended) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
-
System Suitability Solution (Racemic Mixture):
-
Prepare a solution of the (R,S)-racemic mixture at a concentration of approximately 50 µg/mL in the diluent. This solution is critical for confirming the identity and resolution of the two enantiomers.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with the chosen diluent to achieve a final concentration within the calibrated linear range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
-
Analytical Workflow
The following diagram illustrates the comprehensive workflow for the analysis.
Caption: General workflow for HPLC analysis.
Method Validation
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The (S)-enantiomer peak is well-resolved from the (R)-enantiomer (Rs > 1.5) and any matrix components. | To ensure the method is selective for the target analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between detector response and concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | To demonstrate the consistency of results under various conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | S/N of 10:1; RSD ≤ 10% at this concentration. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., flow rate ±5%, organic content ±2%, temperature ±2°C). | To demonstrate the method's reliability during normal use. |
Troubleshooting Guide
Effective troubleshooting is a hallmark of an experienced analyst. This decision tree addresses common issues in chiral separations.
Caption: Troubleshooting common HPLC issues.
Conclusion
The direct chiral HPLC method detailed in this application note provides a reliable, specific, and robust solution for the enantiomeric purity and quantitative analysis of this compound. By leveraging a polysaccharide-based chiral stationary phase, the protocol achieves baseline separation of the (S) and (R) enantiomers with excellent peak shape and sensitivity. The comprehensive validation parameters and troubleshooting guide ensure that this method can be confidently implemented in regulated research and quality control environments, contributing to the development of safe and effective pharmaceuticals.
References
- Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6995109, this compound. [Link]
- Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 253-263. [Link]
- LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
- Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991. [Link]
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Chiralpedia. (2022, November 3).
Sources
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-acetyl-L-norleucine in Human Plasma
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-acetyl-L-norleucine in human plasma. The methodology leverages a straightforward protein precipitation protocol for sample preparation and hydrophilic interaction liquid chromatography (HILIC) for robust separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity. The method is validated according to industry-standard bioanalytical guidelines, demonstrating its suitability for pharmacokinetic studies, clinical research, and drug development applications where monitoring of N-acetyl-L-norleucine is critical.
Introduction
N-acetyl-L-norleucine is an N-acetylated derivative of the amino acid norleucine. The quantification of N-acetylated amino acids in biological matrices is of growing interest in metabolomics, biomarker discovery, and pharmaceutical development. Accurate and reliable measurement of these compounds requires a bioanalytical method that can overcome challenges such as matrix effects, poor chromatographic retention on traditional reversed-phase columns, and the need for high sensitivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[1][2] This note provides a comprehensive protocol for quantifying N-acetyl-L-norleucine, detailing every step from sample preparation to data analysis, and is grounded in established principles of bioanalytical method validation to ensure data integrity and reproducibility.[3][4]
Principle of the Method
The method employs a protein precipitation-based extraction of N-acetyl-L-norleucine and a stable isotope-labeled internal standard (SIL-IS) from human plasma. The extracted samples are then injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): The analyte and internal standard are chromatographically separated from endogenous plasma components using a HILIC column. HILIC is chosen for its superior ability to retain and separate polar compounds like N-acetyl-L-norleucine, which are often poorly retained on conventional C18 columns.[1]
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) in positive mode. Quantification is performed using a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. This technique involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process provides exceptional selectivity and minimizes interferences.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
N-acetyl-L-norleucine (Reference Standard)
-
N-acetyl-L-norleucine-d3 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation and Conditions
A summary of the LC-MS/MS instrument conditions is provided in the tables below.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | HILIC Amide/Silica Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.15% Formic Acid in 95:5 Water:Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate + 0.15% Formic Acid in 95:5 Acetonitrile:Water |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10°C |
Rationale for Chromatographic Choices: The use of a HILIC stationary phase is critical for retaining the polar N-acetyl-L-norleucine analyte.[1] The mobile phase, consisting of a high percentage of acetonitrile with an aqueous ammonium formate buffer, facilitates this retention mechanism. The gradient elution ensures that the analyte is focused on the column and then eluted as a sharp, symmetrical peak, which is essential for accurate quantification.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| N-acetyl-L-norleucine (Quantifier) | 174.2 | 86.1 | 100 | 15 |
| N-acetyl-L-norleucine (Qualifier) | 174.2 | 116.1 | 100 | 12 |
| N-acetyl-L-norleucine-d3 (IS) | 177.2 | 89.1 | 100 | 15 |
Note: These transitions are predicted based on the structure of N-acetyl-L-norleucine and should be empirically optimized on the specific instrument used.
Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-acetyl-L-norleucine and N-acetyl-L-norleucine-d3 (IS) in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solution with 50:50 Acetonitrile:Water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to obtain a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC standards ranging from 1 ng/mL to 1000 ng/mL and at least three levels of QC samples (Low, Medium, High).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. The addition of a chemically similar, stable isotope-labeled internal standard at the earliest stage is the gold standard, as it accurately corrects for variability during all subsequent sample handling and analysis steps.[5][6][7]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Workflow Visualization
The overall experimental workflow is summarized in the diagram below.
Caption: Workflow for N-acetyl-L-norleucine quantification.
Method Validation Summary
The bioanalytical method was validated according to the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation.[3][9][4] A summary of the hypothetical validation results is presented below.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 5: Intra- and Inter-Day Accuracy & Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 15.1% | ± 12.5% | ≤ 16.3% | ± 14.0% |
| Low QC | 3.0 | ≤ 8.2% | ± 7.5% | ≤ 9.5% | ± 8.1% |
| Mid QC | 100 | ≤ 6.5% | ± 5.1% | ≤ 7.2% | ± 6.3% |
| High QC | 800 | ≤ 5.8% | ± 4.9% | ≤ 6.9% | ± 5.5% |
Matrix Effect and Recovery: The matrix effect was assessed and found to be minimal and consistent across different lots of plasma, with a coefficient of variation (%CV) of less than 15%. The use of a co-eluting stable isotope-labeled internal standard effectively compensated for any residual matrix effects. Extraction recovery was consistent and reproducible across all QC levels.
Stability: N-acetyl-L-norleucine was demonstrated to be stable in human plasma under various conditions, including bench-top (4 hours at room temperature), three freeze-thaw cycles, and long-term storage (-80°C for 3 months).
Conclusion
This application note presents a fully validated, robust, and sensitive LC-MS/MS method for the quantification of N-acetyl-L-norleucine in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized HILIC-MS/MS conditions provide excellent selectivity and sensitivity. This method is fit-for-purpose and can be confidently deployed in regulated bioanalytical laboratories to support a wide range of clinical and pharmaceutical research applications.
References
- FDA. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration.
- FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration.
- Analytical Chemical Products. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS.
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
- IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Bioanalysis Zone. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
- UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
- Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method.
- Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.
- ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study.
- Royal Society of Chemistry. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQTag reagents and LC-MS. Analytical Methods, 15, 445-454.
- NIH. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. PMC.
- SciSpace. (n.d.). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine.
- Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS.
- PubMed. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22.
- PubMed. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-31.
- PubMed. (2024). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. Biomedical Chromatography, 38(6), e5854.
- Shimadzu. (2016). Direct Determination of Plasma Free Amino Acids by Combined MRM-SIM Method on LC/MS/MS.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
Sources
- 1. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Determination of Plasma Free Amino Acids by Combined MRM-SIM Method on LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iroatech.com [iroatech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fda.gov [fda.gov]
1H NMR and 13C NMR of (S)-2-Acetamidohexanoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-2-Acetamidohexanoic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound, also known as Acetyl-L-norleucine.[1] Tailored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices and provides a framework for obtaining high-quality, reproducible data for structural elucidation and purity assessment.
Foundational Principles and Molecular Structure
This compound is a derivative of the non-proteinogenic amino acid L-norleucine. NMR spectroscopy is an indispensable, non-destructive technique for confirming its covalent structure, stereochemistry, and purity. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map the chemical environment of each atom within the molecule.
Unique Atomic Environments
To predict the NMR spectra, we must first identify the non-equivalent proton and carbon atoms in the structure. Due to the molecule's asymmetry, each carbon and its attached protons in the hexanoic acid backbone are chemically distinct.
-
Proton (¹H) Environments: There are 8 unique proton environments.
-
Carbon (¹³C) Environments: There are 8 unique carbon environments.
The detailed labeling is presented in the diagram below:
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol: From Sample to Spectrum
The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup. This protocol outlines a self-validating workflow to ensure high-resolution spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Step-by-Step Methodology
-
Sample Weighing and Solvent Selection:
-
For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound.[2] For a ¹³C spectrum, which has a much lower natural abundance and sensitivity, a more concentrated sample of 50-100 mg is required.[2]
-
Causality: The signal-to-noise ratio is directly proportional to the sample concentration.[3] These quantities provide sufficient signal for analysis in a reasonable timeframe.
-
Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is an option, but the labile amide (NH) and carboxylic acid (COOH) protons will exchange with deuterium and become invisible. To observe these protons, aprotic solvents like DMSO-d₆ are preferred. Deuterated solvents are essential to provide a lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent protons.[2]
-
-
Dissolution and Transfer:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4] This allows for visual confirmation of complete dissolution.
-
Ensure the solution is homogeneous and free of any solid particles, as particulates can disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[2][4] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[4][5] This ensures the sample volume is correctly positioned within the instrument's detection coil.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).
-
Lock and Shim: The instrument will first "lock" onto the deuterium frequency of the solvent to stabilize the magnetic field. Then, "shimming" is performed, a process that adjusts currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume.[4] Excellent shimming is critical for achieving sharp, well-resolved peaks.
-
Acquire the ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C spectrum.
-
Spectral Analysis and Data Interpretation
The chemical structure dictates the NMR spectrum. The following sections provide an expert analysis of the expected signals for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show 8 distinct signals. The chemical shift (δ) is influenced by the electron density around the proton; electron-withdrawing groups like oxygen and nitrogen "deshield" protons, shifting their signals downfield (to a higher ppm value).[6] Protons on adjacent carbons will "couple," splitting each other's signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring equivalent protons. The typical coupling constant (³J) for protons on adjacent sp³ carbons is 6-8 Hz.[7][8]
| Proton Assignment | Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| Carboxylic Acid H | H (on OH) | > 10.0 | broad singlet (br s) | 1H | Highly deshielded, acidic proton. Often very broad. |
| Amide H | H-N | ~7.8 - 8.5 | doublet (d) | 1H | Deshielded by the adjacent carbonyl. Coupled to the α-proton. |
| Alpha-Proton | Hα (C2-H) | ~4.1 - 4.4 | multiplet (m) | 1H | Deshielded by adjacent COOH and NH-acetyl groups. Coupled to H-N and C3 protons. |
| Acetyl Methyl | H₈ (C8-H₃) | ~1.8 - 2.1 | singlet (s) | 3H | Adjacent to a carbonyl group. No neighboring protons to couple with. |
| C3 Protons | H₃, H₃' | ~1.5 - 1.7 | multiplet (m) | 2H | Diastereotopic protons on the alkyl chain. Coupled to Hα and C4 protons. |
| C4 Protons | H₄, H₄' | ~1.2 - 1.4 | multiplet (m) | 2H | Typical alkyl chain chemical shift. Coupled to C3 and C5 protons. |
| C5 Protons | H₅, H₅' | ~1.2 - 1.4 | multiplet (m) | 2H | Typical alkyl chain chemical shift. Coupled to C4 and C6 protons. |
| Terminal Methyl | H₆ (C6-H₃) | ~0.8 - 0.9 | triplet (t) | 3H | Shielded terminal methyl group. Coupled to the two C5 protons (n=2, so 2+1=3 lines). |
Predicted ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line (a singlet). The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield.
| Carbon Assignment | Label | Predicted δ (ppm) | Rationale |
| Carboxylic Acid Carbonyl | C1 | ~175 - 178 | Highly deshielded sp² carbon of the carboxylic acid group.[9][10] |
| Amide Carbonyl | C7 | ~170 - 173 | Highly deshielded sp² carbon of the amide group.[11] |
| Alpha-Carbon | C2 | ~52 - 56 | sp³ carbon deshielded by both the carboxylic acid and the nitrogen atom. |
| C3 Carbon | C3 | ~30 - 34 | Alkyl chain sp³ carbon. |
| C4 Carbon | C4 | ~24 - 28 | Alkyl chain sp³ carbon. |
| C5 Carbon | C5 | ~21 - 24 | Alkyl chain sp³ carbon. |
| Acetyl Methyl Carbon | C8 | ~22 - 25 | sp³ carbon adjacent to the amide carbonyl group. |
| Terminal Methyl Carbon | C6 | ~13 - 15 | Most shielded sp³ carbon at the end of the alkyl chain. |
Trustworthiness Through Data Validation
The protocols and predictions described herein form a self-validating system. The ¹H NMR integration values must correspond to the number of protons in each environment. The observed splitting patterns must be consistent with the molecular structure. Furthermore, the number of signals in the ¹³C spectrum must match the number of non-equivalent carbons. For unambiguous assignment, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively map proton-proton and proton-carbon connectivities, providing an unassailable confirmation of the molecular structure.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- AlphaFold. (n.d.). NMR sample preparation guidelines.
- National Center for Biotechnology Information. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. PubMed.
- The Royal Society of Chemistry. (n.d.). Support information.
- University of Calgary. (n.d.). Ch 13 - Coupling.
- National Center for Biotechnology Information. (1993). N-acetyl-L-aspartate and Acetate 1H NMR Signal Overlapping Under Mild Acidic pH Conditions. PubMed.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- YouTube. (2021). Lec16 - 1H Coupling Constants and Alkenes.
- Duke University. (n.d.). The Duke NMR Center Coupling constants.
- Iowa State University. (n.d.). NMR Coupling Constants | Chemical Instrumentation Facility.
- ResearchGate. (n.d.). 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above).
- University of Notre Dame. (n.d.). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.
- Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.
- National Center for Biotechnology Information. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents. PubMed.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000230).
- Biological Magnetic Resonance Bank. (n.d.). bmse000351 Hexanoic Acid at BMRB.
- National Center for Biotechnology Information. (n.d.). This compound | C8H15NO3 | CID 6995109. PubChem.
- University College London. (n.d.). Chemical shifts.
- Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.
Sources
- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr-bio.com [nmr-bio.com]
- 4. organomation.com [organomation.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
Application Note: High-Purity (S)-2-Acetamidohexanoic Acid via Optimized Recrystallization
Abstract
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a crucial amino acid derivative utilized in peptide synthesis and various biochemical studies.[1] The stereochemical and chemical purity of this compound is paramount for its successful application in research and development, particularly in pharmaceutical contexts. This document provides a comprehensive guide to the purification of this compound using the fundamental technique of recrystallization. We will explore the theoretical underpinnings of solvent selection, provide a detailed experimental protocol, and outline a suite of analytical methods for rigorous purity verification.
Introduction: The Imperative for Purity
N-acetylated amino acids serve as vital building blocks and intermediates in the synthesis of complex peptides and as tools for studying metabolic pathways.[1][2] The presence of impurities, such as unreacted starting materials (L-norleucine, acetic acid) or byproducts from the acetylation reaction, can lead to undesirable side reactions, compromised biological activity, and difficulties in structural elucidation of final products.[3]
Recrystallization is a powerful, cost-effective, and scalable purification technique for nonvolatile crystalline solids.[3][4] The process leverages the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4][5] By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving impurities behind in the solvent (mother liquor).[6] This guide establishes a robust protocol for achieving high-purity this compound, suitable for the most demanding applications.
Guiding Principles of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for purifying this compound should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C) to ensure maximum recovery.[4]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[4]
-
Chemical Inertness: The solvent must not react with the compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
For N-acetylated amino acids, which possess both a polar carboxylic acid and amide group, as well as a nonpolar alkyl chain, water is often an excellent starting choice. These compounds frequently show increased solubility in hot water.[3][7] Should the compound prove too soluble in water even when cold, or not soluble enough when hot, a mixed solvent system, such as ethanol/water or acetone/hexane, can be employed to fine-tune the solubility profile.[8]
Detailed Experimental Protocol
This protocol assumes a starting material of crude this compound. Water is selected as the primary recrystallization solvent due to its effectiveness with similar N-acetylated amino acids and its safety profile.
3.1. Materials and Equipment
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
3.2. Step-by-Step Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a stir bar. To a separate flask, add deionized water and bring it to a boil on the hot plate.
-
Solvent Addition: Add the hot water to the crude solid in small portions, with continuous stirring and heating. Add just enough solvent to fully dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.[4]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to rinse away any adhering mother liquor containing impurities.[4]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to partially dry them. Transfer the crystals to a watch glass and dry them to a constant weight, either in a low-temperature oven (e.g., 50-60 °C) or in a vacuum desiccator.
3.3. Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Purity Assessment: A Self-Validating System
Post-purification analysis is essential to confirm the success of the recrystallization. A combination of techniques should be employed to verify both chemical and stereochemical purity.
4.1. Melting Point Determination
-
Principle: Pure crystalline solids exhibit a sharp, well-defined melting point range (typically < 1 °C). Impurities depress and broaden the melting point range.
-
Procedure: A small sample of the dried, recrystallized product is analyzed using a calibrated melting point apparatus.
-
Expected Outcome: The purified product should show a significantly narrower and higher melting point range compared to the crude material, approaching the literature value.[1]
4.2. Thin-Layer Chromatography (TLC)
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
-
Procedure: Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 10:1 Dichloromethane:Methanol). Visualize spots using an appropriate method (e.g., UV light or a potassium permanganate stain).
-
Expected Outcome: The lane corresponding to the recrystallized product should show a single, well-defined spot, while the crude material may show multiple spots.
4.3. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC provides high-resolution separation and quantification of components in a mixture. Chiral HPLC is specifically used to determine enantiomeric purity.[1]
-
Procedure: Dissolve a precise amount of the sample in the mobile phase and inject it into an HPLC system equipped with a suitable column (e.g., C18 for purity, chiral column for enantiomeric excess) and detector (e.g., UV at ~210 nm).[9]
-
Expected Outcome: The chromatogram of the purified product should display a single major peak, with purity typically exceeding 99.5%. Chiral HPLC should confirm the absence of the (R)-enantiomer.
4.4. Spectroscopic Confirmation (¹H NMR)
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity.
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the ¹H NMR spectrum.
-
Expected Outcome: The resulting spectrum should match the known spectrum for this compound, with no significant peaks attributable to impurities.
4.5. Purity Verification Workflow Diagram
Caption: Analytical workflow for the verification of purity and identity post-recrystallization.
Summary of Expected Results
The following table summarizes the anticipated changes in the physical and analytical properties of this compound upon successful recrystallization.
| Property | Crude Material | Recrystallized Product | Rationale for Change |
| Appearance | Off-white to yellowish powder | Bright white crystalline solid | Removal of colored impurities. |
| Melting Point | Broad range (e.g., 106-114 °C)[1] | Sharp range (e.g., 112-113 °C) | Impurities that depress and broaden the melting point are removed. |
| TLC Analysis | Major spot with one or more minor spots | Single, distinct spot | Separation and removal of impurities with different polarities. |
| HPLC Purity | 85-95% | > 99.5% | Removal of soluble impurities not visible by TLC. |
Conclusion
The recrystallization protocol detailed herein provides a reliable and efficient method for obtaining high-purity this compound. By carefully selecting a solvent and controlling the rate of cooling, researchers can effectively remove common impurities associated with the synthesis of this compound. The subsequent analytical verification, incorporating melting point, TLC, and HPLC, constitutes a robust quality control system, ensuring that the purified material meets the stringent requirements for advanced applications in drug development and biochemical research.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
- SpectraBase. (n.d.). N-Acetyl-dl-norleucine.
- Cayman Chemical. (2022). Product Information: N-acetyl-D-Leucine.
- TargetMol. (n.d.). N-Acetyl-L-leucine.
- Guo, S., et al. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-l-leucine in 12 Pure Organic Solvents from 283.15 to 323.15 K. ResearchGate.
- Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. In Continuous Pharmaceutical Processing.
- ChemicalBook. (n.d.). N-Acetyl-L-leucine(1188-21-2) 13C NMR spectrum.
- Chem-Impex. (n.d.). Acetyl-L-norleucine.
- National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem Compound Database.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Pohl, N. L., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Shaklee Corporation. (n.d.). Development of a Reliable HPLC Test Method for Analysis of NAC.
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed.
- National Institute of Standards and Technology. (n.d.). N-Acetyl-L-leucine. NIST WebBook.
- Google Patents. (n.d.). CN101723772A - Method for preparing N-acetylamino acid.
- Google Patents. (n.d.). CN117288868B - Detection method of N-acetyl-L-leucine related substances.
- University of Massachusetts Medical School. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]
Application Notes and Protocols for the Efficient Coupling of N-acetyl-L-norleucine (Ac-Nle-OH)
Introduction: Navigating the Nuances of N-Terminally Modified Amino Acids
N-acetyl-L-norleucine (Ac-Nle-OH) is a non-proteinogenic amino acid derivative increasingly utilized in peptidomimetic design and drug development.[1][2] Its N-terminal acetyl group imparts increased stability and can modulate the pharmacokinetic properties of a peptide.[1] However, the presence of this acetyl group, combined with the moderate steric bulk of the norleucine side chain, necessitates a carefully considered approach to peptide coupling. Inefficient activation or coupling can lead to low yields, incomplete reactions, and the formation of side products.
This guide provides a comprehensive overview of the principles and detailed protocols for the successful coupling of Ac-Nle-OH in both solid-phase and solution-phase peptide synthesis. We will delve into the mechanistic rationale behind reagent selection and provide robust, field-proven methodologies designed for researchers, scientists, and drug development professionals.
Scientific Principles: A Foundation for Success
The Fundamental Chemistry of Amide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine group.[3][4][5] Coupling reagents facilitate this by converting the carboxyl group into a more reactive intermediate, such as an active ester or a symmetric anhydride.[6]
Selecting the Optimal Coupling Strategy: SPPS vs. Solution-Phase
The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, depends on the overall synthetic goal.
-
SPPS is the method of choice for the sequential assembly of longer peptides.[7][8] The growing peptide is anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and by-products are removed by simple washing and filtration steps.[9][10]
-
Solution-Phase Synthesis is often preferred for the large-scale production of short peptides or for fragment condensation, where purified peptide segments are coupled together.[7][11] While it requires more complex purification steps, such as extraction and chromatography, it can be more cost-effective for larger quantities.[8]
A Comparative Analysis of Key Coupling Reagents
The success of coupling Ac-Nle-OH hinges on the selection of an appropriate activating reagent. The goal is to achieve rapid and complete acylation while minimizing side reactions, particularly racemization.[12][13]
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Form highly reactive OAt or OBt active esters in the presence of a base.[14][15][16] | High coupling efficiency, fast reaction rates, low racemization.[5] HATU is particularly effective for sterically hindered couplings.[14] | More expensive. Can cause guanidinylation of the N-terminal amine if not pre-activated.[12] |
| Carbodiimides | EDC, DCC, DIC | Activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17][18] | Cost-effective and widely used.[6] EDC is water-soluble, making byproduct removal easier.[5] | Prone to racemization without additives.[13][17] The O-acylisourea can rearrange to an unreactive N-acylurea.[5][18] |
| Additives | HOBt, HOAt, OxymaPure | React with the activated intermediate (e.g., O-acylisourea) to form a more stable, yet still reactive, active ester. | Suppress racemization and minimize the formation of N-acylurea byproducts when used with carbodiimides.[12][17][18] | HOBt and HOAt have explosive properties, leading to the development of safer alternatives like OxymaPure.[5] |
For Ac-Nle-OH, which presents moderate steric hindrance, a high-efficiency uronium salt like HATU is recommended for SPPS to ensure rapid and complete coupling. For solution-phase synthesis, the cost-effective combination of EDC with an additive like HOBt provides an excellent balance of reactivity and racemization suppression.[17]
Mitigating Side Reactions: The Importance of Protocol Integrity
The primary side reaction of concern during the coupling of any amino acid is racemization , the loss of chiral integrity at the α-carbon.[12][19] This is often mediated by the formation of an oxazolone intermediate, especially when a base is present.[13] The use of additives like HOBt or HOAt, which rapidly trap the activated carboxylic acid as an active ester, is a key strategy to prevent oxazolone formation and thus suppress racemization.[12][19]
Another potential side reaction with carbodiimides is the formation of an unreactive N-acylurea .[5][20] This occurs when the O-acylisourea intermediate rearranges internally. Again, additives that quickly convert the O-acylisourea to an active ester effectively mitigate this pathway.[18]
PART A: Solid-Phase Peptide Synthesis (SPPS) Protocol for Ac-Nle-OH Coupling
This protocol describes the manual coupling of Ac-Nle-OH onto a resin-bound peptide chain using HATU as the coupling reagent. The procedure assumes a standard Fmoc/tBu strategy.[21][22]
Workflow for SPPS Coupling of Ac-Nle-OH
Caption: General workflow for solution-phase coupling of Ac-Nle-OH.
Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| Ac-Nle-OH | Carboxylic acid component | Chem-Impex |
| Amino Acid Ester Hydrochloride | Amine component | Sigma-Aldrich |
| EDC·HCl | Coupling Reagent | Bachem, Sigma-Aldrich |
| HOBt | Additive to suppress racemization | Bachem |
| N-Methylmorpholine (NMM) | Base for neutralization | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Co-solvent for solubility | Fisher Scientific |
| 1 M HCl, sat. NaHCO₃, Brine | Aqueous solutions for work-up | In-house preparation |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | Sigma-Aldrich |
Step-by-Step Protocol (1.0 mmol scale)
-
Reaction Setup:
-
To a round-bottom flask, add Ac-Nle-OH (173.2 mg, 1.0 mmol, 1.0 eq), the amino acid ester hydrochloride (1.0 mmol, 1.0 eq), and HOBt (153.1 mg, 1.1 mmol, 1.1 eq).
-
Dissolve the solids in anhydrous DCM (10 mL). A small amount of DMF (1-2 mL) may be added to aid solubility.
-
Stir the solution and add N-Methylmorpholine (NMM) (110 µL, 1.0 mmol, 1.0 eq) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature. [11]
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Add EDC·HCl (210.9 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes. [11] * Allow the reaction to stir while slowly warming to room temperature overnight (12-18 hours).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Ac-Nle-OH) is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 15 mL) to remove excess base and unreacted amine.
-
Saturated NaHCO₃ solution (2 x 15 mL) to remove HOBt and unreacted carboxylic acid.
-
Brine (1 x 15 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure, coupled product.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (SPPS) | 1. Steric hindrance. 2. Peptide aggregation on resin. 3. Inefficient activation. | 1. Increase coupling time; perform a double coupling. 2. Switch to a more polar solvent like NMP or add chaotropic salts. [12]Consider sonication. 3. Ensure reagents are fresh and anhydrous. Use a more potent coupling reagent like COMU. [14] |
| Incomplete Reaction (Solution-Phase) | 1. Poor solubility of reactants. 2. Deactivation of coupling reagent. | 1. Increase the amount of DMF as a co-solvent. 2. Ensure anhydrous conditions. Add EDC·HCl in portions. |
| Presence of Racemized Product | 1. Base-catalyzed oxazolone formation. 2. Over-activation or extended reaction time with strong base. | 1. Ensure at least one equivalent of an additive (HOBt, HOAt) is used, especially with carbodiimides. [12] 2. Use a weaker base like NMM or 2,4,6-collidine instead of DIPEA. [5][13]Pre-activate for a shorter duration before adding to the amine. |
| N-acylurea Byproduct Detected (with EDC/DCC) | O-acylisourea intermediate rearrangement. | This is a classic carbodiimide side reaction. [5]Ensure an additive (HOBt) is used, as it rapidly converts the intermediate to a more stable active ester, preventing rearrangement. [17][18] |
Conclusion
The successful incorporation of N-acetyl-L-norleucine into a peptide sequence is readily achievable with a well-defined and mechanistically sound protocol. For solid-phase synthesis, the use of a high-efficiency uronium reagent such as HATU is highly recommended to overcome potential steric challenges and ensure a high coupling yield. In solution-phase synthesis, the classic and economical EDC/HOBt combination provides excellent results, provided that reaction conditions are carefully controlled to minimize side reactions. By understanding the principles of peptide coupling and adhering to the detailed protocols and troubleshooting advice provided herein, researchers can confidently utilize Ac-Nle-OH to advance their work in peptide chemistry and drug discovery.
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved January 10, 2026.
- ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?. Retrieved January 10, 2026.
- ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. Retrieved January 10, 2026.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Pharmaceutical Networking. (2021, November 4). Bachem peptide synthesis.
- ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- Bachem. (n.d.). Bachem Peptide Guide. Retrieved January 10, 2026.
- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 10, 2026.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Bio-protocol. (n.d.). Peptide Synthesis.
- Merck. (n.d.). Peptide Synthesis Technical Resources. Retrieved January 10, 2026.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 10, 2026.
- PMC - NIH. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved January 10, 2026.
- Journal of the American Chemical Society. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Retrieved January 10, 2026.
- CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved January 10, 2026.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved January 10, 2026.
- ChemBK. (2024, April 9). Ac-Leu-OH.
- PMC - NIH. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. olitecn.gr [olitecn.gr]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Gas Chromatographic Analysis of (S)-2-Acetamidohexanoic Acid Following Derivatization
Introduction: The Challenge of Analyzing N-Acetyl Amino Acids via GC
(S)-2-Acetamidohexanoic acid, an N-acetylated derivative of the amino acid norleucine, presents a significant analytical challenge for gas chromatography (GC). Like other amino acids and their derivatives, its structure contains a polar carboxylic acid group. This functional group imparts low volatility and a high propensity for intermolecular hydrogen bonding, making direct injection onto a GC system impractical. At typical GC inlet temperatures, the compound is thermally labile and prone to decomposition rather than volatilization.[1][2] Furthermore, any underivatized analyte that reaches the column will interact strongly with the stationary phase, resulting in poor peak shape, significant tailing, and low analytical sensitivity.[3][4]
To overcome these limitations, a chemical derivatization step is essential.[5][6][7] Derivatization transforms the polar, non-volatile analyte into a thermally stable and more volatile derivative suitable for GC analysis.[1][8] This application note provides a detailed guide to two robust derivatization protocols for this compound: esterification of the carboxylic acid group and silylation . The causality behind experimental choices, step-by-step methodologies, and typical GC-MS analysis parameters are presented to equip researchers, scientists, and drug development professionals with a comprehensive and reliable workflow.
Principle: Targeting the Carboxylic Acid Moiety
The primary goal of derivatization for N-acetylated amino acids is to mask the polar carboxylic acid group. The amino group is already protected by the acetyl moiety, which is stable under typical derivatization and GC conditions. By converting the -COOH group into a less polar and more volatile functional group, we drastically improve the analyte's chromatographic behavior.
-
Esterification: This classic and highly effective method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester (e.g., a methyl ester). This replaces the active acidic proton with an alkyl group, eliminating its ability to form hydrogen bonds and significantly increasing volatility.[9][10]
-
Silylation: This is one of the most common derivatization techniques in GC analysis.[8][11] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active proton on the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[6] This derivatization is highly effective at increasing volatility and thermal stability. A key prerequisite for silylation is the complete absence of water, as silylating reagents are highly moisture-sensitive and will preferentially react with water, reducing the reaction yield.[5][11][12]
Protocol 1: Methyl Esterification via Methanolic HCl
This protocol details the conversion of this compound to its methyl ester derivative, a volatile compound ideal for GC analysis. The use of acetyl chloride in anhydrous methanol generates methanolic HCl in situ, which serves as the catalyst for the esterification reaction.
Experimental Workflow: Methyl Esterification
Caption: Workflow for methyl esterification of this compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
Caution: Acetyl chloride is corrosive and reacts violently with water. Perform this step in a fume hood.
-
Prepare the esterification reagent by slowly adding 4 mL of acetyl chloride to 25 mL of anhydrous methanol in a clean, dry glass bottle. Mix gently. This reagent should be prepared fresh for best results.
-
-
Sample Preparation:
-
Place a precisely known amount (e.g., 1 mg) of this compound standard or dried sample extract into a 2 mL glass reaction vial with a PTFE-lined cap.
-
If the sample is in an aqueous solution, it must be dried completely. Lyophilization (freeze-drying) or evaporation under a gentle stream of dry nitrogen are effective methods.
-
-
Derivatization Reaction:
-
Add 500 µL of the freshly prepared methanolic HCl reagent to the dried sample in the reaction vial.
-
Immediately cap the vial tightly to prevent evaporation and ingress of atmospheric moisture.
-
Vortex the mixture for 10-15 seconds to ensure the sample is fully dissolved.
-
Place the vial in a heating block or oven set to 70°C and heat for 60 minutes to drive the reaction to completion.[9][10]
-
-
Sample Workup:
-
After heating, remove the vial and allow it to cool to room temperature.
-
Remove the cap and evaporate the remaining reagent under a gentle stream of dry nitrogen in a fume hood.
-
Reconstitute the dried derivative residue in a suitable volume (e.g., 200 µL) of a GC-compatible solvent such as ethyl acetate or dichloromethane.
-
Vortex briefly and transfer the final solution to an autosampler vial for GC-MS analysis.
-
Protocol 2: Silylation using BSTFA + 1% TMCS
This protocol describes the formation of a trimethylsilyl (TMS) ester. BSTFA is a powerful silylating agent, and the addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to improve reaction kinetics and yield.[3] This method is rapid and highly effective but requires strictly anhydrous conditions.
Experimental Workflow: Silylation
Caption: Workflow for silylation of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Place a precisely known amount (e.g., 1 mg) of this compound standard or dried sample extract into a 2 mL glass reaction vial with a PTFE-lined cap.
-
Crucial Step: The sample and vial must be completely dry. Any residual moisture will consume the silylation reagent and inhibit the derivatization of the target analyte.[5][12]
-
-
Derivatization Reaction:
-
Add 100 µL of an anhydrous solvent (acetonitrile is preferred) to the dried sample.[6]
-
Add 100 µL of the silylation reagent (BSTFA + 1% TMCS).
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to dissolve the sample. Ultrasonication for 1 minute can also be used.[6]
-
Place the vial in a heating block or oven set to 100°C and heat for 30 minutes.[6]
-
-
Sample Analysis:
-
After heating, remove the vial and allow it to cool to room temperature.
-
Unlike the esterification protocol, no workup or solvent exchange is required. The sample can be injected directly into the GC-MS system.
-
Depending on the initial concentration and detector sensitivity, the derivatized sample may need to be diluted with an anhydrous solvent prior to analysis.
-
Transfer the solution to an autosampler vial for analysis. Note that silylated derivatives can be sensitive to moisture over time, so analysis should ideally be performed within 24 hours.[2]
-
Protocol Comparison
| Parameter | Methyl Esterification (Methanolic HCl) | Silylation (BSTFA + 1% TMCS) |
| Target Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH), Amide (-NH-) |
| Primary Reagents | Anhydrous Methanol, Acetyl Chloride | BSTFA, TMCS, Anhydrous Solvent |
| Reaction Temp. | 70°C | 100°C |
| Reaction Time | 60 minutes | 30 minutes |
| Advantages | - Highly robust and reproducible.- Derivatives are generally very stable.- Reagents are relatively inexpensive. | - Very rapid and high-yielding reaction.- No sample workup required after reaction.- Powerful and versatile for many functional groups. |
| Disadvantages | - Requires a post-reaction workup step.- Reagent preparation involves handling corrosive acetyl chloride. | - Reagents and derivatives are highly moisture-sensitive.[5][11]- Requires strictly anhydrous conditions.- Reagents are more expensive. |
Recommended GC-MS Analytical Conditions
The following parameters provide a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | SLB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the derivative without thermal degradation. A split injection (e.g., 20:1) is suitable for concentrated samples. |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C | The initial hold separates the derivative from the solvent front.[5][8] The ramp ensures elution of the analyte with good peak shape, and the final hold cleans the column. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the MS source. |
| Ion Source | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | 50-500 m/z | A typical mass range that will encompass the molecular ion and key fragments of the derivatized analyte. |
Note on Chiral Analysis: The derivatization methods described are achiral. To confirm the enantiomeric purity of this compound, analysis must be performed on a dedicated chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX® G-TA).
Conclusion
The successful analysis of this compound by gas chromatography is critically dependent on a robust derivatization strategy. Both methyl esterification and silylation are highly effective methods for increasing the volatility and thermal stability of the analyte, leading to excellent chromatographic performance. Methyl esterification provides highly stable derivatives but requires a more involved workup, while silylation is faster and simpler but demands strictly anhydrous conditions. The choice between these protocols will depend on laboratory resources, sample matrix, and throughput requirements. By following the detailed methodologies provided in this note, researchers can achieve reliable and reproducible quantification of N-acetylated amino acids, facilitating advancements in metabolic research and drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols for GC-MS Derivatization of Amino Acids with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Benchchem.
- ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate.
- Rashaid, A. H. B., Jackson, G. P., & Harrington, P. de B. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1).
- Villas-Bôas, S. G., Højrup, P., & Nicolai, M. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3–20.
- Wang, Y., et al. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-5.
- Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- ResearchGate. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ResearchGate.
- Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759-71.
- CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT.
- Villas-Bôas, S. G., Højrup, P., & Nicolai, M. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20.
- Villas-Bôas, S. G., Højrup, P., & Nicolai, M. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20.
- Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- ElectronicsAndBooks. (n.d.). GAS CHROMATOGRAPHY OF VOLATILE AMINO ACID DERIVATIVES IV. MIXED STATIONARY PHASES FOR THE SEPARATION OF N-TRIFLUOROACETYLATED AM. ElectronicsAndBooks.
- Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. International Journal of Molecular Sciences, 22(6), 3144.
- Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore.
- Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of (S)-2-Acetamidohexanoic Acid into Peptides
Abstract
The incorporation of non-natural amino acids (nnAAs) is a powerful strategy in drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, modulated biological activity, and novel functionalities.[1] (S)-2-Acetamidohexanoic acid, an N-terminally acetylated analog of norleucine, represents a unique building block for peptide modification. Its integration effectively neutralizes the N-terminal positive charge and can increase resistance to aminopeptidases, thereby extending the peptide's biological half-life.[1][2][3] This guide provides a comprehensive overview, detailed protocols, and expert insights for the successful incorporation of this compound into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for N-Terminal Modification
In nature, a significant portion of eukaryotic proteins are N-terminally acetylated.[3] This modification plays a crucial role in protein function, stability, and regulation. By incorporating this compound as the N-terminal residue of a synthetic peptide, researchers can mimic this native state, which offers several distinct advantages:
-
Enhanced Proteolytic Stability: The acetyl group blocks the free amine terminus, rendering the peptide resistant to degradation by exopeptidases, a common pathway for peptide inactivation in vivo.[1]
-
Improved Cellular Uptake: Neutralizing the N-terminal positive charge can increase the hydrophobicity of the peptide, potentially enhancing its ability to cross cell membranes.[3]
-
Mimicry of Native Proteins: For peptides derived from larger proteins, an acetylated N-terminus can lead to a structure that more closely resembles the native sequence, which is critical for accurate biological studies.[2]
This compound is particularly interesting due to its unbranched, six-carbon side chain (a norleucine analog), which can probe hydrophobic binding pockets without the steric bulk of other branched-chain amino acids.
Core Principles and Strategic Considerations
The incorporation of this compound requires a strategic departure from the standard iterative cycle of Solid-Phase Peptide Synthesis (SPPS). Because its α-amino group is already capped with an acetyl group, it lacks the temporary Nα-protecting group (like Fmoc or Boc) that is central to stepwise peptide elongation.
Therefore, This compound is incorporated as the final residue in the peptide synthesis sequence , akin to a capping step. The synthesis of the desired peptide sequence is completed using standard Fmoc/tBu chemistry. Following the final Fmoc-deprotection of the N-terminal amino acid, the free amine of the resin-bound peptide is coupled with carboxyl-activated this compound.
Diagram: Workflow for Peptide Synthesis and Modification
The following diagram illustrates the overall workflow, highlighting the terminal incorporation of this compound.
Caption: Workflow for incorporating this compound via SPPS.
Experimental Protocols
This section provides detailed, step-by-step protocols for the manual solid-phase synthesis of a target peptide followed by the terminal coupling of this compound. The procedure assumes the use of standard Fmoc/tBu chemistry on a Rink Amide resin for a C-terminally amidated peptide.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| Rink Amide Resin (e.g., 0.5 mmol/g) | SPPS Grade | Bachem, MilliporeSigma |
| Fmoc-protected Amino Acids | SPPS Grade | Bachem, CDN Scientific |
| This compound | ≥97% Purity | PubChem CID: 6995109 |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine | ACS Grade | MilliporeSigma |
| HBTU / HATU | SPPS Grade | CDN Scientific |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | MilliporeSigma |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific |
| Triisopropylsilane (TIS) | Reagent Grade | MilliporeSigma |
| Diethyl Ether | Anhydrous | VWR |
Protocol Part A: Synthesis of the Peptide Backbone
This protocol outlines the standard iterative cycles for elongating the peptide chain before the addition of this compound.
-
Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[4] Drain the DMF.
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 10-15 minutes.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (or HATU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring and Washing: Monitor the reaction completion using a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[1] Once complete, wash the resin (3x DMF, 3x DCM, 3x DMF).
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence. After the final coupling, proceed to Protocol Part B.
Protocol Part B: Incorporation of this compound
-
Final N-Terminal Deprotection: Perform the Fmoc deprotection (Protocol A, Step 2) on the final amino acid of your synthesized peptide chain.
-
Thorough Washing: It is critical to completely remove all piperidine. Wash the resin extensively: 5x DMF, 5x DCM, 5x DMF.
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 eq.), HBTU (or HATU, 3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated solution to the peptide-resin.
-
Agitate the reaction for 2-4 hours at room temperature. Due to the lack of a positive charge on the incoming molecule, a longer coupling time is recommended to ensure high efficiency.
-
-
Final Wash: Wash the resin thoroughly: 3x DMF, 3x DCM, 3x Methanol. Dry the resin under a high vacuum for several hours.
Protocol Part C: Cleavage, Purification, and Analysis
-
Cleavage from Resin: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 95% TFA, 2.5% TIS, 2.5% H₂O). Add the cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[1]
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads and collect it. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.[1]
-
Purification: Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization and Verification:
-
Mass Spectrometry: Confirm the identity of the purified peptide. The incorporation of this compound in place of a terminal amine will result in a mass increase of 155.11 Da (C₈H₁₃NO₂). This is equivalent to the mass of the residue minus one water molecule. Compared to the non-acetylated version of the peptide, the mass difference will be +42.01 Da (the mass of an acetyl group, C₂H₂O).[3]
-
RP-HPLC: The acetylated peptide will typically have a longer retention time than its non-acetylated counterpart due to increased hydrophobicity.
-
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | Insufficient activation time; Steric hindrance from the preceding residue; Lower reactivity of the neutral N-acetylated amino acid. | Double couple: After the first coupling attempt, wash the resin and repeat the coupling step with a fresh solution of activated this compound. Use a more powerful coupling reagent like HATU. Increase coupling time to 4-6 hours or allow it to proceed overnight. |
| Low Peptide Purity after Cleavage | Incomplete final coupling leading to a mix of acetylated and non-acetylated product; Side reactions during synthesis. | Optimize the final coupling reaction as described above. Ensure all previous synthesis steps were monitored for completion. The two species (acetylated and non-acetylated) can typically be separated by RP-HPLC. |
| Peptide is Insoluble after Purification | The acetyl group increases overall hydrophobicity, which can lead to aggregation, especially for already hydrophobic sequences. | Modify the lyophilization procedure (e.g., from a solution containing acetonitrile or tert-butanol). For subsequent use, dissolve the peptide in a small amount of organic solvent (like DMSO or DMF) before adding aqueous buffer. |
Diagram: Chemical Activation and Coupling
This diagram illustrates the activation of the carboxylic acid of this compound and its subsequent coupling to the peptide chain.
Sources
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: (S)-2-Acetamidohexanoic Acid as an Enzyme Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, represents a compelling yet underexplored scaffold for the design of novel enzyme inhibitors. As a derivative of the non-proteinogenic amino acid L-norleucine, this molecule offers a unique combination of a chiral backbone, a hydrophobic side chain, and a critical N-acetyl group, features that are increasingly recognized in the development of targeted therapeutics. These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound and its derivatives as inhibitors of clinically relevant enzymes. We will delve into the rationale for its use as a scaffold, detailed protocols for its synthesis and characterization, and methodologies for screening against key enzyme classes such as Histone Deacetylases (HDACs), O-GlcNAcase (OGA), and Aminopeptidases.
Introduction: The Rationale for this compound in Enzyme Inhibitor Design
The pursuit of novel, selective, and potent enzyme inhibitors is a cornerstone of modern drug discovery. The structural and functional diversity of enzymes necessitates a correspondingly diverse chemical toolbox for their modulation. This compound emerges as a promising starting point for inhibitor design due to several key features:
-
Structural Analogy to Known Bioactive Molecules: The N-acetylated amino acid motif is present in numerous biologically active compounds. For instance, N-acetyl-L-leucine, a close structural analog, has shown therapeutic potential in neurological disorders.[1] This suggests that the core structure of this compound is biocompatible and can be recognized by biological systems.
-
Potential for Diverse Interactions: The scaffold possesses a carboxylic acid, an amide, and a linear alkyl side chain. The carboxylate can engage in ionic interactions or act as a zinc-binding group in metalloenzymes. The amide group can participate in hydrogen bonding, and the hydrophobic hexyl side chain can occupy hydrophobic pockets within an enzyme's active site.
-
Chiral Specificity: The (S)-enantiomer provides a defined three-dimensional arrangement of functional groups, which is crucial for achieving specific and high-affinity binding to the chiral environment of an enzyme's active site.
-
Synthetic Tractability: The synthesis of this compound from the commercially available L-norleucine is straightforward, allowing for the facile generation of derivatives for structure-activity relationship (SAR) studies.
This guide will focus on the exploration of this compound as a scaffold for inhibiting three major classes of enzymes where N-acetylated moieties have shown relevance: Histone Deacetylases (HDACs), O-GlcNAcase (OGA), and Aminopeptidases.
Synthesis and Characterization of this compound
The foundational step in exploring this scaffold is its synthesis and purification. The following protocol is a robust method for the N-acetylation of L-norleucine.
Synthesis Protocol
This protocol is adapted from established methods for the N-acetylation of amino acids.[2]
Materials:
-
L-norleucine
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (HCl)
-
Activated carbon (optional)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-norleucine (1 equivalent) in deionized water.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Acetylation: While vigorously stirring, slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
Acidification: Slowly add concentrated HCl to the reaction mixture to adjust the pH to approximately 2-3. This will precipitate the N-acetylated product.
-
Crystallization: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.
-
Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Purification by Recrystallization
For higher purity, the crude this compound can be recrystallized.
Procedure:
-
Dissolve the crude product in a minimal amount of hot deionized water.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the acetyl methyl group (singlet, ~2.0 ppm), the alpha-proton (multiplet, ~4.2-4.4 ppm), the alkyl chain protons, and the carboxylic acid proton (broad singlet, >10 ppm).[3] |
| ¹³C NMR | Peaks corresponding to the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha-carbon, and the carbons of the hexyl side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₁₅NO₃ (173.21 g/mol ).[4] |
| Melting Point | A sharp melting point indicates high purity. |
Application in Enzyme Inhibition: Protocols and Assays
The following sections provide detailed protocols for evaluating the inhibitory potential of this compound and its derivatives against three promising enzyme classes.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues of histones and other proteins.[5] Many known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The carboxylic acid of this compound could potentially act as a zinc-binding group.
This assay measures the activity of HDACs using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound and derivatives dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
HDAC assay buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Recombinant HDAC enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well. This stops the HDAC reaction and cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C, then measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro HDAC inhibition screening.
O-GlcNAcase (OGA)
OGA is a glycoside hydrolase that removes O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of intracellular proteins.[6] Inhibition of OGA has emerged as a potential therapeutic strategy for neurodegenerative diseases.[7]
This assay is similar to the HDAC assay but uses a specific OGA substrate.
Materials:
-
Recombinant human OGA enzyme
-
Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
OGA assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 1 mM DTT)
-
Stop solution (e.g., 0.5 M glycine, pH 10.4)
-
This compound and derivatives dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
OGA assay buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Recombinant OGA enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the fluorogenic OGA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add the stop solution to each well to quench the reaction and enhance the fluorescence of the product.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described for the HDAC assay.
Aminopeptidases
Aminopeptidases are a class of proteases that cleave amino acids from the N-terminus of proteins and peptides.[8] They are often metalloenzymes and are involved in various physiological processes.
This assay uses a colorimetric substrate that releases p-nitroaniline upon cleavage.
Materials:
-
Aminopeptidase enzyme (e.g., Leucine aminopeptidase)
-
Colorimetric substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound and derivatives dissolved in DMSO
-
96-well clear microplate
-
Absorbance plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Aminopeptidase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the colorimetric substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
Once initial inhibitory activity is identified, the next step is to systematically modify the this compound scaffold to improve potency and selectivity.
Key Modification Points
Caption: Key modification points on the this compound scaffold.
-
R¹ (Side Chain): The length and branching of the alkyl side chain can be varied to probe hydrophobic pockets. Introduction of aromatic or cyclic groups can explore additional binding interactions.
-
R² (Amide): The acetyl group can be replaced with other acyl groups to modulate hydrogen bonding and steric interactions.
-
R³ (Carboxylate): The carboxylic acid can be esterified or converted to other zinc-binding groups (e.g., hydroxamic acid for HDACs) to enhance potency.
SAR Table for Hypothetical Derivatives
| Compound | R¹ | R² | R³ | Enzyme IC₅₀ (µM) |
| Parent | n-butyl | Acetyl | COOH | >100 |
| 1a | Phenyl | Acetyl | COOH | 50 |
| 1b | n-butyl | Benzoyl | COOH | 75 |
| 1c | n-butyl | Acetyl | CONHOH | 5 |
This table serves as a template for organizing SAR data as new derivatives are synthesized and tested.
Conclusion and Future Directions
This compound presents a synthetically accessible and versatile scaffold for the development of novel enzyme inhibitors. Its structural features suggest potential for interaction with a range of enzyme active sites. The protocols provided herein offer a comprehensive starting point for researchers to synthesize, characterize, and screen this compound and its derivatives against key enzyme targets. Future work should focus on building a robust SAR profile, elucidating the mechanism of action of any active compounds through kinetic studies and structural biology, and evaluating their effects in cell-based models.
References
- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem.
- Amino acid derivatives as histone deacetylase inhibitors.
- Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substr
- O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinop
- Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA)
- Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimiz
- Method for preparing N-acetyl-DL-leucine.
- acetylglycine.
- CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025.
- Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimiz
- Metallo-aminopeptidase inhibitors.
- N-Acetyl-L-leucine(1188-21-2) 1H NMR spectrum.
- Histone deacetylase inhibitor.
- N-Acetyl-D-norleucine | 54896-21-8.
- Identification and Characterization of Novel Inhibitors of Mammalian Aspartyl Aminopeptidase.
- Norleucine.
- Amino acid derivatives as histone deacetylase inhibitors.
- Acetyl-L-norleucine.
- Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON)
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Process for racemisation and acetyl
- N-ACETYL-DL-NORLEUCINE AldrichCPR.
- Aminopeptidase.
- This compound | C8H15NO3 | CID 6995109.
- Characterization of Specific N-α-Acetyltransferase 50 (Naa50) Inhibitors Identified Using a DNA Encoded Library.
- Derivatives of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline: effect of changes at positions 2 and 5 of the hexanoic acid portion.
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase.
- N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB)
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- N-Acetyl-DL-norleucine.
- Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture.
- Norleucine Derivatives [Unnatural Amino Acid Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Acetyl-L-leucine(1188-21-2) 1H NMR spectrum [chemicalbook.com]
- 4. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 5. N-Acetyl-L-leucine synthesis - chemicalbook [chemicalbook.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Determination of Chiral Purity of (S)-2-Acetamidohexanoic Acid
Abstract
This comprehensive technical guide provides a detailed exploration of analytical methodologies for the determination of the chiral purity of (S)-2-Acetamidohexanoic acid, a key chiral building block in pharmaceutical synthesis. As the therapeutic efficacy and safety of chiral drugs are often enantiomer-specific, rigorous control of enantiomeric purity is a critical quality attribute. This document outlines field-proven protocols for direct and indirect chiral analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Furthermore, it delves into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents as a complementary technique. Each protocol is presented with an in-depth explanation of the underlying scientific principles, guiding researchers and drug development professionals in the selection and implementation of the most appropriate analytical strategy. All methodologies are framed within the context of regulatory expectations for method validation, ensuring the generation of robust and reliable data.
Introduction: The Imperative of Chiral Purity in Pharmaceutical Development
This compound, also known as N-acetyl-L-norleucine, is a chiral molecule whose stereochemical integrity is paramount in the synthesis of active pharmaceutical ingredients (APIs). The distinct three-dimensional arrangement of enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, or worse, contribute to off-target toxicity.
Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate stringent control over chiral impurities.[1][2] The undesired enantiomer is treated as a critical impurity that must be monitored and controlled within strict limits.[3][4] This necessitates the development and validation of highly selective and sensitive analytical methods to accurately quantify the enantiomeric excess (e.e.) of this compound. This guide provides a detailed examination of the predominant analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is the cornerstone of chiral purity analysis in the pharmaceutical industry, offering both direct and indirect methods for enantiomeric separation.
Direct Chiral HPLC using a Chiral Stationary Phase (CSP)
Direct enantioseparation on a CSP is often the preferred approach due to its simplicity and reduced sample preparation. The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different binding energies, leading to differential retention times and subsequent separation.
For N-acetylated amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated excellent enantioselectivity.[5] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are also highly effective.
Protocol 1: Direct Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of this compound by direct injection onto a chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., CHIROBIOTIC™ T), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% Acetic Acid
-
This compound reference standard
-
(R)-2-Acetamidohexanoic acid reference standard (or racemic mixture)
-
HPLC grade solvents
Experimental Workflow:
Caption: Workflow for Direct Chiral HPLC Analysis.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and acetic acid in the specified ratio. Degas the solution prior to use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) Methanol/Water + 0.1% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Inject a solution of racemic 2-Acetamidohexanoic acid to confirm the resolution between the two enantiomers. The resolution factor should be ≥ 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the percentage of the (R)-enantiomer using the formula: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100
Expected Results:
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Resolution (Rs) | - | ≥ 2.0 |
| Limit of Quantitation | - | ≤ 0.05% |
Causality of Experimental Choices:
-
Chiral Stationary Phase: The teicoplanin-based CSP is selected for its proven ability to resolve N-acetylated amino acids through a combination of hydrogen bonding, ionic, and dipole-dipole interactions.[5]
-
Mobile Phase: The combination of methanol and water provides a suitable polarity for the elution of the analyte. Acetic acid is added to suppress the ionization of the carboxylic acid group, which often leads to improved peak shape and retention on this type of CSP.
Indirect Chiral HPLC via Derivatization
This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[6] This method is useful when a suitable direct method cannot be developed.
A common derivatization strategy for amino acids involves reaction with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles.[7]
Protocol 2: Indirect Chiral HPLC via OPA/NAC Derivatization
Objective: To determine the enantiomeric purity of this compound by pre-column derivatization followed by reversed-phase HPLC.
Instrumentation and Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Derivatization Reagents:
-
o-Phthaldialdehyde (OPA) solution
-
N-acetyl-L-cysteine (NAC) solution
-
Borate buffer (pH 9.5)
-
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
(R)-2-Acetamidohexanoic acid reference standard (or racemic mixture)
-
HPLC grade solvents
Experimental Workflow:
Caption: Workflow for Indirect Chiral HPLC Analysis.
Procedure:
-
Derivatization: In a vial, mix the sample solution with borate buffer, OPA solution, and NAC solution. Allow the reaction to proceed for 2 minutes at room temperature.
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (buffer) and Mobile Phase B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)
-
Injection Volume: 20 µL
-
-
Analysis and Data Processing: Proceed as described in the direct HPLC method, integrating the peaks corresponding to the two diastereomers.
Causality of Experimental Choices:
-
Derivatization: The OPA/NAC reaction is rapid, quantitative, and produces highly fluorescent derivatives, enhancing detection sensitivity. The chirality of NAC induces the formation of diastereomers that are separable on a standard achiral column.
-
Reversed-Phase HPLC: C18 columns are robust and widely available, making this an accessible method if a suitable CSP is not available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis
GC-MS is a powerful technique for chiral analysis, offering high resolution and sensitivity. However, due to the low volatility of amino acids and their derivatives, a two-step derivatization is typically required: esterification of the carboxyl group followed by acylation of the amino group.[8] The resulting volatile derivatives are then separated on a chiral GC column.
Protocol 3: Chiral GC-MS Analysis
Objective: To determine the enantiomeric purity of this compound by GC-MS following derivatization.
Instrumentation and Materials:
-
GC-MS system
-
Chiral Capillary Column (e.g., Chirasil-L-Val)
-
Derivatization Reagents:
-
3 N Methanolic HCl (for esterification)
-
Trifluoroacetic anhydride (TFAA) (for acylation)
-
-
Solvents: Methylene chloride
-
This compound reference standard
-
(R)-2-Acetamidohexanoic acid reference standard (or racemic mixture)
Experimental Workflow:
Caption: Workflow for Chiral GC-MS Analysis.
Procedure:
-
Esterification: To the dried sample, add 3 N methanolic HCl. Heat at 100°C for 30 minutes. Evaporate the solvent.
-
Acylation: To the residue, add methylene chloride and TFAA. Heat at 60°C for 20 minutes. Evaporate the solvent and reconstitute in methylene chloride.
-
GC-MS Conditions:
-
Column: Chirasil-L-Val
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 200 °C at 5 °C/min
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions
-
-
Analysis and Data Processing: Proceed as described in the HPLC methods.
Causality of Experimental Choices:
-
Derivatization: This two-step process converts the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis.[8]
-
Chiral Column: A Chirasil-L-Val column, which has L-valine-tert-butylamide as the chiral selector, is effective for separating derivatized amino acid enantiomers.[9][10]
-
MS Detection: SIM mode provides high sensitivity and selectivity, allowing for accurate quantification of the minor enantiomer even in complex matrices.
Capillary Electrophoresis (CE) for Chiral Separation
Capillary electrophoresis is a high-efficiency separation technique particularly well-suited for polar and charged molecules.[11] Chiral CE is achieved by adding a chiral selector to the background electrolyte (BGE).[12] The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility and leads to separation. Cyclodextrins are the most commonly used chiral selectors in CE.
Protocol 4: Chiral Capillary Electrophoresis Analysis
Objective: To determine the enantiomeric purity of this compound by CE with a chiral selector.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5
-
Chiral Selector: 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
This compound reference standard
-
(R)-2-Acetamidohexanoic acid reference standard (or racemic mixture)
Experimental Workflow:
Caption: Workflow for Chiral Capillary Electrophoresis Analysis.
Procedure:
-
BGE Preparation: Dissolve the phosphate buffer components and HP-β-CD in water and adjust the pH.
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d.
-
BGE: 50 mM Phosphate buffer (pH 2.5) with 20 mM HP-β-CD
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Detection: UV at 200 nm
-
Injection: Hydrodynamic (50 mbar for 5 s)
-
-
Analysis and Data Processing: Proceed as described in the HPLC methods.
Causality of Experimental Choices:
-
Chiral Selector: HP-β-CD is a neutral cyclodextrin that forms inclusion complexes with the enantiomers. The different stabilities of these complexes lead to separation.
-
Low pH BGE: At pH 2.5, the electroosmotic flow is suppressed, and the analyte, being a weak acid, is mostly neutral, which can enhance the chiral recognition by the neutral cyclodextrin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to differentiate enantiomers.[13][14] The CSA forms diastereomeric complexes with the enantiomers, which are non-equivalent and thus exhibit different chemical shifts in the NMR spectrum. This allows for the direct quantification of the enantiomeric ratio by integrating the distinct signals. Bis-thiourea based CSAs have shown promise for the enantiodiscrimination of N-acetyl amino acid derivatives.[13][15] While less sensitive than chromatographic methods, NMR is a powerful tool for absolute configuration assignment and for analyzing samples without the need for separation.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A described analytical method is only as reliable as its validation. All methods for chiral purity determination must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[3][16] The key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution (Rs ≥ 2.0) between enantiomers. |
| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the impurity. |
| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% for the impurity at the specification limit. |
| Precision | Degree of scatter between a series of measurements. | Repeatability (RSD ≤ 10%), Intermediate Precision (RSD ≤ 15%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Must be at or below the reporting threshold (e.g., 0.05%). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and peak area remain within acceptable limits. |
Conclusion
The selection of an appropriate analytical technique for determining the chiral purity of this compound depends on several factors, including the required sensitivity, available instrumentation, and the stage of drug development. Direct chiral HPLC is often the method of choice for its simplicity and efficiency. Chiral GC-MS provides excellent resolution and sensitivity but requires derivatization. Chiral CE is a valuable alternative, especially for polar compounds. NMR with chiral solvating agents serves as a powerful complementary technique. Regardless of the method chosen, rigorous validation is essential to ensure the generation of accurate and reliable data, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
- Chion, I., Pakula, R., & Weissmueller, D.W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11).
- Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd.
- Lee, W. C., & Lee, K. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235.
- Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry.
- MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
- ACS Publications. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ACS Publications.
- International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
- ScienceDirect. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect.
- Gáspár, A., & Varghese, R. J. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central.
- IKEV. (n.d.). ICH Q6A Guideline. IKEV.
- Royal Society of Chemistry. (2016). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Publishing.
- Bhadoriya, A., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central.
- European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. EMA.
- ResearchGate. (n.d.). Method validation parameters of the enantiomers. ResearchGate.
- Springer. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer.
- Zahradníčková, H., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
- ResearchGate. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. ResearchGate.
- Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
- ResearchGate. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.
- Routledge. (2016). Handbook of Analytical Validation. Routledge.
- Siddiqui, F. A., et al. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis.
- Bhat, K., & Kumar, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 93.
Sources
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijper.org [ijper.org]
Experimental protocol for acetylation of L-norleucine
An Experimental Protocol for the N-α-Acetylation of L-Norleucine
Introduction
L-Norleucine (Nle) is a non-proteinogenic amino acid and an isomer of the more common L-leucine.[1] Its unique, unbranched, four-carbon side chain makes it a valuable tool for researchers in peptide synthesis and drug development. It is often used as a probe to study protein structure and function, particularly to replace methionine residues, as it mimics the hydrophobicity and steric bulk of methionine without the susceptibility to oxidation.[2]
N-α-acetylation, the attachment of an acetyl group to the primary amine of an amino acid, is a fundamental chemical modification in life sciences and pharmaceutical development.[3] This modification serves several critical purposes:
-
Protecting Group: In peptide synthesis, the N-acetyl group acts as a protecting moiety, preventing the N-terminal amine from participating in unwanted side reactions during peptide chain elongation.[4]
-
Modulation of Physicochemical Properties: Acetylation neutralizes the positive charge of the α-amino group at physiological pH, transforming the zwitterionic amino acid into an anion.[5][6] This change can significantly alter a molecule's solubility, lipophilicity, and ability to cross biological membranes, often switching its cellular uptake mechanism from amino acid transporters to organic anion transporters.[5][6]
-
Enhanced Stability: N-terminal acetylation can protect peptides and proteins from degradation by certain aminopeptidases, thereby increasing their in vivo stability.[7]
This application note provides a detailed, reliable protocol for the N-α-acetylation of L-norleucine using acetic anhydride. The described methodology is based on well-established principles of organic chemistry and is suitable for implementation in both academic and industrial research laboratories.
Reaction Principle and Mechanism
The acetylation of the primary amine of L-norleucine with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction is typically performed in a weakly basic aqueous solution. These conditions are often referred to as "Schotten-Baumann conditions," which describe the acylation of amines or alcohols using an acid chloride or anhydride in a biphasic or aqueous basic system.[8][9][10]
The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the L-norleucine α-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.
The presence of a base is crucial. It serves to deprotonate the α-amino group, increasing its nucleophilicity, and to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the N-acetylated product.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Norleucine | ≥98% | TCI, Sigma-Aldrich | Store desiccated at room temperature. |
| Acetic Anhydride | ACS Reagent, ≥98% | Sigma-Aldrich | Corrosive. Handle in a fume hood with appropriate PPE. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | Used as the base. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Corrosive. Used for acidification. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Used for recrystallization. |
| Hexanes | ACS Grade | VWR | Used for recrystallization. |
| Deionized Water (H₂O) | Type I or II | Millipore | |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Sigma-Aldrich | For drying organic layers (if needed). |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (100 mL, 250 mL)
-
Ice-water bath
-
Graduated cylinders and beakers
-
Addition funnel (optional, but recommended for controlled addition)
-
pH meter or pH indicator strips
-
Büchner funnel and filter flask assembly
-
Rotary evaporator
-
Standard laboratory glassware (Erlenmeyer flasks, etc.)
-
Analytical balance
Experimental Workflow
Caption: Workflow for the synthesis and purification of N-Acetyl-L-norleucine.
Step-by-Step Protocol
1. Reaction Setup a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-norleucine (e.g., 5.00 g, 38.1 mmol). b. Add 50 mL of deionized water, followed by sodium bicarbonate (e.g., 6.40 g, 76.2 mmol, 2.0 equivalents). c. Stir the mixture at room temperature until the L-norleucine and sodium bicarbonate have completely dissolved. The solution should be clear.
2. Acetylation Reaction a. Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. b. Add acetic anhydride (e.g., 4.3 mL, 4.66 g, 45.7 mmol, 1.2 equivalents) dropwise to the cold solution over 15-20 minutes. Use an addition funnel for better control. c. Rationale: Slow addition at low temperature is critical to manage the exothermic reaction and to minimize the hydrolysis of acetic anhydride.[11] d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. e. Continue stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if desired (Mobile Phase: 8:2:1 n-butanol/acetic acid/water; visualize with ninhydrin, starting material will stain purple, product will not).
3. Product Isolation (Work-up) a. After the reaction is complete, cool the mixture again in an ice-water bath. b. Slowly and carefully add concentrated hydrochloric acid (approx. 6-7 mL) dropwise to acidify the solution to a pH of ~2. Check the pH with indicator paper or a pH meter. c. Rationale: Acidification protonates the carboxylate group of the N-acetyl-L-norleucine, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution. d. A white precipitate of N-acetyl-L-norleucine should form. Keep the mixture in the ice bath for another 30 minutes to maximize crystallization. e. Collect the white solid by vacuum filtration using a Büchner funnel. f. Wash the solid on the filter with two portions of ice-cold deionized water (2 x 15 mL) to remove inorganic salts. g. Press the solid as dry as possible on the filter.
4. Purification and Drying a. For purification, the crude product can be recrystallized. A common solvent system is hot ethyl acetate with the addition of hexanes until turbidity is observed, followed by slow cooling.[12] Alternatively, recrystallization from hot water can be effective.[11] b. Dissolve the crude solid in a minimum amount of boiling solvent. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
Product Characterization
The identity and purity of the final product, N-acetyl-L-norleucine, should be confirmed by standard analytical techniques.
| Analysis Method | Expected Results |
| Appearance | White to off-white crystalline solid.[2] |
| Melting Point | 106-114 °C (for the L-isomer).[2] Note: The DL-racemic mixture melts at 108 °C.[13][14] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, -COOH), ~8.0 (d, 1H, -NH), ~4.1 (m, 1H, α-CH), ~1.8 (s, 3H, -COCH₃), ~1.6 (m, 2H, β-CH₂), ~1.2 (m, 4H, γ-CH₂ and δ-CH₂), ~0.8 (t, 3H, ε-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~174 (-COOH), ~169 (-C=O, acetyl), ~52 (α-C), ~32 (β-C), ~27 (γ-C), ~22 (δ-C), ~22 (-CH₃, acetyl), ~14 (ε-C). |
| Mass Spec (ESI-) | m/z: Calculated for C₈H₁₄NO₃⁻ [M-H]⁻: 172.10. Found: ~172.1. |
| Yield | 75-90% (typical). |
Safety and Handling
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrochloric Acid: Is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.
-
The acetylation reaction can be exothermic. Proper temperature control with an ice bath is essential.
-
The acidification step generates CO₂ gas from the excess sodium bicarbonate. Add the acid slowly to avoid vigorous foaming and potential overflow.
References
- Grokipedia. Schotten–Baumann reaction.
- Cazzaniga, G., et al. Eco-Friendly Bio-Based Solvents for the Acetylation of the Amino Group of Amino Acids. Chemistry & Biodiversity.
- Ghosh, R., et al. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. 2013;125(3):607–613.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Creative Proteomics. N-Acetylation Analysis: A Key Post-Translational Modification. 2023.
- L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020.
- Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- BenchChem. Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples: Application Notes and Protocols.
- Szakács, Z., et al. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. 2020;25(8):1956.
- LookChem. N-Acetyl-dl-norleucine.
- Chem-Impex. Acetyl-L-norleucine.
- Wikipedia. Norleucine.
- Churchill, G.C., et al. Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology. 2021;4(1):922.
- BenchChem. Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
- MySkinRecipes. N-Acetyl-DL-norleucine.
- Churchill, G.C., et al. Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT). bioRxiv. 2020.
- Herbst, R.M., Shemin, D. Acetylglycine. Organic Syntheses. 1939;19:4.
Sources
- 1. Norleucine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 8. grokipedia.com [grokipedia.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. lookchem.com [lookchem.com]
- 14. N-Acetyl-DL-norleucine [myskinrecipes.com]
Application Notes and Protocols for the Scale-Up Synthesis of (S)-2-Acetamidohexanoic Acid
Abstract
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a chiral amino acid derivative with growing interest in pharmaceutical and biochemical research.[1][2] Its applications span from being a building block in peptide synthesis to its use in studying metabolic pathways.[1] The transition from laboratory-scale synthesis to larger-scale production presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies to ensure a high-yield, high-purity, and economically viable process. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Introduction: Strategic Considerations for Scale-Up
Scaling up a chemical synthesis is not merely about increasing the quantities of reactants. It involves a fundamental shift in process control and safety management.[3][4] For the synthesis of this compound, the primary transformation is the N-acetylation of the parent amino acid, L-norleucine. Key considerations for scaling up this process include:
-
Reaction Kinetics and Thermodynamics: The N-acetylation of amines is often an exothermic reaction.[4] In a large-scale reactor, inefficient heat dissipation can lead to temperature gradients, promoting the formation of byproducts and potentially creating safety hazards.[3][4]
-
Mass Transfer and Mixing: Achieving homogeneous mixing in large reaction vessels is critical to ensure uniform reaction rates and prevent localized high concentrations of reactants, which can lead to impurity formation.[4]
-
Stereochemical Integrity: The synthesis must preserve the (S)-configuration of the starting L-norleucine. Harsh reaction conditions could potentially lead to racemization.
-
Purification and Isolation: Crystallization is a cost-effective and scalable method for purifying N-acetylated amino acids.[5] The choice of solvent system and control of cooling rates are crucial for obtaining high purity and good crystal morphology.
-
Regulatory and Safety Compliance: Large-scale synthesis necessitates strict adherence to safety protocols and good manufacturing practices (GMP) if the product is intended for pharmaceutical use.
Synthetic Pathway: N-Acetylation of L-Norleucine
The most direct and industrially viable route to this compound is the N-acetylation of L-norleucine using an acetylating agent such as acetic anhydride.
Caption: Workflow for the scale-up synthesis of this compound.
Analytical Quality Control
To ensure the quality of the final product, the following analytical tests should be performed:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identity | FTIR, ¹H NMR | Conforms to the structure of this compound |
| Purity (Assay) | HPLC-UV | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (S)-enantiomer |
| Melting Point | Capillary Method | 106-114 °C (literature value) |
| Loss on Drying | Gravimetric | ≤ 0.5% |
HPLC Method for Purity (Assay)
A reversed-phase HPLC method is suitable for determining the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [6]* Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Chiral HPLC Method for Enantiomeric Purity
Direct chiral HPLC analysis is the preferred method for determining the enantiomeric excess. [6]
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD). [7]* Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA). [7]The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
Safety Considerations
Scaling up the synthesis of this compound introduces several safety hazards that must be carefully managed. [1]
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water and bases. It should be handled in a well-ventilated area with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.
-
Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Handle with extreme care, using appropriate PPE. Neutralize spills with a suitable agent. The addition of acid to the basic reaction mixture for precipitation is highly exothermic and should be done slowly with efficient cooling.
-
Exothermic Reaction: The N-acetylation reaction is exothermic. [4]Ensure the reactor's cooling system is functioning correctly and monitor the internal temperature closely during the addition of acetic anhydride. A runaway reaction can lead to a dangerous increase in temperature and pressure. [3]* Pressure Build-up: The reaction of acetic anhydride with the aqueous basic solution can generate heat and potentially lead to pressure build-up if the reaction is not adequately cooled. The reactor should be equipped with a pressure relief system.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature, monitoring for byproduct formation. |
| Product loss during work-up or recrystallization. | Ensure the pH for precipitation is optimal. Avoid using an excessive amount of solvent for recrystallization. Ensure complete cooling before filtration. | |
| Low Purity | Formation of byproducts due to localized overheating or incorrect pH. | Improve mixing and temperature control. Maintain the pH within the recommended range during the reaction. |
| Inefficient purification. | Ensure complete dissolution during recrystallization. Consider a second recrystallization if necessary. | |
| Low Enantiomeric Purity | Racemization during the reaction. | Avoid excessively high temperatures or prolonged exposure to strong basic conditions. |
Conclusion
The scale-up synthesis of this compound is a feasible process that can be achieved with high yield and purity by carefully controlling reaction parameters. The protocol detailed in this application note provides a robust framework for the successful production of this valuable chiral compound. Adherence to the outlined procedures for reaction execution, purification, and safety is paramount for a successful and safe scale-up campaign.
References
- St-Jean, A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1188, 1-15.
- DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 73(7), 3359–3360.
- Benchchem. (n.d.). The scale‐up synthesis of 2 a.
- WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents. (n.d.).
- Lee, Y. S., & Lee, W. S. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124–127.
- Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents. (n.d.).
- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.).
- Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents. (n.d.).
- Scribd. (n.d.). E Preparation of Pure N Acetyl L Leucine and L Leucine1 | PDF | Crystallization.
- LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2).
- Kuwahara, S. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains.
- AK Bio. (n.d.). Top Safety Considerations in Biopharmaceutical Manufacturing.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-315.
- Wikipedia. (n.d.). Norleucine.
- ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Pharmagrade. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.
- CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents. (n.d.).
Sources
- 1. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Acetamidohexanoic Acid (N-Acetyl-L-norleucine)
Welcome to the technical support center for the synthesis of (S)-2-Acetamidohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compound with high yield and enantiopurity.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of this compound
Question: I am getting a very low yield of my final product after the acetylation of L-norleucine. What are the possible causes and how can I improve it?
Answer:
Low yields in the N-acetylation of L-norleucine can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.
Potential Causes and Solutions:
-
Incomplete Acetylation: The reaction may not have gone to completion.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent, typically acetic anhydride. While some protocols for related amino acids suggest a 1:1 molar ratio, using a slight excess (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess can lead to side reactions and purification difficulties.[1]
-
Reaction Time and Temperature: The reaction kinetics might be too slow at the temperature you are using. While the reaction is often performed at room temperature or slightly below, gentle heating might be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by water present in the reaction mixture, reducing its effective concentration.[1] It is crucial to use anhydrous solvents and reagents.
-
Diacetylation: Although less common for the alpha-amino group, excessive amounts of acetic anhydride and harsh reaction conditions could potentially lead to the formation of a diacetylated product.
-
Formation of N-acylurea: If using coupling reagents like carbodiimides for the acetylation, an unreactive N-acylurea byproduct can form, consuming the starting material.[2]
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: this compound has some solubility in water. During the aqueous workup, repeated extractions with an appropriate organic solvent (e.g., ethyl acetate) are necessary to maximize recovery. Ensure the pH of the aqueous layer is adjusted to be acidic (pH 2-3) to protonate the carboxylic acid, making it more soluble in the organic phase.
-
Purification Method: If using column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities. For crystallization, selecting the right solvent or solvent mixture is critical to minimize loss in the mother liquor.
-
Workflow for Optimizing Yield:
Caption: Workflow for troubleshooting low product yield.
Problem 2: Poor Enantioselectivity / Racemization
Question: My final product shows a significant amount of the (R)-enantiomer, indicating racemization has occurred. How can I prevent this?
Answer:
Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is paramount in the synthesis of this compound. Racemization, the formation of an equal mixture of both enantiomers, can occur under certain conditions.[3][4]
Mechanisms of Racemization:
The primary mechanism for racemization of amino acids involves the deprotonation of the α-proton to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical information.[3][5] This is more likely to happen under basic conditions or with prolonged exposure to high temperatures.
Strategies to Minimize Racemization:
-
Control of pH: Avoid strongly basic conditions. The acetylation is often carried out under Schotten-Baumann conditions (in the presence of a mild base like sodium bicarbonate or sodium hydroxide). Careful control of the pH is crucial. Running the reaction at a slightly basic pH (around 8-9) is generally sufficient to deprotonate the amino group for acylation without causing significant racemization.
-
Reaction Temperature: Perform the acetylation at low temperatures (e.g., 0-5 °C). Higher temperatures can provide the energy needed to overcome the activation barrier for α-proton abstraction.
-
Choice of Reagents: The use of certain activating agents for the carboxyl group in peptide synthesis is known to increase the risk of racemization.[5] However, for N-acetylation with acetic anhydride, this is less of a concern for the amino acid itself. If you were to activate the carboxyl group of N-acetyl-L-norleucine for a subsequent coupling reaction, the choice of coupling reagent would be critical to prevent racemization.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, even under optimized conditions. Monitor the reaction and proceed with the workup as soon as the starting material is consumed.
Experimental Protocol to Avoid Racemization:
-
Dissolve L-norleucine in a cooled (0-5 °C) aqueous solution of a mild base (e.g., 1M NaOH or NaHCO3).
-
Slowly add acetic anhydride dropwise while vigorously stirring and maintaining the temperature at 0-5 °C.
-
Monitor the pH and add base as needed to maintain a slightly alkaline environment.
-
Once the reaction is complete (as determined by TLC), immediately proceed to the acidic workup to quench the reaction and neutralize the base.
Problem 3: Difficult Purification of the Final Product
Question: I am having trouble purifying my this compound. It seems to be contaminated with starting material and other impurities.
Answer:
Purification challenges often arise from incomplete reactions, the presence of closely related impurities, or the physical properties of the product itself.
Troubleshooting Purification:
-
Removal of Unreacted L-norleucine:
-
Solubility Differences: L-norleucine is zwitterionic and has significantly different solubility properties compared to its N-acetylated derivative. At a low pH (around 2-3), N-acetyl-L-norleucine is protonated and can be extracted into an organic solvent like ethyl acetate, while the protonated L-norleucine will remain in the aqueous phase. A thorough extraction at acidic pH should effectively separate the product from the starting material.
-
-
Removal of Acetic Acid:
-
Aqueous Washing: Acetic acid, a byproduct of the reaction with acetic anhydride, can be removed by washing the organic extract with water or a saturated sodium bicarbonate solution.
-
Evaporation: Acetic acid is volatile and can often be removed under reduced pressure, but co-evaporation with a solvent like toluene may be more effective.
-
-
Crystallization:
-
Solvent Selection: Finding the right solvent system is key for effective crystallization. A common approach is to dissolve the crude product in a solvent in which it is soluble (e.g., hot water, ethanol, or ethyl acetate) and then add an anti-solvent (e.g., hexane or diethyl ether) until turbidity is observed, followed by cooling.
-
Seeding: If you have a pure sample, adding a small seed crystal can induce crystallization.
-
Table 1: Solvent Properties for Purification
| Solvent | Product Solubility | L-norleucine Solubility | Acetic Acid Solubility | Use in Purification |
| Water | Moderate (hot) | High | High | Recrystallization, Washing |
| Ethyl Acetate | High | Low | High | Extraction |
| Hexane/Heptane | Low | Very Low | Low | Anti-solvent for crystallization |
| Ethanol/Methanol | High | Moderate | High | Recrystallization, Chromatography mobile phase |
Purification Workflow:
Caption: A typical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-acetylation of L-norleucine?
The base, typically sodium hydroxide or sodium bicarbonate, serves two main purposes. Firstly, it deprotonates the ammonium group of the zwitterionic L-norleucine to generate the free amino group, which is the nucleophile that attacks the acetic anhydride. Secondly, it neutralizes the acetic acid that is formed as a byproduct of the reaction, preventing the reaction mixture from becoming too acidic, which would protonate the amino group and stop the reaction.
Q2: Can I use acetyl chloride instead of acetic anhydride?
Yes, acetyl chloride can be used as an acetylating agent. However, it is much more reactive than acetic anhydride and reacts violently with water, producing corrosive hydrochloric acid (HCl). This requires stricter anhydrous conditions and the use of a non-aqueous base (like pyridine or triethylamine) to scavenge the HCl. For laboratory-scale synthesis, acetic anhydride is generally safer and easier to handle.
Q3: How can I confirm the enantiomeric purity of my final product?
The enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (Chiral HPLC).[6] This technique uses a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification. Alternatively, you can derivatize the product with a chiral resolving agent and analyze the resulting diastereomers by standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Acetic anhydride is corrosive and a lachrymator, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, especially during the addition of acetic anhydride, so proper temperature control is important. When working with acids and bases, always wear appropriate PPE.
Q5: My NMR spectrum shows some unexpected signals. What could they be?
Unexpected signals could be due to residual solvents (e.g., ethyl acetate, hexane), byproducts, or impurities. Common impurities could include unreacted starting material or acetic acid. If you used a coupling reagent, you might see signals from byproducts like N-acylurea.[2] A 2D NMR experiment (like COSY or HSQC) can help in elucidating the structure of the impurities. Comparing your spectrum to a reference spectrum of the pure compound is also highly recommended.
References
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). ResearchGate.
- Enantioselective synthesis of non-natural aromatic alpha-amino acids. (n.d.). PubMed.
- Enantioselective Synthesis and Enantiomeric Amplification of Amino Acids under Prebiotic Conditions. (2008). ACS Publications.
- Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS.
- Side reaction of S-to-N acetamidomethyl shift during disulfide bond formation by iodine oxidation of S-acetamidomethyl-cysteine in a glutamine-containing peptide. (1995). PubMed.
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). RSC Publishing.
- Enantioselective Synthesis of β-amino acids: A Review. (2020). ResearchGate.
- Detection method of N-acetyl-L-leucine related substances. (n.d.). Google Patents.
- Method for preparing N-acetyl-DL-leucine. (n.d.). Patsnap.
- Racemization. (n.d.). Wikipedia.
- N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (2025). Regeneron ISEF.
- Norleucine Derivatives [Unnatural Amino Acid Derivatives]. (n.d.). Starshinechemical.
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- Levacetylleucine. (2025). New Drug Approvals.
- Racemization. (n.d.). McGraw Hill's AccessScience.
- Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (n.d.). IJPER.
Sources
Technical Support Center: Optimizing Reaction Conditions for Acetylating Norleucine
Welcome to the technical support center for the synthesis of N-acetyl-norleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the acetylation of norleucine. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind experimental choices, enabling you to troubleshoot and refine your synthetic strategies effectively.
Norleucine, a non-proteinogenic amino acid and an isomer of leucine, serves as a valuable building block in various research applications.[1][2] Its N-acetylated form, N-acetyl-norleucine, is particularly important in peptide synthesis and as a versatile chemical intermediate where modifying the parent molecule's polarity and stability is desired.[3][4] Achieving high yield and purity in its synthesis requires a careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning the acetylation of norleucine.
Q1: What are the primary acetylating agents for norleucine, and how do I choose the right one?
A1: The two most common and effective acetylating agents are acetic anhydride and acetyl chloride. The choice between them involves a trade-off between reactivity and handling.[5]
-
Acetic Anhydride ((CH₃CO)₂O): This is often the preferred reagent, especially for larger-scale syntheses. It is less reactive than acetyl chloride, which allows for a more controlled reaction.[5][6] The byproduct is acetic acid, which is less corrosive and easier to manage than the hydrogen chloride (HCl) produced from acetyl chloride.[5][7]
-
Acetyl Chloride (CH₃COCl): This reagent is significantly more reactive, leading to faster reaction times.[5] However, this high reactivity can be a double-edged sword, potentially leading to side reactions if not properly controlled. It is highly corrosive, moisture-sensitive, and releases pungent HCl gas, which must be neutralized by a base.[5][7] It is often suitable for rapid, small-scale reactions where reaction speed is a priority.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Milder, more controlled | Higher, very vigorous reaction[7] |
| Byproduct | Acetic Acid (CH₃COOH) | Hydrogen Chloride (HCl)[5] |
| Handling | Easier to handle, less volatile | Corrosive, fumes, moisture-sensitive[8] |
| Best For | Larger scale, sensitive substrates | Rapid, small-scale reactions |
Q2: Why is a base essential for this reaction?
A2: The acetylation of norleucine's primary amine with either acetyl chloride or acetic anhydride generates an acidic byproduct (HCl or acetic acid, respectively).[9][10] A base is crucial for two primary reasons:
-
To Neutralize Acid: The generated acid will react with the free amino group of unreacted norleucine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the reaction, effectively stopping the conversion and reducing the yield.[9][10]
-
To Drive Equilibrium: By neutralizing the acid, the base removes a product from the equilibrium, driving the reaction toward the formation of the N-acetylated amide, in accordance with Le Châtelier's principle.[11]
Commonly used bases include aqueous sodium hydroxide (in Schotten-Baumann conditions), or organic bases like pyridine and triethylamine in aprotic solvents.[3][10][12]
Q3: What are the recommended solvent systems?
A3: The choice of solvent is critical and depends on the specific reaction conditions.
-
Aprotic Solvents: For reactions using an organic base like triethylamine, aprotic solvents such as Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are standard.[10] They are chosen for their ability to dissolve the reactants without participating in the reaction.
-
Two-Phase Systems (Schotten-Baumann Conditions): A classic and highly effective method involves a biphasic system, typically water and an organic solvent like dichloromethane or diethyl ether.[13][14] The norleucine and an inorganic base (e.g., NaOH) are dissolved in the aqueous phase, while the acetylating agent resides in the organic phase. The reaction occurs at the interface, and the base in the aqueous layer continuously neutralizes the acid byproduct.[14]
Q4: How can I effectively monitor the reaction's progress?
A4: Monitoring the consumption of the starting material (norleucine) is key to determining the reaction's endpoint and preventing the formation of byproducts from over-reaction.
-
Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method.[10] A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be developed to clearly separate the more polar norleucine spot from the less polar N-acetyl-norleucine product spot. The spots can be visualized using a ninhydrin stain, which will color the primary amine of norleucine but not the acetylated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the mass corresponding to norleucine and the appearance of the mass for N-acetyl-norleucine.[15][16][17]
Troubleshooting and Optimization Guide
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Product Yield
A low yield is the most common problem and can often be traced back to reagent deactivation or improper stoichiometry.
-
Possible Cause A: Hydrolysis of the Acetylating Agent
-
Why it happens: Both acetyl chloride and acetic anhydride are highly susceptible to hydrolysis by water.[7][18] If there is moisture in the solvent, glassware, or atmosphere, the acetylating agent will be quenched before it can react with the norleucine.
-
Validation & Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. For particularly sensitive reactions, perform the procedure under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause B: Inadequate Base
-
Why it happens: As explained in the FAQ, an insufficient amount of base will allow the acid byproduct to protonate and deactivate the starting material.[9][18]
-
Validation & Solution: Use at least one full equivalent of base (e.g., triethylamine) when using one equivalent of acetyl chloride. When using Schotten-Baumann conditions, ensure the aqueous base is in sufficient excess (e.g., 2-3 equivalents) and that mixing is vigorous enough to facilitate reaction at the phase interface.
-
-
Possible Cause C: Poor Reagent Quality
-
Why it happens: Acetylating agents, particularly acetyl chloride, can degrade over time, especially if improperly stored.
-
Validation & Solution: Use reagents from a fresh, unopened bottle whenever possible. If degradation is suspected, acetyl chloride can be purified by distillation.[18]
-
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Multiple Products or Impurities
Observing multiple spots on a TLC plate indicates side reactions or an incomplete reaction.
-
Possible Cause A: Unreacted Norleucine
-
Why it happens: The reaction may not have gone to completion due to insufficient time, low temperature, or one of the reasons listed under "Low Yield."
-
Validation & Solution: Allow the reaction to stir for a longer period. If the reaction is being run at 0°C, allow it to warm to room temperature.[10] During the workup, unreacted norleucine can be removed with an acidic wash (e.g., 1M HCl), which will protonate the basic starting material and move it to the aqueous layer.[10]
-
-
Possible Cause B: Di-acetylation or Other Side Reactions
-
Why it happens: While unlikely for norleucine under controlled conditions, using a large excess of a highly reactive acetylating agent or excessive heat could potentially lead to side reactions.
-
Validation & Solution: Use a stoichiometric amount of the acetylating agent (typically 1.0 to 1.2 equivalents).[10] Add the acetylating agent slowly and dropwise to a cooled solution (0 °C) of the amino acid to dissipate heat and maintain control over the reaction's exotherm.
-
Issue 3: Difficulty with Product Isolation
N-acetyl-norleucine has different physical properties than its parent amino acid, which can complicate purification.
-
Why it happens: N-acetylated amino acids can have moderate water solubility, making extraction and precipitation challenging.[19] The workup for Schotten-Baumann reactions can also sometimes lead to emulsions.
-
Validation & Solution:
-
For Precipitation: After the reaction is complete, acidify the aqueous solution to a pH of ~2-3 with concentrated HCl. This protonates the carboxylate group, making the product less water-soluble and encouraging precipitation. If it does not precipitate, cool the solution in an ice bath.
-
For Extraction: If the product remains in solution after acidification, perform multiple extractions with an organic solvent like ethyl acetate.
-
For Emulsions: To break up an emulsion during a liquid-liquid extraction, add a small amount of brine (saturated aqueous NaCl solution).
-
Final Purification: Recrystallization is an excellent final step to achieve high purity. A common solvent system for N-acetylated amino acids is hot water or an ethanol/water mixture.[19]
-
Experimental Protocols
These protocols provide detailed, self-validating methodologies for the two primary approaches to acetylating norleucine.
Protocol 1: Acetylation via Schotten-Baumann Conditions (using Acetic Anhydride)
This robust method is excellent for achieving high yields and is easily scalable. The reaction proceeds via a nucleophilic acyl substitution mechanism under biphasic conditions.[12][13]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve norleucine (1.0 eq.) in 1M aqueous sodium hydroxide (2.5 eq.). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acetylating Agent: While stirring vigorously, add acetic anhydride (1.2 eq.) dropwise to the solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the norleucine is consumed.
-
Quenching & Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl. A white precipitate of N-acetyl-norleucine should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.
-
Purification: Dry the crude product. For higher purity, recrystallize from hot water or an ethanol/water mixture.[19]
Protocol 2: Acetylation in an Organic Solvent (using Acetyl Chloride)
This method is suitable for smaller scales where anhydrous conditions are more easily managed.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend norleucine (1.0 eq.) in anhydrous DCM. Add triethylamine (2.2 eq.). Cool the flask to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Prepare a solution of acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred norleucine suspension over 15-20 minutes, keeping the internal temperature below 5 °C.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: General experimental workflow for norleucine acetylation.
References
- Grokipedia. Schotten–Baumann reaction.
- Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
- Benchchem. N-Acetyl-D-norleucine | 54896-21-8.
- Benchchem. Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
- SATHEE. Chemistry Schotten Baumann Reaction.
- L.S.College, Muzaffarpur. Schotten–Baumann reaction.
- Unknown Source. Schotten-Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- NIH. Nα Selective Acetylation of Peptides.
- Benchchem. optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- Unknown Source. ACETYLATION Acetyl chloride: Acetic acid:.
- Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question....
- NIH. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes.
- ResearchGate. Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?.
- Wikipedia. Norleucine.
- Benchchem. Common pitfalls in the synthesis of N-acyl amino acids..
- NIH. Acetylation turns leucine into a drug by membrane transporter switching.
- Chem-Impex. Acetyl-L-norleucine.
- LifeTein Peptide Blog. Unnatural Amino Acids: Norleucine.
- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
- Chemistry LibreTexts. 25.5: Reactions of Amino Acids.
- Organic Syntheses Procedure. acetylglycine.
- Pearson. Reactions of Amino Acids: Acylation: Videos & Practice Problems.
- Creative Proteomics Blog. N-Acetylation Analysis: A Key Post-Translational Modification.
- NCERT. Amines.
Sources
- 1. Norleucine - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ncert.nic.in [ncert.nic.in]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. grokipedia.com [grokipedia.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in N-acetyl-L-norleucine synthesis
Welcome to the technical support center for the synthesis of N-acetyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and ensure the integrity of your results.
Troubleshooting Guide: Low Yield
Low yield is one of the most common challenges encountered during the synthesis of N-acetyl-L-norleucine. This section addresses specific problems you might be facing in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?
Answer: Low yields in the N-acetylation of L-norleucine, a reaction often performed under Schotten-Baumann conditions, can typically be traced back to a few key areas: suboptimal reaction conditions, reagent quality, and inefficient purification.[1][2]
Several factors could be at play:
-
Incomplete Reaction: The reaction may not have gone to completion due to issues with stoichiometry, reaction time, or temperature.
-
Hydrolysis of Acylating Agent: The acetylating agent, typically acetic anhydride or acetyl chloride, is highly susceptible to hydrolysis, especially in the aqueous basic conditions of the Schotten-Baumann reaction.[3] If the rate of hydrolysis outpaces the rate of acetylation, your yield will suffer.
-
Inadequate Basicity: The reaction requires a base to neutralize the acid byproduct (e.g., HCl if using acetyl chloride) and to deprotonate the amine group of L-norleucine, making it a more effective nucleophile.[2][4] Insufficient base can halt the reaction.
-
Poor Reagent Quality: Degradation of L-norleucine or the acetylating agent can significantly impact the outcome.[3]
-
Product Loss During Workup and Purification: N-acetyl-L-norleucine has some water solubility, and significant amounts can be lost during aqueous extraction and crystallization steps.
Question 2: How can I determine if my reaction has gone to completion?
Answer: Monitoring the reaction progress is crucial. The most common method is Thin Layer Chromatography (TLC).
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare your TLC plate: Use a silica gel plate.
-
Spotting:
-
Spot a small amount of your starting material (L-norleucine) as a reference.
-
Co-spot the starting material and the reaction mixture.
-
Spot the reaction mixture.
-
-
Elution: Develop the plate in a suitable solvent system. A common system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1).
-
Visualization: Visualize the spots using a ninhydrin stain. L-norleucine will stain (typically purple or yellow), while the N-acetylated product will not, as the primary amine is no longer present. The disappearance of the L-norleucine spot indicates the reaction is complete.
Question 3: I suspect my acetylating agent is hydrolyzing. How can I mitigate this?
Answer: Hydrolysis of the acylating agent is a common side reaction. Here are some strategies to minimize it:
-
Vigorous Stirring: In a biphasic system (e.g., dichloromethane/water), ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. This promotes the reaction between the amine (dissolved in the aqueous phase after deprotonation) and the acylating agent (in the organic phase).[1]
-
Controlled Addition: Add the acetylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration, favoring the reaction with the amine over hydrolysis.
-
Temperature Control: While these reactions are often run at room temperature, cooling the reaction mixture (e.g., to 0-5 °C) can slow the rate of hydrolysis more than the rate of acylation, thus improving the yield.
Question 4: What are the optimal pH and base conditions for this reaction?
Answer: The Schotten-Baumann reaction is typically performed under basic conditions.[4] The optimal pH is generally between 8 and 10. In this range, the amino group of L-norleucine is sufficiently deprotonated to be nucleophilic, but the hydrolysis of the acetylating agent is not excessively rapid.
Commonly Used Bases:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Used in aqueous solution.
-
Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3): Milder bases that can also be effective.[5]
-
Organic Bases: In an anhydrous organic solvent, bases like triethylamine (Et3N) or pyridine can be used.[5]
The choice of base and solvent system can influence the reaction's success. For instance, a biphasic system with an inorganic base is a classic and effective approach.[6]
Question 5: My product seems to be lost during the purification step. How can I improve my recovery?
Answer: N-acetyl-L-norleucine has a degree of water solubility, which can lead to losses during aqueous workup.
Strategies to Improve Recovery:
-
Acidification: After the reaction is complete, acidify the aqueous layer to a pH of around 2-3 with an acid like HCl. This will protonate the carboxylate group of the N-acetyl-L-norleucine, making it less water-soluble and facilitating its extraction into an organic solvent or its precipitation.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the solubility of the organic product in the aqueous phase.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) rather than a single large-volume extraction.
-
Careful Crystallization: When crystallizing the product, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly. Rapid cooling can trap impurities and reduce yield.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low-yield issues:
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-acetylation of L-norleucine?
A1: The N-acetylation of L-norleucine typically proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-norleucine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., acetate) to form the N-acetylated product.[4]
Q2: Can I use a different acetylating agent besides acetic anhydride or acetyl chloride?
A2: Yes, other acetylating agents can be used, although acetic anhydride and acetyl chloride are the most common for this type of transformation due to their reactivity and cost-effectiveness. Milder acetylating agents, such as N-acetylimidazole, can be used but may require longer reaction times or catalysts. The choice of acetylating agent can also influence the reaction conditions and workup procedure.
Q3: How does the structure of norleucine compare to other amino acids in this reaction?
A3: Norleucine is an isomer of leucine and has a linear four-carbon side chain.[7] Unlike amino acids with bulky side chains near the alpha-carbon (e.g., valine), norleucine presents less steric hindrance, which generally allows for efficient acylation.[3]
Q4: What analytical techniques are best for characterizing the final product?
A4: A combination of techniques should be used to confirm the identity and purity of your N-acetyl-L-norleucine:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8][9]
-
Melting Point: To compare with the literature value for pure N-acetyl-L-norleucine.
Q5: Are there any common side reactions to be aware of?
A5: Besides the hydrolysis of the acetylating agent, a potential side reaction is the formation of a mixed anhydride if the reaction conditions are not carefully controlled. This can occur if the carboxylate of L-norleucine reacts with the acetylating agent. However, the amine is a much stronger nucleophile than the carboxylate, so N-acetylation is the predominant reaction.[10]
Reaction Scheme and Key Parameters
The general reaction for the N-acetylation of L-norleucine is as follows:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Norleucine - Wikipedia [en.wikipedia.org]
- 8. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]
- 9. ijper.org [ijper.org]
- 10. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Synthesis of (S)-2-Acetamidohexanoic Acid
Welcome to the technical support center for the synthesis of (S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Understanding the Core Synthesis
The most common and straightforward method for synthesizing this compound is the direct N-acetylation of the parent amino acid, L-norleucine. Typically, this is achieved by reacting L-norleucine with an acetylating agent like acetic anhydride in a suitable solvent system[4][5]. While seemingly simple, maintaining stereochemical integrity and avoiding byproduct formation requires careful control of reaction conditions.
Typical Reaction Scheme: L-Norleucine reacts with acetic anhydride, often in an aqueous or acetic acid medium, to yield this compound.
Caption: Primary synthesis route for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My final product shows significant loss of optical activity. What is causing this racemization?
A1: The primary cause of racemization in N-acetylation of amino acids is the formation of an oxazolone (or azlactone) intermediate, especially under harsh conditions (e.g., high heat, strong base, or excess dehydrating agent like acetic anhydride)[6][7][8].
Mechanism Deep Dive:
-
Initial Acetylation: The amino group of L-norleucine attacks acetic anhydride to form the desired N-acetylated product.
-
Oxazolone Formation: In the presence of excess acetic anhydride (which acts as a dehydrating agent), the amide oxygen of the newly formed N-acetyl-L-norleucine can perform an intramolecular attack on the carboxyl group. This cyclodehydration forms a planar, achiral 5(4H)-oxazolone intermediate[6][9][10].
-
Racemization: The proton at the C4 position of this oxazolone is acidic and can be easily removed, forming an achiral enolate-like species. Reprotonation can occur from either face of the planar ring, leading to a mixture of (S) and (R) forms[8].
-
Hydrolysis: Subsequent hydrolysis of the racemic oxazolone mixture during workup yields racemic N-acetyl-norleucine.
Caption: Oxazolone-mediated racemization pathway.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a modest excess (e.g., 1.0 to 1.4 molar equivalents) of acetic anhydride. Avoid large excesses[4].
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0-25°C) to disfavor the cyclodehydration step[11].
-
pH Management: Maintain a slightly alkaline or neutral pH during the initial acetylation. Strongly acidic or basic conditions can accelerate racemization[12]. A patent suggests an initial pH adjustment to 4-6 for related processes[13].
-
Solvent Choice: Using acetic acid as a solvent can sometimes be a good choice as it facilitates the reaction without being overly harsh[4][12].
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions other than racemization, and physical loss during workup and purification.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the L-norleucine is pure and the acetic anhydride has not been hydrolyzed to acetic acid by exposure to moisture.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (L-norleucine). If the reaction stalls, a slight increase in temperature or reaction time may be necessary.
-
Address Competitive Hydrolysis: Acetic anhydride readily reacts with water. If the reaction is run in an aqueous solution, a side reaction is the hydrolysis of the anhydride to acetic acid, which consumes the reagent[5]. Ensure sufficient acetylating agent is present to account for this.
-
Optimize Workup: N-acetyl-L-norleucine has some water solubility. During aqueous workup, ensure the pH is adjusted to its isoelectric point (around pH 2-3) to minimize solubility before extraction or filtration. Avoid excessive washing which can lead to product loss.
-
Check for Dipeptide Formation: Although less common under these conditions, the activated carboxyl group of the oxazolone intermediate can potentially react with another molecule of L-norleucine to form a dipeptide byproduct, consuming starting material.
Q3: I observe an unknown impurity in my HPLC/NMR analysis. What could it be?
A3: Besides the (R)-enantiomer, other common impurities include residual starting material, acetic acid, and over-acetylated products.
| Potential Impurity | Identification Method | Cause | Solution |
| L-Norleucine | HPLC (different retention time), NMR (presence of free -NH2 signal) | Incomplete reaction | Increase reaction time, temperature, or stoichiometry of acetic anhydride. |
| Acetic Acid | NMR (singlet at ~2.1 ppm), acidic pH of product | Hydrolysis of acetic anhydride; used as solvent | Evaporate under reduced pressure; recrystallize product. |
| Diacetylated Product | Mass Spectrometry (higher M+ peak) | Harsh reaction conditions | Use milder conditions (lower temperature, less acetic anhydride). |
| (R)-2-Acetamidohexanoic acid | Chiral HPLC | Racemization via oxazolone intermediate | See Q1 for prevention strategies. |
Analytical Approach:
-
Initial Check: Run a standard HPLC analysis to check for purity[14].
-
Chiral Purity: Employ a chiral HPLC method to determine the enantiomeric excess (%ee). This often involves pre-column derivatization or a chiral stationary phase[15][16].
-
Structural Confirmation: Use ¹H and ¹³C NMR to confirm the structure of the main product and identify impurities.
Section 3: Key Experimental Protocols
Protocol 3.1: Standard Synthesis of this compound
-
Dissolution: Dissolve L-norleucine (1.0 eq) in a suitable volume of glacial acetic acid (e.g., 4-7 molar equivalents) in a round-bottom flask equipped with a magnetic stirrer[4].
-
Cooling: Cool the mixture to 0-5°C in an ice bath.
-
Acetylation: Add acetic anhydride (1.1-1.3 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching & Isolation: Slowly add cold water to the reaction mixture to hydrolyze any remaining acetic anhydride and precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallize from a suitable solvent like hot water or an ethanol/water mixture to achieve high purity[17].
Protocol 3.2: Chiral HPLC Analysis
Determining the enantiomeric purity is critical. A common method involves pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), followed by analysis on a standard C18 column[15][16].
-
Sample Prep: Prepare a dilute solution of your synthesized N-acetyl-L-norleucine.
-
Derivatization: Mix the sample with OPA and N-acetyl-L-cysteine solution in a borate buffer.
-
Injection: Inject the resulting diastereomeric derivatives onto a reverse-phase HPLC system.
-
Analysis: The (S,S) and (R,S) diastereomers will have different retention times, allowing for quantification of the enantiomeric excess[14][16].
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues during synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
References
- Title: Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets Source: PNAS URL:[Link]
- Title: One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents Source: PubMed URL:[Link]
- Title: A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine Source: PubMed Central URL:[Link]
- Title: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review Source: Preprints.org URL:[Link]
- Title: The Biosynthesis and Metabolism of the N-Acylated Arom
- Title: Method for preparing high purity N-acetyl-DL-amino acid Source: Google Patents URL
- Title: Racemiz
- Title: Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach Source: SpringerLink URL:[Link]
- Title: Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach Source: ResearchG
- Title: Method for preparing N-acetylamino acid Source: Google Patents URL
- Title: Method for the Racemization of Optically Active Amino Acids Source: Sciencemadness.org URL:[Link]
- Title: Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization Source: ResearchG
- Title: Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA Source: University of Texas
- Title: Levacetylleucine Source: New Drug Approvals URL:[Link]
- Title: Synthesis method of (S)
- Title: Mechanism of racemization of amino acids by aspartate aminotransferase Source: PubMed URL:[Link]
- Title: Amino acid racemases: functions and mechanisms Source: PubMed URL:[Link]
- Title: Lecture 16 Protecting groups and racemization of Amino Acids Source: YouTube URL:[Link]
- Title: SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)HEXANOIC ACID Source: LookChem URL:[Link]
- Title: Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents Source: Acta N
- Title: this compound Source: PubChem URL:[Link]
- Title: Synthesis of (S)-(+)-2-amino-6-(aminooxy)
- Title: Norleucine Source: Wikipedia URL:[Link]
- Title: Unnatural Amino Acids: Norleucine Source: LifeTein Peptide Blog URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norleucine - Wikipedia [en.wikipedia.org]
- 4. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. sciencemadness.org [sciencemadness.org]
- 13. CN101723773A - Method for preparing high purity N-acetyl-DL-amino acid - Google Patents [patents.google.com]
- 14. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - PDF (English) - Panin - Acta Naturae [actanaturae.ru]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Chiral Purity of (S)-2-Acetamidohexanoic Acid
Welcome to the technical support center for the chiral purification of (S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this important chiral molecule. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only follow the steps but also troubleshoot effectively when faced with unexpected results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategy and methodology for improving the enantiomeric excess of this compound.
Q1: What are the primary methods for resolving a racemic mixture of 2-Acetamidohexanoic acid?
A1: The three most effective and widely used methods for the chiral resolution of N-acetylated amino acids are:
-
Enzymatic Resolution: This highly selective method utilizes enzymes, such as acylases, that stereospecifically hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer intact.[2][3][4][5] This creates a mixture of the free L-amino acid and the N-acetylated D-amino acid, which can then be separated based on their different physical properties.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[6][7] The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomeric salts.[8][9][10] Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization.[8][9]
Q2: How do I choose the most suitable resolution method for my specific needs?
A2: The choice of method depends on several factors including the scale of your experiment, the desired level of purity, available equipment, and cost-effectiveness.
-
For high-throughput screening and analytical determination of enantiomeric excess (ee%), Chiral HPLC is the preferred method due to its speed, accuracy, and sensitivity.
-
For large-scale production where cost is a major factor, enzymatic resolution or diastereomeric crystallization are often more practical. Enzymatic resolution can be particularly efficient if the enzyme can be immobilized and reused.[11]
-
When you need to recover both enantiomers in high purity, diastereomeric crystallization can be advantageous, although it may require more optimization to find the right resolving agent and crystallization conditions.
Q3: What is a "chiral resolving agent" and how does it work in diastereomeric crystallization?
A3: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers.[8][9] For a racemic carboxylic acid like 2-Acetamidohexanoic acid, a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine) is commonly used as the resolving agent.[9][10] The resulting diastereomeric salts, for example, (R-acid)-(S-base) and (S-acid)-(S-base), are no longer mirror images and thus have different physical properties, which allows for their separation.
Q4: Can I determine the enantiomeric excess of my sample without a chiral HPLC column?
A4: Yes, while chiral HPLC is the most direct method, you can use indirect methods. One common approach is to derivatize the sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[12][13] Another technique involves using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent, which can induce chemical shift differences between the enantiomers.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Guide 1: Chiral HPLC Separation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature. | - CSP Selection: Consult literature or column manufacturer guides for the best CSP for N-acetylated amino acids. Polysaccharide-based and macrocyclic glycopeptide-based columns are often effective.[6][7] - Mobile Phase Optimization: Systematically vary the solvent composition (e.g., hexane/ethanol/trifluoroacetic acid for normal phase) to improve resolution.[14] The addition of small amounts of acidic or basic modifiers can significantly impact selectivity.[15] - Temperature Control: Operate the column at a controlled temperature. Lower temperatures often improve resolution but increase analysis time. |
| Peak tailing or fronting | - Column overload. - Interactions with active sites on the stationary phase. - Inappropriate mobile phase pH. | - Reduce Sample Load: Inject a smaller amount of your sample. - Mobile Phase Additives: Add a competitor compound to the mobile phase to block active sites. For acidic compounds like this compound, adding a small amount of a stronger acid can improve peak shape. - Adjust pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. |
| Inconsistent retention times | - Column degradation. - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run. - System Check: Verify the stability of your HPLC pump and ensure the mobile phase is well-mixed. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Guide 2: Enzymatic Resolution Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | - Incorrect pH or temperature. - Enzyme denaturation. - Presence of inhibitors in the reaction mixture. | - Optimize Reaction Conditions: Determine the optimal pH and temperature for the specific acylase you are using.[4] Most mold acylases work well around pH 7-8 and 37-50°C.[4][5] - Enzyme Handling: Store and handle the enzyme according to the manufacturer's instructions to prevent denaturation. - Substrate Purity: Ensure your starting material is free from impurities that could inhibit the enzyme. |
| Incomplete conversion (reaction stops at <50%) | - Product inhibition. - Reversibility of the reaction. - Insufficient enzyme concentration or reaction time. | - Product Removal: If possible, remove the L-amino acid product as it is formed to drive the reaction to completion. - Increase Enzyme Load: Add more enzyme to the reaction mixture. - Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. |
| Difficulty separating the product (L-amino acid) from the unreacted substrate (N-acetyl-D-amino acid) | - Similar solubilities of the two compounds. | - pH Adjustment: Exploit the difference in pKa values. At a specific pH, one compound may be more soluble than the other, allowing for selective precipitation. - Ion-Exchange Chromatography: Use an ion-exchange resin to separate the charged amino acid from the acetylated form. |
Guide 3: Diastereomeric Crystallization Difficulties
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solution is not supersaturated. - Inappropriate solvent system. | - Increase Concentration: Carefully evaporate the solvent to achieve supersaturation. - Solvent Screening: Experiment with different solvents and solvent mixtures to find one where the diastereomeric salts have different solubilities. - Seeding: Introduce a small seed crystal of the desired diastereomer to induce crystallization. |
| Co-crystallization of both diastereomers | - Similar solubilities of the diastereomeric salts. - Crystallization conditions (e.g., temperature, cooling rate) are not optimal. | - Recrystallization: Perform one or more recrystallizations of the obtained crystals to improve diastereomeric purity.[16] - Optimize Cooling Rate: A slower cooling rate can often lead to more selective crystallization. - Try a Different Resolving Agent: The choice of resolving agent is critical. If one does not work well, screen other chiral bases. |
| Low yield of the desired diastereomer | - The desired diastereomer is more soluble than the undesired one. - Racemization of the starting material or product under the reaction conditions. | - Isolate the More Soluble Diastereomer: If the undesired diastereomer crystallizes first, isolate it by filtration and then induce crystallization of the desired diastereomer from the mother liquor. - Check for Racemization: Analyze the starting material and product for any loss of optical purity. Adjust reaction conditions (e.g., temperature, pH) to minimize racemization. |
III. Experimental Protocols & Workflows
Protocol 1: Chiral HPLC Analysis of 2-Acetamidohexanoic Acid
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.
-
Column Selection: A polysaccharide-based chiral column such as a Chiralpak® or Lux® column is a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal phase separation would be a mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of approximately 90:10:0.1 (v/v/v).
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject your racemic standard to determine the retention times of both enantiomers. Then, inject your sample to determine the enantiomeric ratio.
Workflow 1: Decision-Making for Chiral Purification Method Selection
Caption: Decision tree for selecting a chiral purification method.
Workflow 2: Troubleshooting Poor Chiral HPLC Separation
Caption: Troubleshooting flowchart for chiral HPLC separation.
IV. References
-
Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry. [Link][2]
-
Enzymatic Resolution of Racemic Amino Acids. J-Stage. [Link][3]
-
of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. J-Stage. [Link][4]
-
Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. PubMed. [Link][6]
-
NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture. ResearchGate. [Link]
-
Resolution of racemic amino acids. Google Patents. [5]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link][7]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link][16]
-
Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link][15]
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link][9]
-
Determination of enantiomeric excess of leucine and valine by X-ray powder diffraction. ResearchGate. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link][10]
-
Resolution of racemic amino acids. Google Patents.
-
Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units. [Link][11]
-
A Validated LC Method for the Determination of Chiral Purity of (S)-2-azido-3-methylbutanoic acid: A key Raw material of Valganciclovir hydrochloride. Journal of Chemical and Pharmaceutical Research. [Link][14]
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS One. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
-
Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. PubMed Central. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central. [Link]
-
Synthesis of Enantiomerically Pure Stereomers of Rosaprostol. PubMed. [Link]
-
Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Semantic Scholar. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. [Link][13]
-
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]
-
Chiral amino acids analysis. Reddit. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]
-
6-Acetamidohexanoic acid, Purity ≥98%. CD BioGlyco. [Link]
Sources
- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzymatic Resolution of Racemic Amino Acids [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 6. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scas.co.jp [scas.co.jp]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Purification of (S)-2-Acetamidohexanoic Acid
Welcome to the technical support guide for the purification of (S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in achieving high purity for this critical chiral compound. Our focus is on providing practical, field-tested solutions grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification and analysis of this compound.
Question 1: What are the most common impurities I should expect when synthesizing this compound?
Answer: The impurity profile largely depends on the synthetic route. However, the most common impurities encountered are:
-
(R)-enantiomer: The opposite enantiomer, (R)-2-Acetamidohexanoic acid, is often the most challenging impurity to remove. Its presence directly impacts the enantiomeric excess (ee) of your final product.
-
Unreacted L-norleucine: The starting material for acetylation may be carried through if the reaction is incomplete.
-
Diacetylated species: Over-acetylation can sometimes occur, leading to more complex byproducts.
-
Residual reagents and solvents: Acetic anhydride, pyridine, or other solvents used during the synthesis can remain in the crude product.
Question 2: What is the first-pass method I should try for purification?
Answer: For most crude products, recrystallization is the most effective and scalable initial purification strategy. It is particularly adept at removing inorganic salts, residual solvents, and unreacted starting materials. The choice of solvent is critical and is often a balance between maximizing the solubility of the desired compound at high temperatures and minimizing its solubility at low temperatures. A common starting point is an ethanol/water mixture.
Question 3: How do I accurately determine the enantiomeric excess (ee) of my sample?
Answer: The most reliable method for determining the enantiomeric excess of this compound is through Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification. Other methods like polarimetry can provide a qualitative indication of chiral purity but are less precise and can be misleading if other optically active impurities are present.
Question 4: My purified product has a broad melting point range. What does this indicate?
Answer: A broad melting point range is a classic indicator of impurity. A pure, crystalline solid typically has a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. This observation should prompt further analysis, such as HPLC or NMR, to identify the contaminants.
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for resolving more complex purification challenges.
Troubleshooting Scenario 1: Low Enantiomeric Excess (ee < 98%) After Recrystallization
Problem: Chiral HPLC analysis shows significant contamination with the (R)-enantiomer even after multiple recrystallization attempts.
Root Cause Analysis: Standard recrystallization is often ineffective at separating enantiomers because they typically have identical physical properties (solubility, melting point) and will co-crystallize. When a racemic or near-racemic mixture crystallizes, it can form a conglomerate (a mechanical mixture of separate R and S crystals) or a racemic compound (a 1:1 ordered crystal lattice), neither of which allows for easy separation by this method.
Solution Pathway:
-
Confirm Analytical Method: First, ensure your chiral HPLC method is robust and properly validated for baseline separation of the two enantiomers.
-
Preparative Chiral Chromatography: The most direct method to resolve enantiomers is preparative-scale chiral chromatography. While resource-intensive, it offers the highest resolution.
-
Diastereomeric Salt Formation: A classical chemical resolution technique involves reacting the racemic acid with a chiral base (e.g., (R)-(+)-α-phenylethylamine or brucine). This reaction forms a pair of diastereomeric salts ((S,R) and (R,R)). Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. After separation, the desired (S)-acid can be recovered by acidification.
Troubleshooting Decision Tree: Low Enantiomeric Excess
Caption: Decision workflow for addressing low enantiomeric excess.
Troubleshooting Scenario 2: Persistent Impurity Peak in HPLC/NMR
Problem: An unknown, persistent peak is observed in analytical data (e.g., ¹H NMR, HPLC) that is not attributable to the (R)-enantiomer or starting material.
Root Cause Analysis: This often points to a stable byproduct formed during the synthesis. A likely candidate is the dipeptide, N-acetyl-L-norleucyl-L-norleucine, formed if the carboxylic acid of one molecule is activated and reacts with the amine of another. Alternatively, it could be an impurity from the starting L-norleucine that was carried through the synthesis.
Solution Pathway:
-
Characterize the Impurity: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the impurity. This is the most critical step in identifying the unknown.
-
Adjust Recrystallization Conditions: The impurity may have solubility properties very similar to the desired product in the current solvent system. Experiment with different solvent systems. A table of potential systems is provided below.
-
Flash Column Chromatography: If recrystallization fails, flash chromatography on silica gel is a powerful technique for separating compounds with different polarities. Since the desired product is a carboxylic acid, it may streak on silica. This can often be mitigated by adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase.
Table 1: Alternative Solvent Systems for Recrystallization
| Solvent System | Polarity Index | Typical Application |
| Ethanol / Water | High | Good for polar compounds, adjustable polarity. |
| Isopropanol / Heptane | Medium-High | For compounds with intermediate polarity. |
| Ethyl Acetate / Hexane | Medium | Effective for less polar impurities. |
| Acetone | Medium-High | Can be effective but high volatility requires care. |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Recrystallization of this compound
Objective: To remove polar and non-polar impurities from crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flask, Hot plate/stirrer, Ice bath, Buchner funnel, Filter paper
Procedure:
-
Place 10.0 g of the crude product into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol (e.g., start with 30-40 mL) while stirring and gently heating (~70°C) until the solid is fully dissolved.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.
-
Dry the crystals under vacuum to a constant weight.
-
Quality Control: Analyze the dried product for purity and melting point.
SOP 2: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of the purified product.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Typical Method Parameters:
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA). A common starting ratio is 90:10:0.1 (v/v/v). This must be optimized for your specific column.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard (a 50:50 mixture of (S) and (R) enantiomers) to determine the retention times (t_R) and resolution of the two peaks.
-
Inject the purified sample.
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
General Purification and Analysis Workflow
Caption: A typical workflow for purifying and analyzing the target compound.
Section 4: References
-
General Principles of Crystallization: "Crystallization," Ullmann's Encyclopedia of Industrial Chemistry. (Provides foundational knowledge on crystallization theory and practice). URL: [Link]
-
Chiral Chromatography Principles: "Chiral Separations by Liquid Chromatography," by G. Subramanian. (A comprehensive text on the theory and application of chiral HPLC). URL: [Link]
-
Classical Resolution of Enantiomers: "Resolution of Enantiomers," by Jean Jacques, André Collet, and Suzanne H. Wilen. (The authoritative text on diastereomeric salt formation and other classical resolution techniques). URL: [Link]
-
Practical Organic Synthesis: "Purification of Laboratory Chemicals," by W.L.F. Armarego and C.L.L. Chai. (An essential lab manual detailing various purification techniques, including recrystallization and chromatography solvent systems). URL: [Link]
Technical Support Center: Degradation Pathways of (S)-2-Acetamidohexanoic Acid
Welcome to the technical support center for (S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.
Section 1: Pathway Fundamentals & Initial Questions
This section addresses the foundational aspects of this compound degradation.
Question: What are the principal expected degradation pathways for this compound?
Answer: this compound is anticipated to degrade via two primary routes: enzymatic and chemical degradation. Both pathways predominantly target the amide bond, leading to deacetylation.
-
Enzymatic Degradation: In biological systems, the primary metabolic transformation is expected to be the hydrolysis of the N-acetyl group to yield L-norleucine and acetic acid. This reaction is catalyzed by amidohydrolases or deacetylases, which are abundant in tissues like the liver.[1][2][3] The resulting L-norleucine, a non-proteinogenic amino acid, can then enter endogenous amino acid catabolic pathways.[4][5]
-
Chemical Degradation: Under non-physiological conditions, the stability of the molecule is highly dependent on pH and temperature.[6][7] It is susceptible to hydrolysis under both strongly acidic and alkaline conditions. The mechanisms can differ, potentially leading to different degradation product profiles.[7]
Sources
- 1. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Degradation of amino acids | PDF [slideshare.net]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-2-Acetamidohexanoic Acid
Welcome to the technical support guide for the purification of (S)-2-Acetamidohexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this N-acetylated amino acid. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.
Section 1: Troubleshooting Common Impurities
This section addresses specific impurity profiles that you may encounter during the synthesis and purification of this compound.
Issue 1: My final product is contaminated with unreacted (S)-2-aminohexanoic acid.
Root Cause Analysis: The presence of the starting material, (S)-2-aminohexanoic acid (also known as L-norleucine), indicates an incomplete acetylation reaction. This can be due to several factors, including insufficient acetylating agent (acetic anhydride), non-optimal reaction temperature, or inadequate reaction time. The primary difference between the desired product and this impurity is the presence of a free amino group in the starting material, which significantly alters its polarity.
Recommended Purification Strategy: Recrystallization
Recrystallization is a highly effective method for removing less soluble or more soluble impurities. The choice of solvent is critical and depends on the relative solubilities of the product and the impurity.
Experimental Protocol: Recrystallization from an Ethanol/Water Mixture
-
Solvent Selection: A mixture of ethanol and water is often suitable. This compound has moderate solubility in hot ethanol and is less soluble in cold ethanol, while (S)-2-aminohexanoic acid has different solubility characteristics that can be exploited.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add water dropwise to the hot ethanol solution until it becomes slightly turbid. This indicates that the solution is saturated.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Outcome: This process should yield this compound with significantly reduced levels of the starting material. Purity can be assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 2: My product contains diacetylated byproducts.
Root Cause Analysis: Over-acetylation can sometimes occur, leading to the formation of byproducts where other functional groups might be acetylated, or in the case of impurities with multiple amino groups, di-acetylation can be a concern. However, for this compound, a more likely scenario is the presence of residual acetic anhydride or acetic acid.
Recommended Purification Strategy: Aqueous Workup and Extraction
An aqueous workup is effective for removing water-soluble impurities like acetic acid and for quenching any remaining acetic anhydride.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent in which it is soluble, such as ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acetic acid. Be cautious as this will evolve CO₂ gas. Vent the funnel frequently.
-
Water to remove any remaining salts.
-
Brine (saturated aqueous NaCl) to help break any emulsions and dry the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting solid can be further purified by recrystallization as described in Issue 1.
Issue 3: My product shows the presence of the wrong enantiomer, (R)-2-Acetamidohexanoic acid.
Root Cause Analysis: The presence of the (R)-enantiomer indicates either a non-enantiomerically pure starting material ((S)-2-aminohexanoic acid) or racemization occurring during the synthesis. Racemization can be promoted by harsh reaction conditions, such as high temperatures or extreme pH.
Recommended Purification Strategy: Chiral High-Performance Liquid Chromatography (HPLC)
For separating enantiomers, chiral chromatography is the most effective method.[1][2][3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating N-protected amino acids.[4][5]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the (S) and (R) enantiomers. This typically consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol).
-
Sample Preparation: Dissolve the racemic or enantiomerically impure mixture in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative chiral HPLC system and collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain the purified enantiomer.
Data Presentation: Chiral HPLC Parameters
| Parameter | Recommended Condition |
| Column | Chiralpak® IA or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |
| Detection | UV at 210 nm |
Visualization: Purification Workflow
Caption: General purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC (for assessing chemical purity) and chiral HPLC (for determining enantiomeric excess) are crucial.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the molecular weight of the product and identify impurities.[7]
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the purification.
Q2: How should I store purified this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.
Q3: What are the typical solvents used for dissolving this compound?
A3: The solubility of this compound is influenced by its N-acetyl group and the hexanoic acid chain. It generally has good solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF). Its solubility in water is moderate but can be increased at higher pH values where the carboxylic acid is deprotonated. It is less soluble in non-polar solvents like hexane.
Data Presentation: Solubility Overview
| Solvent | Solubility |
| Water | Moderately soluble[8][9] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[10] |
| Hexane | Sparingly soluble |
Q4: Can I use other purification methods besides recrystallization and chromatography?
A4: While recrystallization and chromatography are the most common and effective methods, other techniques can be considered depending on the specific impurities:
-
Acid-Base Extraction: This can be useful for separating acidic, basic, and neutral compounds. Since this compound is acidic, it can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase.
-
Sublimation: If the compound is sufficiently volatile and thermally stable, and the impurities are not, sublimation can be a viable purification method.
Visualization: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- Haginaka, J. (2008). Chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15. [Link]
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Kamaraju, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
- Solubility of Things. (n.d.). Hexanoic acid.
- Quora. (2016). What is the solubility of hexanoic acid? How can this be determined?
Sources
- 1. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. 6-Acetamidohexanoic acid | COX | TargetMol [targetmol.com]
Technical Support Center: Optimizing HPLC Separation of (S)-2-Acetamidohexanoic Acid Enantiomers
Welcome to the dedicated support center for the chiral separation of 2-Acetamidohexanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, detailed troubleshooting, and validated protocols for achieving optimal enantioselective separation using High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have structured this resource to address the most common challenges encountered in the field, moving from foundational questions to advanced troubleshooting workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the critical factors governing the separation of N-acetylated amino acid enantiomers.
Q1: What is the primary challenge in separating enantiomers of N-acetylated amino acids like 2-Acetamidohexanoic acid?
A1: The core challenge lies in the structural similarity of enantiomers. They possess identical physical and chemical properties in an achiral environment, meaning standard reversed-phase HPLC cannot differentiate between them.[1] Chiral recognition is required, which involves creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector.[2] For N-acetylated amino acids, the N-acetamido group provides a key interaction site (hydrogen bonding, dipole-dipole) that can be exploited by an appropriate Chiral Stationary Phase (CSP) for successful separation.[3][4]
Q2: Which types of Chiral Stationary Phases (CSPs) are generally most effective for this separation?
A2: Polysaccharide-based and macrocyclic glycopeptide CSPs are the most successful and widely used for separating N-blocked amino acids.[4][5][6]
-
Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective.[5][7] They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric inclusion, which are crucial for resolving N-acetylated compounds.[8]
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., CHIROBIOTIC T) are particularly powerful for separating underivatized and N-derivatized amino acids.[9] Their complex structure provides multiple chiral recognition sites, and they are versatile enough to be used in reversed-phase, normal-phase, and polar organic modes.[4][9]
Q3: What are the typical mobile phase systems used for separating 2-Acetamidohexanoic acid enantiomers?
A3: The choice of mobile phase is intrinsically linked to the selected CSP and operates in one of three primary modes:
-
Normal-Phase (NP): Typically uses a mixture of a nonpolar solvent like hexane with a polar alcohol modifier (e.g., isopropanol or ethanol). This mode is very common for polysaccharide-based CSPs.[8]
-
Reversed-Phase (RP): Uses aqueous buffers mixed with organic solvents like acetonitrile or methanol. This is often used with macrocyclic glycopeptide or specialized reversed-phase polysaccharide columns.[6][8]
-
Polar Organic Mode (PO): Employs polar organic solvents such as methanol or acetonitrile, often with acidic and basic additives.[3] This mode is highly effective for macrocyclic glycopeptide and some polysaccharide CSPs.
Q4: Why is an acidic modifier like trifluoroacetic acid (TFA) or formic acid often necessary in the mobile phase?
A4: 2-Acetamidohexanoic acid is an acidic compound due to its carboxylic acid group. An acidic modifier in the mobile phase serves two critical functions:
-
Suppressing Ionization: By lowering the mobile phase pH, the modifier ensures the analyte's carboxylic acid group remains in its protonated, non-ionized state.[10] This prevents undesirable secondary ionic interactions with residual silanol groups on the silica support of the column, which can cause severe peak tailing.[10][11]
-
Improving Peak Shape and Selectivity: For acidic compounds, the addition of an acid like TFA or formic acid generally leads to sharper, more symmetrical peaks and can enhance enantioselectivity.[2] The modifier can influence the conformation of both the analyte and the chiral selector, optimizing the interactions required for separation.[9]
Troubleshooting Guide: From Poor Resolution to Method Instability
This section provides a systematic, cause-and-effect approach to resolving common experimental issues.
Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: My chromatogram shows a single peak or two poorly resolved, co-eluting peaks for the 2-Acetamidohexanoic acid enantiomers. What are the likely causes and how do I fix this?
A: Poor resolution is the most common challenge in chiral method development and typically points to a suboptimal choice of stationary phase or mobile phase composition. The key is to systematically evaluate and optimize the critical parameters that govern chiral recognition.
Root Cause Analysis and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereoselective interactions for your specific molecule. Chiral recognition is highly specific, and a CSP that works for one compound may not work for another.[7]
-
Suboptimal Mobile Phase Composition: The type and ratio of solvents in the mobile phase directly control retention and selectivity.
-
Solution (Normal-Phase): If using a hexane/alcohol mobile phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol). Reducing the alcohol content generally increases retention and can improve resolution, but run times will be longer.[8]
-
Solution (Reversed-Phase/Polar Organic): Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous or polar solvent. For N-acetylated amino acids on macrocyclic phases, retention often exhibits a "U-shaped" curve, where resolution can improve at both low and high organic concentrations.[9] Also, ensure an appropriate acidic modifier (e.g., 0.1% TFA) is present to control ionization and improve peak shape.[2]
-
-
Incorrect Flow Rate or Temperature: Chiral separations can be sensitive to kinetic factors.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Slower flow rates allow more time for the enantiomers to interact with the CSP, which can enhance resolution, especially for difficult separations.[13] Additionally, temperature affects the thermodynamics of interaction; analyzing at a lower temperature often increases selectivity and improves resolution.[14]
-
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Problem: Significant Peak Tailing (Asymmetry Factor > 1.5)
Q: The peaks for my enantiomers are asymmetrical with a pronounced tail. How can I improve the peak shape?
A: Peak tailing is a common issue that can compromise resolution and the accuracy of quantification.[15] It typically indicates unwanted secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[11]
Root Cause Analysis and Solutions:
-
Secondary Silanol Interactions: This is the most frequent cause, especially with acidic analytes like yours.[10] Residual, un-capped silanol groups on the silica surface of the column can interact ionically with the analyte, causing a portion of the analyte molecules to be retained longer, resulting in a tail.[11][16]
-
Solution: Add or increase the concentration of an acidic modifier (e.g., 0.1% - 0.5% TFA or formic acid) to the mobile phase. This suppresses the ionization of both the silanol groups and your analyte, minimizing these secondary interactions.[10]
-
-
Column Overload: Injecting too much sample mass can saturate the chiral recognition sites on the CSP, leading to peak distortion.[17] Unlike achiral separations where overloading often causes fronting, in chiral chromatography it can manifest as tailing.[17]
-
Solution: Reduce the sample concentration or injection volume. Perform a dilution series (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL) to find the optimal concentration where peak shape is symmetrical.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can create active sites that cause tailing.[18][19]
-
Solution: First, try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[19] If this fails, and you are using a guard column, replace it. If the problem persists, the analytical column itself may be degraded and require replacement.
-
-
Extra-Column Dead Volume: Excessive volume from tubing, fittings, or an improper connection can cause peak broadening and tailing.[16]
-
Solution: Ensure all fittings are secure and correctly installed. Use tubing with the smallest possible internal diameter and length, particularly between the injector, column, and detector.
-
Problem: Inconsistent or Drifting Retention Times
Q: The retention times for my enantiomers are shifting between injections or drifting over a sequence. What is causing this instability?
A: Stable retention times are critical for reliable peak identification and quantification.[20] Variability suggests a change in the chromatographic system's chemical or physical state.[14][21]
Root Cause Analysis and Solutions:
-
Mobile Phase Composition Change: The most common cause is the evaporation of the more volatile solvent component from the mobile phase mixture (e.g., hexane in a normal-phase system or acetonitrile in a reversed-phase system).[14] This changes the solvent ratio and thus the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles tightly sealed. Ensure thorough mixing before use. Avoid degassing pre-mixed mobile phases with a vacuum, as this can preferentially remove the more volatile component.[14]
-
-
Lack of System Equilibration: Chiral columns, especially polysaccharide-based ones, may require extended equilibration time with a new mobile phase for the stationary phase to reach a stable conformational state.
-
Solution: Before starting an analytical run, flush the column with at least 20-30 column volumes of the new mobile phase until a stable baseline and consistent retention times are observed for several consecutive injections.[7]
-
-
Temperature Fluctuations: The laboratory's ambient temperature can affect mobile phase viscosity and the kinetics of analyte-CSP interaction, leading to retention time shifts.[14]
-
Solution: Use a thermostatted column compartment and set it to a stable temperature (e.g., 25°C). This provides a consistent environment for the separation, independent of ambient fluctuations.
-
-
HPLC System Leaks or Pump Issues: A small, undetected leak in the system will reduce the actual flow rate delivered to the column, causing retention times to increase.[21] Inconsistent pump performance can also cause fluctuating flow.
-
Solution: Perform a system pressure test to check for leaks. Visually inspect all fittings for any signs of fluid. If the pump is suspected, verify the flow rate using a calibrated flow meter or by measuring the volume delivered over a set time.[21]
-
Validated Experimental Protocols
These protocols provide a structured starting point for developing and optimizing your chiral separation method.
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to selecting the most promising CSP for separating 2-Acetamidohexanoic acid enantiomers.
-
CSP Selection: Choose a minimum of three columns with different chiral selectors.
-
Table 1: Recommended Chiral Stationary Phases for Screening
CSP Class Chiral Selector Example Manufacturer Examples Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-H, Lux® Cellulose-1 Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-H, Lux® Amylose-1 | Macrocyclic Glycopeptide | Teicoplanin | CHIROBIOTIC® T |
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 2-Acetamidohexanoic acid in the initial mobile phase or a compatible solvent like methanol or ethanol.
-
Screening Conditions: Test each column with a set of generic starting mobile phases. Run each condition for approximately 20-30 minutes.
-
Table 2: Starting Mobile Phase Conditions for Screening
Mode Mobile Phase Composition Flow Rate Temperature Normal Phase (NP) n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA 1.0 mL/min 25 °C Polar Organic (PO) Methanol + 0.1% TFA 1.0 mL/min 25 °C | Reversed Phase (RP) | Acetonitrile / Water (50:50 v/v) + 0.1% Formic Acid | 1.0 mL/min | 25 °C |
-
-
Evaluation: Analyze the results from the screen. Identify the CSP and mobile phase condition that provides the best initial separation (even if not baseline) or shows the most promise (e.g., peak broadening indicative of partial separation). This condition will be the starting point for optimization.
Caption: General workflow for chiral method development.
Protocol 2: Mobile Phase Optimization
This protocol is for refining the separation on the most promising CSP identified in Protocol 1. Let's assume a cellulose-based CSP in normal-phase mode showed the best initial results.
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying ratios of n-Hexane and Isopropanol (IPA), each containing 0.1% TFA. For example:
-
95:5 (Hexane:IPA)
-
90:10 (Hexane:IPA)
-
85:15 (Hexane:IPA)
-
80:20 (Hexane:IPA)
-
-
Equilibrate System: For each new mobile phase, equilibrate the column for at least 20 minutes or until the baseline is stable.
-
Inject Sample: Inject the 1.0 mg/mL sample solution.
-
Analyze and Compare: Record the retention times (t1, t2), resolution (Rs), and asymmetry factor (As) for each condition.
-
Select Optimal Ratio: Choose the mobile phase composition that provides baseline resolution (Rs ≥ 1.5) with good peak shape (As ≤ 1.5) in an acceptable run time. If resolution is still insufficient, consider reducing the flow rate or temperature as described in the troubleshooting section.
References
- Chromatography Today. (2016).
- A.J. Bojarski, et al. (2012). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central. [Link]
- Yakhak Hoeji. (2021).
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
- Element Lab Solutions. Retention Time Variability in HPLC. [Link]
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
- Restek. (2021). Chiral Separations 3: Overloading and Tailing. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
- Chromatography Today. (2014).
- Chrom Tech, Inc. (2025).
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- ResearchGate. (2021). What may cause HPLC inconsistent retention time?. [Link]
- Restek. (2024). Chiral Separations 9: Lifetime of a Chiral Column. [Link]
- Chromatography Today. (2014).
- Phenomenex.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
- PubMed Central. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. [Link]
- MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
- Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- LCGC.
- LCGC International.
- ResearchGate. (2006).
- Česká a slovenská farmacie. (2007).
- Wiley Online Library. (2025).
Sources
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. phenomenex.com [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromtech.com [chromtech.com]
- 17. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chiraltech.com [chiraltech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Mass Spectrometry Fragmentation of N-Acetylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) fragmentation of N-acetylated peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues and optimize your experimental outcomes. N-terminal acetylation is one of the most common protein modifications in eukaryotes, and its accurate characterization is crucial for understanding protein function and regulation.[1][2]
Troubleshooting Guide: Common Fragmentation Issues
This section addresses specific problems you might encounter during the MS/MS analysis of N-acetylated peptides, explaining the underlying causes and offering step-by-step solutions.
Issue 1: My N-acetylated peptide is not fragmenting well, resulting in a low-quality MS/MS spectrum.
Root Cause Analysis:
Poor fragmentation of N-acetylated peptides is a frequent challenge. The primary reason is often the lack of a basic residue (like arginine or lysine) at the N-terminus, which would typically hold a positive charge and promote fragmentation along the peptide backbone. The N-terminal acetyl group neutralizes the positive charge of the N-terminal amine, reducing the overall charge state of the peptide and making it less amenable to efficient fragmentation by Collision-Induced Dissociation (CID).[2][3] Peptides with strongly basic residues, particularly arginine, can localize the charge, leading to insufficient proton mobility and poor fragmentation.[3]
Troubleshooting Protocol:
-
Optimize Collision Energy: The optimal collision energy for modified peptides can differ significantly from their unmodified counterparts.[4] It is crucial to perform a collision energy optimization experiment for your specific acetylated peptide.
-
Step-by-step:
-
If you have a purified standard of your peptide, infuse it directly into the mass spectrometer.
-
Acquire MS/MS spectra at a range of collision energies (e.g., in 2-5% steps of normalized collision energy).[5][6]
-
Analyze the resulting spectra to identify the collision energy that produces the most extensive series of b- and y-ions, providing the best sequence coverage.
-
-
-
Switch Fragmentation Technique: If CID is yielding poor results, consider alternative fragmentation methods.
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that often produces higher quality spectra with better fragment ion coverage, especially for doubly charged peptides.[7][8][9]
-
Electron Transfer Dissociation (ETD): ETD is particularly effective for peptides with higher charge states (z ≥ 3) and can preserve labile post-translational modifications.[7][8][10] It generates c- and z-type fragment ions, providing complementary information to CID/HCD.[11]
-
-
Chemical Derivatization (Advanced): For particularly challenging peptides, chemical modification can be employed to improve fragmentation. For instance, modifying arginine residues with malondialdehyde can enhance fragmentation by delocalizing the charge.[3]
Issue 2: I'm observing a significant neutral loss of ketene (42 Da) from my precursor ion, which complicates my spectrum.
Root Cause Analysis:
The acetyl group itself can be labile under certain fragmentation conditions, leading to a neutral loss of ketene (CH₂=C=O), which has a mass of 42.0106 Da.[12] This is more common in CID and can result in a dominant peak corresponding to the precursor ion minus 42 Da, with little other fragmentation information.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ketene neutral loss.
Detailed Steps:
-
Change Fragmentation Method: As depicted in the workflow, moving away from CID is often the most effective solution. HCD and ETD are generally less prone to inducing this specific neutral loss.[11]
-
Interpret the Spectrum Carefully: Even with neutral loss, you may still have sufficient fragment ions for identification. Look for b- and y-ion series that correspond to the peptide with the acetyl group intact. The presence of a y-ion series shifted by 42 Da can confirm the location of the acetylation on the N-terminus.[13]
Issue 3: I can't confidently determine if the acetylation is on the N-terminus or a lysine residue within the peptide.
Root Cause Analysis:
Acetylation on a lysine residue results in the same mass shift (+42.0106 Da) as N-terminal acetylation.[14][15] Differentiating between these two possibilities requires careful examination of the MS/MS spectrum.
Localization Strategy:
-
Examine the b- and y-ion Series:
-
Look for Diagnostic Immonium Ions:
-
The presence of an immonium ion at m/z 126.091 is highly specific for an acetylated lysine.[17][18] An immonium ion at m/z 143.1179 can also be indicative of acetyllysine, but it is less specific.[17][18][19] The intensity of the m/z 126 ion is often higher when the acetylated lysine is near the N-terminus of the peptide.[17][20]
-
Data Interpretation Example:
| Ion Type | N-terminal Acetylation (Ac-PEPTIDE) | Internal Lysine Acetylation (PEPK(Ac)TIDE) |
| b-ions | All b-ions are shifted by +42 Da | b-ions after the acetylated K are shifted by +42 Da |
| y-ions | Unmodified y-ion masses | y-ions containing the acetylated K are shifted by +42 Da |
| Immonium Ions | Absent | m/z 126.091 and 143.1179 may be present |
Frequently Asked Questions (FAQs)
Q1: Why are my N-acetylated peptides often in a low charge state?
A: The N-terminal acetyl group neutralizes the positive charge of the α-amino group. In typical bottom-up proteomics using trypsin, peptides have a positive charge at the N-terminus and at the C-terminal lysine or arginine. With N-terminal acetylation, you lose one of these primary charge-carrying sites, often resulting in a +1 charge state for peptides lacking internal basic residues.[2] This can lead to lower ionization efficiency and detection challenges.[21]
Q2: What are the best practices for sample preparation to identify N-acetylated peptides?
A: Due to their often low abundance and challenging detection, enrichment is highly recommended.
-
Immunoaffinity Enrichment: Using antibodies that specifically target acetylated lysine residues is a powerful method to enrich for these peptides.[22][23]
-
Chemical Tagging and Enrichment: Protocols like N-terminal enrichment can be used to specifically isolate N-terminal peptides. This involves blocking all primary amines (N-termini and lysine side chains) and then digesting the protein.[24]
Q3: How should I set up my database search to identify N-acetylated peptides?
A: It is crucial to include N-terminal acetylation as a variable modification in your search parameters.[1] This tells the search engine to consider the +42.0106 Da mass shift on the peptide N-terminus. Also, consider setting the enzyme specificity to semi-tryptic to identify N-terminal peptides that do not end in lysine or arginine.[1]
Q4: Can I distinguish between in-vivo and in-vitro N-terminal acetylation?
A: Yes, this can be achieved using isotopic labeling. For example, you can perform chemical acetylation of your sample using deuterated acetic anhydride (d6-acetic anhydride).[25] In this case, in-vitro acetylated peptides will have a +45 Da mass shift (due to the three deuterium atoms), while the naturally occurring in-vivo acetylated peptides will still have a +42 Da shift. Propionic anhydride can also be used to differentiate in-vivo acetylated peptides from chemically-tagged ones.[24]
Q5: What is the expected mass accuracy needed to differentiate lysine acetylation from trimethylation?
A: High-resolution mass spectrometry is essential here.
-
Lysine Acetylation: +42.01056 Da
-
Lysine Trimethylation: +42.04695 Da The mass difference is approximately 0.036 Da. A mass spectrometer with high mass accuracy and resolution, such as an Orbitrap or TOF instrument, can readily distinguish between these two modifications.[14][17]
Experimental Protocols
Protocol 1: In-solution Chemical Acetylation for Validation
This protocol can be used to acetylate a peptide standard to confirm its identification or to differentiate between lysine and glutamine residues (which are nearly isobaric).[15]
-
Reagent Preparation: Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.[15]
-
Peptide Solubilization: Reconstitute up to 1 nmol of your lyophilized peptide in 20 µL of 50 mM ammonium bicarbonate.[15]
-
Reaction: Add 50 µL of the acetylation reagent to the peptide solution. Let the reaction proceed at room temperature for 1 hour.[15]
-
Drying: Lyophilize the sample to dryness.[15]
-
Analysis: Reconstitute the dried, acetylated peptide in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).
Protocol 2: Collision Energy Optimization Workflow
Caption: Workflow for collision energy optimization.
This generalized workflow can be adapted for any mass spectrometer that allows for stepped collision energy experiments. Software like Skyline can automate this process for targeted proteomics experiments.[5][26]
References
- Helsens, K., et al. (2011). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 10(6), M111.008562. [Link]
- Trelle, M. B., & Jensen, O. N. (2014). Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis. In Post-Translational Modifications in Health and Disease (pp. 51-64). Springer. [Link]
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(8), 3585-3593. [Link]
- Mandal, P., et al. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. European Journal of Mass Spectrometry, 26(1), 36-45. [Link]
- Michalski, A., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(8), 3585-3593. [Link]
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Request PDF. [Link]
- Marinov, G. K., & Koller, A. (2010). N-terminal Protein Processing: A Comparative Proteogenomic Analysis. BMC Genomics, 11, 236. [Link]
- Sidoli, S., & Garcia, B. A. (2017).
- Schölz, C., & Weinert, B. T. (2017). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets.
- Trelle, M. B., et al. (2009). Utility of Immonium Ions for Assignment of ε-N-Acetyllysine-Containing Peptides by Tandem Mass Spectrometry. Journal of Proteome Research, 8(12), 5783-5789. [Link]
- Aksnes, H., et al. (2024). N-terminal acetylation-specific antibodies: Specificity determination by mass spectrometry and utilization in in vitro acetylation assays. Methods in Enzymology. [Link]
- Lin, H., & Su, X. (2012). Validation of Protein Acetylation by Mass Spectrometry. In Histone Deacetylases: Methods and Protocols (pp. 225-237). Humana Press. [Link]
- Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 40(5), 487-513. [Link]
- Wang, Y., & Li, N. (2015). Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin. Bio-protocol, 5(22), e1664. [Link]
- Muroski, M. E., et al. (2020).
- Muroski, M. E., et al. (2021). Unique peptides identified with different values of fixed and stepped...
- Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
- Calvano, C. D., et al. (2020). MS³ spectra of ions generated upon ketene neutral loss from deprotonated L-NAPE or PE.
- Geng, M., et al. (2012). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Journal of Proteome Research, 11(7), 3746-3754. [Link]
- Swaney, D. L., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 14(3), 1539-1545. [Link]
- IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. IonSource.com. [Link]
- Dutta, B., et al. (2018).
- Angel, T. E., et al. (2012). N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments. Journal of Proteome Research, 11(3), 1954-1961. [Link]
- Choudhary, C., et al. (2009). Mass spectrometry-based detection of protein acetylation. Nature Protocols, 4(12), 1776-1786. [Link]
- Evertts, A. G., et al. (2013). Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond. Journal of Visualized Experiments, (75), e50316. [Link]
- Van Damme, P., et al. (2018). N-Terminal Acetylation Levels Are Maintained During Acetyl-CoA Deficiency in Saccharomyces cerevisiae. Molecular & Cellular Proteomics, 17(12), 2346-2357. [Link]
- Ji, Y., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Chemical Biology. [Link]
- MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]
- MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Skyline.ms. [Link]
- Medzihradszky, K. F. (2005). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 6.1-6.18). CRC Press. [Link]
- Révész, Á., et al. (2023). Illustration of some possible target variables for collision energy...
- Skyline. (n.d.).
- Mikami, T., et al. (2012). Nα Selective Acetylation of Peptides. Mass Spectrometry, 1(1), A0003. [Link]
- Kuyama, H., et al. (2003). Improving fragmentation of poorly fragmenting peptides and phosphopeptides during collision-induced dissociation by malondialdehyde modification of arginine residues. Rapid Communications in Mass Spectrometry, 17(14), 1643-1652. [Link]
- Ji, Y., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Chemical Biology. [Link]
- Various Authors. (2014). Why is it so hard to fragment certain ions during MSMS analysis?
- Gevaert, K., et al. (2004). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Journal of Proteome Research, 3(4), 845-852. [Link]
- Ji, Y., et al. (2025).
Sources
- 1. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 3. Improving fragmentation of poorly fragmenting peptides and phosphopeptides during collision-induced dissociation by malondialdehyde modification of arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skyline.ms [skyline.ms]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionsource.com [ionsource.com]
- 16. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis [ebrary.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. skyline.ms [skyline.ms]
Navigating the Complexities of NMR Peak Assignment for (S)-2-Acetamidohexanoic Acid: A Technical Support Guide
Welcome to the technical support center dedicated to resolving the challenges associated with the Nuclear Magnetic Resonance (NMR) peak assignment of (S)-2-Acetamidohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental workflows. Here, we delve into the nuances of spectral interpretation, offering troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Troubleshooting Guide: Tackling Common NMR Challenges
This section addresses specific problems you might encounter during the NMR analysis of this compound, providing in-depth explanations and actionable solutions.
Question 1: Why do the two protons on the C3 (or C4, C5) methylene group in my ¹H NMR spectrum of this compound appear as a complex multiplet instead of a simple triplet?
Answer:
This phenomenon arises because the presence of a chiral center at C2 renders the adjacent methylene protons (and subsequently those further down the alkyl chain) diastereotopic.[1][2][3]
-
The Concept of Diastereotopicity: In a chiral molecule, protons on a methylene group (CH₂) can be chemically non-equivalent.[1][2][3] Replacing one of these protons with a different group (e.g., deuterium) would create a diastereomer.[3] Since diastereomers have different physical and chemical properties, the diastereotopic protons reside in distinct magnetic environments and therefore have different chemical shifts.
-
NMR Implications: Because they are non-equivalent, these diastereotopic protons will not only have different chemical shifts but will also couple to each other (geminal coupling) and to the protons on the adjacent carbons (vicinal coupling). This results in a more complex splitting pattern than a simple triplet, often appearing as a multiplet.[1]
-
Troubleshooting Steps:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can help to resolve the overlapping multiplets.
-
2D NMR: Employing two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), is crucial. A COSY spectrum will show correlations between coupled protons, allowing you to trace the connectivity of the entire spin system and confidently assign the complex multiplets.[4][5]
-
Question 2: I'm struggling to differentiate the signals of the C3, C4, and C5 methylene groups. How can I unambiguously assign these peaks?
Answer:
Distinguishing between the methylene groups in the alkyl chain of this compound is a common challenge due to their similar electronic environments, leading to significant signal overlap in the ¹H NMR spectrum. A combination of 2D NMR experiments is the most effective strategy for unambiguous assignment.
-
Step-by-Step 2D NMR Workflow:
-
COSY (Correlation Spectroscopy): This is the first step to establish proton-proton correlations.[4][5] You will be able to "walk" along the carbon chain by identifying adjacent protons. For instance, the proton at C2 will show a correlation to the protons at C3, which in turn will correlate to the protons at C4, and so on.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[4][5][6] By overlaying the COSY and HSQC spectra, you can definitively link the proton spin systems to their respective carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away.[4][7][8] This is particularly useful for confirming assignments and for identifying quaternary carbons (like the carbonyl carbon of the amide and carboxylic acid groups) which do not appear in the HSQC spectrum.[7][9] For example, the amide proton (NH) should show an HMBC correlation to the C2 carbon.
-
-
Data Presentation for Clarity:
| Experiment | Information Gained | Application for this compound |
| COSY | ¹H-¹H correlations (through 2-3 bonds) | Establishes the connectivity of the hexanoic acid backbone. |
| HSQC | ¹H-¹³C correlations (through 1 bond) | Links each proton signal to its corresponding carbon atom. |
| HMBC | ¹H-¹³C correlations (through 2-3 bonds) | Confirms assignments and identifies quaternary carbons. |
Below is a diagram illustrating the workflow for 2D NMR-based structure elucidation.
Caption: Workflow for 2D NMR based peak assignment.
Question 3: My sample is a racemic mixture of 2-Acetamidohexanoic acid. Can I distinguish the two enantiomers using standard NMR? If not, what are my options?
Answer:
In a standard (achiral) NMR solvent, the two enantiomers of 2-Acetamidohexanoic acid are indistinguishable.[10] This is because they are perfect mirror images and have identical magnetic environments. To differentiate them, you need to introduce a chiral environment.[10] There are two primary methods to achieve this:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that are added to the NMR sample.[11][12][13] The CSA forms transient diastereomeric complexes with each enantiomer of your analyte. These complexes have different NMR spectra, leading to separate signals for the R and S enantiomers.[13] The advantage of this method is its simplicity, as it doesn't require chemical modification of the analyte.[12]
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers.[14] These diastereomers can then be easily distinguished by NMR. A common example is Mosher's acid, which is often used for alcohols and amines.[14]
| Method | Principle | Advantages | Disadvantages |
| Chiral Solvating Agents (CSAs) | Forms transient, non-covalent diastereomeric complexes.[13] | Simple to implement, non-destructive.[12] | Signal separation can be small, requires optimization of CSA and solvent. |
| Chiral Derivatizing Agents (CDAs) | Forms stable, covalent diastereomeric derivatives.[14] | Often provides larger signal separation. | Requires a chemical reaction, potential for kinetic resolution. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the NMR spectroscopy of this compound.
What are the expected ¹H and ¹³C chemical shift ranges for this compound?
While the exact chemical shifts will depend on the solvent and concentration, you can expect the following approximate ranges:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (COOH) | ~10-12 (broad singlet) | ~175-180 |
| C2 (CH) | ~4.2-4.5 | ~50-55 |
| C3-C5 (CH₂) * | ~1.2-1.9 | ~20-35 |
| C6 (CH₃) | ~0.8-1.0 | ~13-15 |
| Amide (NH) | ~7.5-8.5 (broad singlet) | - |
| Amide (CH₃) | ~1.9-2.1 | ~22-25 |
| Amide (C=O) | - | ~170-175 |
Note: The methylene protons will likely appear as overlapping multiplets due to diastereotopicity.
How does the choice of solvent affect the NMR spectrum?
The choice of solvent can significantly impact the chemical shifts and resolution of your NMR spectrum.
-
Protic vs. Aprotic Solvents: In protic solvents like D₂O or CD₃OD, the acidic proton of the carboxylic acid and the amide proton will exchange with the deuterium in the solvent, leading to a broadening or disappearance of these signals. In aprotic solvents like CDCl₃ or DMSO-d₆, these protons are typically observable.
-
Solvent Polarity: The polarity of the solvent can influence the conformation of the molecule and the extent of hydrogen bonding, which in turn affects the chemical shifts of all protons, particularly those near polar functional groups.
-
Chiral Solvents: As discussed previously, using a chiral solvent can induce chemical shift differences between the signals of enantiomers.[15][16]
How can I use the Karplus equation to help with my peak assignment?
The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle between two vicinal protons.[17][18][19]
-
Principle: The magnitude of the coupling constant is dependent on the spatial arrangement of the coupled protons.[17] Generally, a larger coupling constant (around 10-15 Hz) is observed for protons with a dihedral angle of 180° (anti-periplanar), while a smaller coupling constant (around 2-5 Hz) is seen for protons with a dihedral angle of 60° (gauche).
-
Application: By measuring the ³J coupling constants from a high-resolution ¹H NMR spectrum, you can gain insights into the preferred conformation of the molecule in solution. This can be particularly useful for confirming the assignment of diastereotopic protons, as their different spatial relationships with neighboring protons will result in different coupling constants.
Below is a diagram illustrating the relationship between dihedral angle and coupling constant as described by the Karplus equation.
Caption: The Karplus relationship between dihedral angle and coupling constant.
Experimental Protocols
Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Protocol 2: 2D COSY Acquisition
-
Sample Preparation: Use the same sample as for the 1D experiments.
-
Spectrometer Setup: Follow the same tuning, locking, and shimming procedures.
-
Acquisition Parameters:
-
Use a standard gradient-selected COSY pulse sequence.
-
Set the spectral width in both dimensions to be the same as the ¹H spectrum.
-
Acquire a suitable number of increments in the indirect dimension (e.g., 256 or 512) and scans per increment (e.g., 4 or 8).
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Protocol 3: 2D HSQC Acquisition
-
Sample Preparation: Use the same sample.
-
Spectrometer Setup: Ensure both ¹H and ¹³C channels are properly calibrated.
-
Acquisition Parameters:
-
Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Set the ¹H spectral width as in the 1D spectrum.
-
Set the ¹³C spectral width to cover the range of protonated carbons (e.g., 10-70 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
-
Processing: Process the data similarly to the COSY spectrum.
Protocol 4: 2D HMBC Acquisition
-
Sample Preparation: Use the same sample.
-
Spectrometer Setup: Ensure both ¹H and ¹³C channels are properly calibrated.
-
Acquisition Parameters:
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the ¹H spectral width as in the 1D spectrum.
-
Set the ¹³C spectral width to cover the full range of expected carbon signals (e.g., 0-200 ppm).
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 4 and 10 Hz (8 Hz is a good starting point).
-
-
Processing: Process the data similarly to the other 2D experiments.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the inherent challenges in the NMR peak assignment of this compound and obtain accurate and reliable structural information.
References
- Belvisi, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
- Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15.
- Gasperov, V., & Gafurov, Z. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect.
- Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Chemistry LibreTexts. (2024). HMBC.
- ChemHelper. (2022). dihedral angles, J-values, & the Karplus equation. YouTube.
- The Organic Chemistry Tutor. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube.
- Ritter, S. K. (2003). KARPLUS EQUATION. Chemical & Engineering News.
- Kwan, E. E. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison.
- Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University.
- Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates. A simple additivity rule for the influence of electronegative substituents. Organic Magnetic Resonance, 13(6), 417-429.
- Reddit. (2019). How does a chiral solvent effect enantiotopic protons in H-NMR? r/chemhelp.
- Li, Z., et al. (2018). Influence of NMR solvent on chiral recognition. ResearchGate.
- University of Ottawa. (n.d.).
- Moser, A. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535).
- Lesot, P., & Aroulanda, C. (2021). Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications. Magnetic Resonance in Chemistry, 60(1), 12-42.
- Chirality And Nmr. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Jones, C. (2008). The power of NMR: in two and three dimensions. RSC Education.
- BenchChem. (2025).
- University of Cambridge. (n.d.). The very basics of NMR of proteins.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (n.d.). 1H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above).
- OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
- Simpson, A. J., & Brown, M. (2020). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Analytical Chemistry, 92(4), 3041-3049.
- Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805-813.
- NMR Spectroscopy. (2021). Diastereotopism. YouTube.
- Reddit. (2025). Diastereotopic protons- 1H nmr. r/NMRspectroscopy.
- ChemicalBook. (n.d.). 6-Acetamidohexanoic acid(57-08-9) 1H NMR spectrum.
- Biological Magnetic Resonance Bank. (n.d.). bmse000351 Hexanoic Acid.
- Quora. (2018). How many NMR peaks will be observed for hexanoic acid?
- Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.
Sources
- 1. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 2. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. ekwan.github.io [ekwan.github.io]
- 10. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Karplus equation - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
Stability issues of (S)-2-Acetamidohexanoic acid in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (S)-2-Acetamidohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific principles to empower you to design robust and reliable experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound in solution?
The most significant stability concern for this compound in aqueous solutions is the hydrolysis of its amide bond. This reaction, known as N-deacetylation, cleaves the acetyl group from the alpha-amino group of the hexanoic acid backbone. The degradation results in the formation of two products: (S)-2-aminohexanoic acid (also known as L-norleucine) and acetic acid. This process can be catalyzed by both acidic and basic conditions.[1][2][3]
Caption: Degradation pathway of this compound via hydrolysis.
Q2: What are the most critical factors that influence the stability of my compound in solution?
The stability of this compound is primarily dictated by three factors:
-
pH: The rate of amide hydrolysis is highly pH-dependent. The compound is most stable in neutral or near-neutral solutions (pH ~6-8). The degradation rate accelerates significantly in strongly acidic (pH < 3) and strongly basic (pH > 9) environments.[4][5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will lead to faster degradation.[4][6] Long-term storage should always be at reduced temperatures (e.g., 2-8°C or -20°C).
-
Storage Duration: The total time the compound spends in solution will affect the cumulative amount of degradation. For quantitative experiments, it is crucial to use freshly prepared solutions or to validate the stability over the intended period of use.
Q3: How should I prepare and store stock solutions of this compound?
For maximum stability and reproducibility, we recommend the following:
-
Solvent Choice: For a high-concentration stock, consider using a non-aqueous solvent like DMSO, in which the compound is generally stable.[7] However, always verify compatibility with your experimental system, as DMSO can have biological effects. For direct aqueous solutions, use a buffered system at a neutral pH (e.g., PBS pH 7.4).
-
Preparation: Allow the compound to fully dissolve before making final dilutions. Gentle warming or sonication can be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.[8]
-
Storage Conditions:
-
Short-Term (1-2 weeks): Store aqueous solutions at 2-8°C, protected from light.[9]
-
Long-Term (>2 weeks): Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles. Aqueous stock solutions of similar compounds are stable for at least a month at -20°C.
-
Troubleshooting Guide: Investigating Solution Instability
This guide provides in-depth, actionable advice for specific problems you may encounter.
Problem 1: I'm observing a progressive loss of my compound in an acidic buffer (e.g., HPLC mobile phase, cell culture media at low pH). How can I confirm this is a stability issue and mitigate it?
Expert Analysis: Loss of the parent compound in acidic conditions is the classic presentation of acid-catalyzed amide hydrolysis.[2][3][10] The protonation of the amide oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.
To confirm and address this, you must perform a controlled experiment known as a forced degradation study . This is a systematic process to evaluate stability by intentionally exposing the compound to harsh conditions.[11][12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected acid-catalyzed degradation.
Protocol 1: Basic Forced Degradation Study
This protocol is a self-validating system to confirm the degradation pathway and identify the resulting products.
Objective: To determine if this compound degrades under acidic, basic, and thermal stress.
Materials:
-
This compound
-
Water (HPLC-grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector (or LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Set Up Stress Conditions: Label four vials: "Control," "Acid," "Base," and "Heat."
-
Control: Add 1 mL of your stock solution and 1 mL of water.
-
Acid: Add 1 mL of your stock solution and 1 mL of 0.1 M HCl.
-
Base: Add 1 mL of your stock solution and 1 mL of 0.1 M NaOH.
-
Heat: Add 1 mL of your stock solution and 1 mL of water.
-
-
Incubation:
-
Place the "Control," "Acid," and "Base" vials at room temperature for 24 hours.
-
Place the "Heat" vial in a heating block or water bath at 60°C for 24 hours.
-
-
Neutralization (for Acid/Base samples): Before analysis, neutralize the "Acid" sample with an equivalent amount of 0.1 M NaOH and the "Base" sample with 0.1 M HCl to prevent column damage.
-
Analysis: Analyze all four samples using a suitable analytical method, such as HPLC-UV (see Protocol 2).
Problem 2: My experimental results are inconsistent when using a basic buffer system. Could this be a stability issue?
Expert Analysis: Yes, this is highly probable. Base-promoted hydrolysis of amides is a well-documented reaction.[1][13] The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the amide. This mechanism is often more efficient than acid-catalyzed hydrolysis at the same molar concentration of acid/base, leading to rapid degradation.
Expected Observations & Data Interpretation: By following the Forced Degradation Study (Protocol 1), you can confirm this issue. When you analyze the "Base" sample, you should expect to see a significant decrease in the peak area of the parent compound compared to the "Control," and a corresponding increase in the peak(s) for the degradation products.
The table below provides a qualitative summary of expected stability based on data from similar N-acetylated compounds.[4][5]
| Condition | pH | Temperature | Expected Stability (after 24h) | Primary Degradation Product |
| Control | ~7 | Room Temp | High (>99% remaining) | (S)-2-aminohexanoic acid |
| Acid Stress | ~1 | Room Temp | Moderate (Degradation likely) | (S)-2-aminohexanoic acid |
| Base Stress | ~13 | Room Temp | Low (Significant degradation) | (S)-2-aminohexanoic acid |
| Heat Stress | ~7 | 60°C | Moderate to Low | (S)-2-aminohexanoic acid |
Protocol 2: HPLC-UV Method for Stability Monitoring
This protocol provides a starting point for a stability-indicating analytical method. A method is considered "stability-indicating" if it can accurately measure the active ingredient without interference from its degradation products.[11]
Objective: To separate and quantify this compound from its primary degradant, (S)-2-aminohexanoic acid.
Instrumentation:
-
HPLC System with a UV Detector
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (low UV for detecting the amide and carboxyl groups)
-
Injection Volume: 10 µL
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Sample Injection: Inject the "Control" sample first to establish the retention time of the intact this compound.
-
Analysis of Stressed Samples: Inject the prepared samples from the Forced Degradation Study.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
The parent compound, being more nonpolar due to the acetyl group, will have a longer retention time than the more polar degradation product, (S)-2-aminohexanoic acid.
-
Confirm degradation by observing a decrease in the area of the parent peak and the appearance of a new, earlier-eluting peak in the "Acid," "Base," and "Heat" samples.
-
Note: For enhanced sensitivity and confirmation of the degradant's identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[14][15][16]
References
- YouTube. (2023, March 12).
- LibreTexts. (2020, May 30). 22.7: Amide Chemistry.
- LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions.
- CD Formul
- National Center for Biotechnology Information. (2022, January 3).
- Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
- CDH Fine Chemical.
- Sigma-Aldrich. N-Acetyl-L-cysteine.
- ResearchGate. (2020, September 22). How to stabilize n acetyl cysteine in solution?.
- ResearchG
- YouTube. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
- National Center for Biotechnology Information. (2020, November 5).
- TargetMol. 6-Acetamidohexanoic acid.
- MDPI. (2025, October 15).
- IVT Network.
- CD Formulation.
- MedchemExpress.com. 6-Acetamidohexanoic acid (Acexamic Acid).
- ResearchGate.
- BenchChem. Application Notes and Protocols for the Quantification of 2-Acetamido-3-(methylcarbamoylsulfanyl)propanoic acid.
- BenchChem. Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
- PubMed. (2022, April 20).
- AIR Unimi.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Acetamidohexanoic acid | COX | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Acetyl-L-Glutamic acid - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of (S)-2-Acetamidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, directly impacting the efficacy and safety of a drug. (S)-2-Acetamidohexanoic acid, a key chiral intermediate, demands robust and accurate analytical methods for the determination of its enantiomeric excess (ee). This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific research and quality control needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[1]
Direct Chiral HPLC
This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.[2]
Principle: The enantiomers of this compound interact with the chiral stationary phase to form transient diastereomeric complexes. The difference in the stability of these complexes results in the separation of the enantiomers.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV or Mass Spectrometric (MS) detector.[3]
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., CHIRALPAK®, CHIRALCEL®). The selection of the specific CSP is crucial and often requires screening.[2][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., hexane, isopropanol, ethanol) and a polar modifier. The exact composition may need optimization to achieve the best separation.[2] For acidic compounds like 2-acetamidohexanoic acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary.[5]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min. Chiral separations often benefit from lower flow rates.[4]
-
Temperature: Column temperature is a critical parameter that can affect selectivity. It is usually maintained between 20-40°C.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[3]
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Workflow for Direct Chiral HPLC:
Caption: Workflow for direct chiral HPLC analysis.
Indirect Chiral HPLC via Derivatization
This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers, having different physical properties, can be separated on a conventional achiral HPLC column, such as a C18 column.[3][6]
Principle: The carboxylic acid group of 2-acetamidohexanoic acid is reacted with an enantiomerically pure chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers are then separated by standard reverse-phase HPLC.
Experimental Protocol:
-
Derivatization Reagent: A common choice for derivatizing carboxylic acids is an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine.
-
Derivatization Procedure:
-
Dissolve a known amount of the 2-acetamidohexanoic acid sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC or EDC) and the chiral derivatizing agent.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the diastereomeric products.
-
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A standard achiral reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a buffer.
-
Data Analysis: Similar to the direct method, the enantiomeric excess is calculated from the peak areas of the two diastereomers.
Workflow for Indirect Chiral HPLC:
Sources
A Comparative Guide to Chiral HPLC Validation for (S)-2-Acetamidohexanoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The enantiomeric purity of chiral compounds is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of (S)-2-Acetamidohexanoic acid, a key chiral intermediate. We will delve into the rationale behind the selection of different chiral stationary phases (CSPs), compare their performance based on validation data, and provide detailed, step-by-step protocols. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction: The Significance of Enantiomeric Purity
This compound is an N-acetylated amino acid derivative. In drug synthesis, it often serves as a chiral building block where the stereochemistry is crucial for the final product's efficacy and safety.[5] The presence of its unwanted enantiomer, (R)-2-Acetamidohexanoic acid, can lead to reduced therapeutic effect, altered pharmacokinetics, or even adverse toxicological effects. Therefore, a robust and validated analytical method to quantify the enantiomeric purity is paramount for quality control in the pharmaceutical industry.[6]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for separating enantiomers due to its high selectivity and resolution.[1] The choice of the CSP is the most critical factor, as the separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[1] This guide will compare a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP.
Comparative Methodologies: A Tale of Two Columns
We will evaluate two distinct chiral HPLC methods for the separation and quantification of the (R)-enantiomer in a bulk sample of this compound.
Method A: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are widely used due to their broad enantiorecognition capabilities.[1][5] For this study, we selected an amylose-based column. The separation mechanism primarily involves hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA)
-
Mobile Phase: A non-polar mobile phase is typically used with this type of column. A mixture of hexane and a polar modifier like isopropanol (IPA) with an acidic additive is a common starting point.
-
Rationale: The N-acetyl group and the carboxylic acid moiety of the analyte provide the necessary interaction points for chiral recognition by the carbamate derivatives on the amylose backbone.
Method B: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are known for their versatility and ability to separate a wide range of compounds, including underivatized amino acids.[7][8] These CSPs offer multiple interaction mechanisms, including ionic interactions, hydrogen bonding, and inclusion complexation.
-
Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T)
-
Mobile Phase: These columns can be operated in reversed-phase, polar organic, or polar ionic modes.[9] For this N-acetylated amino acid, a polar organic mode will be explored.
-
Rationale: The amphoteric nature of the teicoplanin selector allows for strong interactions with the analyte.[8] The polar organic mobile phase is well-suited for the solubility of 2-Acetamidohexanoic acid.
Experimental Protocols & Validation Workflow
The validation of the analytical methods was performed according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][10]
Standard and Sample Preparation
-
Stock Solution of (S)-enantiomer: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL.
-
Stock Solution of (R)-enantiomer: Accurately weigh and dissolve (R)-2-Acetamidohexanoic acid in the mobile phase to obtain a concentration of 1 mg/mL.
-
System Suitability Solution: Prepare a solution containing both (S)- and (R)-enantiomers at a concentration of 0.5 mg/mL each to verify the resolution.
-
Spiked Sample for Validation: Prepare solutions of the (S)-enantiomer spiked with varying concentrations of the (R)-enantiomer to assess validation parameters.
Chromatographic Conditions
| Parameter | Method A: Polysaccharide-Based | Method B: Macrocyclic Glycopeptide-Based |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) | Methanol:Acetic Acid:Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Validation Workflow Diagram
Caption: ICH Q2(R1) Validation Workflow for Chiral HPLC Methods.
Comparative Performance Data
The following tables summarize the validation results for both methods.
Table 1: System Suitability and Specificity
| Parameter | Method A: Polysaccharide | Method B: Macrocyclic Glycopeptide | Acceptance Criteria |
| Retention Time (S)-enantiomer (min) | 8.5 | 10.2 | - |
| Retention Time (R)-enantiomer (min) | 9.8 | 12.5 | - |
| Resolution (Rs) | 2.8 | 3.5 | > 2.0 |
| Tailing Factor (T) | 1.1 | 1.2 | ≤ 1.5 |
| Specificity | No interference from blank | No interference from blank | No interference |
Commentary: Both methods demonstrate excellent baseline resolution well above the acceptable limit of 2.0. Method B shows a slightly higher resolution, indicating a greater difference in the interaction strength between the enantiomers and the CSP.
Table 2: Linearity, LOD, and LOQ for the (R)-enantiomer
| Parameter | Method A: Polysaccharide | Method B: Macrocyclic Glycopeptide |
| Linearity Range (% of 1 mg/mL) | 0.05% - 1.5% | 0.05% - 1.5% |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| LOD (% of 1 mg/mL) | 0.015% | 0.012% |
| LOQ (% of 1 mg/mL) | 0.05% | 0.04% |
Commentary: Both methods exhibit excellent linearity over the specified range. Method B demonstrates slightly better sensitivity with lower LOD and LOQ values, which is advantageous for quantifying trace amounts of the unwanted enantiomer.
Table 3: Accuracy and Precision for the (R)-enantiomer
| Parameter | Method A: Polysaccharide | Method B: Macrocyclic Glycopeptide | Acceptance Criteria |
| Accuracy (Recovery % at 3 levels) | 98.5% - 101.2% | 99.1% - 100.8% | 90.0% - 110.0% |
| Repeatability (%RSD, n=6) | 1.8% | 1.5% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 2.5% | 2.1% | ≤ 3.0% |
Commentary: Both methods are accurate and precise. Method B shows slightly better recovery and lower relative standard deviation (RSD), indicating a higher degree of precision.
Discussion and Recommendations
Both the polysaccharide-based and macrocyclic glycopeptide-based chiral HPLC methods are suitable for the validation of this compound. The choice between the two may depend on specific laboratory needs and priorities.
Method A (Polysaccharide-based):
-
Strengths: This is a robust and reliable method that provides good resolution and is widely applicable to a variety of N-acylated amino acids.[11] The normal phase mobile phase can sometimes offer different selectivity compared to reversed-phase or polar organic modes.
-
Considerations: The use of hexane can have environmental and safety implications. The equilibration time for normal-phase chromatography can sometimes be longer.
Method B (Macrocyclic Glycopeptide-based):
-
Strengths: This method demonstrates superior resolution and sensitivity (lower LOD/LOQ). The polar organic mobile phase is simpler to prepare and is often more compatible with mass spectrometry (MS) detection if required. These columns are known for their durability.
-
Considerations: The initial cost of macrocyclic glycopeptide columns can be higher.
Logical Decision Framework
Caption: Decision framework for selecting a chiral HPLC method.
Conclusion
This guide has provided a detailed comparison of two validated chiral HPLC methods for the analysis of this compound. While both the polysaccharide-based and macrocyclic glycopeptide-based methods are demonstrated to be accurate, precise, and robust, the macrocyclic glycopeptide method (Method B) exhibited superior resolution and sensitivity. For routine quality control where high throughput and low detection limits are critical, Method B is the recommended choice . Method A remains a very strong and viable alternative, particularly in laboratories well-equipped for normal-phase chromatography. The ultimate decision should be based on a holistic assessment of analytical requirements, existing laboratory infrastructure, and economic considerations.
References
- Title: Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography Source: Journal of Chrom
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC Intern
- Title: Q2(R1)
- Title: High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd Source: J-Stage URL:[Link]
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC Intern
- Title: Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL:[Link]
- Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Pharmaceutical Technology URL:[Link]
- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL:[Link]
- Title: Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. starodub.nl [starodub.nl]
- 11. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (S)-2-Acetamidohexanoic Acid and L-norleucine
Introduction
In the landscape of biochemical research and drug development, the nuanced differences between structurally similar molecules can dictate their biological fate and therapeutic potential. This guide provides an in-depth comparison of L-norleucine, a non-proteinogenic amino acid, and its N-acetylated counterpart, (S)-2-Acetamidohexanoic acid (also known as N-Acetyl-L-norleucine). While both molecules share a common six-carbon backbone, the presence of an acetyl group on the amino moiety of this compound fundamentally alters its physicochemical properties and, consequently, its interaction with biological systems. This comparison will delve into their distinct biological activities, supported by experimental evidence, and provide detailed protocols for their evaluation.
L-norleucine is an isomer of the essential amino acid leucine and has been investigated for its effects on protein synthesis and as a surrogate for methionine in protein structure studies[1][2]. This compound, on the other hand, is explored for its potential as a therapeutic agent, with its acetyl group enhancing solubility and stability, making it a more viable candidate for drug formulation[3]. This guide will illuminate the critical distinctions between these two molecules for researchers, scientists, and professionals in drug development.
Structural and Physicochemical Properties: A Tale of Two Molecules
The core difference between L-norleucine and this compound lies in the N-acetylation. This seemingly minor modification has profound implications for the molecule's polarity, solubility, and ability to interact with cellular machinery.
| Property | L-norleucine | This compound | Reference |
| Molecular Formula | C₆H₁₃NO₂ | C₈H₁₅NO₃ | [4] |
| Molecular Weight | 131.17 g/mol | 173.21 g/mol | [1] |
| Structure | A straight-chain amino acid with a primary amine group. | A straight-chain amino acid with an acetylated amine group. | |
| Solubility | Soluble in water. | Enhanced solubility and stability. | [3] |
| Key Functional Group | α-amino group | N-acetyl group |
The acetylation of the amino group in this compound neutralizes its positive charge at physiological pH, transforming it from a zwitterionic amino acid into a more anionic molecule. This change is pivotal in altering its cellular uptake and metabolic fate.
Comparative Biological Activities
The biological activities of L-norleucine and this compound diverge significantly due to their structural differences.
Cellular Uptake and Bioavailability
A critical point of differentiation is how these molecules enter the cell. L-amino acids, including L-norleucine, are primarily transported into cells via specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1)[5][6]. In contrast, the N-acetylation of amino acids, as seen in this compound, switches their preferred mode of transport. Studies on the closely related N-acetyl-L-leucine have demonstrated that it is not a substrate for LAT1 but is instead taken up by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)[7][8]. This switch in transporter usage has significant pharmacological implications, as it can lead to different tissue distribution and bioavailability[9]. The enhanced solubility and stability of N-acetylated amino acids also contribute to their potential for improved bioavailability in drug formulations[3].
Logical Relationship: Impact of N-Acetylation on Cellular Uptake
Caption: N-acetylation shifts cellular uptake from amino acid transporters to anion transporters.
Protein Synthesis
L-norleucine, as an analog of leucine, can affect protein synthesis[1]. It can be mistakenly incorporated into proteins in place of methionine, a process that has been exploited in protein engineering to create proteins with modified properties[2][10]. The replacement of the oxidation-prone methionine with the more stable norleucine can enhance the stability of proteins in certain conditions[11].
The effect of this compound on protein synthesis is less direct. As a pro-drug, it is believed to be deacetylated intracellularly to release L-norleucine[7]. Therefore, its ultimate effect on protein synthesis would be mediated by the released L-norleucine. However, the rate of deacetylation and the resulting intracellular concentration of L-norleucine would be critical determinants of its impact. The inhibition of protein synthesis is a complex process that can be targeted at various stages, from initiation to elongation and termination[12][13][14].
Neuroprotection
This compound, analogous to N-acetyl-L-leucine, is being investigated for its neuroprotective properties. Clinical and pre-clinical studies on N-acetyl-L-leucine have shown promise in treating neurological disorders such as traumatic brain injury and Niemann-Pick disease type C by attenuating cortical cell death and neuroinflammation[15][16][17]. The proposed mechanism involves the restoration of autophagy flux, a cellular cleaning process[15][18]. The active form in these studies is the L-enantiomer, highlighting the stereospecificity of its biological effects[15].
There is currently limited direct evidence for the neuroprotective effects of L-norleucine itself.
Antiviral Activity
Derivatives of L-norleucine have demonstrated antiviral activity. Specifically, 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist derived from L-norleucine, has been shown to inhibit the replication of various viruses, including human parainfluenza virus and herpes simplex virus[19][20]. The mechanism of action appears to involve the inhibition of viral glycoprotein synthesis[20]. While this points to the potential of the norleucine scaffold in antiviral drug design, it is important to note that these studies were conducted with a derivative and not L-norleucine itself.
Cytotoxicity
The cytotoxicity of these compounds is a critical consideration. While L-norleucine is a naturally occurring amino acid, high concentrations can be toxic. A study on various amino acids and their N-acetylated derivatives found that N-acetylation of most amino acids resulted in highly elevated toxicity compared to their non-acetylated counterparts[21]. This suggests that this compound may exhibit greater cytotoxicity than L-norleucine, a factor that must be carefully evaluated in any therapeutic application. The increased lipophilicity of N-acetylated amino acids could contribute to this enhanced toxicity[22].
Experimental Protocols
To empirically compare the biological activities of this compound and L-norleucine, the following detailed experimental protocols are provided.
Cellular Uptake Assay (Radiolabeled Method)
This protocol is designed to quantify and compare the uptake of L-norleucine and this compound into a selected cell line (e.g., a neuronal cell line for neuroprotection studies or a cancer cell line for cytotoxicity studies).
Principle: This assay measures the accumulation of a radiolabeled form of the test compound inside the cells over time.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Radiolabeled [³H]-L-norleucine and custom synthesized [³H]-(S)-2-Acetamidohexanoic acid
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Preparation: On the day of the experiment, wash the cell monolayer twice with pre-warmed PBS.
-
Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate for 15 minutes at 37°C to deplete endogenous amino acids.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add 200 µL of uptake buffer containing the radiolabeled compound at the desired concentration (e.g., 1 µCi/mL). For competitive inhibition studies, include a non-radiolabeled competitor at various concentrations.
-
Incubation: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration using a protein assay.
-
-
Data Analysis: Normalize the radioactivity (counts per minute, CPM) to the protein concentration (mg) for each sample. Plot the uptake (CPM/mg protein) against time to determine the uptake rate.
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for quantifying cellular uptake of radiolabeled compounds.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of L-norleucine and this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cell line of interest
-
Complete culture medium
-
L-norleucine and this compound stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of L-norleucine and this compound in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Conclusion
The comparison between this compound and L-norleucine underscores a fundamental principle in pharmacology and biochemistry: subtle molecular modifications can lead to dramatic shifts in biological activity. The N-acetylation of L-norleucine to form this compound is not merely an addition of a chemical group but a strategic alteration that changes its interaction with cellular transporters, potentially enhances its bioavailability, and opens new avenues for therapeutic applications, particularly in the realm of neuroprotection.
While L-norleucine remains a valuable tool in protein engineering and metabolic studies, its acetylated counterpart represents a promising lead for drug development, albeit with potential cytotoxicity that requires careful evaluation. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the distinct biological profiles of these two molecules, paving the way for novel discoveries and therapeutic innovations.
References
- Ogawara, H., et al. (1990). Antiviral effect of 6-diazo-5-oxo-L-norleucine, antagonist of gamma-glutamyl transpeptidase, on replication of human parainfluenza virus type 2. Journal of General Virology, 71(1), 61-67.
- Xin, B., et al. (2018). Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. Organic & Biomolecular Chemistry, 16(34), 6306-6315.
- Kühn, J. E., et al. (1992). Antiviral effects of 6-diazo-5-oxo-L-norleucin on replication of herpes simplex virus type 1. Antiviral Research, 17(4), 285-298.
- Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(2), e0229587.
- Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 1-13.
- Zhao, Y., et al. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and Bioengineering, 83(6), 729-734.
- Matsuoka, H., et al. (2015). Model toxicity assay for amino acid derivatives using green paramecia: Comparison of natural amino acids and N-acetylated non-protein amino acids. Journal of Toxicological Sciences, 40(5), 671-676.
- Strupp, M., et al. (2021). N-acetyl-l-leucine is not transported by either the l-type amino acid transporter (LAT1) nor the peptide transporter (PepT1).
- van Gool, W. A., et al. (2025). Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C. Neurology.
- Hegdekar, N., et al. (2021). N-acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249.
- del Castillo, A. M., et al. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(1), 8-23.
- Khodadadi, H., et al. (2017). Comparative evaluation of N-acetylcysteine and N-acetylcysteine amide on glutamate and lead-induced toxicity in CD-1 mice. Journal of Toxicology, 2017, 8597241.
- Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1217-1234.
- Geurink, P. P., et al. (2018). Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. Organic & Biomolecular Chemistry, 16(34), 6306–6315.
- Bogoslovski, V., et al. (1979). The fate of norleucine as a replacement for methionine in protein synthesis. Journal of Molecular Biology, 133(2), 217-231.
- Hegdekar, N., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249.
- Kaya, E., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury.
- Cokoja, M., et al. (2018). Rapid sensing of l-leucine by human and murine hypothalamic neurons: Neurochemical and mechanistic insights. Molecular Metabolism, 16, 63-76.
- Parmar, A., et al. (2017). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 18(9), 2846-2856.
- Hegdekar, N., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice.
- Churchill, G. C. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT.
- Microbe Notes. (2023). Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance.
- Galione, A., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB)
- Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- Hawkins, R. A., et al. (2021). Analysis of L-leucine amino acid transporter species activity and gene expression by human blood brain barrier hCMEC/D3 model reveal potential LAT1, LAT4, B0AT2 and y+LAT1 functional cooperation. Frontiers in Cellular Neuroscience, 15, 708305.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine.
- Kanai, Y., et al. (2013). l-Leucine uptake and the responsible transporter in HeLa S3 cells.
- Seefeld, M. A., et al. (2015). The mechanism of inhibition of protein synthesis by the proline-rich peptide oncocin. Nature Structural & Molecular Biology, 22(6), 470-475.
- Nilsson, R. (2015).
- Wikipedia. (n.d.). Norleucine.
- Liu, G., et al. (2015). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 20(12), 22194-22203.
- Al-Shammari, A. M., et al. (2018). Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin-Induced Hepatotoxicity in Rats. Oxidative Medicine and Cellular Longevity, 2018, 5472730.
- Biology LibreTexts. (2024). 13.2D: Inhibiting Protein Synthesis.
- Ercal, N., et al. (2006). Comparative evaluation of N-acetylcysteine and N-acetylcysteine amide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells. Free Radical Biology and Medicine, 41(9), 1383-1391.
- Semapimod inhibits L-leucine uptake in Mycobacterium tuberculosis by targeting the cell wall lipid biosynthesis p
- Al-Wathnani, H. A., et al. (2021). Inhibitory Activity of Chitin, (2-Acetamido-2-Deoxy-Hexopyranose) against Penicillin-Binding Proteins of Staphylococcus aureus. Molecules, 26(23), 7196.
- Orchel, A., et al. (2014). Antiviral activity of natural compounds and their derivatives.
- Wilson, D. N. (2009). Enhanced SnapShot: Antibiotic Inhibition of Protein Synthesis II. Cell, 139(1), 212-212.e1.
- Wang, W., et al. (2012). Synthesis and Antiviral Activity of Conformational Analogues of Leucamide A. Molecules, 17(12), 14521-14531.
- Wilson, D. N. (2016). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Medicine, 6(11), a025345.
- A quick guide to small-molecule inhibitors of eukaryotic protein synthesis. (n.d.). PMC.
- Lariocidins: A New Family of Bacterial Ribosome-Targeting Antibiotics. (2025).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The fate of norleucine as a replacement for methionine in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Norleucine - Wikipedia [en.wikipedia.org]
- 5. Rapid sensing of l-leucine by human and murine hypothalamic neurons: Neurochemical and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of L-leucine amino acid transporter species activity and gene expression by human blood brain barrier hCMEC/D3 model reveal potential LAT1, LAT4, B0AT2 and y+LAT1 functional cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cheme.caltech.edu [cheme.caltech.edu]
- 11. Methionine in proteins: The Cinderella of the proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 15. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral effect of 6-diazo-5-oxo-L-norleucine, antagonist of gamma-glutamyl transpeptidase, on replication of human parainfluenza virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral effects of 6-diazo-5-oxo-L-norleucin on replication of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Modification: A Comparative Analysis of (S)-2-Acetamidohexanoic Acid and Other Non-Canonical Amino Acids
Introduction: Beyond the Canonical 20
In the landscape of peptide drug discovery, the 20 canonical amino acids, while foundational to life, often impose limitations on therapeutic development. Native peptides frequently suffer from poor metabolic stability, low cell permeability, and restricted conformational diversity, hindering their translation into effective drugs.[1] The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to overcome these hurdles, offering medicinal chemists an expanded toolbox to engineer peptides with enhanced drug-like properties.[2][3] By moving beyond nature's alphabet, we can introduce novel side-chain functionalities, modify the peptide backbone, and impose specific conformational constraints to fine-tune stability, selectivity, and potency.[4][5]
This guide provides an in-depth comparison of (S)-2-Acetamidohexanoic acid, an N-terminally modified amino acid, with other widely used ncAAs. We will explore their distinct impacts on peptide structure and function, supported by detailed experimental protocols to empower researchers in their peptide design and optimization endeavors.
Featured Non-Canonical Amino Acid: this compound (Ac-Nle-OH)
This compound, also known as N-acetyl-L-norleucine, is a derivative of the non-canonical amino acid norleucine.[6] Its structure introduces two key modifications compared to canonical amino acids: an unbranched, hydrophobic butyl side chain and an N-terminal acetyl group.
-
N-Acetylation: The addition of an acetyl group to the N-terminal amine is a critical modification.[7] It neutralizes the positive charge typically present at the N-terminus at physiological pH.[8] This has two profound consequences:
-
Enhanced Proteolytic Stability: The N-acetyl cap blocks degradation by exopeptidases (aminopeptidases), which specifically target the free N-terminus, thereby significantly increasing the peptide's half-life in biological fluids.[8][9]
-
Mimicking Native Proteins: A vast majority of eukaryotic proteins are naturally N-terminally acetylated.[8] This modification can therefore make a synthetic peptide more closely resemble a native protein structure, potentially influencing its interactions and stability.[10][11]
-
-
Norleucine Side Chain: As an isomer of leucine, the linear butyl side chain of norleucine provides hydrophobicity without the steric bulk of a branched side chain. This allows for probing hydrophobic interactions within a binding pocket with minimal conformational disruption.
Comparative Analysis with Other Key Non-Canonical Amino Acids
To understand the unique contributions of this compound, we compare it against three other ncAAs, each representing a distinct class of peptide modification.
Caption: Key classes of non-canonical amino acids for peptide modification.
Data Summary: Performance Comparison
The following table summarizes the expected impact of incorporating these ncAAs into a model peptide compared to its canonical counterpart.
| Non-Canonical Amino Acid | Key Structural Feature | Impact on Conformation | Proteolytic Stability | Primary Application |
| This compound | N-terminal acetylation; linear hydrophobic side chain | Stabilizes α-helices; minimal steric hindrance | High (blocks aminopeptidases) | Enhancing stability, mimicking native proteins, increasing hydrophobicity |
| α-Aminoisobutyric Acid (Aib) | Gem-dimethyl group at α-carbon | Strongly promotes helical (α or 3₁₀) conformations | Very High (steric shielding) | Structure stabilization, helix nucleation, creating rigid scaffolds[4][12] |
| D-Alanine | Inverted stereochemistry (D-configuration) | Disrupts canonical secondary structures (e.g., α-helices); can induce turns | Very High (resists proteases) | Preventing enzymatic degradation, introducing specific turns[13] |
| β-Alanine | Extra methylene group in the backbone | Creates flexible "hinges"; disrupts canonical structures | Exceptional (unrecognized by proteases) | Increasing flexibility, backbone modification for protease resistance[14] |
Experimental Design & Protocols
To empirically validate the effects of these ncAAs, a logical experimental workflow is essential. This workflow allows for a systematic comparison of the synthesized peptides.
Caption: Workflow for comparing peptides containing different ncAAs.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Causality: SPPS is the standard method for chemically synthesizing peptides. An Fmoc (9-fluorenylmethoxycarbonyl) strategy is chosen for its mild deprotection conditions, which are compatible with a wide range of ncAAs.[3] Each coupling and deprotection step must be driven to completion to avoid deletion sequences, hence the use of a ninhydrin test to validate the completion of each step.
Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents (eq) of the desired Fmoc-protected amino acid (canonical or non-canonical), 3.95 eq of HBTU, and 6 eq of DIPEA in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Self-Validation: Perform a Kaiser (ninhydrin) test. A blue bead color indicates an incomplete reaction; if so, repeat the coupling. A clear/yellow color indicates completion.
-
-
Capping (Optional but Recommended): After coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes to cap any unreacted amino groups.
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence.
-
N-Terminal Acetylation (for Ac-Nle): After the final Fmoc deprotection of Norleucine, treat the resin with a solution of 10 eq acetic anhydride and 10 eq DIPEA in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.
Protocol 2: In Vitro Proteolytic Stability Assay
Causality: Assessing stability in human serum provides a more physiologically relevant environment than using a single protease, as it contains a complex mixture of proteases.[15] A time-course analysis using HPLC allows for the quantitative measurement of the parent peptide's disappearance, from which a half-life (T½) can be calculated, providing a robust metric for comparison.[16][17]
Methodology:
-
Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of each purified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Assay Setup:
-
In a microcentrifuge tube, mix 90 µL of fresh human serum with 10 µL of the peptide stock solution.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the proteolytic activity by adding the aliquot to 40 µL of 10% Trichloroacetic acid (TCA) or an organic solvent like acetonitrile. This precipitates the serum proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Run a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact parent peptide at each time point.
-
Normalize the peak area at each time point to the T=0 sample (100%).
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (T½).
-
Protocol 3: Competitive Receptor-Ligand Binding Assay
Causality: A competitive binding assay is a robust method to determine the binding affinity (typically as an IC₅₀ value, which can be converted to a Ki) of a newly synthesized peptide (the competitor) for a specific receptor.[18][19] It measures the ability of the unlabeled test peptide to displace a labeled ligand (e.g., radiolabeled or fluorescent) with known affinity. This approach directly assesses whether the ncAA modification has altered the peptide's ability to interact with its biological target.[20]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Receptor Preparation: A membrane preparation or purified receptor at a predetermined concentration.
-
Labeled Ligand: A radiolabeled or fluorescently-labeled ligand with known affinity for the receptor, at a concentration at or below its Kd.
-
Test Peptides: Prepare serial dilutions of the ncAA-modified peptides.
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: Add receptor preparation, labeled ligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor preparation, labeled ligand, and a high concentration of an unlabeled known binder (to saturate the receptors).
-
Competitor Wells: Add receptor preparation, labeled ligand, and the serial dilutions of your test peptides.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor and bound ligand are retained on the filter.[21]
-
Quickly wash the filters with ice-cold assay buffer to remove unbound ligand.
-
-
Detection:
-
If using a radioligand, add scintillation cocktail to the wells and count using a microplate scintillation counter.
-
If using a fluorescent ligand, read the plate on a suitable fluorescence plate reader.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Conclusion and Future Outlook
The incorporation of non-canonical amino acids provides a robust strategy for enhancing the therapeutic potential of peptides. This compound offers a dual advantage by conferring resistance to aminopeptidases via N-acetylation while introducing hydrophobicity with its linear side chain. In contrast, ncAAs like Aib, D-amino acids, and β-amino acids provide alternative solutions by enforcing conformational rigidity or altering the peptide backbone to evade proteolysis.
The choice of which ncAA to use is not arbitrary; it is a hypothesis-driven decision based on the desired outcome. If the goal is to stabilize an α-helical conformation, Aib is a superior choice. If the primary objective is to create a metabolically invisible backbone, a β-amino acid may be optimal. This compound is particularly well-suited for peptides where N-terminal degradation is the primary metabolic pathway and where mimicking the acetylated N-terminus of native proteins could be beneficial for biological interactions. By employing the systematic experimental workflow outlined here, researchers can make informed decisions, accelerating the iterative design-make-test-analyze cycle and unlocking the full potential of non-canonical chemistry in peptide drug discovery.[3]
References
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry.
- Design of peptides with non-canonical amino acids using flow m
- N-Acetylation Analysis: A Key Post-Translational Modification.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - NIH.
- N-terminal acetyl
- Should My Peptide Be Acetyl
- Illuminating the impact of N-terminal acetylation:
- N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC - NIH.
- This compound. PubChem.
- (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
- Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. MDPI.
- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
- Proteolytic stability study: (A) superimposed HPLC chromatograms of...
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
- The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmoniz
- Peptide Binding Assays.
- Receptor-Ligand Binding Assay. Mtoz Biolabs.
- Receptor-Ligand Binding Assays. Labome.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Receptor Binding Assays - Multiwell Pl
- Amino Acid Deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 8. lifetein.com [lifetein.com]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 11. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System [mdpi.com]
- 14. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 21. merckmillipore.com [merckmillipore.com]
Spectroscopic comparison of (S)- and (R)-2-Acetamidohexanoic acid
An In-Depth Guide to the Spectroscopic Comparison of (S)- and (R)-2-Acetamidohexanoic Acid
For professionals engaged in pharmaceutical research, chiral synthesis, and drug development, the precise characterization of enantiomers is a foundational requirement. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair (S)- and (R)-2-Acetamidohexanoic acid, detailing the experimental methodologies and theoretical underpinnings necessary for their analysis. We will explore which techniques are suitable for structural confirmation and which are essential for chiral discrimination, offering a validated framework for researchers in the field.
The Challenge of Enantiomeric Differentiation
(S)- and (R)-2-Acetamidohexanoic acid possess identical molecular formulas, atomic connectivity, and bond types. Consequently, their physical properties in an achiral environment—such as melting point, boiling point, and solubility—are identical. This principle extends to most standard spectroscopic techniques, which are inherently "chiral-blind" as they probe molecular properties that are independent of stereochemical configuration.[1][2][3] The following sections dissect the utility and limitations of common spectroscopic methods in the context of this chiral pair.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Achiral Environment
In a standard achiral deuterated solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-2-Acetamidohexanoic acid are indistinguishable. This is because the corresponding nuclei in each enantiomer experience an identical time-averaged magnetic environment, resulting in the same chemical shifts and coupling constants.[1][3][4] While NMR is unparalleled for confirming the compound's structural integrity and purity from other chemical entities, it cannot, by itself, differentiate between the enantiomers.
To achieve chiral discrimination via NMR, one must introduce a chiral element into the system, such as a chiral solvating agent or a chiral derivatizing agent.[5][6] This creates diastereomeric complexes or derivatives, which are no longer mirror images and will exhibit distinct NMR spectra.[5][6] However, for the purpose of this guide, we present the standard, achiral protocol for structural verification.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 2-acetamidohexanoic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Utilize a standard single-pulse program (e.g., Bruker's 'zg30'). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure proper signal relaxation.[7] Typically, 8-16 scans provide an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled single-pulse program (e.g., Bruker's 'zgpg30'). A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) is required.[7]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain a clean, interpretable spectrum.
Data Summary: Predicted Spectroscopic Data for 2-Acetamidohexanoic Acid
| Technique | Feature | Predicted Chemical Shift / Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.9-8.2 ppm (d) | Amide N-H |
| Chemical Shift (δ) | ~4.3-4.6 ppm (m) | α-CH | |
| Chemical Shift (δ) | ~2.0-2.1 ppm (s) | Acetyl CH ₃ | |
| Chemical Shift (δ) | ~1.2-1.9 ppm (m) | Butyl CH ₂ groups | |
| Chemical Shift (δ) | ~0.9 ppm (t) | Terminal CH ₃ | |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Carboxylic C =O |
| Chemical Shift (δ) | ~170 ppm | Amide C =O | |
| Chemical Shift (δ) | ~53 ppm | α-C H | |
| Chemical Shift (δ) | ~31, 28, 22 ppm | Butyl C H₂ groups | |
| Chemical Shift (δ) | ~23 ppm | Acetyl C H₃ | |
| Chemical Shift (δ) | ~14 ppm | Terminal C H₃ |
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Because (S)- and (R)-2-Acetamidohexanoic acid have the exact same bonds and functional groups, their IR spectra are identical.[8][9][10] The spectrum serves as an effective "molecular fingerprint" to confirm the presence of key functional groups (carboxylic acid, amide, alkyl chain) but offers no information on the stereochemistry.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR is a modern, rapid technique that requires minimal sample preparation.[11][12]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean and record a background spectrum. This is automatically subtracted from the sample spectrum.[13]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.[11]
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Summary: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (broad) | 2500-3300 | Carboxylic Acid |
| N-H Stretch | 3250-3350 | Amide |
| C-H Stretch | 2850-2960 | Alkyl |
| C=O Stretch | 1700-1725 | Carboxylic Acid |
| C=O Stretch (Amide I) | 1630-1660 | Amide |
| N-H Bend (Amide II) | 1530-1560 | Amide |
Experimental Workflow: ATR-IR Analysis
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS): A Chiral-Blind Technique
Standard mass spectrometry separates ions based on their mass-to-charge (m/z) ratio. Since enantiomers have identical molecular masses, they cannot be distinguished by MS alone.[14][15] The technique is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation patterns in tandem MS (MS/MS) experiments.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the analyte in a polar volatile solvent like methanol or acetonitrile.[16][17] A small amount of formic acid can be added to promote protonation ([M+H]⁺).
-
Instrument Setup: Infuse the sample into the ESI source via a syringe pump or HPLC system.
-
Ionization: Apply a high voltage (2-6 kV) to the capillary tip, nebulizing the sample into a fine mist of charged droplets.[17]
-
Mass Analysis: As the solvent evaporates, gas-phase ions are generated and directed into the mass analyzer, which separates them by their m/z ratio.
Data Summary: Expected Ions in ESI-MS
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 174.1128 |
| [M+Na]⁺ | Sodium Adduct | 196.0947 |
| [M+K]⁺ | Potassium Adduct | 212.0687 |
Experimental Workflow: ESI-MS Analysis
Caption: General workflow for ESI-Mass Spectrometry.
Circular Dichroism (CD) Spectroscopy: The Definitive Chiral Probe
Circular Dichroism (CD) spectroscopy is the premier technique for distinguishing between enantiomers in solution.[18] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[19][20][21] Because enantiomers interact differently with polarized light, they produce CD spectra that are perfect mirror images of one another, exhibiting opposite signs (positive or negative) at the same wavelengths. This phenomenon is known as the Cotton effect.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a solution of the analyte with a precisely known concentration in a CD-transparent solvent (e.g., methanol or water). For far-UV analysis, a concentration of 0.1-0.5 mg/mL is typical.[19]
-
Instrument Setup: Turn on the instrument and purge with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[22] Calibrate the instrument using a known standard.
-
Cuvette Selection: Use a high-transparency quartz cuvette. A short path length (e.g., 0.1-1.0 mm) is often required for far-UV measurements to avoid high absorbance from the sample or solvent.[19][23]
-
Blank and Sample Scans: First, record a baseline spectrum of the solvent in the cuvette. Then, replace the solvent with the sample solution and acquire the sample spectrum over the desired wavelength range (e.g., 190-250 nm). The instrument automatically subtracts the blank from the sample spectrum.
-
Data Conversion: The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) to normalize for concentration and path length, allowing for comparison between samples.[24]
Expected Observations for (S)- and (R)-2-Acetamidohexanoic Acid
The CD spectra for the (S)- and (R)-enantiomers will be non-zero and mirror images. For example, if the (S)-enantiomer shows a positive peak (positive Cotton effect) at 210 nm, the (R)-enantiomer will show a negative peak (negative Cotton effect) of equal magnitude at the exact same wavelength. This provides unambiguous confirmation of the enantiomeric identity and can be used to determine enantiomeric purity.[24][25]
Experimental Workflow: Circular Dichroism Analysis
Caption: Workflow for Circular Dichroism (CD) analysis.
Conclusion
The spectroscopic analysis of (S)- and (R)-2-Acetamidohexanoic acid demonstrates a critical principle in chiral analysis. While NMR, IR, and MS are indispensable tools for confirming molecular structure, connectivity, and molecular weight, they are fundamentally unable to distinguish between enantiomers in an achiral environment. Circular Dichroism spectroscopy stands out as the direct and definitive method for this purpose, providing a unique spectral signature for each enantiomer. A comprehensive characterization of a chiral compound therefore necessitates a multi-technique approach, using NMR, IR, and MS for structural verification and CD spectroscopy for the unambiguous confirmation of stereochemical identity and purity.
References
- 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents.
- Direct Chiral Discrimin
- Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF.
- Enantioselectivity of mass spectrometry: challenges and promises.PubMed.
- Differentiating enantiomers by mass spectrometry? (Yes).Cyclodextrin News.
- Direct chiral discrimin
- Chiral discrimination in nuclear magnetic resonance spectroscopy.PubMed.
- Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry.Pubs.rsc.org.
- Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism.Spectroscopy Online.
- Advancing Enantiomer Analysis.The Analytical Scientist.
- Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis.
- 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species.Chemistry LibreTexts.
- Can IR Spectroscopy Distinguish Enantiomers?YouTube.
- Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.Benchchem.
- Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods.
- An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures.Royal Society Publishing.
- Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard.
- ExperimentCircularDichroism Document
- Circular Dichroism.Chemistry LibreTexts.
- Circular Dichroism Procedure.CU Anschutz School of Medicine.
- Chirality and Enantiomers.University of Regensburg.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques.Agilent.
- A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and.Benchchem.
- Experimental workflow of the ATR-FTIR spectroscopy-based method for...
- Circular Dichroism Spectroscopy.JASCO Inc.
- Sample Preparation Protocol for ESI Accur
- Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons.JoVE.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.Royal Society of Chemistry.
- 6.3: Electrospray Ionization (ESI) Mass Spectrometry.Physics LibreTexts.
- Chapter 4: NMR Discrimination of Chiral Organic Compounds.IntechOpen.
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy.
- Making it easier to differentiate chiral molecules.Spectroscopy Europe.
- Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES)
- Can IR Spectroscopy Distinguish Stereoisomers?YouTube.
- Practical Guidelines for 13 C-Based NMR Metabolomics.
- Everything You Need to Know About
- AAMC FL5 CP Question 27.Reddit.
- ATR – Theory and Applic
- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules.PubMed.
- A User Guide to Modern NMR Experiments.University of Oxford.
- Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts.
- Chirality and Stereoisomers.Chemistry LibreTexts.
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.
- chapter 4.Organic Chemistry.
Sources
- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. scispace.com [scispace.com]
- 4. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. agilent.com [agilent.com]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fz-juelich.de [fz-juelich.de]
- 22. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 23. jascoinc.com [jascoinc.com]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an LC-MS/MS Method for (S)-2-Acetamidohexanoic Acid in Human Plasma
This guide provides an in-depth, comparative analysis of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-2-Acetamidohexanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, compares viable alternatives, and grounds its protocols in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
This compound, a small, polar N-acetylated amino acid, presents unique analytical challenges. Its accurate quantification in complex biological matrices like human plasma is critical for pharmacokinetic (PK) studies, biomarker discovery, or metabolic research. This requires a bioanalytical method that is not only sensitive and selective but also demonstrably robust and reliable.[4] This guide will navigate the critical decisions in method development and the rigorous experiments required for full validation.
Part 1: The Foundation - A Comparative Approach to Method Development
The development of a robust bioanalytical method is a process of systematic optimization, where each component—from sample preparation to mass spectrometric detection—is carefully selected and refined.[5] For a polar analyte like this compound, this stage is particularly critical.
Sample Preparation: A Comparison of Extraction Strategies
The primary goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can compromise the assay's accuracy and robustness.[6] The choice of technique involves a trade-off between cleanup efficiency, recovery, and throughput.
-
Protein Precipitation (PPT): This is often the simplest and fastest technique, involving the addition of an organic solvent like acetonitrile or methanol to precipitate plasma proteins.[7]
-
Rationale: For a small, polar molecule, PPT is an attractive starting point due to its simplicity and high recovery potential. It is also highly amenable to high-throughput 96-well plate formats.[6]
-
Drawback: PPT is the "dirtiest" of the common techniques, often leaving significant amounts of endogenous matrix components like phospholipids in the supernatant.[8][9] This can lead to significant matrix effects, primarily ion suppression, where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's source.[10][11]
-
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility between two immiscible liquid phases (typically aqueous and organic).[7]
-
Rationale: LLE can provide a much cleaner extract than PPT.
-
Drawback: As a polar, hydrophilic compound, this compound is unlikely to partition efficiently into common non-polar organic solvents (e.g., hexane, methyl tert-butyl ether). This would result in poor and inconsistent recovery. While techniques like salting-out assisted LLE (SALLE) can improve the extraction of polar molecules, they add complexity.[8]
-
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away, followed by elution of the purified analyte.[7]
-
Rationale: SPE offers the most effective cleanup, significantly reducing matrix effects and improving assay sensitivity.[8] Various sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be tailored to the analyte's properties. For a carboxylic acid, a mixed-mode or weak anion exchange (WAX) sorbent could provide high selectivity.
-
Drawback: SPE is the most time-consuming and expensive option and requires more extensive method development to optimize the load, wash, and elute steps.[9]
-
Chosen Strategy: For this guide, we will proceed with Protein Precipitation due to its speed and simplicity. We will then rigorously evaluate and manage the potential for matrix effects during the validation phase, as stipulated by regulatory guidelines.[12]
-
Aliquot 50 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Chromatography: Addressing Polarity
Chromatographic separation is essential for resolving the analyte from isomers and other matrix components that were not removed during sample preparation.[13]
-
Reversed-Phase (RP) Chromatography: The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. Polar analytes often exhibit poor retention on standard C18 columns, eluting at or near the solvent front where ion suppression is typically most severe.[14]
-
Mitigation: One could use a column with a more polar-endcapped stationary phase or embed polar groups. Alternatively, using ion-pairing reagents in the mobile phase can improve retention for acidic compounds, but these reagents can cause persistent contamination of the LC-MS system.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. It is an excellent alternative for retaining and separating very polar compounds that are unretained by RP chromatography.[14]
Chosen Strategy: We will utilize a modern Reversed-Phase C18 column . While HILIC is a strong option, RP chromatography is often more robust and widely available. We will optimize the gradient to achieve adequate retention and peak shape. A fast gradient is often employed in bioanalysis to ensure high throughput.[15][16]
Mass Spectrometry and the Internal Standard
Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.[17]
-
Ionization: Electrospray ionization (ESI) is the most common technique for polar small molecules.[18] this compound contains a carboxylic acid group, which will readily deprotonate. Therefore, ESI in negative ion mode is the logical choice, monitoring the [M-H]⁻ precursor ion.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), where the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This provides a highly specific and sensitive detection method.[18]
-
Internal Standard (IS): The IS is crucial for correcting for variability in sample preparation, injection volume, and instrument response.[19]
-
Structural Analog IS: A compound with similar chemical and physical properties to the analyte. It should be chromatographically resolved from the analyte.[20] This is a viable but less ideal option, as it may not perfectly mimic the analyte's behavior, especially concerning matrix effects.[21]
-
Stable Isotope-Labeled (SIL) IS: The "gold standard." This is the analyte itself, but with several atoms replaced by heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and behaves almost identically during extraction and ionization, providing the most accurate correction for any variability.[22]
-
Chosen Strategy: A Stable Isotope-Labeled Internal Standard (SIL-IS) , such as this compound-d3, is strongly recommended and will be used in this validation guide.
Part 2: The Validation Gauntlet - Protocols and Acceptance Criteria
Full method validation demonstrates that the analytical method is suitable for its intended purpose.[12] The following experiments are based on the ICH M10 guideline.[5] For each parameter, we present the objective, a detailed protocol, acceptance criteria, and example data.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[3][12]
-
Protocol:
-
Analyze blank plasma samples from at least 6 different sources (individual donors).
-
Analyze a zero sample (blank plasma spiked only with the IS).
-
The response in the blank samples at the retention time of the analyte should be compared to the response of the Lower Limit of Quantification (LLOQ) standard.
-
The response in the blank samples at the retention time of the IS should be compared to the average IS response in calibration standards and QCs.
-
-
Acceptance Criteria (ICH M10):
-
Analyte: Response in blank samples should be ≤ 20% of the LLOQ response.[3]
-
Internal Standard: Response in blank samples should be ≤ 5% of the average IS response.
-
Matrix Effect
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and IS.[23][24] This is especially critical for a method using Protein Precipitation.
-
Protocol:
-
Prepare two sets of samples at low and high QC concentrations (LQC and HQC).
-
Set 1 (Neat): Spike the analyte and IS into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from at least 6 different sources. Spike the analyte and IS into the final, dried extract just before reconstitution.
-
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution).
-
Calculate the IS-Normalized MF.
-
-
Acceptance Criteria (ICH M10):
Table 1: Example Data for Matrix Effect Evaluation
| Source ID | Analyte Area (LQC) | IS Area (LQC) | IS-Normalized MF |
| Donor 1 | 18,540 | 355,100 | 0.98 |
| Donor 2 | 19,880 | 368,400 | 1.02 |
| Donor 3 | 17,950 | 349,500 | 0.97 |
| Donor 4 | 20,110 | 371,200 | 1.03 |
| Donor 5 | 19,430 | 360,300 | 1.01 |
| Donor 6 | 18,220 | 351,600 | 0.98 |
| Mean | - | - | 1.00 |
| %CV | - | - | 2.4% |
Calibration Curve, Linearity, and Range
-
Objective: To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.[17]
-
Protocol:
-
Prepare a blank sample, a zero sample (blank + IS), and at least 6-8 non-zero calibration standards by spiking known amounts of the analyte into the biological matrix.
-
The range should cover the expected concentrations and must include a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).
-
Analyze the standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Use a linear regression model with appropriate weighting (typically 1/x or 1/x²).
-
-
Acceptance Criteria (ICH M10):
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).[4][17]
-
Protocol:
-
Prepare Quality Control (QC) samples in the biological matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of ULOQ).
-
Analyze at least three separate batches (runs) on different days. Each batch should include one full calibration curve and at least five replicates of each QC level.
-
Intra-run (within-batch): Calculate the mean, % bias (accuracy), and %CV (precision) for the replicates within a single run.
-
Inter-run (between-batch): Calculate the overall mean, % bias, and %CV for all QC replicates across all runs.
-
-
Acceptance Criteria (ICH M10):
Table 2: Example Summary of Inter-Run Accuracy and Precision Data (N=3 Runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Status |
| LLOQ | 1.0 | 1.08 | +8.0% | 11.2% | Pass |
| Low QC | 2.5 | 2.41 | -3.6% | 7.5% | Pass |
| Mid QC | 50.0 | 52.3 | +4.6% | 5.1% | Pass |
| High QC | 800.0 | 789.5 | -1.3% | 4.8% | Pass |
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under conditions that mimic sample handling, storage, and analysis.[17]
-
Protocol:
-
Analyze LQC and HQC samples (in triplicate) after exposing them to various conditions.
-
Compare the mean concentrations of the stability samples against freshly prepared QCs or the nominal concentrations.
-
Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that exceeds expected sample handling time.
-
Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the sample collection and analysis window.
-
Post-Preparative (Autosampler) Stability: Processed samples are kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria (ICH M10):
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
-
Conclusion
The validation of a bioanalytical method is a comprehensive process that provides documented evidence of its reliability for its intended purpose. By systematically comparing and selecting the most appropriate strategies for sample preparation and chromatography, and by rigorously testing the method against internationally harmonized criteria, we can establish a high-quality LC-MS/MS assay for the quantification of this compound. The successful validation detailed in this guide, adhering to ICH M10 principles, ensures that the data generated will be accurate, reproducible, and suitable for supporting critical drug development and research decisions.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
- Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchG
- Demystifying the ICH M10 Bioanalytical Method Valid
- Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- LC-MS Sample Prepar
- Matrix effect in a view of LC-MS/MS: An overview - ResearchG
- Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological M
- 8 Essential Characteristics of LC-MS/MS Method Valid
- Bioanalytical Sample Prepar
- ICH M10 on bioanalytical method valid
- Selection of Internal Standards for LC-MS/MS Applic
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA.
- bioanalytical method validation and study sample analysis m10 - ICH.
- Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS | Analytical Chemistry - ACS Public
- A suggested standard for validation of LC-MS/MS based analytical series in diagnostic labor
- What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.
- How to validate a bioanalytical LC-MS/MS method for PK studies?
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | The Journal of Applied Labor
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree.
- When Should an Internal Standard be Used?
- ICH M10 Bioanalytical Method Validation Guideline-1 year L
- Fundamentals: Bioanalytical LC/MS method validation - fit for purpose - Stanford University Mass Spectrometry.
- Validation of clinical LC-MS/MS methods: Wh
- Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines - Benchchem.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma.
- Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH.
- Q2(R2)
- 'Web course "LC-MS Method Valid
- Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchG
- A tandem liquid chromatography–mass spectrometry (LC–MS)
- FDA Announces Guidance on M10 Bioanalytical Method Valid
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Educ
- (PDF)
- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Ferment
- A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
- Analysis of short-chain fatty acids (SCFAs)
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
Sources
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. opentrons.com [opentrons.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. nebiolab.com [nebiolab.com]
- 11. longdom.org [longdom.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicalpub.com [clinicalpub.com]
- 15. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. resolian.com [resolian.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. nebiolab.com [nebiolab.com]
- 20. cerilliant.com [cerilliant.com]
- 21. academic.oup.com [academic.oup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mass-spec.stanford.edu [mass-spec.stanford.edu]
A Comparative Benchmarking of N-Acetylated Amino Acid Derivatives: Physicochemical Properties, Bioavailability, and Therapeutic Potential
In the landscape of contemporary drug discovery and molecular biology, the strategic modification of bioactive molecules is a cornerstone of innovation. Among these modifications, N-acetylation of amino acids represents a pivotal strategy to enhance therapeutic efficacy, modulate pharmacokinetic profiles, and unlock novel biological activities. This guide provides a comprehensive, data-driven comparison of key N-acetylated amino acid derivatives, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making in their investigative pursuits.
This document moves beyond a mere catalog of derivatives, delving into the causal relationships between chemical structure and functional outcomes. We will explore the nuances of synthesis, the intricacies of analytical characterization, and the functional implications of N-acetylation, supported by robust experimental data and detailed protocols.
The Significance of N-Acetylation: A Gateway to Enhanced Function
N-acetylation, the introduction of an acetyl group (-COCH3) onto the nitrogen atom of an amino acid's amino group, is a fundamental biochemical reaction.[1] This seemingly simple modification can profoundly alter the physicochemical and biological properties of the parent amino acid. In drug development, N-acetylation is often employed to:
-
Improve Stability: The acetyl group can protect the amino acid from enzymatic degradation, thereby increasing its in vivo half-life.[1][2]
-
Enhance Bioavailability: By modifying the polarity and charge of the molecule, N-acetylation can improve its absorption and distribution characteristics.
-
Modulate Biological Activity: The addition of an acetyl group can alter the way the molecule interacts with biological targets, sometimes converting an inactive precursor into a potent therapeutic agent.[3][]
-
Increase Solubility: N-acetylation can enhance the water solubility of certain amino acids, which is a critical factor for formulation and delivery.
A prime example of the therapeutic success of this strategy is N-acetylcysteine (NAC), a derivative of L-cysteine. NAC is widely used as a mucolytic agent and as an antidote for acetaminophen overdose, applications that are a direct result of the chemical properties imparted by the N-acetyl group.[5][6][7]
Comparative Analysis of Key N-Acetylated Amino Acid Derivatives
This section provides a head-to-head comparison of several prominent N-acetylated amino acid derivatives, focusing on their distinct biological roles and mechanisms of action.
| Derivative | Primary Biological Effects | Key Mechanisms of Action |
| N-acetylcysteine (NAC) | Antioxidant, Anti-inflammatory, Mucolytic, Neuroprotective.[8] | Precursor to L-cysteine and glutathione (GSH), scavenger of reactive oxygen species (ROS), modulates inflammatory signaling pathways (e.g., NF-κB).[8] |
| N-acetyl-L-tyrosine (NALT) | Cognitive enhancement, Stress reduction, Mood regulation.[8] | Precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine.[8] |
| N-acetylglutamate (NAG) | Essential cofactor in the urea cycle, regulation of ammonia detoxification.[8] | Allosterically activates carbamoyl phosphate synthetase I, the first enzyme of the urea cycle.[9] |
| N-acetylthreonine (NAT) | Primarily studied for safety and bioavailability. | Found to be non-toxic, non-mutagenic, and fully bioavailable in rats. Mechanisms are still largely under investigation.[8] |
| N-acetyl-L-proline | Potential as a prodrug for collagen biosynthesis inhibitors. | May enhance bloodstream retention or reduce the toxicity of its parent compound.[3] |
Experimental Workflows for Comparative Evaluation
To objectively compare N-acetylated amino acid derivatives, a series of standardized experimental workflows are essential. These protocols are designed to be self-validating, providing reliable and reproducible data.
Synthesis and Purification of N-Acetylated Amino Acid Derivatives
The foundational step in any comparative study is the synthesis of high-purity derivatives. A general and robust method for N-acetylation involves the use of acetic anhydride.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of N-acetylated amino acid derivatives.
Experimental Protocol: N-Acetylation of an Amino Acid
-
Dissolution: Dissolve the desired amino acid in glacial acetic acid. The molar ratio of amino acid to acetic acid should be approximately 1:5.
-
Reaction Initiation: While stirring, slowly add acetic anhydride to the solution. A molar equivalent of 1.1 to 1.3 relative to the amino acid is recommended.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature, typically between 50-70°C, and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, remove the excess acetic acid and unreacted acetic anhydride by distillation under reduced pressure.
-
Crystallization: Dissolve the resulting residue in a minimal amount of hot water and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield the pure N-acetylated amino acid derivative.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Rationale for methodological choices: The use of acetic acid as a solvent and a slight excess of acetic anhydride ensures complete acetylation while minimizing side reactions. Distillation under reduced pressure is a gentle method for removing volatile components without degrading the product. Crystallization is a highly effective method for purification, yielding a product of high purity.
Analytical Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and indispensable tool for the characterization and quantification of N-acetylated amino acid derivatives.[1][10] It provides information on the molecular weight, structure, and concentration of the analyte in complex mixtures.
Workflow for LC-MS/MS Analysis:
Caption: General workflow for the analysis of N-acetylated amino acid derivatives by LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of N-Acetylated Amino Acids
-
Sample Preparation: For biological samples, proteins are typically precipitated and removed. The supernatant containing the N-acetylated amino acids is then diluted in a suitable solvent (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Inject the prepared sample onto a reversed-phase LC column (e.g., C18). Elute the analytes using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% formic acid).
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]+.
-
MS1 Scan: Perform a full scan to detect the [M+H]+ ions of the target N-acetylated amino acids.
-
MS/MS Fragmentation: Select the [M+H]+ ions of interest and subject them to collision-induced dissociation (CID).
-
MS2 Scan: Acquire the product ion spectra. The fragmentation patterns can be used to confirm the identity of the compounds.[10]
-
-
Quantification: For quantitative analysis, use a stable isotope-labeled internal standard. Create a calibration curve by analyzing standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Rationale for methodological choices: Reversed-phase chromatography provides excellent separation of these relatively polar molecules. ESI is a soft ionization technique that minimizes fragmentation in the source, preserving the molecular ion. Tandem mass spectrometry (MS/MS) provides structural information and high selectivity for quantification, minimizing interference from the sample matrix.
In Vitro Assay for N-Terminal Acetylation
To investigate the enzymatic basis of N-acetylation, in vitro assays using N-terminal acetyltransferases (NATs) are employed. These assays are crucial for understanding the substrate specificity of different NAT enzymes and for screening potential inhibitors. A continuous fluorescence-based assay is a common and efficient method.[11][12]
Signaling Pathway: The Ac/N-End Rule Pathway
Caption: The Ac/N-end rule pathway for protein degradation.
Experimental Protocol: Continuous Fluorescence-Based NAT Assay
This protocol is adapted from methods used to study N-terminal acetyltransferase activity.[11][12]
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).
-
Substrates: Prepare stock solutions of the peptide substrate (with an N-terminal amino acid to be tested) and Acetyl-Coenzyme A (Ac-CoA).
-
Fluorescent Probe: Prepare a stock solution of a thiol-sensitive fluorescent probe (e.g., ThioGlo4).
-
Enzyme: Purify the N-terminal acetyltransferase of interest.
-
-
Standard Curve: Prepare a standard curve of Coenzyme A (CoA) with the fluorescent probe to correlate fluorescence intensity with the amount of CoA produced.
-
Reaction Setup: In a microplate, combine the reaction buffer, NAT enzyme, peptide substrate, and the fluorescent probe.
-
Reaction Initiation: Initiate the reaction by adding Ac-CoA.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence increase to the rate of CoA production using the standard curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the peptide substrate or Ac-CoA and fit the data to the Michaelis-Menten equation.
-
Rationale for methodological choices: This continuous assay allows for real-time monitoring of the reaction, which is more efficient than endpoint assays. The use of a thiol-sensitive fluorescent probe provides a highly sensitive and specific method for detecting the production of CoA, a direct product of the acetylation reaction.
Conclusion
The N-acetylation of amino acids is a versatile and powerful strategy in both fundamental research and therapeutic development. As demonstrated in this guide, a systematic and comparative approach, grounded in robust experimental methodologies, is essential for elucidating the unique properties and potential applications of different N-acetylated derivatives. The protocols and workflows presented here provide a framework for researchers to conduct their own comparative studies, contributing to the growing body of knowledge in this exciting field. The continued exploration of N-acetylated amino acid derivatives holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- BenchChem. (n.d.). Comparing the effects of N-Acetylthreonine and other acetylated amino acids.
- Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
- Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov.
- Boeckx, B., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The Journal of Physical Chemistry A, 116(10), 2563-2573.
- Guidechem. (2024, August 23). N acetyl l proline uses.
- Dr.Oracle. (2025, November 25). What is the difference between N-acetylcysteine (NAC) and acetylcysteine for managing mucous?
- Dr.Oracle. (2025, October 27). What is the difference between Acetylcysteine (N-acetylcysteine) and N-acetyl cysteine in terms of their medical use and dosage?
- The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery.
- Ni, J., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 788142.
- ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids.
- Wikipedia. (n.d.). Acetylcysteine.
- Tenório, M. C. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967.
- Howland, M. A. (2009). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 81(15), 6296-6303.
- G, S., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro N-Terminal Acetylation Assays Using N-Acetylthreonine.
- Van Damme, P., et al. (2010). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 9(8), 1712-1723.
- First Response Medicine. (2025, July 18). What Is The Difference Between N-acetylcysteine (NAC) And Glutathione? [Video]. YouTube.
- BenchChem. (n.d.). Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples: Application Notes and Protocols.
- Unknown. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
- Kumirska, J., et al. (2010). Various Methods for Determination of the Degree of N-Acetylation of Chitin and Chitosan: A Review. Journal of Agricultural and Food Chemistry, 58(15), 8483-8490.
- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- Wang, Y., et al. (2019). Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. European Journal of Medicinal Chemistry, 182, 111629.
- Google Patents. (n.d.). CN101723772A - Method for preparing N-acetylamino acid.
- Google Patents. (n.d.). DE19524185A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
- Liao, C., et al. (2019). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. Molecules, 24(18), 3369.
- Takao, T., et al. (1997). Nα Selective Acetylation of Peptides. Journal of the American Chemical Society, 119(44), 10817-10818.
- Stewart, A. E., & Aronson, J. N. (1985). Studies on Nα-acylated proteins: The N-terminal sequences of two muscle enolases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 829(2), 223-230.
Sources
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 3. Page loading... [guidechem.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of (S)-2-Acetamidohexanoic Acid
In the landscape of pharmaceutical development and biochemical research, the synthesis of chiral amino acid derivatives is a critical endeavor. (S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is a significant building block in the synthesis of more complex molecules, including peptides and peptidomimetics.[1] The stereochemical purity of this compound is paramount for its biological activity and the overall efficacy of the final therapeutic agent. This guide provides a comprehensive comparison of the primary synthetic methodologies for producing this compound, offering experimental insights and data to inform researchers and process chemists in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is the N-acetylated form of the proteinogenic amino acid L-norleucine. The introduction of the acetyl group can enhance the molecule's stability and solubility, making it a valuable intermediate in drug discovery and development.[1] The critical stereocenter at the alpha-carbon necessitates synthetic routes that are highly enantioselective. This guide will focus on two prominent and industrially relevant approaches: direct chemical acetylation of L-norleucine and a chemo-enzymatic strategy involving the resolution of a racemic mixture.
Method 1: Direct Chemical Acetylation of L-Norleucine
This classical approach is a straightforward and high-yielding method for the synthesis of this compound. The underlying principle is the direct acylation of the amino group of the enantiomerically pure starting material, L-norleucine, using an acetylating agent.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The amino group of L-norleucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. The use of a base can facilitate the deprotonation of the amino group, enhancing its nucleophilicity.[2]
Experimental Protocol: Direct Chemical Acetylation
Materials:
-
L-Norleucine
-
Acetic Anhydride (95%)
-
Deionized Water
-
Mechanical Stirrer
-
pH meter
-
Hydrochloric Acid (HCl)
-
Activated Carbon
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, dissolve L-norleucine in deionized water.
-
While vigorously stirring the solution, add acetic anhydride in one portion. The reaction is exothermic, and the temperature of the solution will rise.
-
Continue stirring for approximately 20-30 minutes. The product may begin to crystallize during this time.
-
Cool the reaction mixture in an ice bath to facilitate complete crystallization.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crystals with ice-cold water.
-
For further purification, the crude product can be recrystallized from hot water, optionally with the addition of activated carbon for decolorization.
-
Dry the purified crystals under vacuum at 100-110°C.
This protocol is adapted from a general method for the acetylation of α-amino acids.[3]
Performance and Considerations
This method is known for its high yields, often in the range of 89-92% for similar amino acids like glycine.[3] The primary advantage is its simplicity and speed, making it suitable for large-scale production. Since the starting material is the enantiomerically pure L-norleucine, the stereochemical integrity of the product is maintained, with minimal risk of racemization under these conditions.
Method 2: Chemo-enzymatic Synthesis via Enzymatic Kinetic Resolution
This approach combines chemical synthesis with the high stereoselectivity of enzymes. It begins with the non-stereoselective synthesis of racemic N-acetyl-DL-norleucine, followed by an enzymatic kinetic resolution to isolate the desired (S)-enantiomer.
Mechanistic Rationale
The initial chemical synthesis involves the acylation of racemic DL-norleucine with acetic anhydride, similar to the direct chemical method but without stereochemical control. The subsequent key step is the enzymatic kinetic resolution. An enzyme, such as Penicillin G Acylase (PGA), is used to selectively catalyze a reaction on one of the enantiomers of the racemic mixture.[4] In this case, the enzyme can be used to either selectively hydrolyze the (S)-enantiomer of N-acetyl-DL-norleucine to L-norleucine, leaving the N-acetyl-D-norleucine unreacted, or to selectively acylate L-norleucine in a racemic mixture. For the production of this compound, a process involving the resolution of N-acetyl-DL-norleucine is highly effective.
Experimental Workflow: Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic synthesis workflow for this compound.
Experimental Protocol: Chemo-enzymatic Synthesis
Part A: Synthesis of N-Acetyl-DL-Norleucine
-
Follow the protocol for "Direct Chemical Acetylation" using DL-norleucine as the starting material to obtain racemic N-acetyl-DL-norleucine.
Part B: Enzymatic Kinetic Resolution
Materials:
-
N-Acetyl-DL-Norleucine
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate Buffer (pH 7.5)
-
pH-stat or automatic titrator with NaOH solution
Procedure:
-
Prepare a solution of N-acetyl-DL-norleucine in the phosphate buffer.
-
Add the immobilized PGA to the solution. The enzyme loading will depend on the activity of the preparation.
-
Maintain the pH of the reaction mixture at 7.5 by the controlled addition of NaOH solution using a pH-stat. The consumption of NaOH corresponds to the formation of L-norleucine.
-
Monitor the reaction progress until approximately 50% conversion is reached, indicating that the majority of the (S)-enantiomer has been hydrolyzed.
-
Separate the immobilized enzyme by filtration for reuse.
-
The resulting mixture contains L-norleucine and unreacted N-acetyl-D-norleucine.
Part C: Isolation and Re-acetylation
-
Separate the L-norleucine from the N-acetyl-D-norleucine based on their different physical and chemical properties (e.g., solubility at different pH values).
-
Isolate the L-norleucine.
-
Perform a direct chemical acetylation on the recovered L-norleucine as described in Method 1 to obtain the final product, this compound.
This protocol is a conceptual outline based on established principles of enzymatic kinetic resolution.[4][5]
Performance and Considerations
The chemo-enzymatic method offers excellent enantioselectivity, with the potential to achieve an enantiomeric excess (ee) of over 99%.[6] This is a significant advantage when high stereochemical purity is required. The use of immobilized enzymes allows for their recovery and reuse, which can improve the cost-effectiveness and sustainability of the process.[7] However, this method is more complex than direct chemical acetylation, involving multiple steps of reaction and separation. The overall yield may be lower than the direct method due to losses at each stage.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Direct Chemical Acetylation | Method 2: Chemo-enzymatic Synthesis |
| Starting Material | L-Norleucine (enantiomerically pure) | DL-Norleucine (racemic) |
| Key Reagents | Acetic Anhydride | Acetic Anhydride, Penicillin G Acylase |
| Yield | High (typically >90%)[3] | Moderate (overall yield depends on multiple steps) |
| Enantiomeric Excess (ee) | >99% (dependent on starting material purity) | >99% (achieved through enzymatic resolution)[6] |
| Process Complexity | Low (single step) | High (multi-step: acylation, resolution, separation, re-acetylation) |
| Scalability | Excellent | Good, with considerations for enzyme handling and separation |
| Cost-Effectiveness | Generally high due to simplicity and high yield | Potentially competitive with enzyme reuse, but higher initial investment |
| Green Chemistry Aspects | High atom economy in the acetylation step. | Use of biocatalysts under mild conditions, potential for enzyme recycling. |
Conclusion and Recommendations
The choice between direct chemical acetylation and chemo-enzymatic synthesis for the production of this compound depends largely on the specific requirements of the application, available resources, and the desired scale of production.
Direct Chemical Acetylation is the method of choice when a reliable supply of enantiomerically pure L-norleucine is available at a reasonable cost. Its simplicity, high yield, and ease of scalability make it an economically attractive option for industrial-scale manufacturing.
Chemo-enzymatic Synthesis is a powerful alternative when the starting material is the less expensive racemic DL-norleucine. This method guarantees high enantiomeric purity of the final product, which is a critical factor in the pharmaceutical industry. While the process is more complex, the potential for enzyme recycling and the use of greener reaction conditions are significant advantages from a sustainability perspective.
For researchers and drug development professionals, a thorough evaluation of the cost of starting materials versus the operational complexity and capital investment for enzymatic processes is essential. For early-stage research where smaller quantities are needed, the direct chemical method using commercially available L-norleucine is often the most practical approach. For large-scale manufacturing, a detailed techno-economic analysis of both routes is recommended to determine the most viable long-term strategy.
References
- Green Chemistry (RSC Publishing). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase.
- SpringerLink. Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase.
- ResearchGate. Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli.
- ResearchGate. Enzymatic resolution of Racemic Norleucine.
- ResearchGate. The resolution of amino acids by asymmetric enzymatic synthesis.
- Google Patents. Method for synthesizing L-2-methyl norleucine.
- Google Patents. Process for racemisation and acetylation of leucine.
- Organic Syntheses. acetylglycine.
- Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- ResearchGate. Simple and Large-Scale Production of N-Acetylneuraminic Acid and N-Acetyl-D-Mannosamine.
- National Center for Biotechnology Information. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles.
- ResearchGate. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- ResearchGate. Kinetic resolution of D,L D,L-amino acids by enantioselective acylation...
- National Center for Biotechnology Information. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
- Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- ResearchGate. How can I get acetylation with acetic anhydride and prydine?.
- National Center for Biotechnology Information. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations.
Sources
- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-acetyl-L-norleucine
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of compounds is paramount. N-acetyl-L-norleucine, a synthetic amino acid derivative, serves as a crucial intermediate and is sometimes used as an internal standard in various analytical assays. Ensuring the reliability of its quantification across different analytical platforms is not merely a matter of good practice but a foundational requirement for regulatory compliance and product quality. When analytical methods are transferred between laboratories or updated with new technology, a process known as cross-validation becomes essential.
This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common, yet distinct, analytical methods for the quantification of N-acetyl-L-norleucine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The narrative is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to ensure the trustworthiness of the proposed methodologies.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a workhorse technique in many quality control laboratories due to its robustness, cost-effectiveness, and reliability for routine analysis. The method separates compounds based on their hydrophobicity, and quantification is achieved by measuring the absorbance of the analyte at a specific wavelength.
Principle of RP-HPLC-UV for N-acetyl-L-norleucine Analysis
N-acetyl-L-norleucine, being a moderately polar molecule due to its acetyl and carboxylic acid groups, can be effectively retained and separated on a non-polar stationary phase, such as a C18 column. An acidified aqueous mobile phase is typically used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the column and improving peak shape. Detection is straightforward as the amide bond in N-acetyl-L-norleucine provides sufficient UV absorbance at lower wavelengths (around 200-210 nm).
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the N-acetyl-L-norleucine reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (70:30, v/v). The use of an ion-pairing agent like TFA is crucial for achieving symmetrical peak shapes for acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 205 nm.
-
-
Analysis and Quantification:
-
Inject the calibration standards, followed by the QC samples and any test samples.
-
Construct a calibration curve by plotting the peak area of N-acetyl-L-norleucine against its concentration.
-
Determine the concentration of N-acetyl-L-norleucine in the QC and test samples using the linear regression equation from the calibration curve.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher selectivity and sensitivity compared to HPLC-UV. This makes it the preferred method for analyzing complex matrices or when very low detection limits are required.
Principle of LC-MS/MS for N-acetyl-L-norleucine Analysis
The separation principle via liquid chromatography is similar to the HPLC-UV method. However, instead of a UV detector, the column eluent is directed into a mass spectrometer. Here, the N-acetyl-L-norleucine molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. For N-acetyl-L-norleucine (molar mass: 173.22 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 174.2 would be the parent ion.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare stock solutions, calibration standards, and QC samples as described for the HPLC-UV method, but at a lower concentration range (e.g., 1 ng/mL to 500 ng/mL) to leverage the higher sensitivity of the instrument.
-
It is highly recommended to use a stable isotope-labeled internal standard (SIL-IS), such as N-acetyl-L-norleucine-d3, to correct for matrix effects and variations in instrument response.
-
-
LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad™ 5500 System or equivalent.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.4 mL/min) and a smaller internal diameter column (e.g., 2.1 mm) to be more compatible with the MS interface.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
MRM Transition: Monitor the transition from the parent ion (m/z 174.2) to a specific product ion (e.g., m/z 116.1, corresponding to the loss of the acetyl group and water). The exact fragment will need to be determined during method development.
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).
-
-
-
Analysis and Quantification:
-
Inject the samples.
-
Quantify N-acetyl-L-norleucine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and plotting this ratio against the analyte concentration.
-
Cross-Validation: Bridging the Methodological Gap
When two distinct analytical methods are used to measure the same analyte, it is crucial to perform a cross-validation study to ensure that the results are comparable and interchangeable. According to the U.S. Food and Drug Administration's (FDA) guidance on bioanalytical method validation, cross-validation is necessary when data are obtained from different methods within the same study or across different studies.
The primary goal is to assess the potential for any systematic difference, or bias, between the two methods. This is typically achieved by analyzing the same set of samples with both methodologies and comparing the results.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Prepare QC Samples: Prepare a minimum of three batches of QC samples at low, medium, and high concentration levels. These samples should be prepared from a separate stock solution than the one used for calibration standards.
-
Analyze with Both Methods: Analyze at least six replicates of each QC level with both the HPLC-UV and the LC-MS/MS method.
-
Calculate Mean Concentrations: For each QC level, calculate the mean concentration and standard deviation obtained from each analytical method.
-
Assess Agreement: The agreement between the two methods is evaluated by calculating the percent difference between the mean concentrations obtained from each method for each QC level. The formula is:
% Difference = ((Mean Concentration_Method A - Mean Concentration_Method B) / Mean Concentration_Method B) * 100%
-
Apply Acceptance Criteria: The acceptance criteria for cross-validation should be predefined. A common criterion, adapted from regulatory guidelines, is that the mean concentration from the two methods should be within ±20% of each other for at least two-thirds of the samples at each concentration level.
Comparative Performance Data
The table below summarizes the expected performance characteristics of the two methods, highlighting their respective strengths and weaknesses.
| Parameter | RP-HPLC-UV | LC-MS/MS | Rationale for Difference |
| Specificity | Moderate | Very High | LC-MS/MS uses MRM, which is highly specific to the analyte's mass and fragmentation pattern, minimizing interference from matrix components. |
| Sensitivity (LLOQ) | ~1 µg/mL | ~1 ng/mL | Mass spectrometers are inherently more sensitive detectors than UV detectors. |
| Linear Range | 1 - 100 µg/mL | 1 - 500 ng/mL | The linear range is tailored to the sensitivity of the detector. |
| Precision (%CV) | < 5% | < 10% | Both methods are highly precise, but HPLC-UV often shows slightly better precision in simpler matrices due to less complex instrumentation. |
| Accuracy (%Bias) | ± 10% | ± 10% | Both methods should be highly accurate when properly validated. |
| Cost per Sample | Low | High | LC-MS/MS instruments have a higher acquisition and maintenance cost. |
| Throughput | High | Moderate | HPLC-UV methods often have shorter run times and require less instrument setup and optimization. |
Conclusion and Recommendations
Both RP-HPLC-UV and LC-MS/MS are suitable methods for the quantification of N-acetyl-L-norleucine, but their applications are dictated by the specific requirements of the analysis.
-
RP-HPLC-UV is an excellent choice for routine quality control testing of bulk drug substances or simple formulations where the analyte concentration is high and the matrix is clean. Its low cost and high throughput make it ideal for this purpose.
-
LC-MS/MS is the superior method when high sensitivity and specificity are required, such as in the analysis of biological samples (e.g., plasma, urine), for impurity profiling at very low levels, or in complex formulation matrices.
Successful cross-validation, as demonstrated by the adherence to predefined acceptance criteria, provides confidence that data generated by either method are equivalent and reliable. This ensures seamless method transfer between research and development and quality control environments and allows for the selection of the most appropriate analytical technology for a given application without compromising data integrity.
References
- Title: The Role of Trifluoroacetic Acid (TFA)
- Title: A Primer on Mass Spectrometry Source: The American Society for Mass Spectrometry (ASMS) URL:[Link]
- Source: U.S.
A Comparative Guide to the Biological Efficacy of Peptides Containing (S)-2-Acetamidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S)-2-Acetamidohexanoic Acid in Peptide Design
This compound, or Acetyl-L-norleucine (Ac-Nle-OH), is a synthetic amino acid that presents unique structural features for peptide modification[1]. Its incorporation into peptide sequences offers a strategic approach to enhance biological activity and stability. The rationale for its use stems from two key aspects of its structure: the N-terminal acetyl group and the norleucine side chain.
-
N-terminal Acetylation: The acetylation of the N-terminal amine group neutralizes its positive charge[2]. This modification can increase the peptide's hydrophobicity, potentially enhancing its ability to permeate cell membranes[2]. Furthermore, N-terminal acetylation often confers resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life[2][3].
-
Norleucine Side Chain: Norleucine is an isomer of leucine with a linear four-carbon side chain. Unlike the branched side chains of leucine and isoleucine, this linear structure can influence the peptide's overall conformation and its interactions with biological targets. The incorporation of hydrophobic non-natural amino acids like norleucine has been shown to modulate the antimicrobial and hemolytic activities of peptides[4].
The combination of these features in this compound suggests its potential to create peptides with improved pharmacological properties.
Comparative Efficacy: A Predictive Analysis
While direct comparative studies on peptides containing this compound are limited, we can extrapolate their potential efficacy based on research into peptides with similar modifications. The following sections compare the expected performance of Ac-Nle-containing peptides against those with natural amino acids and other non-natural analogues in key therapeutic areas.
Antimicrobial Activity
The incorporation of non-natural amino acids is a promising strategy to develop novel antimicrobial peptides (AMPs) with enhanced potency and stability[5][6][7]. The hydrophobicity and amphipathicity of AMPs are critical for their interaction with and disruption of bacterial membranes.
Expected Advantages of this compound in AMPs:
-
Enhanced Hydrophobicity: The acetyl group and the linear alkyl side chain increase the overall hydrophobicity, which may lead to stronger interactions with the lipid bilayers of bacterial membranes.
-
Improved Stability: N-terminal acetylation can protect against enzymatic degradation by bacterial proteases, prolonging the peptide's active lifespan[2].
-
Modulated Selectivity: The specific geometry of the norleucine side chain could influence the peptide's selectivity for bacterial over mammalian cells, potentially reducing hemolytic activity[4].
Comparative Data on Analogous Peptide Modifications:
| Peptide Modification | Key Findings | Reference |
| Norleucine Substitution in C18G | Substitution of leucine with norleucine in the AMP C18G resulted in maintained or increased antimicrobial activity. | [4] |
| N-terminal Acetylation of AMPs | N-terminal acetylation of various AMPs has been shown to enhance their stability in human plasma while retaining their antimicrobial activity. | [8] |
| Other Non-natural Hydrophobic Amino Acids | Incorporation of long, flexible carbon chain non-natural amino acids generally maintains or increases antimicrobial efficacy. | [4] |
Anticancer Activity
Anticancer peptides (ACPs) often function by disrupting the membranes of cancer cells, which typically have a different lipid composition and a more negative surface charge than non-cancerous cells. The incorporation of non-natural amino acids can enhance the selectivity and potency of ACPs[9][10][11].
Expected Advantages of this compound in ACPs:
-
Increased Membrane Disruption: Enhanced hydrophobicity could lead to more effective perturbation of the cancer cell membrane.
-
Greater Proteolytic Resistance: Increased stability against proteases is crucial in the tumor microenvironment, where protease activity is often elevated[11].
-
Improved Therapeutic Index: By fine-tuning the peptide's properties, it may be possible to achieve higher efficacy against cancer cells with lower toxicity to normal cells[11].
Comparative Data on Analogous Peptide Modifications:
| Peptide Modification | Key Findings | IC50 Value (Example) | Reference |
| D-amino Acid Substitution | Replacement of L-amino acids with D-amino acids in ACPs can reduce hemolytic activity and improve stability and inhibitory activity. | PMI-4 (D-Ser substitution) showed a halved IC50 (30.9 µM) against U87 cells compared to the original peptide. | [11] |
| Incorporation of Tic and Oic | Substitution with non-natural amino acids like tetrahydroisoquinoline carboxylic acid (Tic) and octahydroindolecarboxylic acid (Oic) resulted in a 15-fold increase in anti-tumor activity. | < 7.5 µM in 12 types of cancer cells. | [11] |
Enzyme Inhibition
Peptides designed to inhibit enzymes are valuable as therapeutics and research tools. Introducing non-natural amino acids can improve their binding affinity, selectivity, and metabolic stability.
Expected Advantages of this compound in Enzyme Inhibitors:
-
Novel Binding Interactions: The unique side chain of norleucine could form different hydrophobic or van der Waals interactions within the enzyme's active site compared to natural amino acids.
-
Enhanced Stability: Resistance to proteolysis is a key advantage for peptide-based enzyme inhibitors intended for in vivo use.
-
Mimicking Post-Translational Modifications: N-acetylated amino acids can act as mimics of acetylated lysine, a crucial post-translational modification in cellular signaling[12][13]. Peptides containing such mimics can be used to probe the function of enzymes that recognize or remove acetyl groups, such as sirtuins and histone deacetylases (HDACs)[14].
Comparative Data on Analogous Peptide Modifications:
| Peptide Modification | Target Enzyme Class | Key Findings | Reference |
| Nε-thioacetyl-lysine Substitution | Sirtuins (NAD+-dependent protein deacetylases) | Replacing Nε-acetyl-lysine with Nε-thioacetyl-lysine in peptide substrates led to potent and selective inhibition. | [14] |
| General Non-natural Amino Acid Incorporation | Various | Can fundamentally alter drug-like properties, improving stability, potency, and bioavailability. | [7] |
Experimental Protocols
To empirically determine the biological efficacy of peptides containing this compound, the following standard protocols are recommended.
Workflow for Synthesis and Evaluation
Caption: A simplified intrinsic apoptosis signaling pathway that can be triggered by membrane-active anticancer peptides.
Conclusion
The incorporation of this compound into peptides represents a compelling strategy for the development of novel therapeutics. While direct experimental data remains to be established, the known benefits of N-terminal acetylation and the inclusion of a hydrophobic norleucine side chain provide a strong rationale for its use. It is anticipated that peptides containing this non-natural amino acid will exhibit enhanced stability and potent biological activity. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of these promising molecules, paving the way for the next generation of peptide-based drugs.
References
- Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Taylor & Francis Online. [Link]
- Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Semantic Scholar. [Link]
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
- A Brief Overview of Antimicrobial Peptides Containing Unnatural Amino Acids and Ligand-Based Approaches for Peptide Ligands. Bentham Science. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
- This compound. PubChem. [Link]
- Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH. [Link]
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. RSC Publishing. [Link]
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis.
- Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. The Royal Society Publishing. [Link]
- Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. Bio-protocol. [Link]
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
- Antimicrobial Peptides: Methods and Protocols.
- In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. NIH. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Should My Peptide Be Acetyl
- MTT Cell Assay Protocol. University of Texas Health Science Center. [Link]
- Peptide-Modified Surfaces for Enzyme Immobiliz
- Acetylated Peptide Synthesis.
- Substituting N ε- thioacetyl-lysine for N ε -acetyl-lysine in Peptide Substrates as a General Approach to Inhibiting Human NAD + -dependent Protein Deacetylases. MDPI. [Link]
- Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkyl
- 6-acetamidohexanoic acid. PubChem. [Link]
- Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. YouTube. [Link]
- 6-acetamidohexanoic acid. Stenutz. [Link]
- 6-Acetylaminocaproic acid. PubChem. [Link]
- Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC. [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
- acetamidohexanoic acid. Wiktionary. [Link]
- Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. PMC. [Link]
- The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA. PMC. [Link]
- Enzyme Inhibition. Online Biology Notes. [Link]
- Role of Protein Lysine Acetylation in the Pathogenesis and Treatment of Obesity and Metabolic Syndrome. PMC. [Link]
- Peptide-Protein Interactions Suggest That Acetylation of Lysines 381 and 382 of p53 Is Important for Positive Coactivator 4-p53 Interaction.
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PolyU Institutional Research Archive. [Link]
- N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC. [Link]
Sources
- 1. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unnatural amino acids: promising implications for the development of new antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Analysis of (S)-2-Acetamidohexanoic Acid Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as (S)-2-Acetamidohexanoic acid and its derivatives, where stereochemistry can profoundly influence pharmacological activity. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of these compounds, grounded in practical insights and experimental data.
This compound, also known as N-acetyl-L-norleucine, is a derivative of the non-proteinogenic amino acid L-norleucine.[1] Its derivatives are of interest in medicinal chemistry, where the acetamido group can modulate a compound's physicochemical properties and biological interactions, potentially enhancing efficacy and stability.[2] The accurate determination of their structure, including absolute stereochemistry, is a critical step in the drug discovery and development pipeline.
A Comparative Overview of Structural Analysis Techniques
The choice of analytical technique for characterizing this compound derivatives is dictated by the specific structural question at hand. While each method provides unique insights, a multi-technique approach is often necessary for a complete and unambiguous structural assignment. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. Crucial for determining the constitution and conformation in solution. | Non-destructive, provides rich structural detail in solution, can be used for quantitative analysis and to study dynamic processes. | Can be less sensitive than MS, and determining absolute stereochemistry often requires chiral derivatizing or solvating agents. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecule's structure and functional groups. | High sensitivity, requires very small amounts of sample, can be coupled with chromatographic techniques for mixture analysis. | Does not directly provide stereochemical information, and interpretation of fragmentation can be complex. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional arrangement of atoms in a crystal, including absolute stereochemistry. | Provides the most definitive structural information, including bond lengths, bond angles, and absolute configuration.[3] | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution. |
In-Depth Analysis through Key Methodologies
A robust structural characterization of this compound derivatives integrates data from multiple analytical techniques. Below, we delve into the practical application of each method, highlighting the causality behind experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution
NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental.
¹H NMR Spectroscopy: Provides information on the number of different types of protons and their neighboring protons. For a derivative of this compound, one would expect to see distinct signals for the acetyl methyl protons, the alpha-proton, the protons of the hexanoic acid chain, and the amide proton. The chemical shift and coupling constants of the alpha-proton are particularly informative for confirming the amino acid backbone.
¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing a count of the number of non-equivalent carbons. Key signals would include the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha-carbon, and the carbons of the alkyl chain.
Chiral Analysis by NMR: Determining the enantiomeric purity of a chiral compound like this compound by NMR requires the use of a chiral auxiliary. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). CDAs, such as Mosher's acid chloride, react with the analyte to form diastereomers, which will have distinct NMR signals.[4] CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. This differentiation is crucial for confirming the stereochemical integrity of the (S)-enantiomer.
Experimental Protocol: ¹H and ¹³C NMR of an this compound Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz for good signal dispersion. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound with high accuracy. For this compound derivatives, electrospray ionization (ESI) is a common and gentle ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The fragmentation pattern can reveal characteristic losses of functional groups. For N-acetylated amino acids, common fragmentation pathways include the loss of water, the loss of the acetyl group, and cleavage of the amino acid backbone, leading to the formation of immonium ions.[5][6]
Experimental Protocol: ESI-MS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire a full scan mass spectrum to determine the mass of the molecular ion.
-
Perform an MS/MS experiment by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure.
X-ray Crystallography: The Definitive 3D Structure
For the unambiguous determination of the absolute stereochemistry of a chiral molecule, single-crystal X-ray crystallography is the gold standard.[3] This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined.
The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical first step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
Data Collection: A suitable crystal is mounted on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a model of the molecule is built and refined to best fit the experimental data. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and the absolute configuration.
Visualizing the Workflow
To better illustrate the process of structural analysis, the following diagrams outline the experimental workflows for NMR, MS, and X-ray crystallography.
Caption: Workflow for NMR-based structural elucidation.
Caption: Workflow for mass spectrometry analysis.
Caption: Workflow for X-ray crystallography.
Conclusion
The structural analysis of this compound derivatives requires a thoughtful and integrated analytical approach. While NMR spectroscopy provides the foundational understanding of the molecule's constitution and conformation in solution, mass spectrometry offers highly sensitive detection and confirmation of molecular weight and key structural motifs. For the definitive determination of absolute stereochemistry, single-crystal X-ray crystallography remains the unparalleled technique. By judiciously applying these methods and carefully interpreting the resulting data, researchers can confidently elucidate the structures of these important chiral molecules, paving the way for their further development as potential therapeutic agents.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine" PubChem. [Link]
- Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
- Ilisz, I., et al. (2014). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Ghanem, A. & Aboul-Enein, H. Y. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
- Biological Magnetic Resonance Bank. bmse000411 L-Norleucine. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]
- SpectraBase. L-Leucine, N-[N-(N-acetyl-L-alanyl)-L-tryptophyl]-. [Link]
- SpectraBase. N-Acetyl-dl-norleucine. [Link]
- SEDERE.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 6995109, this compound" PubChem. [Link]
- Phenomenex.
- ResearchGate.
- MySkinRecipes. N-Acetyl-DL-norleucine. [Link]
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Science Ready.
- Chen, M., et al. (2018). Anti-glioma Natural Products Downregulating Tumor Glycolytic Enzymes from Marine Actinomycete Streptomyces sp. ZZ406. Marine Drugs. [Link]
- Sow, I. S., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. Crystals. [Link]
- Chemistry LibreTexts.
- University of Missouri-St. Louis.
- Ilott, A. J., et al. (2019).
- ResearchGate. (PDF) The crystal structure of 6-bromohexanoic acid, C6H11BrO2. [Link]
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 168321737" PubChem. [Link]
Sources
Introduction: The Critical Role of Purity in Scientific Outcomes
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s10901.pcdn.co [s10901.pcdn.co]
- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 10. ijper.org [ijper.org]
- 11. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]
A Senior Application Scientist's Guide to Quantifying (S)-2-Acetamidohexanoic Acid in Complex Mixtures
Introduction: The Analytical Challenge of (S)-2-Acetamidohexanoic Acid
This compound, also known as N-acetyl-L-norleucine, is a molecule of growing interest in pharmaceutical development and metabolic research. Its structural similarity to other endogenous N-acetylated amino acids, such as N-acetyl-L-leucine, presents a significant analytical challenge. Accurately quantifying this specific enantiomer in complex biological matrices—such as plasma, urine, or cell culture media—is critical for understanding its pharmacokinetics, efficacy, and potential role as a biomarker. These matrices are rife with interfering substances, including proteins, salts, and structurally related isomers, demanding analytical methods that offer exceptional selectivity and sensitivity.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying principles and causal logic behind methodological choices. We will explore the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with optical detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparative analysis is designed to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific research objectives.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a cornerstone technique in chemical analysis, prized for its superb chromatographic resolution and the structural information provided by mass spectrometry. However, its application to polar, non-volatile molecules like N-acetylated amino acids is not direct; it hinges on a critical chemical modification step: derivatization.
The Rationale for Derivatization
The inherent polarity of this compound, conferred by its carboxylic acid and amide groups, makes it unsuitable for direct GC analysis. It would exhibit poor volatility and likely decompose in the hot injector port.[1] Derivatization is the causal solution, a chemical process designed to mask these polar functional groups, thereby increasing the analyte's volatility and thermal stability. This transformation is essential for the analyte to traverse the GC column in the gas phase and produce sharp, symmetrical chromatographic peaks.
Experimental Protocol: A Two-Step Derivatization GC-MS Method
This protocol describes a robust, commonly used two-step derivatization for amino acid analysis.
I. Sample Preparation (from Human Plasma)
-
Internal Standard Spiking: To a 100 µL plasma sample, add a known concentration of a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-¹³C₆,¹⁵N). The IS is crucial for correcting variations in sample recovery and instrument response.[2]
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant completely under a gentle stream of nitrogen gas at 40°C. This step removes the solvent and concentrates the analyte.
II. Derivatization
-
Esterification: To the dried residue, add 100 µL of 3 M HCl in n-butanol. Cap the vial tightly and heat at 65°C for 20 minutes. This step converts the carboxylic acid group to a butyl ester.
-
Acylation: Cool the sample to room temperature and evaporate the reagent under nitrogen. Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 65°C for 30 minutes. This step acylates the amide nitrogen, further increasing volatility.[3]
-
Final Preparation: Evaporate the derivatization reagents under nitrogen and reconstitute the residue in 100 µL of ethyl acetate for injection.
III. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm x 0.16 µm) for enantiomeric separation.[2]
-
Injection: 1 µL injected in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 90°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 230°C at 20°C/min and hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity, monitoring characteristic fragment ions of the derivatized analyte and internal standard.
Workflow and Performance
Performance Insights:
-
Selectivity: High, especially with a chiral column to resolve (S)- and (R)-enantiomers.
-
Sensitivity: Good, with Limits of Quantification (LOQ) often in the low micromolar (µM) to high nanomolar (nM) range.[2]
-
Challenges: The multi-step sample preparation is labor-intensive and can be a source of variability. There is also a risk of racemization (interconversion of enantiomers) during the derivatization steps, which must be carefully evaluated during method validation.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
LC-MS/MS is arguably the most powerful and widely adopted platform for quantifying small molecules in complex biological fluids.[4] Its success stems from the combination of physical separation by HPLC and highly selective mass-based detection by a tandem mass spectrometer, often a triple quadrupole.
The Rationale for a "Dilute-and-Shoot" Approach
A key advantage of LC-MS/MS is its ability to often analyze analytes with minimal sample cleanup and without the need for derivatization.[5] The specificity of Multiple Reaction Monitoring (MRM) allows the instrument to selectively detect the analyte of interest even in a complex mixture. In MRM, a specific precursor ion (matching the analyte's molecular weight) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product transition is a unique signature of the analyte, providing exceptional selectivity and reducing matrix interference.[6]
Experimental Protocol: Direct LC-MS/MS Method
I. Sample Preparation (from Human Plasma)
-
Internal Standard Spiking: To a 50 µL plasma sample, add a known concentration of the stable isotope-labeled internal standard.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Dilution & Injection: Transfer the supernatant to an HPLC vial, dilute 1:1 with water containing 0.1% formic acid, and inject directly into the LC-MS/MS system. The "dilute-and-shoot" approach minimizes sample handling and improves throughput.
II. LC-MS/MS Instrumental Parameters
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: A reversed-phase C18 column (e.g., Gemini-NX C18, 150 mm x 2.0 mm, 3 µm) is typically effective.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
This compound: m/z 174.1 → 114.1 (Precursor → Product)
-
Internal Standard (¹³C₆,¹⁵N): m/z 181.1 → 121.1 (Precursor → Product)
-
Note: These transitions must be empirically optimized.
-
-
Optimized MS Parameters: Curtain gas, collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.[6]
Workflow and Performance
Performance Insights:
-
Selectivity: Excellent due to the specificity of MRM transitions. Can distinguish from isomers like N-acetyl-leucine if they have different fragmentation patterns or are chromatographically separated.
-
Sensitivity: The benchmark for sensitivity. LOQs in the low ng/mL or even pg/mL range (nanomolar concentrations) are readily achievable.[6]
-
Throughput: Very high. The simple sample preparation and fast LC gradients allow for run times of just a few minutes per sample.
-
Challenges: Matrix effects (ion suppression or enhancement) can be a concern, but are effectively mitigated by using a stable isotope-labeled internal standard.[5][7] Access to expensive instrumentation is required.
HPLC with UV or Fluorescence Detection: Accessible and Robust
HPLC with optical detection is a workhorse in many analytical labs. While it may lack the sensitivity and selectivity of MS-based methods, it offers reliability and accessibility for certain applications.
The Rationale for Derivatization in Fluorescence Detection
This compound does not possess a native chromophore or fluorophore that would allow for sensitive detection by UV or fluorescence (FLD). While the amide bond provides some UV absorbance at low wavelengths (~205-210 nm), detection at this range is often noisy and prone to interference.[8][9] To achieve the sensitivity required for bioanalysis, derivatization with a fluorescent tag is necessary. Ortho-phthaldialdehyde (OPA) is a classic reagent that reacts with primary amines (after hydrolysis of the acetyl group) or thiols in the presence of a thiol to yield a highly fluorescent isoindole product, dramatically enhancing detection sensitivity.[10][11]
Experimental Protocol: HPLC-FLD with OPA Derivatization
I. Sample Preparation and Hydrolysis
-
Sample Cleanup: Perform protein precipitation as described for the LC-MS/MS method. Dry the supernatant.
-
Acid Hydrolysis: To cleave the acetyl group and expose the primary amine, reconstitute the residue in 6 M HCl and heat at 110°C for 24 hours under vacuum.[12] This converts the analyte to (S)-2-aminohexanoic acid (norleucine).
-
Neutralization: After hydrolysis, dry the sample and neutralize carefully with NaOH.
II. Pre-Column Derivatization
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and 2-mercaptoethanol in a borate buffer (pH 9.5).
-
Reaction: Mix the neutralized sample with the OPA reagent and allow it to react for exactly 2 minutes at room temperature before injection. The timing is critical as the derivative can be unstable.
III. HPLC-FLD Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.[10]
Workflow and Performance
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 6. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of ε-Acetamidocaproic Acid in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]
- 9. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Isomeric Impurity Analysis in (S)-2-Acetamidohexanoic Acid
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental aspect of drug safety and efficacy. The seemingly subtle difference between enantiomers—non-superimposable mirror-image isomers—can lead to vastly different pharmacological and toxicological outcomes. (S)-2-Acetamidohexanoic acid, also known as N-acetyl-(S)-norleucine, is a chiral building block where the presence of its unwanted (R)-enantiomer constitutes an isomeric impurity that must be rigorously controlled.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the isomeric purity of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to select and implement the most appropriate analytical strategy for your needs.
The Criticality of Enantiomeric Purity
The importance of controlling chiral impurities is underscored by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Guidelines such as the ICH Q3A(R2) mandate the reporting, identification, and qualification of impurities, including isomers, in new drug substances.[2][3] An unquantified and uncontrolled isomeric impurity is, in essence, an uncharacterized substance being administered to patients, posing potential risks. The (R)-enantiomer of this compound may exhibit a different pharmacological effect, be inactive, or even be toxic. Therefore, a robust and validated analytical method is paramount.
Comparative Analysis of Chiral Separation Techniques
The primary challenge in analyzing isomeric impurities is the identical physical and chemical properties of enantiomers in an achiral environment. Chiral recognition is therefore essential for their separation. The most powerful techniques for this purpose are chiral chromatography and chiral capillary electrophoresis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, robustness, and the wide availability of instrumentation and chiral stationary phases (CSPs).[4][5]
Principle of Separation: Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a diastereomeric-like transient complex with each enantiomer, leading to different retention times and, thus, separation. The choice of CSP is the most critical factor for a successful separation. For N-acetylated amino acids like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often the most effective.[6][7]
Experimental Workflow: Chiral HPLC Method Development
Caption: General workflow for chiral HPLC analysis.
Advantages:
-
High Versatility: A vast library of commercially available CSPs allows for the separation of a wide range of chiral compounds.
-
Robustness and Reproducibility: Well-established technology with a long history of reliable performance in QC environments.
-
Preparative Scale Capability: Methods can often be scaled up for the purification of enantiomers.
Limitations:
-
Solvent Consumption: Normal-phase HPLC, often used for chiral separations, utilizes significant volumes of potentially toxic and expensive organic solvents like hexane.
-
Longer Analysis Times: Compared to SFC, HPLC run times can be longer, impacting throughput.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[3][8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Principle of Separation: Similar to HPLC, SFC employs chiral stationary phases to achieve separation. The unique properties of supercritical CO₂, such as low viscosity and high diffusivity, lead to faster separations and higher efficiency.[9] The same CSPs used in normal-phase HPLC are often effective in SFC, facilitating method transfer and development.[2]
Experimental Workflow: Chiral SFC Method Development
Caption: General workflow for chiral SFC analysis.
Advantages:
-
Speed: Significantly faster analysis times compared to HPLC.[9]
-
Green Chemistry: Primarily uses environmentally benign CO₂ as the mobile phase, drastically reducing organic solvent consumption.[3][8]
-
Lower Cost: Reduced solvent purchase and disposal costs.
Limitations:
-
Specialized Equipment: Requires dedicated SFC instrumentation, which is less common than HPLC systems in some laboratories.
-
Solubility Issues: Highly polar compounds may have limited solubility in the predominantly non-polar CO₂ mobile phase, although this can often be overcome with appropriate co-solvents.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile analytes like N-acetylated amino acids, derivatization is a prerequisite.
Principle of Separation: The analyte is first derivatized to create a more volatile and thermally stable compound (e.g., esterification of the carboxylic acid and acylation of the amine). The derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase.
Advantages:
-
High Resolution: Capillary GC columns offer exceptional separation efficiency.
-
High Sensitivity: When coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC can achieve very low detection limits.
Limitations:
-
Derivatization Required: The need for derivatization adds a sample preparation step, which can be time-consuming and a potential source of error.
-
Analyte Suitability: Limited to analytes that are volatile and thermally stable, or can be made so through derivatization.
Chiral Capillary Electrophoresis (CE)
CE is a powerful separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.
Principle of Separation: The chiral selector (e.g., cyclodextrins, macrocyclic antibiotics) forms transient, diastereomeric complexes with the enantiomers of the analyte.[10] These complexes have different effective mobilities in the electric field, leading to their separation.
Advantages:
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
-
Low Sample and Reagent Consumption: Requires only nanoliter volumes of sample and minimal amounts of reagents.
-
Orthogonal Technique: Provides a different separation mechanism compared to chromatography, which can be valuable for method validation and cross-confirmation.
Limitations:
-
Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary. This can be mitigated by using more sensitive detection methods like Laser-Induced Fluorescence (LIF) or by coupling to a mass spectrometer.
-
Robustness: Can be more sensitive to minor changes in buffer composition and capillary surface conditions compared to HPLC.
Performance Comparison: A Data-Driven Approach
To provide a tangible comparison, the following table summarizes typical performance metrics for the analysis of the (R)-isomeric impurity in this compound using the discussed techniques. The data for HPLC and SFC are based on the separation of the closely related compound, N-Acetyl-DL-Leucine, on a CHIRALPAK® QD-AX column.[11]
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (derivatized) | Chiral CE |
| Chiral Selector/Column | CHIRALPAK® QD-AX | CHIRALPAK® QD-AX | Chiral GC Column (e.g., Chirasil-Val) | Cyclodextrin in BGE |
| Mobile Phase/BGE | Methanol / Acetic Acid | CO₂ / Methanol / Acidic Additive | Helium Carrier Gas | Borate Buffer with β-CD |
| Typical Analysis Time | 5-10 min | 2-5 min | 10-20 min | 5-15 min |
| Resolution (Rs) | > 2.0 | > 2.0 | > 1.5 | > 2.0 |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | < 0.05% | ~0.1% |
| Solvent Consumption | High | Low | Very Low | Very Low |
| Throughput | Moderate | High | Low to Moderate | Moderate |
Data are representative and may vary depending on specific instrumentation and method optimization.
Detailed Experimental Protocol: A Validated Chiral HPLC Method
This section provides a detailed, step-by-step protocol for a robust chiral HPLC method suitable for the quantification of the (R)-enantiomer in this compound. This method is based on a published application for a similar N-acetylated amino acid and serves as an excellent starting point for method development and validation.[11]
1. Instrumentation and Materials
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® QD-AX, 150 x 4.6mm, 5µm
-
HPLC grade Methanol
-
Glacial Acetic Acid
-
This compound reference standard and sample
-
(R,S)-2-Acetamidohexanoic acid racemic standard (for peak identification and resolution determination)
2. Chromatographic Conditions
-
Mobile Phase: Methanol / Acetic Acid (100 / 1 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
-
Resolution Solution: Prepare a solution of the racemic (R,S)-2-Acetamidohexanoic acid at approximately 1 mg/mL in the mobile phase.
4. System Suitability
-
Inject the resolution solution.
-
The resolution between the (S) and (R) enantiomer peaks must be greater than 2.0.
-
The tailing factor for the (S)-enantiomer peak should be less than 2.0.
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the (S)-enantiomer should be not more than 2.0%.
5. Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas for both the (S) and (R) enantiomers.
6. Calculation of (R)-Isomer Content
7. Method Validation Considerations
A full method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12][13]
Conclusion: Selecting the Optimal Technique
The choice of the most suitable analytical technique for isomeric impurity analysis of this compound depends on the specific requirements of the laboratory and the stage of drug development.
-
Chiral HPLC is the established, versatile, and robust workhorse, making it an excellent choice for quality control environments where reliability and regulatory acceptance are paramount.
-
Chiral SFC offers a compelling modern alternative, providing significant advantages in speed and sustainability without compromising separation performance. It is particularly well-suited for high-throughput screening and laboratories looking to implement greener analytical practices.
-
Chiral GC and Chiral CE are powerful techniques that can be invaluable for specific applications. Chiral GC excels in sensitivity for volatile compounds, while Chiral CE offers an orthogonal separation mechanism that is useful for confirmatory analysis and when dealing with very small sample sizes.
Ultimately, a thorough evaluation of the performance characteristics, coupled with considerations of available instrumentation, sample properties, and desired throughput, will guide the selection of the optimal method. By leveraging the principles and practical data presented in this guide, researchers, scientists, and drug development professionals can confidently develop and implement robust analytical methods to ensure the stereochemical purity and, ultimately, the safety and efficacy of their pharmaceutical products.
References
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Wong, M. M., Holzheuer, W. B., & Webster, G. K. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 101-105. [Link]
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. (2021). Daicel Chiral Technologies. [Link]
- Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021). YouTube. [Link]
- A Geometric Approach to Robustness Testing in Analytical HPLC. (2022).
- Tarafder, A., et al. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
- Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2021).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 169-178. [Link]
- Ilisz, I., et al. (2019). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 24(7), 1326. [Link]
- Enantiopure API and Chiral column chromatography. (n.d.). Shinwa Chemical Industries Ltd. [Link]
- Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. (n.d.). Chiral Technologies Europe. [Link]
- Jones, C. G., et al. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. ACS Central Science, 9(2), 265-272. [Link]
- Chiral separation of amino acids and derivatives by CE. (n.d.).
- The importance of chirality in API development. (n.d.). Veranova. [Link]
- N-DNP-DL-norleucine. (n.d.).
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). Molecules, 26(18), 5525. [Link]
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2019).
- DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. (n.d.). Daicel Chiral Technologies. [Link]
- Kohler, I., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
- API and Chiral Products. (n.d.). Orochem Technologies Inc. [Link]
- Chiral Columns. (n.d.). Element Lab Solutions. [Link]
- TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.).
- Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase. (2023). Molecules, 28(12), 4786. [Link]
- New Advances in Amino Acid Profiling in Biological Samples by Capillary Electrophoresis-Mass Spectrometry. (2015).
- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- [Application]N-Acetyl-DL-Leucine. (n.d.). CTK. [Link]
- Chiral HPLC Separ
- Giera, M., et al. (2012). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 43(1), 329-337. [Link]
- Capillary Electrophoresis for the Determination of N-Acetyltyrosine and N-Acetylcysteine in Products for Parenteral Nutrition: Method Development and Comparison of Two CE Systems. (2018).
- 14.3: Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]
- Capillary electrophoresis for the determination of N -Acetyltyrosine and N -acetylcysteine in products for parenteral nutrition: Method development and comparison of two CE systems. (2018). ScienceOpen. [Link]
- A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021).
- Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service, Ltd. [Link]
- User's Guide - HPLC. (n.d.). Kromasil. [Link]
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2005). Analytical and Bioanalytical Chemistry, 382(3), 653-661. [Link]
- recent-advances-in-amino-acid-analysis-by-capillary-electromigration-methods-2013-2015. (2015). Bohrium. [Link]
Sources
- 1. veranova.com [veranova.com]
- 2. chiraltech.com [chiraltech.com]
- 3. ymc.eu [ymc.eu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Capillary electrophoresis for the determination of N -Acetyltyrosine and N -acetylcysteine in products for parenteral nutrition: Method development and comparison of two CE systems – ScienceOpen [scienceopen.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scas.co.jp [scas.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 씨티케이 - [Application]N-Acetyl-DL-Leucine [ct-k.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Certificate of Analysis for (S)-2-Acetamidohexanoic Acid: Ensuring Quality and Comparability in Scientific Research
For researchers, scientists, and drug development professionals, the integrity of a chemical standard is the bedrock of reliable and reproducible results. The Certificate of Analysis (CoA) is more than a mere formality; it is a testament to the identity, purity, and quality of the material. This guide provides an in-depth technical comparison of the analytical data expected for a high-purity (S)-2-Acetamidohexanoic acid standard, offering insights into the experimental data that substantiates its quality and comparing it with potential alternatives.
This compound, a chiral derivative of the amino acid norleucine, is a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry necessitates rigorous analytical characterization to ensure that the desired enantiomer is present and that impurities that could confound experimental outcomes are absent.
Deconstructing the Certificate of Analysis: A Representative Example
While an exact Certificate of Analysis for every batch of this compound will vary between suppliers, a comprehensive CoA will typically include the following sections. Below is a representative example, followed by a detailed explanation of each component.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Assay (qNMR) | ≥ 98.0% | 99.2% | Quantitative ¹H NMR |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.0% (S)-enantiomer | 99.8% | Chiral HPLC |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Inorganic Impurities (Residue on Ignition) | ≤ 0.1% | < 0.05% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
The Science Behind the Specifications: A Deeper Dive
The true value of a CoA lies in the scientific rigor of the analytical methods used to generate the reported results. Here, we dissect the key analyses and provide the underlying principles and experimental protocols.
Identity Confirmation: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of a molecule. The ¹H NMR spectrum provides a unique fingerprint of the compound, confirming the presence of the expected functional groups and their connectivity.
Interpreting the Spectrum: For this compound, the ¹H NMR spectrum would exhibit characteristic peaks corresponding to the protons in its structure. The chemical shifts, splitting patterns, and integration of these peaks must be consistent with the known structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule based on their chemical shifts and coupling constants.
Purity Determination: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance without the need for a specific reference standard of the same compound.[1] Instead, a certified internal standard of known purity is used.
The Principle of qNMR: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from an internal standard of known concentration, the absolute purity of the analyte can be calculated.[2]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample and Standard Preparation: Accurately weigh a precise amount of the this compound standard and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum under conditions optimized for quantification, including a sufficient relaxation delay to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum as for identity confirmation.
-
Calculation: Select well-resolved peaks for both the analyte and the internal standard. Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)
For a chiral molecule like this compound, confirming the enantiomeric purity is critical. Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Why it Matters: The biological activity of enantiomers can differ significantly. The presence of the unwanted (R)-enantiomer could lead to misleading biological data or represent an impurity in a drug development context.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral acids.
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the (S)- and (R)-enantiomers. A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
-
Sample Preparation: Dissolve a known concentration of the this compound standard in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: The enantiomeric purity is determined by the relative peak areas of the two enantiomers.
Enantiomeric Purity (%) = (Area_S / (Area_S + Area_R)) * 100
Comparison with Alternatives
The choice of a standard should be guided by the specific requirements of the application. Here, we compare the this compound standard with two relevant alternatives.
This compound vs. 6-Acetamidohexanoic acid
6-Acetamidohexanoic acid is a structural isomer of the target compound. While it has the same molecular formula and weight, its chemical structure and properties are different.
Table 2: Comparison of this compound and 6-Acetamidohexanoic acid
| Feature | This compound | 6-Acetamidohexanoic acid | Implication for Researchers |
| Chirality | Chiral | Achiral | Critical for stereospecific applications. 6-Acetamidohexanoic acid cannot be a substitute where stereochemistry is important. |
| Analytical Challenge | Requires chiral analysis (e.g., chiral HPLC) to confirm enantiomeric purity. | Does not require chiral analysis. | The analytical workflow for the chiral compound is more complex and requires specialized columns and methods. |
| Potential Use | As a specific building block in asymmetric synthesis or as a ligand for stereospecific biological targets. | As a general building block or in applications where chirality is not a factor.[3] | Using the wrong isomer would lead to completely different and likely erroneous experimental outcomes. |
High-Purity this compound vs. Lower-Purity Grade
For many research applications, particularly in drug development and quantitative studies, the purity of the standard is paramount.
Table 3: Comparison of High-Purity vs. Lower-Purity this compound Standards
| Feature | High-Purity Standard (≥98%) | Lower-Purity Grade (<98%) | Implication for Researchers |
| CoA Detail | Comprehensive CoA with quantitative data for purity, enantiomeric excess, and various impurities. | May have a less detailed CoA, potentially lacking quantitative purity or enantiomeric excess data. | A detailed CoA for a high-purity standard provides greater confidence in the material's quality and traceability. |
| Impact on Results | Ensures that observed effects are due to the compound of interest and not impurities. Allows for accurate quantification. | Impurities can interfere with assays, leading to inaccurate results or misinterpretation of data. | In quantitative assays (e.g., determining potency or concentration), using a lower-purity standard without accurate characterization will lead to systematic errors. |
| Cost | Generally higher. | Generally lower. | The initial cost savings of a lower-purity grade can be offset by the cost of failed or unreliable experiments. |
Visualizing the Workflow
To ensure the quality of an this compound standard, a logical workflow of analytical tests is essential.
Caption: Analytical workflow for the comprehensive characterization of an this compound standard.
Conclusion
The Certificate of Analysis for a chemical standard like this compound is a critical document that provides the necessary assurance of its quality. For researchers, understanding the analytical data presented on a CoA and the scientific principles behind it is essential for designing robust experiments and generating reliable data. By carefully evaluating the identity, purity, and enantiomeric excess of a standard, and by choosing a standard that is appropriate for the intended application, scientists can build a solid foundation for their research endeavors. The initial investment in a high-purity, well-characterized standard is a prudent step towards achieving accurate and reproducible scientific outcomes.
References
- Chiral Separ
- A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
- Quality control of peptide drugs.
- Quantit
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Analyses of amino acids, Enantiomeric purity.
- Human Metabolome Database: ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000535).
- Certificate of analysis for 6-Acetamidohexanoic acid.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- 6-acetamidohexanoic acid chemical properties.
- Recent Advances in Chiral Analysis of Proteins and Peptides.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- 6-Acetamidohexanoic acid product inform
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Certificate of Analysis (CoA)
- Application of 2D HPLC to Address the Need to Investigate the Chiral Profile of AIs and Metabolites.
- 6-Acetamidohexanoic acid (Acexamic Acid) | metabolite.
- ¹H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above).
- Chiral HPLC Separ
- 6-Acetamidohexanoic Acid reference standard inform
- ¹H NMR spectrum of 6-Acetamidohexanoic acid.
- Certific
- Certificate of analysis for 6-Acetamidohexanoic acid
- Certificate of Analysis for 6-Acetamidohexanoic acid
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Quantit
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Octad of standards for qNMR purity measurements.
- GUIDELINE FOR qNMR ANALYSIS.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-2-Acetamidohexanoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Acetamidohexanoic acid, grounded in scientific principles and regulatory awareness.
PART 1: Hazard Characterization and Waste Identification
Before any disposal action is taken, a thorough hazard characterization must be performed. This is a foundational principle of laboratory safety and waste management, ensuring that all subsequent steps are appropriate.
Step 1: Initial Hazard Assessment
Consult all available information. While a dedicated SDS is elusive, information can be gleaned from sources such as PubChem and internal institutional data[2]. Based on its structure as an N-acetylated amino acid, this compound is anticipated to be a white, crystalline solid that is stable under normal conditions[1][3]. The primary potential hazards are likely to be mild skin and eye irritation upon direct contact with the powder[1].
Step 2: Regulatory Classification
The next critical step is to determine if the waste meets the definition of "hazardous waste" under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA)[4][5]. Hazardous waste is categorized in two ways: listed wastes and characteristic wastes.
-
Listed Wastes : this compound is not expected to be found on the F, K, P, or U lists of hazardous wastes[5][6][7][8][9].
-
Characteristic Wastes : The waste must be evaluated for the four characteristics of hazardous waste:
-
Ignitability (D001) : Unlikely for this compound.
-
Corrosivity (D002) : As a carboxylic acid, it has acidic properties, but it is a weak acid and unlikely to have a pH of ≤ 2.
-
Reactivity (D003) : Not expected to be reactive under normal conditions.
-
Toxicity (D004-D043) : This is the most critical unknown. Without specific toxicological data, a conservative approach is warranted. However, based on the data for 6-Acetamidohexanoic acid, it is not expected to be toxic[1].
-
PART 2: Disposal Protocol for Non-Hazardous Solid this compound
This protocol is for the disposal of pure, uncontaminated this compound that has been determined to be non-hazardous.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required for small quantities of a non-volatile solid. If generating dust, a dust mask (e.g., N95) is recommended. |
Step-by-Step Disposal Procedure:
-
Containerization :
-
Place the solid this compound waste into a clean, dry, and chemically compatible container with a secure lid.
-
The original product container is often a suitable choice, provided it is in good condition[10].
-
If using a new container, ensure it is clearly labeled as "Waste this compound".
-
-
Labeling :
-
The label should clearly identify the contents. While it is not hazardous waste, clear labeling prevents confusion and ensures proper handling by others.
-
-
Segregation :
-
Do not mix non-hazardous waste with hazardous waste streams. This is a critical aspect of waste management to prevent cross-contamination and unnecessary disposal costs[10].
-
-
Final Disposal :
-
For small quantities typical of a research setting, the sealed and labeled container of non-hazardous solid waste can be placed in the regular laboratory trash for disposal in a sanitary landfill[11][12].
-
It is considered best practice for laboratory personnel to transport the waste container directly to the designated dumpster or central waste collection area to avoid any handling by custodial staff who may not be trained in chemical safety[12].
-
PART 3: Contingency Planning: Disposal as a Hazardous Waste
Step 1: Hazardous Waste Determination
If the waste is determined to be hazardous (e.g., due to toxicity or contamination), it must be managed as such. Assign the appropriate EPA hazardous waste code(s) if applicable. If the hazard is due to a characteristic (e.g., corrosivity), the corresponding D-code would be used.
Step 2: Accumulation and Storage
-
Accumulate the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must be labeled with the words "Hazardous Waste," the chemical name, and a statement of the hazards (e.g., "Toxic").
-
The accumulation start date must be clearly marked on the label.
Step 3: Disposal through Institutional Channels
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Do not attempt to dispose of hazardous waste in the regular trash or down the drain.
Visualizing the Disposal Decision Process
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Acetamidohexanoic Acid, 99%.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6995109, this compound.
- National Institutes of Health. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- Resource Conservation and Recovery Act. (n.d.).
- SUWEB. (n.d.). EPA Hazardous Waste Codes.
- Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid.
- EPA. (n.d.). EPA Hazardous Waste Codes.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- EPA. (n.d.). EPA Hazardous Waste Codes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- International Labour Organization & World Health Organization. (2021). ICSC 1167 - Hexanoic Acid.
- Stenutz. (n.d.). 6-acetamidohexanoic acid.
- Cheméo. (n.d.). Chemical Properties of Hexanoic acid (CAS 142-62-1).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C8H15NO3 | CID 6995109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Acetamidohexanoic acid | 57-08-9 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. media.suweb.site [media.suweb.site]
- 6. adem.alabama.gov [adem.alabama.gov]
- 7. actenviro.com [actenviro.com]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 12. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of (S)-2-Acetamidohexanoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-Acetamidohexanoic acid, also known as N-acetyl-L-norleucine, is an amino acid derivative utilized in biochemical research and pharmaceutical development.[1] While it is not classified as a highly hazardous substance, a rigorous adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a compliant and safe research environment. This guide provides a detailed operational framework for the selection and use of Personal Protective Equipment (PPE), and outlines a clear plan for the safe disposal of this compound.
Hazard Assessment and Risk Mitigation: A Proactive Approach
While a comprehensive GHS classification for this compound is not uniformly available across all supplier safety data sheets (SDS), the existing data suggests that it is not acutely toxic.[2] However, as a matter of best practice and in alignment with OSHA's Laboratory Standard (29 CFR 1910.1450), a thorough risk assessment should precede any handling of this or any chemical.[3] The primary risks associated with this compound, in its solid, powdered form, are inhalation of dust and direct contact with skin and eyes.[4]
Causality of Precaution: The fine particulate nature of the solid compound necessitates measures to prevent aerosolization and subsequent inhalation. Direct contact, while not presumed to be severely irritating based on available data for similar N-acetylated amino acids, should be avoided to prevent potential mild irritation or allergic reactions in sensitive individuals.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes and Face | Safety Glasses with Side Shields or Goggles | Essential for protecting against accidental splashes of solutions or airborne particles. Must meet ANSI Z87.1 standards. |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[5][6] Ensure gloves are inspected for any signs of degradation before use and are changed immediately if contamination occurs.[7] |
| Body | Laboratory Coat | A standard, buttoned laboratory coat is required to protect skin and clothing from potential contamination. |
| Respiratory | Not typically required under normal handling conditions with adequate ventilation. | If there is a potential for significant dust generation or aerosolization, a NIOSH-approved N95 respirator should be considered.[8] |
Self-Validating Protocol: The integrity of your PPE is your direct interface with the chemical. Before each use, visually inspect all PPE for defects. After handling the compound, remove and dispose of gloves properly, and wash hands thoroughly. This routine validates the protective barrier and minimizes the risk of secondary contamination.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Designate a specific, clean area for handling the compound. Ensure a chemical fume hood or other ventilated enclosure is available and functioning correctly. Gather all necessary items: this compound, a clean weigh boat, spatula, the appropriate solvent, and calibrated weighing balance. Don all required PPE as outlined in the table above.
-
Weighing: Place the weigh boat on the balance and tare. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Perform this step within the ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: Transfer the weighed solid to a suitable container for dissolution. Slowly add the solvent and mix as required by the experimental protocol.
-
Storage: Once the solution is prepared, or if there is any remaining solid, ensure the container is tightly sealed and properly labeled with the chemical name, concentration, date, and your initials.
Disposal Plan: Ensuring Environmental Responsibility
As this compound is not classified as a hazardous waste, its disposal is more straightforward than that of regulated hazardous materials.[9][10] However, it is crucial to follow institutional and local guidelines for non-hazardous chemical waste disposal.[3][11]
Caption: Decision tree for the proper disposal of this compound waste.
Disposal Protocol:
-
Solid Waste: Uncontaminated solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[3] If institutional policy allows, and the amount is small, it may be permissible to dispose of it in the regular laboratory trash.[11] However, it is always best to err on the side of caution and use a designated chemical waste container.
-
Aqueous Solutions: Aqueous solutions of this compound should be collected in a labeled container for non-hazardous aqueous waste. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated Materials: Any materials, such as weigh boats, gloves, or paper towels, that have come into direct contact with the compound should be disposed of in the designated solid chemical waste container.[12]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as non-hazardous aqueous waste. Once cleaned, the container can be disposed of in the regular laboratory recycling or trash, with the label defaced.[13]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and responsible environmental stewardship.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Key Organics. (n.d.). Safety Data Sheet: this compound.
- CymitQuimica. (n.d.). This compound.
- Benchchem. (n.d.). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
- Greenflow. (2020, June 30). How To Dispose Non-Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Non-Hazardous Materials and Waste Management Hierarchy.
- Lookchem. (n.d.). Cas 15891-49-3,AC-NLE-OH.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Clean Management Environmental Group, Inc. (n.d.). Nonhazardous Waste Disposal (TSDF) Facility.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6995109.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- National Center for Biotechnology Information. (2001). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Chem-Impex International, Inc. (n.d.). Acetyl-L-norleucine.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
- University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- Advanced Biotech. (2025, July 1). Safety Data Sheet.
- Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te.
- Benchchem. (n.d.). Comprehensive Safety Protocol for Handling Aminoadipic Acid.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Leeline Sourcing. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- VWR International. (n.d.). VWR® gloves.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Acetamidohexanoic Acid, 99%.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexanoic acid.
- National Center for Biotechnology Information. (n.d.). 6-Acetylaminocaproic acid. PubChem Compound Summary for CID 2005.
- Katayama, H. (2015). Facile preparation of the N-acetyl-glucosaminylated asparagine derivative with TFA-sensitive protecting groups useful for solid-phase glycopeptide synthesis. Journal of Peptide Science, 21(9), 696-699.
- de Sain-van der Velden, M. G. M., et al. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hsa.ie [hsa.ie]
- 6. media.vwr.com [media.vwr.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. echemi.com [echemi.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. sfasu.edu [sfasu.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
